3-Amino-3-(3-hydroxyphenyl)propanoic acid
Description
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Properties
IUPAC Name |
3-amino-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNEKBZZXSUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377435 | |
| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26049-12-7, 102872-33-3 | |
| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of a robust and accessible synthesis pathway for 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. We will delve into the strategic considerations behind the chosen synthetic route, provide a detailed experimental protocol, and discuss the underlying reaction mechanism. Furthermore, this guide will cover the characterization of the final product and explore avenues for chiral resolution, a critical step for producing enantiomerically pure compounds for pharmaceutical applications.
Introduction: The Significance of β-Amino Acids
β-amino acids, and specifically aryl-substituted β-amino acids like this compound, are of significant interest in the development of novel therapeutics.[1][2] Their incorporation into peptide-based drugs can confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. The hydroxyphenyl moiety, in particular, offers a versatile handle for further chemical modification and can participate in key binding interactions with biological targets.
This guide focuses on a widely employed and efficient one-pot synthesis method that provides a direct route to the target molecule from readily available starting materials.
Strategic Synthesis Pathway: The One-Pot Condensation Reaction
The most direct and scalable approach for the synthesis of 3-amino-3-arylpropanoic acids is a one-pot, three-component reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate.[1][3][4][5] This method is advantageous due to its operational simplicity and the use of inexpensive and readily available starting materials.
The overall transformation is depicted below:
Figure 1: One-pot synthesis of the target molecule.
Causality Behind Experimental Choices
-
Solvent Selection: Ethanol or butan-1-ol are commonly used solvents for this reaction.[5][6] They are effective at dissolving the starting materials at elevated temperatures and facilitate the precipitation of the product upon cooling, simplifying the initial purification.
-
Ammonia Source: Ammonium acetate serves as both the ammonia source for the amino group and a catalyst. Upon heating, it is in equilibrium with ammonia and acetic acid, the latter of which can catalyze key steps in the reaction cascade.
-
Reaction Temperature: The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate and drive the reaction to completion.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 3-amino-3-arylpropanoic acids.[3][5][6]
Materials:
-
3-Hydroxybenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol (or Butan-1-ol)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Buchner funnel and flask
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.0-1.1 eq), and ammonium acetate (1.3-2.3 eq).
-
Solvent Addition: Add ethanol (or butan-1-ol) to the flask to create a stirrable slurry. A typical concentration is in the range of 0.2-0.5 M with respect to the aldehyde.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of carbon dioxide. The reaction is typically complete within 2-8 hours.
-
Product Isolation: Allow the reaction mixture to cool to room temperature. A precipitate of the crude product should form. If precipitation is slow, cooling the mixture in an ice bath can be beneficial.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with boiling ethanol (or butan-1-ol) to remove unreacted starting materials and byproducts, followed by a wash with water.
-
Purification (Recrystallization): The crude product can be further purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot water, followed by slow cooling to room temperature and then in an ice bath to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.
Self-Validating System: In-Process Checks
-
TLC Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.
-
pH Adjustment for Precipitation: The isoelectric point of the amino acid is crucial for its precipitation. Adjusting the pH of the solution during recrystallization can maximize the yield of the purified product.
Reaction Mechanism
The reaction proceeds through a cascade of interconnected chemical transformations. While the exact mechanism can be complex with competing pathways, the generally accepted sequence is as follows:
-
Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between 3-hydroxybenzaldehyde and malonic acid, catalyzed by the acetic acid generated from ammonium acetate, to form 3-hydroxycinnamic acid.
-
Michael Addition: Ammonia, also from ammonium acetate, then undergoes a conjugate (Michael) addition to the α,β-unsaturated carboxylic acid intermediate.
-
Decarboxylation: The resulting intermediate readily undergoes decarboxylation upon heating to yield the final product, this compound.
Figure 2: Simplified reaction mechanism.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | Aromatic protons in the range of δ 6.5-7.5 ppm. A multiplet for the benzylic proton (CH-NH₂) around δ 4.0-4.5 ppm. A multiplet for the CH₂ protons adjacent to the carboxylic acid around δ 2.5-3.0 ppm. |
| ¹³C NMR Spectroscopy | Aromatic carbon signals between δ 110-160 ppm. A signal for the benzylic carbon around δ 50-55 ppm. A signal for the CH₂ carbon around δ 40-45 ppm. A signal for the carboxylic acid carbon around δ 170-180 ppm. |
| Mass Spectrometry | The expected molecular ion peak [M+H]⁺. |
| Infrared (IR) Spectroscopy | Broad O-H and N-H stretching vibrations around 3000-3500 cm⁻¹. A strong C=O stretch for the carboxylic acid around 1700 cm⁻¹. |
| Melting Point | A sharp melting point is indicative of high purity. |
Chiral Resolution: Accessing Enantiomerically Pure Forms
The one-pot synthesis described above yields a racemic mixture of (R)- and (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. For pharmaceutical applications, it is often necessary to isolate a single enantiomer, as the two enantiomers can have different pharmacological activities.[7]
Several methods can be employed for the chiral resolution of β-amino acids:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral amine or a chiral acid, to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated diastereomeric salt with an acid or base.
-
Enzymatic Resolution: Certain enzymes, such as lipases, can exhibit high enantioselectivity in the acylation or hydrolysis of amino acid derivatives. This allows for the selective transformation of one enantiomer, which can then be separated from the unreacted enantiomer.
-
Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers. While often used for analytical purposes, preparative chiral HPLC can be employed for the isolation of larger quantities of pure enantiomers.
Figure 3: General workflow for chiral resolution.
Conclusion
The one-pot synthesis of this compound from 3-hydroxybenzaldehyde, malonic acid, and ammonium acetate represents an efficient, scalable, and cost-effective method for accessing this valuable building block. The straightforward procedure, coupled with well-established methods for purification and characterization, makes this a reliable pathway for researchers in both academic and industrial settings. Furthermore, the availability of established techniques for chiral resolution allows for the production of enantiomerically pure forms of the target molecule, which is a critical consideration in the design and development of new pharmaceuticals.
References
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Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron, 58(37), 7449-7461. [Link]
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Request PDF: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
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-
Request PDF: A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
3 - Wiley-VCH. (n.d.). Retrieved from [Link]
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Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. (2024, February 17). Semantic Scholar. Retrieved from [Link]
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(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid. (n.d.). ChemBK. Retrieved from [Link]
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Determining the Enantiomeric Purity of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid: An In-depth Technical Guide
Introduction: The Critical Role of Chirality in Pharmaceutical Development
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is paramount, as the biological activity and pharmacokinetic profiles of enantiomers can differ significantly. The seemingly minor variation in the three-dimensional arrangement of atoms can lead to profound differences in therapeutic efficacy and toxicity. Consequently, the rigorous assessment and control of the enantiomeric purity of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid are not merely a quality control measure but a fundamental necessity in drug development and manufacturing.
This in-depth technical guide provides a comprehensive framework for determining the enantiomeric purity of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. We will delve into the scientific principles underpinning the recommended analytical methodology, provide a detailed experimental protocol, and discuss the critical aspects of method validation. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the stereoselective analysis of this important chiral intermediate.
Core Analytical Strategy: Chiral High-Performance Liquid Chromatography (HPLC)
The direct separation of enantiomers is the most reliable and widely accepted approach for determining enantiomeric purity.[1] Among the various techniques available, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) stands out as the most versatile and powerful tool.[2] This is due to its high efficiency, reproducibility, and the commercial availability of a wide array of CSPs capable of resolving a broad spectrum of chiral molecules.
For the analysis of underivatized amino acids like (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, macrocyclic glycopeptide-based CSPs have demonstrated exceptional efficacy.[3][4] These CSPs, such as those based on teicoplanin, possess a complex three-dimensional structure with multiple chiral centers and functional groups, enabling a variety of stereoselective interactions, including hydrogen bonding, π-π interactions, and ionic interactions.[5] The ability to operate in both reversed-phase and polar organic modes further enhances their versatility.[6]
The Rationale for Selecting a Teicoplanin-Based Chiral Stationary Phase
The selection of a teicoplanin-based CSP, such as the Astec CHIROBIOTIC® T, is predicated on its proven success in resolving underivatized α- and β-amino acids.[7][8] The chiral recognition mechanism of teicoplanin involves a "lock-and-key" interaction where the analyte docks into the macrocyclic basket of the selector.[5] For amino acids, a key interaction is the ionic bond between the carboxylate anion of the amino acid and a cationic amine group within the teicoplanin structure.[5] The aromatic ring of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid can further engage in π-π stacking interactions with the aromatic moieties of the teicoplanin molecule, enhancing chiral discrimination. The hydrophobic pocket of the teicoplanin also plays a significant role in chiral recognition, particularly in polar organic mode.[9]
Proposed Chiral HPLC Method for Enantiomeric Purity Determination
The following protocol is a robust starting point for the development and validation of a chiral HPLC method for (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. Optimization may be required based on the specific instrumentation and purity requirements.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm particle size (or equivalent teicoplanin-based CSP).
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic acid) (analytical grade)
-
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid reference standard
-
(S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid reference standard (or racemic mixture)
-
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Racemic Mixture Solution: Prepare a solution of the racemic mixture of 3-Amino-3-(3-hydroxyphenyl)propanoic acid in the mobile phase at a concentration of approximately 0.5 mg/mL. This is crucial for confirming the elution order and resolution of the enantiomers.
-
Test Sample Solution: Prepare the test sample of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water:Formic Acid (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 274 nm (based on the hydroxyphenyl chromophore) |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Inject the racemic mixture to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution factor (Rs). A resolution of >1.5 is generally considered baseline separation.
-
Inject the (R)-enantiomer reference standard to confirm its retention time.
-
Inject the test sample and integrate the peak areas for both the (R) and (S) enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess, ee) of the (R)-enantiomer using the following formula:
-
Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100
-
Enantiomeric Excess (ee%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure its suitability for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the enantiomers and the absence of interfering peaks at the retention times of the enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of the (S)-enantiomer spiked into the (R)-enantiomer at different concentration levels.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples of the (R)-enantiomer spiked with known amounts of the (S)-enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the (S)-enantiomer that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying scientific principles, the following diagrams are provided.
Caption: Experimental workflow for the determination of enantiomeric purity.
Caption: Proposed chiral recognition mechanism with a teicoplanin CSP.
Conclusion: Ensuring Enantiomeric Integrity
The determination of the enantiomeric purity of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products derived from this chiral building block. The proposed chiral HPLC method, utilizing a teicoplanin-based stationary phase, offers a robust and reliable approach for this analysis. By understanding the underlying principles of chiral recognition and adhering to rigorous method validation, researchers and drug development professionals can be confident in the stereochemical integrity of their compounds. This guide provides a solid foundation for establishing a validated, in-house method for the routine analysis of the enantiomeric purity of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.
References
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Bhushan, R., & Joshi, S. (1993). Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 7(5), 235-250. [Link]
-
Chen, S. (2004). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. Chirality, 16(5), 337-344. [Link]
-
Berthod, A., & Armstrong, D. W. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 20(5), 600-611. [Link]
-
Berthod, A., Liu, Y., Bagwill, C., & Armstrong, D. W. (2000). Role of the carbohydrate moieties in chiral recognition on teicoplanin-based LC stationary phases. Analytical Chemistry, 72(8), 1767-1780. [Link]
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Armstrong, D. W., Tang, Y., Chen, S., Zhou, Y., Bagwill, C., & Chen, J. R. (1996). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Analytical Chemistry, 68(8), 1473-1483. [Link]
-
Péter, A., Török, G., Armstrong, D. W., Tóth, G., & Tourwé, D. (2007). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids. Journal of Chromatography A, 1168(1-2), 127-135. [Link]
-
Péter, A., et al. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 60(S1), S43-S54. [Link]
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Sosnowski, P., et al. (2012). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1228, 228-235. [Link]
-
Jida, M., et al. (2006). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of the American Society for Mass Spectrometry, 17(10), 1438-1449. [Link]
-
Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]
-
Miller, B. R., et al. (2019). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry, 84(22), 14816-14823. [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Bhushan, R., & Joshi, S. (1993). Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 7(5), 235-250. [Link]
-
Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238. [Link]
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The Untapped Potential of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid in Neuroscience: A Technical Guide and Research Roadmap
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of neuroscience is in a perpetual quest for novel molecules that can modulate neural function and offer therapeutic potential for a range of debilitating neurological disorders. This technical guide delves into the largely unexplored landscape of 3-Amino-3-(3-hydroxyphenyl)propanoic acid , a compound at the intersection of two classes of molecules with established neuroactive properties: phenolic acids and β-amino acids. While direct research on this specific molecule's role in neuroscience is nascent, a comprehensive analysis of its structural analogues and constituent chemical moieties reveals a compelling case for its investigation as a potential neuroprotective and neuromodulatory agent.
This document serves as both a technical primer and a forward-looking research roadmap. It synthesizes the existing knowledge on closely related compounds, notably the neuroprotective metabolite 3-(3-Hydroxyphenyl)propanoic acid (3-HPPA) , and the broader families of phenolic acids and β-amino acids. By examining the established mechanisms of these related molecules, we extrapolate a scientifically grounded hypothesis for the potential neuroactivity of this compound. Furthermore, this guide provides detailed synthetic considerations and proposes a suite of experimental protocols to systematically evaluate its neuroscientific relevance. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to unlock the potential of this promising, yet understudied, compound.
Introduction to this compound: A Molecule of Interest
This compound is a fascinating hybrid molecule, integrating the structural features of a phenolic acid and a β-amino acid. This unique combination suggests a potential for multifaceted interactions within the central nervous system (CNS).
-
Chemical Structure and Properties: The molecule consists of a benzene ring with a hydroxyl group at the meta-position, and a propanoic acid chain with an amino group at the beta-position. This structure confers both aromatic and amino acid characteristics, influencing its solubility, potential to cross the blood-brain barrier, and its capacity for diverse biological interactions. The presence of the phenolic hydroxyl group suggests antioxidant properties, while the β-amino acid moiety opens the possibility of interactions with amino acid transporters and receptors.
-
Significance in a Neuroscience Context:
-
Phenolic Acid Component: Phenolic acids are a well-established class of plant-derived compounds with a wide range of biological activities, including potent antioxidant and anti-inflammatory effects, which are highly relevant to neuroprotection.[1][2][3][4][5]
-
β-Amino Acid Component: β-Amino acids are non-proteinogenic amino acids that can act as neurotransmitters or neuromodulators.[6][7][8][9] Their structural similarity to key neurotransmitters like GABA suggests potential interactions with inhibitory and excitatory pathways in the brain.[8][9]
-
The current body of scientific literature lacks dedicated studies on the neurological effects of this compound, presenting a significant knowledge gap and a compelling opportunity for novel research.
The Neuroprotective Analogue: Insights from 3-(3-Hydroxyphenyl)propanoic Acid (3-HPPA)
To build a foundational understanding of the potential neuroactivity of our target molecule, we first turn to its close structural relative, 3-(3-Hydroxyphenyl)propanoic acid (3-HPPA). 3-HPPA is a metabolite of dietary polyphenols, such as those found in grape seed extract, and has demonstrated noteworthy neuroprotective properties.[1][10]
-
Brain Accumulation and Neuroprotective Effects: Studies have shown that 3-HPPA can cross the blood-brain barrier and accumulate in brain tissue in a dose-dependent manner.[1] This is a critical prerequisite for any CNS-acting therapeutic. Furthermore, 3-HPPA has been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[10]
-
Antioxidant and Anti-inflammatory Mechanisms: The neuroprotective effects of 3-HPPA are, in part, attributed to its antioxidant and anti-inflammatory properties. By scavenging free radicals and reducing oxidative stress, 3-HPPA can mitigate neuronal damage, a common pathway in many neurodegenerative diseases.
Hypothesized Signaling Pathway for 3-HPPA's Neuroprotection
Caption: Hypothesized neuroprotective pathway of 3-HPPA.
The Broader Landscape: Neuroprotective Mechanisms of Phenolic Acids
The phenolic moiety of this compound places it within a large and well-studied class of neuroprotective compounds. Phenolic acids exert their beneficial effects through a variety of mechanisms that collectively combat the multifactorial nature of neurodegeneration.[1][2][3][4][5]
-
Antioxidant Activity: Phenolic acids are potent scavengers of reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.[4]
-
Anti-inflammatory Effects: They can modulate neuroinflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.[5]
-
Modulation of Signaling Pathways: Phenolic compounds have been shown to influence key intracellular signaling cascades, such as the Akt and ERK pathways, which are critical for neuronal survival and plasticity.[2]
-
Anti-amyloidogenic Properties: Several phenolic acids have been demonstrated to interfere with the aggregation of amyloid-β peptides.[10]
Table 1: Neuroprotective Activities of Representative Phenolic Acids
| Phenolic Acid | Source | Key Neuroprotective Mechanism(s) | Reference(s) |
| Ferulic acid | Grains, Coffee | Antioxidant, Anti-inflammatory, Inhibition of Aβ aggregation | [4] |
| Caffeic acid | Coffee, Fruits | Antioxidant, Neuroprotection against glutamate toxicity | [1] |
| Rosmarinic acid | Rosemary, Sage | Antioxidant, Anti-inflammatory, Anti-apoptotic | [5] |
| Gallic acid | Tea, Berries | Antioxidant, Anti-inflammatory, Inhibition of NF-κB | [5] |
| p-Coumaric acid | Cereals, Fruits | Reduction of oxidative stress, Anti-apoptotic | [5] |
The β-Amino Acid Moiety: A Gateway to Neuromodulation?
The presence of a β-amino acid structure in this compound is particularly intriguing from a neuroscience perspective. Unlike their α-amino acid counterparts, β-amino acids are not incorporated into proteins but can play significant roles in neuronal signaling.[6][7]
-
β-Alanine as a Neurotransmitter: β-Alanine, the simplest β-amino acid, is considered a neurotransmitter in the CNS.[8][9] It can be released from neurons in a calcium-dependent manner and has its own receptors.[8]
-
Interaction with GABA and Glycine Receptors: β-Alanine can also interact with GABA and glycine receptors, the primary inhibitory neurotransmitter receptors in the brain and spinal cord, respectively.[8][9] This suggests that β-amino acids can modulate inhibitory neurotransmission.
The β-amino acid component of this compound could, therefore, endow it with the ability to directly influence neuronal excitability, a property not typically associated with simple phenolic acids.
Synthetic Approaches to 3-Amino-3-(hydroxyphenyl)propanoic Acid Analogues
Proposed Synthetic Workflow
A potential synthetic route could involve a modified Rodionov reaction or a similar nucleophilic addition to an imine derived from 3-hydroxybenzaldehyde.
Caption: A potential synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Imine Formation: 3-Hydroxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol). An excess of an ammonia source, such as ammonium acetate, is added. The mixture is stirred at room temperature or with gentle heating to drive the formation of the corresponding imine.
-
Nucleophilic Addition: Malonic acid (1.1 equivalents) is added to the reaction mixture. A base, such as pyridine or triethylamine, may be required to facilitate the reaction. The mixture is heated to reflux for several hours.
-
Hydrolysis and Decarboxylation: The solvent is removed under reduced pressure. The residue is then treated with an aqueous acid (e.g., HCl) and heated to hydrolyze any ester intermediates and effect decarboxylation to yield the final product.
-
Purification: The product can be purified by recrystallization or column chromatography.
A Roadmap for Future Research: Proposed Experimental Protocols
To systematically investigate the role of this compound in neuroscience, a multi-tiered experimental approach is recommended.
Proposed Experimental Workflow for Neuroactivity Characterization
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- 2. Phenolic Compounds of Therapeutic Interest in Neuroprotection [mdpi.com]
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- 4. caringsunshine.com [caringsunshine.com]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 9. When and why amino acids? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
A Technical Guide to 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: Investigating a Novel Precursor for Neuromodulator Synthesis
An In-depth Technical Guide Topic: 3-Amino-3-(3-hydroxyphenyl)propanoic acid as a Neurotransmitter Precursor Audience: Researchers, scientists, and drug development professionals.
Abstract The synthesis of key neurotransmitters such as dopamine and serotonin is fundamentally dependent on the availability of their amino acid precursors, tyrosine and tryptophan, respectively[1]. The enzymatic pathways that convert these precursors are well-characterized and represent critical targets for therapeutic intervention. This guide introduces this compound, a non-proteinogenic amino acid, as a molecule of interest for novel neurotransmitter precursor strategies. While direct evidence of its role as a precursor is not yet established in the literature, its structural analogy to endogenous precursors warrants a thorough investigation. This document provides a comprehensive framework for researchers, outlining the synthesis, proposed metabolic pathways, and a complete suite of experimental protocols required to validate its potential as a CNS-active agent. We synthesize field-proven insights with detailed methodologies to empower drug development professionals to explore this and similar molecules for next-generation neurological therapeutics.
Introduction: The Precursor Strategy in Neuropharmacology
The brain's chemical signaling is tightly regulated. The rate of synthesis for monoamine neurotransmitters can be directly influenced by the concentration of their amino acid precursors[1]. This "precursor-loading" strategy is a validated therapeutic approach; for instance, L-DOPA, a dopamine precursor, is a cornerstone treatment for Parkinson's disease.
Conventional precursors like tyrosine and tryptophan are subject to tight physiological regulation, including competitive transport across the blood-brain barrier (BBB) and feedback inhibition of rate-limiting enzymes like tyrosine hydroxylase[2]. A synthetic precursor could potentially bypass these regulatory checkpoints, offering a novel mechanism for modulating neurotransmitter levels. This compound presents an intriguing structural motif:
-
Amino Acid Backbone: Allows for potential recognition by amino acid transporters at the BBB.
-
Hydroxyphenyl Group: The hydroxyl group at the meta-position is a key feature. This structure is analogous to m-tyrosine, which can be metabolized to dopamine, particularly under conditions where tyrosine hydroxylase is compromised.
This guide posits that this compound could be enzymatically decarboxylated in the central nervous system to yield a novel, bioactive phenethylamine, thereby functioning as a "prodrug" or precursor for a new class of neuromodulators.
Physicochemical Properties and Chemical Synthesis
A foundational step in investigating any new chemical entity is to understand its basic properties and establish a reliable synthetic route.
Compound Properties
| Property | Value | Reference |
| IUPAC Name | (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid | [3] |
| CAS Number | 780749-95-3 (for R-isomer) | [4] |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| Appearance | Colorless crystalline solid | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | [3] |
Protocol: Laboratory-Scale Synthesis
A robust and reproducible synthesis is paramount. The following protocol is adapted from established methods for producing β-amino acids from aromatic aldehydes[5].
Objective: To synthesize this compound via a one-pot reaction.
Materials:
-
3-Hydroxybenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
1-Butanol
-
Ethanol
-
Deionized water
-
Standard reflux apparatus, filtration equipment, and drying oven
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzaldehyde (1 eq), malonic acid (1.1 eq), and ammonium acetate (2.3 eq).
-
Solvent Addition: Add 1-butanol to the flask to serve as the reaction solvent. The volume should be sufficient to create a stirrable slurry (e.g., 15-20 mL per gram of aldehyde).
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of CO₂ evolution. Typically, this requires 1.5 to 2 hours.
-
Causality Note: The reflux temperature of 1-butanol provides the necessary thermal energy for the Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation. Ammonium acetate serves as both the ammonia source and the catalyst.
-
-
Isolation: After the reaction is complete, allow the mixture to cool. The product will precipitate out of the solution.
-
Washing: Filter the crude precipitate and wash sequentially with boiling 1-butanol, boiling ethanol, and finally, water. This washing sequence is critical to remove unreacted starting materials and side products.
-
Drying: Dry the purified precipitate in an oven at 80-100 °C for 8-10 hours to yield the final product.
-
Validation: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry[6].
Crossing the Blood-Brain Barrier: A Critical Hurdle
For a compound to act as a central neurotransmitter precursor, it must efficiently cross the blood-brain barrier (BBB). The BBB is a highly selective interface formed by brain capillary endothelial cells, which are interconnected by tight junctions[7].
Proposed Transport Mechanism
Based on its structure as a neutral amino acid, this compound is hypothesized to be a substrate for one of the large neutral amino acid (LNAA) transporters, such as LAT1. These are facilitative carriers responsible for transporting essential amino acids into the brain[7].
Caption: Hypothesized transport of the precursor across the BBB via LNAA transporters.
Protocol: In Vitro BBB Transport Assay
This protocol provides a method to validate the ability of the compound to cross a cellular model of the BBB.
Objective: To quantify the permeability of this compound across a monolayer of human brain capillary endothelial cells (hCMEC/D3).
Materials:
-
hCMEC/D3 cells
-
Transwell insert system (e.g., 0.4 µm pore size)
-
Cell culture medium, fetal bovine serum, and necessary growth factors
-
Test compound (our precursor) and a control compound with known permeability (e.g., caffeine)
-
LC-MS/MS system for quantification
Step-by-Step Methodology:
-
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of collagen-coated Transwell inserts.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. Validate the integrity of the monolayer by measuring Trans-Endothelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions.
-
Experiment Initiation: Replace the medium in the apical (donor) chamber with medium containing a known concentration of the test compound. The basolateral (receiver) chamber contains fresh medium.
-
Sampling: At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), take a small aliquot from the basolateral chamber. Replace the volume with fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method[8].
-
Data Analysis: Calculate the apparent permeability coefficient (Papp), a measure of the compound's ability to cross the monolayer. A higher Papp value suggests better BBB penetration potential.
Proposed Metabolic Pathway and Enzymatic Conversion
The central hypothesis rests on the enzymatic conversion of the precursor within the brain. We propose a single-step decarboxylation reaction catalyzed by Aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine and 5-HTP to serotonin[2].
Caption: Proposed single-step conversion of the precursor to a bioactive amine by AADC.
Protocol: In Vitro AADC Enzyme Assay
Objective: To determine if this compound is a substrate for Aromatic L-amino acid decarboxylase.
Materials:
-
Recombinant human AADC enzyme
-
Pyridoxal 5'-phosphate (PLP), the essential cofactor for AADC
-
Test compound and L-DOPA (positive control)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.2)
-
LC-MS/MS system to detect the product
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the buffer, PLP, and the AADC enzyme.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to allow the enzyme to equilibrate.
-
Initiation: Initiate the reaction by adding the test compound (or L-DOPA for the control). A range of substrate concentrations should be tested to determine kinetic parameters.
-
Time Course: Incubate the reaction at 37 °C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., perchloric acid or ice-cold acetonitrile) to quench the reaction.
-
Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the decarboxylated product, 3-(1-Aminoethyl)phenol.
-
Kinetics: Plot the rate of product formation against substrate concentration to calculate Michaelis-Menten parameters (Km and Vmax). Comparing these values to those of L-DOPA will reveal the efficiency of the precursor as an AADC substrate.
In Vivo Validation: Pharmacokinetics and Pharmacodynamics
Ultimately, the hypothesis must be tested in a living system. This involves assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its effect on brain neurochemistry.
Projected Pharmacokinetic (PK) Profile
Direct PK data for this compound is not available. However, based on structurally related phenolic acids and amino acids, we can project a likely profile to guide experimental design[8][9].
| PK Parameter | Projected Value (Rat Model) | Rationale / Implication |
| Oral Bioavailability (F%) | 20-50% | Moderate absorption expected; potential for first-pass metabolism. |
| Tmax (Oral) | 15-60 min | Rapid absorption is typical for small molecule amino acids[9]. |
| Half-life (t½) | 1-3 hours | Suggests the need for multiple dosing or a controlled-release formulation for sustained effects. |
| BBB Penetration | Low to Moderate | A key parameter to be determined experimentally. Even low permeability may be sufficient if the downstream enzymatic conversion is efficient[10]. |
| Metabolism | Primarily renal excretion, potential for glucuronidation or sulfation at the hydroxyl group. | The primary metabolic fate aside from decarboxylation needs to be characterized. |
Protocol: Rodent PK and Brain Penetration Study
Objective: To determine the plasma PK profile and quantify the concentration of the precursor and its putative metabolite in the brain.
Animals: Male Sprague-Dawley rats.
Step-by-Step Methodology:
-
Dosing: Administer the compound via intravenous (IV) bolus (e.g., 5-10 mg/kg) and oral gavage (PO) (e.g., 20-50 mg/kg) to separate groups of animals[8].
-
Blood Sampling: Collect serial blood samples from the tail or saphenous vein at specific time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant[8].
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80 °C until analysis.
-
Brain Homogenate: At the final time point for each animal (or in a separate cohort of animals), euthanize the animal and perfuse with saline. Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Analysis: Extract the precursor and its metabolite from plasma and brain homogenate samples. Quantify their concentrations using a validated LC-MS/MS method.
-
PK and PD Analysis:
-
Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t½).
-
Calculate the brain-to-plasma ratio (Kp) at different time points to assess BBB penetration. The detection of the decarboxylated metabolite in the brain, especially if its concentration is low or absent in the plasma, would be strong evidence for central conversion.
-
Caption: A logical workflow for the comprehensive evaluation of the novel precursor.
Conclusion and Future Directions
This technical guide provides the scientific rationale and a detailed experimental blueprint for investigating this compound as a novel neurotransmitter precursor. The core of this endeavor is to move from theoretical postulation based on chemical structure to empirical validation through a series of rigorous in vitro and in vivo experiments.
Successful validation—demonstrating BBB penetration and central conversion to a bioactive amine—would open a new frontier in neuropharmacology. Future work would involve characterizing the pharmacological activity of the resulting metabolite at key CNS receptors and assessing the therapeutic potential of the precursor in animal models of neurological disorders characterized by neurotransmitter deficiencies. This structured approach ensures that the potential of this and similar molecules is evaluated with the highest degree of scientific integrity.
References
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- An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of (3-Amino-4-hydroxyphenyl)acetic acid - Benchchem. (n.d.).
- (R)-3-Amino-3-(3-hydroxyphenyl)propionic acid - Advanced ChemBlocks. (n.d.).
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- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. (n.d.).
- 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed. (n.d.).
- Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed. (n.d.).
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Semantic Scholar. (n.d.).
- 3-(3-Hydroxyphenyl)propionic acid analytical standard 621-54-5 - Sigma-Aldrich. (n.d.).
- Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375) - Human Metabolome Database. (2005).
- 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem. (n.d.).
- 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat - ResearchGate. (n.d.).
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- Structure of the blood-brain barrier and its role in the transport of amino acids - Penn State. (n.d.).
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- Neurotransmitter Precursor Therapy| New York City | Brain Body Medical. (n.d.).
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- Aromatic Amino Acid Metabolism | Frontiers Research Topic. (n.d.).
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Navigating the Solubility Landscape of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Guide for Drug Development Professionals
Introduction: Understanding the Solubility Challenges of a Promising β-Amino Acid
3-Amino-3-(3-hydroxyphenyl)propanoic acid, a non-proteinogenic β-amino acid, represents a scaffold of significant interest in medicinal chemistry and drug development. Its structural motifs, featuring a flexible propanoic acid backbone, a basic amino group, and an acidic phenolic hydroxyl group, offer multiple points for molecular interaction and modification. However, these same features present a formidable challenge in terms of its solubility in organic solvents, a critical parameter for synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound, empowering researchers to navigate its physicochemical landscape with confidence.
The Molecular Basis of Solubility: A Tale of Polarity, Zwitterions, and pH
The solubility of this compound is fundamentally governed by the interplay of its functional groups and their interactions with the surrounding solvent molecules. The adage "like dissolves like" is a useful starting point, emphasizing that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2][3]
1.1. The Zwitterionic Nature:
At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, this compound exists predominantly as a zwitterion.[4][5][6][7] In this state, the carboxylic acid group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺), creating a molecule with localized positive and negative charges. This high degree of charge separation leads to strong intermolecular electrostatic interactions and hydrogen bonding between the amino acid molecules, resulting in a stable crystal lattice. Consequently, significant energy is required to overcome these forces and dissolve the compound. This zwitterionic character generally leads to higher solubility in highly polar solvents like water and limited solubility in non-polar organic solvents.[4]
1.2. The Influence of Solvent Polarity:
The polarity of an organic solvent plays a crucial role in its ability to solvate this compound. Solvents can be broadly categorized as:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) - These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating the charged groups of the zwitterion.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile) - These solvents possess a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors and are often good solvents for polar molecules.
-
Non-Polar Solvents: (e.g., hexane, toluene, dichloromethane) - These solvents have low dielectric constants and are unable to effectively solvate charged species. Consequently, the solubility of zwitterionic amino acids in these solvents is typically very low.
1.3. The Critical Role of pH:
The solubility of this compound is highly dependent on the pH of the solution, as this dictates the ionization state of its functional groups.[8][9][10][11]
-
At Low pH (Acidic Conditions): The carboxylic acid group will be protonated (-COOH), and the amino group will also be protonated (-NH₃⁺), resulting in a net positive charge. This cationic form may exhibit increased solubility in some polar solvents.
-
At High pH (Basic Conditions): The carboxylic acid group will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂). The phenolic hydroxyl group may also be deprotonated (-O⁻) at sufficiently high pH. The resulting anionic species will likely have different solubility characteristics.
The minimum solubility is typically observed at the isoelectric point (pI), where the zwitterionic form dominates and intermolecular attractions are strongest.
Predicting and Understanding Solubility: The Importance of pKa
To rationally approach the solubility of this compound, it is essential to understand the pKa values of its ionizable groups: the carboxylic acid, the amino group, and the phenolic hydroxyl group. The pKa is the pH at which a functional group is 50% ionized.
Experimental Determination of Physicochemical Properties
Given the lack of quantitative data for this compound, this section provides detailed protocols for determining its key physicochemical properties: pKa and thermodynamic solubility.
3.1. Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[12]
Objective: To determine the pKa values of the carboxylic acid, amino, and phenolic hydroxyl groups of this compound.
Materials:
-
This compound
-
Calibrated pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water (degassed)
-
Beakers (50 mL or 100 mL)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound (e.g., 50-100 mg) and dissolve it in a known volume of deionized water (e.g., 25-50 mL).
-
Acidic Titration:
-
Place the beaker containing the amino acid solution on the magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH drops to approximately 1.5-2.0.
-
-
Basic Titration:
-
Prepare a fresh solution of the amino acid as in step 1.
-
Titrate this solution with the standardized 0.1 M NaOH solution in a similar incremental manner.
-
Continue the titration until the pH rises to approximately 11.5-12.0.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both the acidic and basic titrations.
-
Determine the equivalence points, which are the points of steepest inflection on the titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) will be in the acidic region, the second pKa (amino group) in the near-neutral to slightly basic region, and the third pKa (phenolic hydroxyl) in the more basic region.
-
3.2. Protocol for Thermodynamic Solubility Determination using the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[13][14] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.
Objective: To determine the thermodynamic solubility of this compound in a range of organic solvents.
Materials:
-
This compound (solid)
-
A range of organic solvents of interest (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, THF, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with the solid phase present.
-
Solvent Addition: Add a known volume of each organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE).
-
Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility in units such as mg/mL or g/L.
3.3. Distinguishing Thermodynamic vs. Kinetic Solubility
It is important to differentiate between thermodynamic and kinetic solubility.[15][16][17]
-
Thermodynamic Solubility: The true equilibrium solubility, determined when the system has reached a state of minimum free energy. The shake-flask method, with sufficient equilibration time, measures thermodynamic solubility.[13][18]
-
Kinetic Solubility: Often measured in high-throughput screening, this is the concentration at which a compound, dissolved in a stock solvent (like DMSO), precipitates when added to an aqueous buffer.[18] This value can be higher than the thermodynamic solubility as it can represent a supersaturated state.
For drug development, understanding the thermodynamic solubility is crucial for formulation and biopharmaceutical predictions.
Data Presentation and Interpretation
The experimentally determined data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Experimentally Determined pKa Values of this compound
| Ionizable Group | pKa Value |
| Carboxylic Acid | [Insert experimental value] |
| Amino Group | [Insert experimental value] |
| Phenolic Hydroxyl | [Insert experimental value] |
Table 2: Thermodynamic Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Methanol | 32.7 | [Insert experimental value] |
| Ethanol | 24.5 | [Insert experimental value] |
| Isopropanol | 19.9 | [Insert experimental value] |
| Acetone | 20.7 | [Insert experimental value] |
| Acetonitrile | 37.5 | [Insert experimental value] |
| Tetrahydrofuran (THF) | 7.5 | [Insert experimental value] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Insert experimental value] |
| Dichloromethane | 9.1 | [Insert experimental value] |
| Chloroform | 4.8 | [Insert experimental value] |
| Toluene | 2.4 | [Insert experimental value] |
| Hexane | 1.9 | [Insert experimental value] |
Strategies for Solubility Enhancement
For applications where the intrinsic solubility in a desired solvent is insufficient, several strategies can be employed:
-
pH Adjustment: As discussed, altering the pH to move away from the isoelectric point can significantly increase solubility in aqueous and protic organic solvents.
-
Co-solvency: The use of a mixture of solvents (a co-solvent system) can enhance solubility.[19][20][21][22][23] For example, adding a small amount of a polar organic solvent in which the compound is more soluble to a solvent in which it is less soluble can improve the overall solvating power of the system.
-
Salt Formation: Converting the amino acid into a salt (e.g., a hydrochloride salt or a sodium salt) can dramatically increase its aqueous solubility.
Conclusion
References
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Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
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An In-depth Technical Guide to the Melting Point of (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the melting point of (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid, a crucial physicochemical parameter for its characterization, purity assessment, and formulation development. The document delves into the theoretical and practical aspects of melting point determination, potential thermal degradation pathways, and the influence of molecular structure on the observed melting behavior. Detailed, field-proven protocols for accurate measurement are presented, alongside a discussion of factors that can influence experimental outcomes. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and accurately determine and interpret the melting point of this and similar β-amino acid compounds.
Introduction to (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid
(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center, an aromatic ring with a hydroxyl group, and both amino and carboxylic acid functionalities, makes it a valuable building block in medicinal chemistry. Derivatives of this scaffold have been explored for various therapeutic applications, including antimicrobial and anticancer agents[1][2]. The physicochemical properties of this compound, such as its melting point, are fundamental for its synthesis, purification, and formulation into stable and effective pharmaceutical products.
Molecular Structure:
-
Chemical Formula: C₉H₁₁NO₃
-
Molecular Weight: 181.19 g/mol
-
Appearance: Typically a colorless crystalline solid[3].
The Significance of Melting Point in Pharmaceutical Development
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase[4]. It is a characteristic physical property that provides critical information for:
-
Identification and Characterization: A sharp and defined melting point is a primary indicator of the identity and purity of a crystalline compound[4].
-
Purity Assessment: Impurities typically depress and broaden the melting point range[5]. This phenomenon, known as melting point depression, is a valuable tool for assessing the purity of a synthesized compound.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.
-
Formulation and Stability Studies: The melting point influences the choice of processing conditions (e.g., drying, milling) and is a key parameter in pre-formulation studies to ensure the thermal stability of the active pharmaceutical ingredient (API).
Reported Melting Point of (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid
Based on available data, the melting point of (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid is reported to be in the range of approximately 150-155°C [3]. It is crucial to recognize that this value can be influenced by several factors, as detailed in the subsequent sections.
| Parameter | Reported Value | Source |
| Melting Point | ~150-155°C | ChemBK[3] |
Factors Influencing the Melting Point
The precise determination of the melting point is contingent on both the intrinsic properties of the compound and the experimental methodology employed.
Purity of the Sample
The presence of even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a lower and broader melting range[5]. Therefore, the purification of (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid after synthesis is a critical step for obtaining an accurate melting point. Common synthetic routes for β-amino acids, such as the one-pot reaction of an aldehyde, malonic acid, and ammonium acetate, may result in byproducts that need to be removed[6][7].
Crystalline Form (Polymorphism)
Organic molecules can often crystallize in multiple forms, known as polymorphs. Each polymorph has a unique crystal lattice and, consequently, a different melting point. While specific polymorphic studies for (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid are not widely reported in the provided context, it is a phenomenon to be aware of for crystalline solids.
Thermal Decomposition of β-Amino Acids
A critical consideration for amino acids is their tendency to decompose at or near their melting points[8][9][10]. This decomposition can be mistaken for melting. For β-amino acids, heating can lead to the elimination of ammonia to form an α,β-unsaturated carboxylic acid[11].
dot
Caption: Potential thermal decomposition pathway of a β-amino acid upon heating.
Studies on other amino acids have shown that the observed thermal event is often decomposition rather than true melting, characterized by the evolution of gases like water and ammonia[8][10][12]. This underscores the importance of careful observation during melting point determination.
Experimental Protocol for Accurate Melting Point Determination
To obtain a reliable melting point for (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid, a systematic and meticulous experimental approach is required.
Sample Preparation
Proper sample preparation is paramount for accurate results[4].
-
Ensure Dryness: The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.
-
Create a Fine Powder: The crystalline sample should be finely powdered using a mortar and pestle to ensure uniform packing and efficient heat transfer within the capillary tube[4].
-
Pack the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.
-
The packed sample height should be approximately 2-3 mm[13].
-
Melting Point Apparatus
Modern automated melting point apparatuses offer precise temperature control and digital detection of the melting process. However, the traditional Thiele tube method can also yield accurate results when performed correctly.
dot
Caption: Workflow for accurate melting point determination.
Measurement Procedure
-
Initial Rapid Determination: If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary value[13].
-
Accurate Determination:
-
Use a fresh, properly prepared sample.
-
Set the starting temperature of the apparatus to about 10-20°C below the approximate melting point[13][14].
-
Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute[5][14]. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer[13].
-
Record the melting range:
-
The temperature at which the first droplet of liquid appears.
-
The temperature at which the entire sample has completely melted into a clear liquid.
-
-
A pure, non-decomposing compound will typically have a sharp melting range of 0.5-2°C[5].
-
Observations for Decomposition
During the heating process, it is essential to visually observe the sample for any signs of decomposition, which may include:
-
Color Change: The sample may darken or turn brown/black.
-
Gas Evolution: Bubbles may be seen within the sample.
-
Sublimation: The solid may vaporize and re-solidify on the cooler parts of the capillary tube.
If decomposition is observed, the recorded temperature should be reported as a "decomposition point" rather than a true melting point.
Conclusion
The melting point of (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid, reported to be in the range of 150-155°C, is a fundamental parameter for its scientific and pharmaceutical development. Accurate determination requires a high-purity, dry, and finely powdered sample, along with a slow and controlled heating rate during measurement. Researchers must be vigilant for signs of thermal decomposition, a common characteristic of amino acids, which can influence the observed thermal transition. By adhering to the rigorous protocols outlined in this guide, scientists can ensure the generation of reliable and reproducible melting point data, thereby supporting the robust characterization and development of this important chemical entity.
References
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The Emerging Therapeutic Landscape of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
The scaffold of 3-amino-3-(3-hydroxyphenyl)propanoic acid and its derivatives represents a promising, yet underexplored, frontier in medicinal chemistry. While significant research has illuminated the antimicrobial and anticancer properties of the isomeric 3-amino-3-(4-hydroxyphenyl)propanoic acid derivatives, the therapeutic potential of the 3-hydroxy analogues is just beginning to be understood. This technical guide provides a comprehensive overview of the current knowledge and future prospects for this class of compounds. We will delve into the synthetic pathways, established biological activities, and compelling evidence suggesting novel applications in neuroprotection, cardiovascular diseases, and inflammatory disorders. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing not only a review of the existing literature but also a forward-looking perspective with detailed experimental protocols to guide future investigations into this versatile chemical scaffold.
Introduction: The Untapped Potential of a Versatile Scaffold
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of innovation in drug discovery. Non-natural amino acids and their derivatives have emerged as a rich source of structurally diverse molecules with a wide range of biological activities. Among these, the 3-amino-3-(hydroxyphenyl)propanoic acid backbone has garnered considerable attention. The presence of a chiral center, an amino group, a carboxylic acid, and a hydroxylated phenyl ring provides a rich pharmacophore that can be readily modified to tune the compound's physicochemical properties and biological targets.
While extensive research has been conducted on the 4-hydroxy isomer, demonstrating its potential as a scaffold for antimicrobial and anticancer agents, the 3-hydroxy isomer remains a relatively untapped resource.[1][2][3][4] This guide will synthesize the existing knowledge on this compound derivatives and, more importantly, extrapolate from closely related compounds to build a strong rationale for their investigation in other therapeutic areas. The structural similarity to endogenous molecules and metabolites of dietary polyphenols suggests a favorable toxicity profile and the potential to interact with key physiological pathways.
Synthetic Strategies: Accessing the Core Scaffold and its Analogs
The synthesis of 3-amino-3-(hydroxyphenyl)propanoic acid derivatives can be achieved through various established synthetic routes. The choice of a particular method often depends on the desired stereochemistry and the nature of the substituents on the aromatic ring, the amino group, or the carboxylic acid.
General Synthesis of the Backbone
A common and efficient method for the synthesis of the racemic 3-amino-3-(hydroxyphenyl)propanoic acid backbone is the Strecker synthesis or variations thereof, starting from the corresponding hydroxybenzaldehyde. For instance, 3-hydroxybenzaldehyde can be reacted with an ammonia source and a cyanide source, followed by hydrolysis of the resulting aminonitrile to yield the desired amino acid.
Another accessible route involves the reaction of a hydroxybenzaldehyde with malonic acid and an ammonia source, such as ammonium acetate, in a suitable solvent.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add 3-hydroxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) in 1-butanol.
-
Reflux: Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Purification: Filter the precipitate and wash sequentially with hot 1-butanol, hot ethanol, and water to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Derivatization Strategies
The versatility of the this compound scaffold lies in the ease with which it can be derivatized to create a library of compounds for biological screening.
-
N-Acylation/Alkylation: The amino group can be readily acylated or alkylated to introduce a variety of substituents, thereby modulating the compound's lipophilicity and target interactions.
-
Esterification/Amidation: The carboxylic acid moiety can be converted to esters or amides to enhance cell permeability and alter the pharmacokinetic profile.
-
Modification of the Phenyl Ring: The hydroxyl group on the phenyl ring can be a handle for further modifications, or the ring itself can be further substituted to explore structure-activity relationships (SAR).
Caption: Proposed neuroprotective mechanisms of this compound derivatives.
Experimental Protocol: Evaluation of Neuroprotective Effects
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons under standard conditions.
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to amyloid-β oligomers or an excitotoxic agent like glutamate.
-
Treatment: Co-treat the cells with various concentrations of the this compound derivatives.
-
Cell Viability Assay: Assess cell viability using the MTT or LDH assay to determine the protective effect of the compounds.
-
Mechanism of Action Studies:
-
Amyloid-β Aggregation: Use Thioflavin T (ThT) assay to monitor the kinetics of amyloid-β aggregation in the presence of the compounds.
-
NMDA Receptor Activity: Perform electrophysiological recordings (e.g., patch-clamp) on neurons to measure the effect of the compounds on NMDA receptor currents.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFDA.
-
Cardiovascular Diseases
The related compound, 3-(3-hydroxyphenyl)propionic acid, has been shown to possess antihypertensive and vasoprotective effects. It acts as an endothelium-dependent nitric oxide (NO) release promoter and an endothelial nitric oxide synthase (eNOS) activator, leading to vasodilation. Furthermore, it has been demonstrated to decrease arterial blood pressure in animal models. [6][7] The anti-inflammatory properties of these compounds are also highly relevant to cardiovascular diseases. 3-(3-Hydroxyphenyl)propionic acid can inhibit the adhesion of monocytes to endothelial cells by suppressing the expression of E-selectin via the NF-κB pathway, a crucial step in the development of atherosclerosis. [8]
Anti-inflammatory Applications
Chronic inflammation is an underlying factor in a multitude of diseases. The ability of 3-(3-hydroxyphenyl)propionic acid to modulate the NF-κB signaling pathway suggests that its amino acid derivatives could have broad anti-inflammatory applications. [8]The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. [9]
Future Directions and Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutics for a wide range of diseases. While the antimicrobial and anticancer potential has been primarily explored in the 4-hydroxy isomer, the compelling indirect evidence for the 3-hydroxy isomer in neuroprotection, cardiovascular disease, and inflammation warrants significant further investigation.
Future research should focus on:
-
Synthesis of diverse libraries: A systematic exploration of the chemical space around the this compound core is necessary to establish clear structure-activity relationships for various biological targets.
-
In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for the most promising compounds will be crucial for their optimization and clinical development.
-
In vivo evaluation: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety.
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The Emergence of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives as Novel Antimicrobial Agents: A Technical Guide
Introduction: A New Scaffold Against Drug-Resistant Pathogens
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the promising new candidates are derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. This technical guide provides an in-depth analysis of the synthesis, antimicrobial properties, and proposed mechanisms of action of these compounds, offering a valuable resource for researchers and drug development professionals. These derivatives have demonstrated significant efficacy against a range of multidrug-resistant pathogens, including the notorious ESKAPE group (Enterococcus spp., Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa) and drug-resistant fungi like Candida auris.[1][2] The inherent versatility of this scaffold allows for systematic structural modifications, enabling the fine-tuning of antimicrobial activity and pharmacological properties.
Synthetic Pathways: Building the Core Scaffold and its Derivatives
The synthetic route to 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is adaptable, allowing for the creation of a diverse library of compounds from commercially available starting materials.[3] The core structure is typically assembled through the reaction of 4-aminophenol with methyl acrylate or acrylic acid.[4] From this core, a variety of derivatives, particularly hydrazides and hydrazones, can be generated, which have shown significant antimicrobial potential.
Core Synthesis Workflow
The general workflow for synthesizing the key hydrazide intermediate, which serves as a building block for many potent derivatives, is outlined below. This process involves the initial formation of the β-amino acid ester, followed by hydrazinolysis.
Caption: Synthesis of the key hydrazide intermediate.
This hydrazide can then be reacted with a variety of aromatic and heterocyclic aldehydes or ketones to produce a diverse range of hydrazone derivatives.[4] This modularity is a key advantage, as it allows for the systematic exploration of structure-activity relationships.
Antimicrobial Spectrum and Potency: A Data-Driven Overview
The antimicrobial activity of these derivatives is highly dependent on their specific chemical structure.[1][2] Hydrazone derivatives, in particular, have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungi.
Structure-Activity Relationship (SAR) Insights
A comprehensive analysis of the minimum inhibitory concentration (MIC) data reveals several key trends:
-
The Hydrazone Moiety is Crucial: The conversion of the hydrazide to a hydrazone is generally associated with a significant increase in antimicrobial activity.
-
Heterocyclic Substituents Enhance Potency: The incorporation of heterocyclic rings, such as nitrothiophene and nitrofurane, into the hydrazone structure leads to some of the most potent antibacterial compounds.[1]
-
Lipophilicity and Charge Distribution: The nature of the substituents on the aromatic or heterocyclic rings influences the overall lipophilicity and electronic properties of the molecules, which in turn affects their ability to interact with microbial cells.
Quantitative Antimicrobial Activity
The following table summarizes the MIC ranges observed for some of the most potent 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against key multidrug-resistant pathogens.
| Pathogen | Type | Resistance Profile | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | Methicillin-resistant (MRSA) | 1 - 8[2][5] |
| Enterococcus faecalis | Gram-positive | Vancomycin-resistant (VRE) | 0.5 - 2[2][5] |
| Gram-negative pathogens | Gram-negative | Multi-drug resistant | 8 - 64[2][5] |
| Candida auris | Fungal | Azole-resistant | 0.5 - 64[1][2] |
| Candida species | Fungal | Drug-resistant | 8 - 64[2] |
Proposed Mechanisms of Antimicrobial Action
While the exact molecular targets of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are still under investigation, their structural features, particularly the phenolic hydroxyl group, suggest several plausible mechanisms of action rooted in the well-established antimicrobial properties of phenolic compounds.[2][6]
Key Putative Mechanisms
The antimicrobial activity is likely multifactorial, stemming from the ability of these compounds to:
-
Disrupt Cell Membrane Integrity: The lipophilic character of these derivatives, modulated by their various substituents, likely allows them to intercalate into the lipid bilayer of microbial cell membranes.[6] This can disrupt membrane potential, increase permeability, and lead to the leakage of essential intracellular components, ultimately causing cell death.[6][7]
-
Inhibit Essential Enzymes: The phenolic hydroxyl group can form hydrogen bonds with the active sites of microbial enzymes, leading to their inhibition.[2] This could disrupt critical metabolic pathways necessary for microbial survival.
-
Interfere with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA, which would halt microbial replication.[1]
-
Generate Oxidative Stress: Phenolic compounds can induce the production of reactive oxygen species (ROS) within microbial cells, leading to oxidative stress and damage to DNA, proteins, and lipids.[2][6]
Caption: Proposed multi-target mechanism of action.
Experimental Protocols for Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial efficacy of novel compounds relies on standardized and reproducible methodologies. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental to this process.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
Test compound (e.g., a 3-((4-hydroxyphenyl)amino)propanoic acid derivative)
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB), cation-adjusted for bacteria
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound, as well as to the positive control well. The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay is performed after the MIC is determined and establishes the lowest concentration of a compound that kills ≥99.9% of the initial bacterial inoculum.[10][11]
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and micropipette
Procedure:
-
Subculturing: From the wells of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Future Outlook and Conclusion
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold represents a promising platform for the development of novel antimicrobial agents.[2][5] The demonstrated activity against high-priority, multidrug-resistant pathogens, coupled with a versatile synthetic framework, makes these compounds highly attractive for further preclinical development. Future research should focus on elucidating the precise molecular mechanisms of action to enable rational drug design and optimization. In silico ADME (absorption, distribution, metabolism, and excretion) characterization has already suggested the pharmacological applicability of these derivatives as drug-like hits suitable for future hit-to-lead optimization.[1] Continued investigation into the structure-activity relationships, toxicity profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in the fight against antimicrobial resistance.
References
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
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Al-khayri, J. M., et al. (2024). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
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Al-khayri, J. M., et al. (2024). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series. [Link]
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Silva, N. C. C., & Fernandes Júnior, A. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Pharmaceuticals, 16(2), 193. [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
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An In-Depth Technical Guide on the Anticancer and Antioxidant Activities of the 3-((4-hydroxyphenyl)amino)propanoic Acid Scaffold
This guide provides a comprehensive technical overview of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, a promising pharmacophore in the development of novel therapeutic agents. We will delve into its synthesis, mechanisms of action, and the experimental methodologies used to validate its dual anticancer and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this scaffold's potential.
Introduction: The Dual-Action Imperative in Oncology
The global burden of cancer continues to present a formidable challenge to healthcare systems, necessitating the urgent development of novel and more effective therapeutic strategies.[1][2] A growing body of evidence implicates reactive oxygen species (ROS) as key players in cancer pathogenesis.[2][3][4][5] While high levels of ROS can induce cancer cell death, moderately elevated levels can promote pro-tumorigenic signaling, contributing to cell proliferation, migration, and resistance to therapy. This dual role of ROS has inspired a therapeutic approach focused on developing compounds that possess both direct anticancer cytotoxicity and the ability to modulate oxidative stress through antioxidant activity.
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has emerged as a compelling framework for designing such dual-function agents.[1][3] Its structure is intrinsically bifunctional:
-
The 4-hydroxyphenyl (phenol) moiety is a well-established pharmacophore known for its antioxidant properties, primarily through its ability to scavenge free radicals.[1][6]
-
The aminopropanoic acid backbone provides a versatile and modifiable template that can be functionalized to interact with various biological targets, conferring cytotoxic activity against cancer cells.
This guide will explore the scientific evidence supporting this scaffold as a foundation for the next generation of anticancer agents.
Synthetic Strategy: Building the Core Scaffold
The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid and its derivatives is typically achieved through straightforward and scalable organic reactions. A common and efficient method involves a one-pot reaction starting from readily available precursors.
A representative synthetic route involves the condensation of 4-hydroxybenzaldehyde with malonic acid and an ammonia source, such as ammonium acetate, in a suitable solvent like 1-butanol under reflux conditions.[7] This reaction proceeds via a cascade of steps to yield the target β-amino acid structure.
The true synthetic utility of this scaffold lies in its amenability to diversification. By substituting the starting materials or by further reacting the core structure, a vast library of derivatives can be generated.[6][8][9] This chemical tractability is paramount for conducting extensive Structure-Activity Relationship (SAR) studies to optimize biological activity.
Caption: Iterative workflow for synthesis and optimization.
Anticancer Activity: A Multi-Faceted Approach
Derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have demonstrated significant, structure-dependent anticancer activity, particularly against non-small cell lung cancer (A549) cells.[5] The therapeutic potential is rooted in their ability to inhibit cell viability and migration, with a favorable selectivity profile against non-cancerous cells.[2][3][4][5]
Proposed Mechanisms of Action
While the precise molecular targets are still under active investigation, the anticancer effects are likely multifactorial:
-
ROS Modulation: The inherent antioxidant nature of the hydroxyphenyl group can modulate the intracellular redox environment.[10] This can disrupt the delicate balance of ROS signaling that cancer cells rely on for their survival and proliferation.
-
Enzyme Inhibition: In silico studies of similar scaffolds suggest that these compounds may target and inhibit key signaling proteins crucial for cancer cell survival, such as SIRT2 and the epidermal growth factor receptor (EGFR).[10]
-
Tubulin Interaction: The 4-hydroxyphenyl moiety has been identified in other classes of compounds as a key structural element for targeting and disrupting tubulin polymerization, a clinically validated anticancer strategy.[1]
In Vitro Evaluation: Key Experimental Protocols
The validation of anticancer activity relies on a suite of robust and reproducible in vitro assays.
The MTT assay is a cornerstone for preliminary anticancer screening, providing a colorimetric readout of a cell population's metabolic activity, which serves as a proxy for cell viability.[11][12][13]
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle (e.g., DMSO) controls.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay provides a straightforward method to assess the effect of compounds on cancer cell migration, a critical process in tumor metastasis.[4][5]
Step-by-Step Methodology:
-
Create Confluent Monolayer: Seed cells in a 6-well plate and grow them to ~90-100% confluency.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the test compound at a non-lethal concentration (typically below its IC50).
-
Image Acquisition: Capture images of the scratch at time zero (T0) and at subsequent time points (e.g., 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T0 area to quantify cell migration.
Summary of Anticancer Activity Data
Studies have identified several derivatives with potent activity against the A549 lung cancer cell line.
| Compound ID | Key Structural Feature | A549 Cell Viability Reduction | Effect on Migration | Selectivity vs. Non-cancerous Cells | Reference |
| 12 | (Structure not specified) | ~50% reduction | Suppressed | Favorable | [1][3][4] |
| 20 | 2-Furyl substituent | ~50% reduction | Suppressed | Favorable | [1][3][4][5] |
| 21 | (Structure not specified) | ~50% reduction | Suppressed | Favorable | [1][3][4] |
| 22 | (Structure not specified) | ~50% reduction | Suppressed | Favorable | [1][3][4] |
| 29 | (Structure not specified) | ~50% reduction | Suppressed | Favorable | [1][3][4] |
Antioxidant Activity: Quenching Oxidative Stress
The defining feature of this scaffold is the 4-hydroxyphenyl group, which confers significant antioxidant capacity. This is critical for mitigating the pro-tumorigenic effects of chronic oxidative stress.
Mechanism of Antioxidant Action
The phenolic hydroxyl group acts as a hydrogen atom donor. It can react with and neutralize highly reactive free radicals (R•), such as those derived from oxygen (ROS), thereby terminating damaging chain reactions. This process stabilizes the radical and prevents it from causing oxidative damage to cellular components like DNA, lipids, and proteins.
Caption: Radical scavenging by the phenol group.
In Vitro Evaluation: Quantifying Radical Scavenging
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the compound.[15]
Step-by-Step Methodology:
-
Prepare DPPH Solution: Prepare a ~60 µM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.[15]
-
Reaction Setup: In a 96-well plate, add a small volume (e.g., 5-10 µL) of the test compound extracts at various concentrations.[15]
-
Initiate Reaction: Add a larger volume (e.g., 190-195 µL) of the DPPH solution to each well.[15] Include a control with only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Absorbance Measurement: Measure the absorbance at 515-517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The assay uses a colorless ferric complex (Fe³⁺-TPTZ). In the presence of antioxidants, this complex is reduced to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The change in absorbance is proportional to the reducing power of the sample.[16]
Step-by-Step Methodology:
-
Prepare FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C.
-
Reaction Setup: Add a small volume of the sample to a 96-well plate.
-
Initiate Reaction: Add the FRAP reagent to the wells and incubate at 37°C for a short period (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Create a standard curve using a known antioxidant, such as Trolox or FeSO₄. Express the FRAP value of the sample in terms of µM of Trolox equivalents or Fe²⁺ equivalents.
Summary of Antioxidant Activity
Among the derivatives tested, several showed promising antioxidant capabilities. Notably, the most promising anticancer candidate, compound 20, also exhibited potent antioxidant properties in the DPPH radical scavenging assay.[1][2][3][4] This dual activity makes it a particularly strong candidate for further development.
Structure-Activity Relationships (SAR)
The systematic modification of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has yielded crucial insights into the structural requirements for biological activity.[17][18]
-
Enhancing Anticancer Activity: The introduction of specific substituents is critical for cytotoxic potency. For instance, incorporating heterocyclic moieties, such as the 2-furyl group found in the highly active compound 20, appears to significantly enhance anticancer activity and selectivity against cancer cells.[5][8][9]
-
Preserving Antioxidant Activity: The 4-hydroxyphenyl group is indispensable for the antioxidant properties. Modifications that remove or sterically hinder the phenolic hydroxyl group are expected to diminish or abolish radical scavenging activity.
-
Optimizing the Scaffold: SAR studies guide the rational design of new derivatives. By analyzing how changes in lipophilicity, electronic properties, and steric bulk affect activity, medicinal chemists can fine-tune the scaffold to maximize therapeutic efficacy while minimizing off-target toxicity.[18][19][20]
Caption: SAR insights for scaffold optimization.
Conclusion and Future Directions
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold represents a validated and highly attractive platform for the development of novel agents with dual anticancer and antioxidant activities.[1][3][4][5] The straightforward synthesis allows for extensive chemical exploration, and in vitro studies have confirmed the ability of its derivatives to reduce cancer cell viability and migration while exhibiting favorable selectivity.
Future research should be directed towards:
-
Elucidation of Molecular Targets: Identifying the specific proteins and signaling pathways that these compounds interact with to exert their anticancer effects.
-
In Vivo Efficacy: Progressing the most promising lead compounds, such as derivative 20, into preclinical animal models of cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Expanded SAR Studies: Synthesizing and screening new libraries of derivatives to further refine the scaffold, enhance potency, and improve drug-like properties.
By pursuing these avenues, the full therapeutic potential of this versatile scaffold can be realized, paving the way for new and effective treatments in the fight against cancer.
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed. [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health (NIH). [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]
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Pérez-Jiménez, J., et al. (2008). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Wiley Online Library. [Link]
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Adom, K. K., & Liu, R. H. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE. [Link]
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Gramza-Michałowska, A., & Sidor, A. (2018). Antioxidant activity of individual phenolic compounds determined using FRAP and DPPH methods, and Briggs-Rauscher (BR) reaction. ResearchGate. [Link]
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Belay, A., et al. (n.d.). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Cogent Food & Agriculture. [Link]
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Zhang, W., et al. (2023). Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran. MDPI. [Link]
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Kavaliauskas, P., et al. (2024). The selected (4-hydroxyphenyl)amino)propanoic acid derivatives... ResearchGate. [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Drug Design Org. [Link]
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Tan, S. C., et al. (2021). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]
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Ferreira, A. M. D. C. (2005). Structure-activity relationships for the design of small-molecule inhibitors. PubMed. [Link]
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Estevam, E. B. B., et al. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. [Link]
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Kim, D., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]
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An In-depth Technical Guide to 3-Amino-3-(3-hydroxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, a structural modification that imparts unique conformational properties and resistance to enzymatic degradation. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential applications, with a focus on providing practical insights for researchers in the field. While this specific isomer is not as extensively studied as its structural relatives, we can infer its potential significance by examining related compounds.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of the chemical identity of a compound is fundamental for any research endeavor. This compound can exist as a racemic mixture or as individual enantiomers.
Chemical Structure:
Caption: General structure of this compound.
CAS Number Lookup:
The Chemical Abstracts Service (CAS) number is a unique identifier for a chemical substance. For this compound, the CAS numbers for its stereoisomers are crucial for unambiguous identification.
| Stereoisomer | CAS Number |
| (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid | 780749-95-3[1] |
| (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid | Not explicitly found, but commercially available. |
| Racemic this compound | Not explicitly found in searches. |
Physicochemical Properties:
The following table summarizes the known physicochemical properties of the enantiomers of this compound. These properties are critical for designing experimental protocols, including reaction conditions and analytical methods.
| Property | (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid |
| Appearance | Colorless crystalline solid[2] |
| Molecular Formula | C₉H₁₁NO₃[2] |
| Molecular Weight | 181.19 g/mol [2] |
| Melting Point | Approximately 150-155°C[2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, dichloromethane, and chloroform[2] |
Part 2: Synthesis Strategies
Proposed Synthetic Pathway:
A plausible and efficient route to synthesize racemic this compound is through the reaction of 3-hydroxybenzaldehyde with malonic acid and ammonium acetate.
Caption: Proposed one-pot synthesis of this compound.
Experimental Protocol (Adapted from a similar synthesis):
This protocol is adapted from the synthesis of the isomeric 3-Amino-3-(4-hydroxyphenyl)propanoic acid and should serve as a strong starting point for optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzaldehyde, malonic acid, and ammonium acetate in a molar ratio of approximately 1:1.1:2.3.
-
Solvent Addition: Add butan-1-ol as the solvent.
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of CO₂ evolution. The reflux is typically maintained for 2-4 hours.
-
Isolation: Upon completion, a precipitate of the product is expected to form. The mixture is cooled, and the solid is collected by filtration.
-
Purification: The crude product is washed sequentially with boiling butan-1-ol, boiling ethanol, and water to remove unreacted starting materials and byproducts.
-
Drying: The purified product is dried in an oven at 80-100°C.
Self-Validation and Causality:
-
Why Malonic Acid? Malonic acid serves as the carbon source for the propanoic acid backbone. Its activated methylene group readily undergoes condensation with the aldehyde.
-
Why Ammonium Acetate? Ammonium acetate provides the amino group in situ and also acts as a catalyst.
-
Why Reflux in Butanol? The elevated temperature of refluxing butanol provides the necessary activation energy for the reaction and helps to drive off water, a byproduct of the condensation, thus favoring product formation. The choice of a higher-boiling alcohol like butanol is often crucial for driving the reaction to completion.
Part 3: Potential Applications and Biological Significance
Direct experimental data on the biological activity of this compound is limited in the public domain. However, by examining its structural analogs, we can infer its potential as a valuable scaffold in drug discovery.
Inference from Structural Analogs:
-
Antimicrobial and Anticancer Potential: Extensive research on derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid has demonstrated significant antimicrobial activity against multidrug-resistant bacteria and fungi, as well as promising anticancer properties. These derivatives have been shown to be effective against ESKAPE pathogens and to induce cytotoxicity in cancer cell lines. This suggests that the 3-amino-3-(hydroxyphenyl)propanoic acid scaffold is a promising starting point for the development of novel anti-infective and anticancer agents.
-
Metabolic and Neurological Significance: The analog lacking the amino group, 3-(3-hydroxyphenyl)propanoic acid , is a known metabolite of dietary polyphenols and is produced by gut microbiota. It has been shown to possess antioxidant properties and to interact with various biological pathways, including those involved in cardiovascular health and neuroprotection. The addition of an amino group to this structure could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic applications. For instance, the structural similarity of the 2-hydroxy analog to neurotransmitters suggests potential applications in neuropharmacology.
Future Research Directions:
The lack of extensive data on this compound presents a clear opportunity for further research. Key areas to explore include:
-
Systematic Biological Screening: A thorough evaluation of its antimicrobial, anticancer, and antioxidant activities is warranted.
-
Enzymatic Resolution: Development of enzymatic methods for the stereoselective synthesis of the (R) and (S) enantiomers would be highly valuable for structure-activity relationship studies.
-
Peptidomimetic Applications: Incorporation of this β-amino acid into peptide sequences could lead to the development of novel peptidomimetics with enhanced stability and biological activity.
Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential in the fields of medicinal chemistry and drug development. Its structural features, characteristic of β-amino acids, suggest favorable properties for therapeutic applications. While direct biological data is scarce, the well-documented activities of its close structural analogs provide a strong rationale for its investigation as a scaffold for novel antimicrobial, anticancer, and neuroactive agents. The synthetic route outlined in this guide offers a practical starting point for researchers to access this compound and unlock its full potential.
References
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ChemBK. (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid. [Link]
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structural analysis of Fmoc-L-beta-Phe(3-OH)-OH
An In-depth Technical Guide on the Structural Analysis of Fmoc-L-beta-Phe(3-OH)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-beta-Phe(3-OH)-OH is a pivotal building block in the synthesis of advanced peptidomimetics and therapeutic peptides. Its distinct architecture, featuring a beta-amino acid backbone, a meta-hydroxylated phenyl ring, and the sterically demanding Fmoc protecting group, confers unique conformational constraints and functional possibilities. A precise, multi-faceted structural elucidation is not merely a quality control step but a fundamental necessity for understanding its incorporation into larger molecules and for the rational design of next-generation therapeutics. This guide presents a holistic and logic-driven workflow for the comprehensive structural analysis of this compound. We move beyond simple protocols to explain the causal reasoning behind methodological choices, integrating High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single Crystal X-ray Crystallography to create a self-validating system for analysis.
Introduction: The Strategic Value of a Hydroxylated β-Amino Acid
In the landscape of drug discovery, the move beyond canonical alpha-amino acids is a well-established strategy to overcome the inherent limitations of natural peptides, namely their poor metabolic stability and limited structural diversity. β-amino acids are particularly valuable as they induce stable, predictable secondary structures (e.g., 14-helices) in oligomers and provide significant resistance to proteolytic degradation.
The specific introduction of a hydroxyl group at the meta-position of the phenyl ring in Fmoc-L-beta-Phe(3-OH)-OH adds a critical layer of functionality. This hydroxyl group can:
-
Act as a hydrogen bond donor or acceptor, potentially enhancing binding affinity and specificity to biological targets.
-
Serve as a versatile chemical handle for subsequent modifications, such as pegylation, glycosylation, or the attachment of molecular probes.
-
Subtly alter the electronic properties and conformation of the side chain, influencing molecular recognition.
Given these advantages, an unambiguous and exhaustive structural characterization is paramount. Any ambiguity in identity, purity, or stereochemistry can have profound downstream consequences in a synthesis or a biological assay.
Foundational Characterization: Identity and Purity
The initial analytical phase focuses on confirming the compound's identity and assessing its purity. A combination of chromatography and mass spectrometry provides a rapid and highly accurate assessment.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the gold standard for analyzing the purity of Fmoc-protected amino acids. The large, nonpolar fluorenyl moiety provides strong retention on hydrophobic stationary phases like C18. The choice to use a UV-Vis detector, specifically monitoring the wavelengths around 265 nm and 301 nm, is a direct consequence of the strong chromophore present in the Fmoc group, which allows for highly sensitive detection.[1][2]
Trustworthiness: This protocol is a self-validating system when coupled with mass spectrometry (LC-MS). The HPLC chromatogram provides a quantitative measure of purity based on peak area, while the MS detector simultaneously confirms that the main peak has the correct mass-to-charge ratio for the target molecule.
Experimental Protocol: RP-HPLC-MS
-
Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD) coupled to a single quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 stationary phase, 2.1 x 50 mm, ≤ 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start at 10% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL (Sample: ~1 mg/mL in 50:50 Acetonitrile/Water).
-
UV Detection: Monitor 265 nm and 301 nm.
-
MS Detection: ESI positive mode, scan range m/z 150-800.
Expected Outcome: A single major peak in the UV chromatogram with >98% purity by area, and a corresponding base peak in the mass spectrum at m/z 406.1 ([M+H]⁺).
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: While routine LC-MS confirms the nominal mass, it cannot distinguish between compounds with the same integer mass (isobars). HRMS, using technologies like Time-of-Flight (TOF) or Orbitrap, measures the mass with high precision (typically to four or five decimal places). This allows for the direct determination of the elemental formula, providing definitive confirmation of the compound's identity.
Trustworthiness: The protocol's validity is established by calculating the mass error between the experimentally observed mass and the theoretically calculated mass. An error of less than 5 parts-per-million (ppm) provides extremely high confidence in the elemental composition.
Experimental Protocol: Direct Infusion ESI-TOF
-
Sample Preparation: Prepare a ~10 µM solution in 50% Acetonitrile/Water with 0.1% Formic Acid.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Instrumentation: ESI-TOF or ESI-Orbitrap Mass Spectrometer.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare it to the theoretical value.
Data Presentation: HRMS Confirmation Table
| Parameter | Theoretical Value | Observed Value (Example) | Mass Error (ppm) |
| Molecular Formula | C24H23NO5 | N/A | N/A |
| [M+H]⁺ Exact Mass | 406.1600 | 406.1595 | -1.23 |
Elucidation of Covalent Structure: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise covalent framework and connectivity of a molecule in solution. A suite of 1D and 2D experiments is required for an unambiguous assignment.
Caption: Key proton spin system of the β-amino acid backbone and its expected COSY correlations.
¹H and ¹³C NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum provides a "fingerprint" of the molecule. We anticipate distinct signal regions: the aromatic region (δ 7.0-8.0 ppm) containing overlapping signals from the Fmoc and hydroxylated phenyl groups, the β-proton (Hβ) adjacent to the nitrogen (likely a multiplet around δ 4.5-5.0 ppm), and the α-protons (Hα) adjacent to the carbonyl (diastereotopic protons appearing as a multiplet around δ 2.5-3.0 ppm). The ¹³C NMR spectrum is critical for confirming the total carbon count (24 unique carbons expected) and identifying key functional groups like the carboxylic acid (δ ~175 ppm) and the urethane carbonyl (δ ~156 ppm).
2D NMR (COSY, HSQC)
Trustworthiness: 2D NMR experiments provide the definitive proof of connectivity, making the assignment self-validating.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (J-coupled) to each other, typically through three bonds. The most critical correlation to observe is the cross-peak between the NH proton, the Hβ proton, and the Hα protons. This unequivocally establishes the -NH-CH-CH₂-COOH spin system of the backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to its directly attached carbon atom. It allows for the confident assignment of the ¹³C spectrum based on the proton assignments and confirms the C-H framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of Fmoc-L-beta-Phe(3-OH)-OH in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent and prevents the exchange of the NH and OH protons, allowing for their observation.
-
Instrumentation: 500 MHz (or higher field) NMR spectrometer.
-
Experiments to Acquire:
-
Standard ¹H spectrum.
-
¹³C spectrum with proton decoupling.
-
2D ¹H-¹H COSY.
-
2D ¹H-¹³C HSQC.
-
-
Data Processing: Process spectra using appropriate software to perform phasing, baseline correction, and peak integration/picking.
Data Presentation: Predicted ¹H NMR Assignments (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Key COSY Correlations |
| Carboxylic Acid OH | ~12.5 | br s | None |
| Amide NH | ~8.2 | d | Hβ |
| Fmoc Aromatic | 7.3 - 7.9 | m | Fmoc Aliphatic |
| Phenyl Aromatic | 6.7 - 7.2 | m | None |
| Hβ | ~4.8 | m | NH, Hα |
| Fmoc Aliphatic CH, CH₂ | 4.2 - 4.4 | m | Fmoc Aromatic |
| Hα | ~2.7 | m | Hβ |
Definitive 3D Structure: Single Crystal X-ray Crystallography
Authoritative Grounding: While NMR reveals the structure in solution, X-ray crystallography provides an unparalleled, high-resolution snapshot of the molecule's three-dimensional arrangement in the solid state.[3][4] It is the ultimate arbiter for determining absolute stereochemistry (confirming the 'L' or R-configuration at the β-carbon) and observing preferred conformational states and intermolecular interactions like hydrogen bonding.[5][6]
Caption: A streamlined workflow for determining molecular structure via X-ray crystallography.
Expertise & Experience: The most significant hurdle in this technique is not the data collection itself, but the growth of a single, diffraction-quality crystal. This is often more art than science, requiring meticulous screening of various solvents, concentrations, and crystallization techniques. The payoff for this effort is a definitive atomic model.
Experimental Protocol: Crystallography Workflow
-
Crystal Growth: Screen for crystallization conditions by dissolving the compound in various solvents (e.g., methanol, ethyl acetate, acetone) and using techniques like slow evaporation or vapor diffusion with an anti-solvent (e.g., hexane, water).
-
Crystal Mounting: Carefully mount a well-formed, single crystal (typically 0.1-0.3 mm) on a cryo-loop.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (~100 K) on a diffractometer. Collect a full sphere of diffraction data by rotating the crystal in a high-intensity X-ray beam.
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" using computational methods to generate an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions, bond lengths, and angles until the model accurately fits the experimental data.
-
Expected Outcome: An atomic model that provides precise bond lengths, bond angles, and torsion angles. This will unambiguously confirm the R-stereochemistry at the Cβ position (corresponding to the L-designation for this β-amino acid) and reveal the solid-state conformation and any significant intra- or intermolecular hydrogen bonds involving the -OH, -NH, and -COOH groups.
Conclusion
The structural elucidation of Fmoc-L-beta-Phe(3-OH)-OH is a case study in the power of a multi-technique, orthogonal analytical approach. By systematically progressing from bulk purity assessment with HPLC, to definitive identity confirmation with HRMS, to covalent bond mapping with NMR, and finally to high-resolution 3D structure determination with X-ray crystallography, we build an unshakeable and comprehensive understanding of the molecule. This analytical rigor is the essential foundation for the confident use of this valuable building block in the complex and demanding fields of peptide chemistry and drug development.
References
- Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Determination of amino acids with 9-fluorenylmethyl chloroformate and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 282, 609-618. Available at: https://www.sciencedirect.com/science/article/abs/pii/S002196730170563X
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Available at: https://www.benchchem.com/uploads/technical-guide-fmoc-protected-amino-acids.pdf
- Giménez-Gómez, P., et al. (2018). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 410(23), 5891–5899. Available at: https://www.researchgate.net/publication/325785081_Analysis_of_amino_acids_by_HPLCEsi-MSMS
- Di Stefano, C., et al. (2012). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of AOAC International, 95(3), 753-759. Available at: https://academic.oup.com/jaoac/article/95/3/753/5654572
- Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Available at: https://www.sigmaaldrich.
- ChemicalBook. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/35661-40-6_HNMR.htm
- ChemicalBook. Fmoc-Phe-OH(35661-40-6) MS spectrum. Available at: https://www.chemicalbook.com/spectrum/35661-40-6_MS.htm
- Karle, I. L., & Bulten, E. (2010). X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. Journal of the American Chemical Society, 132(31), 10911–10919. Available at: https://pubs.acs.org/doi/10.1021/ja104085b
- Soman, J., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides. Journal of Biosciences, 14(2), 111-125. Available at: https://www.ias.ac.in/article/fulltext/jbsc/014/02/0111-0125
- MedChemExpress. Fmoc-Phe-OH | Amino Acid Derivative. Available at: https://www.medchemexpress.com/fmoc-phe-oh.html
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS Journal, 275(1), 1-21. Available at: https://febs.onlinelibrary.wiley.com/doi/full/10.1111/j.1742-4658.2007.06178.x
- RedShiftBio. (2022). X Ray Crystallography. Available at: https://www.redshiftbio.
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A Technical Guide to 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: From Synthesis to Emerging Applications
Abstract: This document provides a comprehensive technical overview of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a non-proteinogenic β-amino acid. While a singular, storied "discovery" is not prominent in the literature, its history is written in the context of its synthesis and its emerging role as a versatile scaffold in medicinal chemistry. This guide details its fundamental properties, established synthetic protocols, and explores its recent applications in the development of novel therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's significance and potential.
Introduction and Physicochemical Profile
This compound is an organic compound with the chemical formula C₉H₁₁NO₃.[1] As a β-amino acid, its structure is characterized by the amino group being positioned on the second carbon (the β-carbon) from the carboxyl group. This structural motif is of significant interest in medicinal chemistry as it can impart unique conformational constraints and metabolic stability to peptide-based drugs.
The presence of a 3-hydroxyphenyl group is critical to its chemical character and biological potential. This phenolic moiety can participate in hydrogen bonding, a key interaction for high-affinity binding to biological targets.[2] The compound exists as a colorless crystalline solid and is slightly soluble in water but more soluble in organic solvents like ethanol.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1][3][4] |
| Molecular Weight | 181.19 g/mol | [1][3][4] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | Approx. 150-155°C | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol, dichloromethane, chloroform | [1] |
| Isomeric Forms | Exists as stereoisomers (e.g., (S)- and (R)-enantiomers) | [1] |
Historical Context and Synthesis
The history of this compound is not defined by a singular discovery event but rather by its preparation and use as a building block in organic synthesis. It is primarily recognized as a pharmaceutical intermediate and a chiral building block for creating more complex molecules.[1][5]
Key Synthetic Methodologies
The synthesis of this class of compounds can be achieved through several established chemical routes. One common and effective method is a variation of the Rodionov reaction.
Protocol: General Synthesis via Aldehyde Condensation
This procedure describes a common method for synthesizing β-amino acids from an aldehyde, malonic acid, and an ammonia source.
Causality: This one-pot reaction is efficient because it combines a Knoevenagel condensation, decarboxylation, and a Michael addition of ammonia in a single reflux operation. Butan-1-ol is used as a high-boiling solvent to facilitate the necessary reaction temperatures for decarboxylation. Ammonium acetate serves as both the ammonia source and a catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting aldehyde (e.g., 3-Hydroxybenzaldehyde), malonic acid, and ammonium acetate in a molar ratio of approximately 1:1.1:2.3.[3]
-
Solvent Addition: Add 1-butanol as the solvent.[3]
-
Reflux: Heat the mixture to reflux for 1.5 to 2 hours. The reaction progress can be monitored by the cessation of carbon dioxide evolution.[3]
-
Isolation: Upon completion, a precipitate will form. Cool the mixture and filter the solid product.
-
Purification: Wash the collected precipitate sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.[3]
-
Drying: Dry the purified product in an oven at 80-100°C for 8-10 hours.[3]
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Biocatalytic Approaches
In addition to chemical synthesis, biocatalytic methods using microorganisms from the Rhodococcus genus have shown promise.[6] These bacteria possess robust nitrile hydratase and amidase enzyme systems that can convert β-substituted nitriles into valuable carboxylic acids.[6] This approach is part of a broader field investigating enzymatic routes to produce chiral amines and amino acids, offering high enantioselectivity under mild reaction conditions. Furthermore, specific strains like Rhodococcus globerulus PWD1 have demonstrated a catabolic pathway for degrading related compounds like 3-(3-hydroxyphenyl)propionic acid, indicating a rich enzymatic machinery for processing such molecules.[7][8]
Applications in Medicinal Chemistry and Drug Development
The true "history" of this compound and its analogs is currently being written through its application as a scaffold for developing new therapeutic agents. Its structure is a promising pharmacophore due to its synthetic versatility and the ability of the phenolic hydroxyl group to form crucial hydrogen bonds with biological targets.[2]
Antimicrobial Agents
Recent research has highlighted the potential of this scaffold in combating drug-resistant pathogens. A 2024 study reported the synthesis of a library of derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid.[9][10][11]
-
Key Findings: These novel compounds exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria (a group of highly virulent and antibiotic-resistant pathogens) and drug-resistant Candida species.[9][12]
-
Potency: Certain hydrazone derivatives showed significant potency, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against vancomycin-resistant Enterococcus faecalis and 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[10]
-
Mechanism: While the exact mechanism is under investigation, the involvement of non-proteinogenic amino acids in these structures may disrupt key bacterial processes like peptidoglycan synthesis, which relies on D-amino acids.[12]
Diagram: Drug Development Logic
Caption: Logic for developing therapeutic candidates from the core scaffold.
Anticancer and Antioxidant Candidates
The same structural versatility has been explored for anticancer applications. Building on previous work that identified antifungal properties, researchers postulated that shared biochemical pathways in eukaryotic organisms could make these compounds effective against cancer cells.[2][13]
-
Activity: A 2024 study evaluated a series of these derivatives against A549 non-small cell lung cancer cells.[13] Several compounds were found to reduce cancer cell viability by 50% and inhibit cell migration in vitro.[2][14]
-
Selectivity: Importantly, the most promising compounds showed favorable cytotoxicity profiles against non-cancerous Vero cells, suggesting a degree of selectivity for cancerous cells.[2][13]
-
Antioxidant Properties: The phenolic structure confers antioxidant activity. The most potent anticancer derivative also exhibited strong antioxidant properties in a DPPH radical scavenging assay, which is relevant as reactive oxygen species (ROS) play a complex role in cancer pathology.[13][14]
Conclusion and Future Outlook
While this compound may lack a singular, celebrated moment of discovery, its history is one of quiet utility and growing importance. Initially explored as a synthetic intermediate, its true value is now being realized as a versatile and potent scaffold in medicinal chemistry. The demonstrated success in generating derivatives with significant antimicrobial and anticancer activity underscores its potential. Future research will likely focus on optimizing these derivatives to improve their pharmacological profiles, elucidating their precise mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. This humble β-amino acid serves as a powerful example of how fundamental chemical building blocks can become the foundation for the next generation of therapeutics.
References
-
(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid - ChemBK. (2024). Available at: [Link]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Antibiotics, 13(2), 193. Available at: [Link]
-
ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
-
KTU ePubl. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Available at: [Link]
-
(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride - ChemBK. (2024). Available at: [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
-
MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]
-
Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]
-
ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]
-
PubMed Central. (2018). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. Available at: [Link]
-
PubMed. (2000). A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon. Available at: [Link]
-
PubMed Central. (2000). A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon. Available at: [Link]
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Methodological & Application
Application Note: Strategic Incorporation of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic Acid in Fmoc-SPPS
An in-depth guide to the application of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid in solid-phase peptide synthesis (SPPS) for researchers and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Peptidomimetic Toolkit
The synthesis of peptides containing non-canonical amino acids (ncAAs) is a cornerstone of modern drug discovery and chemical biology.[1] These novel building blocks allow for the rational design of peptidomimetics with enhanced therapeutic properties, such as improved proteolytic stability, increased receptor affinity, and controlled secondary structure.[2] Among these, β-amino acids are particularly valuable. Their incorporation into a peptide backbone induces unique conformational constraints, often leading to the formation of stable helical or turn structures that can mimic or disrupt biological interactions.
This application note provides a detailed technical guide for the successful incorporation of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid , a β-amino acid derivative, into peptide sequences using the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. We will delve into the core principles, provide a robust step-by-step protocol, address critical challenges related to its phenolic side chain, and offer expert troubleshooting advice.
Reagent Profile: Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic Acid
Understanding the chemical nature of this building block is fundamental to its effective use. It possesses three key features: the Fmoc-protected amine essential for sequential synthesis, the β-amino acid backbone that influences peptide conformation, and a nucleophilic phenolic hydroxyl group that requires strategic consideration.[3]
Caption: Chemical structure of the title compound.
Table 1: Physicochemical Properties
| Property | Value |
| Synonyms | Fmoc-L-β-Phe(3-OH)-OH, Fmoc-L-β-m-Tyr-OH |
| CAS Number | 501015-32-3[3] |
| Molecular Formula | C₂₄H₂₁NO₅[3] |
| Molecular Weight | 403.43 g/mol [3] |
| Appearance | White powder[3] |
| Purity | ≥ 98% (HPLC)[3] |
| Storage | Store at 0 - 8 °C[3] |
Foundational Principles: The Fmoc/tBu SPPS Strategy
The Fmoc/tBu strategy is the dominant approach for SPPS due to its use of milder reaction conditions compared to the Boc/Bzl strategy.[4][5] It is built upon an orthogonal protection scheme, where the temporary Nα-Fmoc group is labile to a mild base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Trt) are labile to a strong acid (e.g., trifluoroacetic acid, TFA).[6][7] This orthogonality is crucial for selectively exposing the N-terminus for chain elongation without disturbing the side chains.[6]
The synthesis proceeds in a C-to-N direction through repeated cycles, each consisting of three main stages:
-
Nα-Fmoc Deprotection: The Fmoc group is removed from the resin-bound peptide, typically with a 20% solution of piperidine in N,N-dimethylformamide (DMF), to liberate a free primary or secondary amine.[8][9]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent and reacts with the free amine on the peptide chain to form a new peptide bond.[10]
-
Washing: The solid support is thoroughly washed to remove excess reagents and byproducts, ensuring high purity in the subsequent cycle.[11]
Caption: The iterative workflow of Fmoc-SPPS.
Critical Consideration: Managing the Phenolic Side Chain
The hydroxyl group on the phenyl ring is a nucleophile and can compete with the N-terminal amine during the coupling step, leading to O-acylation. This side reaction results in chain termination and the formation of difficult-to-remove impurities.[12][13] Therefore, a critical decision must be made: to protect the side chain or not.
-
Strategy A (Unprotected): Proceeding without a side-chain protecting group is possible but carries a higher risk of side reactions.[14] Success depends heavily on using coupling reagents that minimize O-acylation, such as those that form less reactive activated esters or have shorter activation times. This approach is generally discouraged for long or complex syntheses where purity is paramount.[13]
-
Strategy B (Protected - Recommended): The most robust and reliable method is to use a derivative where the phenolic hydroxyl is protected with an acid-labile group, such as tert-butyl (tBu) . This group is stable to the basic conditions of Fmoc deprotection but is cleanly removed during the final TFA cleavage step.[5] Using a protected version, Fmoc-L-3-Amino-3-(3-O-tBu-phenyl)propionic acid , prevents O-acylation, simplifies purification, and ensures higher fidelity of the final peptide.
Caption: Desired coupling vs. potential O-acylation side reaction.
Detailed Protocol for Incorporation
This protocol assumes the use of the recommended side-chain protected version (Fmoc-L-3-Amino-3-(3-O-tBu-phenyl)propionic acid ) for maximal success.
Materials and Reagents
-
Resin: Fmoc-compatible resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).[8]
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% Piperidine in DMF (v/v).
-
Amino Acids: Standard Fmoc-protected amino acids and Fmoc-L-3-Amino-3-(3-O-tBu-phenyl)propionic acid.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[15]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solutions: DMF, DCM.
-
Monitoring: Ninhydrin (Kaiser) test kit.
-
Cleavage Cocktail (Reagent K): TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%).[16]
-
Precipitation: Cold diethyl ether.
Step-by-Step Methodology
A. Resin Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for at least 1 hour.[8] Drain the DMF.
B. Standard Fmoc-SPPS Cycles (for preceding residues)
-
Follow standard Fmoc-SPPS protocols to synthesize the peptide chain up to the point of incorporating the title amino acid.[10]
C. Incorporation of Fmoc-L-3-Amino-3-(3-O-tBu-phenyl)propionic Acid
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 10-15 minutes.[8]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-3-Amino-3-(3-O-tBu-phenyl)propionic acid (3 eq.), HATU (2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. The solution will typically change color.
-
Rationale: HATU is highly recommended as it is extremely efficient, fast, and minimizes racemization, which is beneficial for non-canonical or sterically hindered amino acids.[15][17]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 1-2 hours. Longer coupling times may be necessary for β-amino acids compared to standard α-amino acids.[8]
-
-
Monitoring and Washing:
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Once coupling is complete, drain the reaction vessel and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times). The resin is now ready for the next cycle.
-
D. Peptide Cleavage and Deprotection
-
After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the dry resin.[16]
-
Rationale: The scavengers in the cocktail (phenol, thioanisole, water, EDT) are critical for quenching reactive carbocations generated from the cleavage of side-chain protecting groups (like tBu), preventing re-attachment to sensitive residues like Trp or Met.[18]
-
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a flask of cold diethyl ether (approx. 10x the volume of the filtrate).
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
Troubleshooting Guide
Table 2: Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance of the β-amino acid. 2. Insufficient coupling time or reagent equivalents. 3. Peptide aggregation on the resin. | 1. Double couple: repeat the coupling step with fresh reagents. 2. Increase coupling time to 4 hours or overnight. 3. Use a more potent coupling reagent like HATU or COMU.[17] 4. Perform the coupling at a slightly elevated temperature (e.g., 40°C). |
| O-Acylation Side Product (Observed in Mass Spec) | 1. Use of unprotected Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid. 2. Overly reactive coupling conditions. | 1. Strongly recommended: Re-synthesize using the side-chain protected (O-tBu) version of the amino acid. 2. If unprotected must be used, switch to a milder coupling reagent like DIC/Oxyma, which is known to reduce O-acylation risk. |
| Low Cleavage Yield | 1. Incomplete cleavage from the resin. 2. Peptide precipitation during cleavage. | 1. Increase cleavage time to 4 hours. 2. Ensure a sufficient volume of cleavage cocktail is used. 3. If the peptide is highly hydrophobic, add a small amount of a more polar solvent like trifluoroethanol (TFE) to the cleavage mixture to maintain solubility. |
| Side Products after Cleavage (e.g., +72 Da adducts) | Re-attachment of cleaved protecting groups (e.g., t-butyl cations) to sensitive residues. | 1. Ensure the cleavage cocktail contains an adequate amount and variety of scavengers (e.g., TIS, water, EDT).[16] 2. Perform a pre-cleavage wash with a scavenger cocktail to remove any residual protecting groups. |
Conclusion
The incorporation of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid offers a powerful strategy for designing novel peptidomimetics with unique structural and functional attributes. Successful synthesis hinges on a clear understanding of the challenges posed by its β-amino acid structure and, most critically, its reactive phenolic side chain. By employing a side-chain protection strategy (e.g., O-tBu), utilizing high-efficiency coupling reagents like HATU, and performing a carefully planned final cleavage with an appropriate scavenger cocktail, researchers can confidently and reliably incorporate this valuable building block into their target peptides. This methodical approach will ensure high-purity products, accelerating progress in drug development and biomedical research.
References
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Link
-
BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences Tech Center.
-
BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives. BenchChem. Link
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Link
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Link
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem. Link
-
Zhang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(5), e0043922. Link
-
Pro-Peptide. (2023). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Pro-Peptide. Link
-
Sahoo, S.K. (2016). T boc fmoc protocols in peptide synthesis. Slideshare. Link
-
LGC Standards. Focus on FMOC chemistry. LGC Standards. Link
-
Biosynth. Protecting Groups in Peptide Synthesis. Biosynth. Link
-
Zhang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC - NIH. Link
-
J&K Scientific. Fmoc-(R)-3-amino-3-(4-hydroxyphenyl)propionic acid | 511272-36-9. J&K Scientific. Link
-
Ho, S.D., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. Link
-
MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Link
-
Ho, S.D., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. NIH. Link
-
Zhang, S., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PMC - NIH. Link
-
Chem-Impex. Fmoc-(S)-3-amino-3-(3-hydroxyphenyl)propionic acid. Chem-Impex International. Link
-
Wanjari, S. (2016). Spps and side reactions in peptide synthesis. Slideshare. Link
-
Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Link
-
Pennington, M.W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Springer Nature Experiments. Link
-
AltaBioscience. Fmoc Amino Acids for SPPS. AltaBioscience. Link
-
Giraud, M., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Link
-
Pennington, M.W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Link
-
Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech. Link
-
AAPPTec. Cleavage Cocktails. AAPPTec. Link
-
AAPPTec. Coupling Reagents. AAPPTec. Link
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Link
-
Chem-Impex. Fmoc-(S)-3-amino-3-(4-hydroxyphenyl)propionic acid. Chem-Impex International. Link
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
-
DriveHQ. Minimal Protection Strategies for SPPS. DriveHQ. Link
-
Chem-Impex. Fmoc-(S)-3-amino-3-(2-hydroxyphenyl)propionic acid. Chem-Impex International. Link
-
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Link
-
Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Link
-
Bédard, F., & Collins, S. K. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH. Link
-
Olariu, C. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. ResearchGate. Link
-
Das, S., & Laskar, P. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Link
-
ChemicalBook. Fmoc-3-amino-3-(2-nitro-penyl)-propionic acid. ChemicalBook. Link
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Application Note: A Comprehensive Protocol for the Incorporation of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid into Synthetic Peptides
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery, offering pathways to novel therapeutics with enhanced pharmacological profiles.[1] Unnatural amino acids, such as β-amino acids, can confer unique structural constraints and increased resistance to proteolytic degradation compared to their α-amino acid counterparts.[2] Specifically, 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a β-amino acid featuring a phenolic side chain, presents an intriguing building block for designing peptidomimetics with potentially improved stability, bioavailability, and target affinity.
This application note provides a detailed, field-proven protocol for the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of this process, from the selection of appropriately protected building blocks to the final cleavage, purification, and characterization of the modified peptide. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol for their specific peptide sequences.
Strategic Considerations for Incorporating this compound
The successful incorporation of this non-natural amino acid hinges on a robust understanding of its unique chemical features: the β-amino group and the phenolic hydroxyl group.
-
The β-Amino Acid Challenge : The presence of an additional carbon in the backbone of β-amino acids can lead to steric hindrance during the coupling reaction. This may result in slower reaction kinetics and incomplete coupling compared to standard α-amino acids.[3][4] Therefore, the choice of coupling reagents and reaction conditions is paramount to achieving high coupling efficiency.
-
The Phenolic Side Chain : The hydroxyl group on the phenyl ring is a reactive moiety that requires protection throughout the synthesis to prevent unwanted side reactions.[5] Furthermore, during the final acid-mediated cleavage from the solid support, the electron-rich aromatic ring is susceptible to modification by carbocations generated from the cleavage of other protecting groups.[6] This necessitates the use of a carefully formulated cleavage cocktail containing scavenger molecules.
Workflow Overview
The overall workflow for incorporating this compound into a peptide sequence via SPPS is outlined below.
Caption: High-level workflow for solid-phase peptide synthesis (SPPS).
Detailed Protocols
Part 1: Building Block Selection and Preparation
The cornerstone of a successful synthesis is the use of high-purity, appropriately protected starting materials. For the incorporation of this compound, the standard and recommended approach is to use an N-α-Fmoc protected version.[7][8] The phenolic hydroxyl group should also be protected, typically with a tert-butyl (tBu) group, which is compatible with the Fmoc/tBu orthogonal protection strategy.[9][10]
Recommended Building Block: Fmoc-3-Amino-3-(3-O-tBu-phenyl)propanoic acid.
| Parameter | Specification | Rationale |
| N-α-Protection | Fmoc | Base-labile, allowing for iterative deprotection without affecting acid-labile side-chain protecting groups.[10] |
| Side-Chain Protection | tert-Butyl (tBu) | Acid-labile, removed during the final TFA cleavage step. Provides robust protection against side reactions during synthesis.[9] |
| Purity | >98% (HPLC) | High purity minimizes the introduction of deletion or modified sequences into the final peptide. |
Part 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc/tBu SPPS strategy.[5] The synthesis is typically performed on a rink amide or Wang resin, depending on whether a C-terminal amide or carboxylic acid is desired.
Step 1: Resin Preparation
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour.
-
Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF, isopropanol, and dichloromethane (DCM) to remove residual piperidine and byproducts.
Step 2: Coupling of Fmoc-3-Amino-3-(3-O-tBu-phenyl)propanoic acid
Due to the potential for steric hindrance with β-amino acids, a powerful coupling reagent is recommended.[3][4] Microwave-assisted SPPS can also enhance coupling efficiency for hindered amino acids.
Standard Coupling Protocol:
-
Dissolve Fmoc-3-Amino-3-(3-O-tBu-phenyl)propanoic acid (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling agent such as HBTU (3-5 equivalents) and a base like diisopropylethylamine (DIEA) (6-10 equivalents).
-
Pre-activate the amino acid solution for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. A longer coupling time is often beneficial for β-amino acids.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
Recommended Coupling Reagents for Hindered Amino Acids:
| Coupling Reagent | Additive | Rationale |
| HBTU/HATU | HOBt/HOAt | Forms a highly reactive OBt/OAt ester, efficient for sterically hindered couplings. |
| DIC/Oxyma | OxymaPure® | Generates a reactive Oxyma ester, known for high coupling efficiency and reduced racemization. |
| COMU | (Internal Oxyma) | A newer generation uronium salt with high coupling efficiency, comparable to HATU. |
Step 3: Capping (Optional but Recommended)
To prevent the formation of deletion sequences, any unreacted amino groups on the resin can be capped.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF.
Step 4: Fmoc Deprotection and Chain Elongation
-
Remove the Fmoc group from the newly coupled amino acid with 20% piperidine in DMF.
-
Wash the resin as described in Step 1.
-
Proceed with the coupling of the next amino acid in the sequence using standard SPPS protocols.
Part 3: Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove all side-chain protecting groups. The phenolic side chain of the incorporated amino acid is particularly susceptible to alkylation by carbocations generated during this process.[6] Therefore, a scavenger-containing cleavage cocktail is essential.
Caption: Rationale for using scavengers during peptide cleavage.
Cleavage Cocktail ("Reagent K"): [6]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Protocol:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Part 4: Purification and Analysis
The crude peptide will contain the target molecule along with impurities from incomplete couplings or side reactions. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12][13]
Purification Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Analysis and Characterization:
The identity and purity of the final peptide should be confirmed using the following methods:
-
Analytical RP-HPLC: To determine the purity of the final product.[11][12]
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the this compound residue.[14]
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the incorporation of this compound into synthetic peptides. By selecting the appropriate protected amino acid, utilizing optimized coupling conditions, and employing a scavenger-containing cleavage cocktail, researchers can successfully synthesize peptides containing this valuable non-natural building block. The resulting peptides can then be investigated for their potential as novel therapeutic agents with enhanced properties.
References
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
-
Semantic Scholar. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]
-
ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
- Yu, H. M., Chen, S. T., & Wang, K. T. (1992). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry, 57(18), 4781-4784.
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 33-55.
- Loo, J. A. (2010). The use of mass spectrometry to study amyloid-β peptides. Mass Spectrometry Reviews, 29(4), 545-574.
-
J&K Scientific. (n.d.). Fmoc-(R)-3-amino-3-(4-hydroxyphenyl)propionic acid. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
ACS Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2015). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based materials (pp. 1-32). Royal Society of Chemistry.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Nair, D. B., & Miller, S. J. (2012). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 109(38), 15217-15222.
-
RSC Publishing. (2023, June 27). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025, October 10). Boc-(R)-3-Amino-3-(4-hydroxyphenyl)propionic Acid: A Key Building Block. Retrieved from [Link]
- Fields, G. B., Angeletti, R. H., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Techniques in Protein Chemistry, 6, 501-509.
-
Siuzdak, G. (n.d.). Peptide and protein analysis with mass spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
- Góngora-Benítez, M., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 19(5), 328-335.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Wipf, H. K., Irving, P., et al. (1969). Mass spectrometric studies of peptides. V. Determination of amino acid sequences in peptide mixtures by mass spectrometry. Journal of the American Chemical Society, 91(10), 2790-2795.
- Wang, M., & Noble, W. S. (2019). Reducing peptide sequence bias in quantitative mass spectrometry data with machine learning.
Sources
- 1. hplc.eu [hplc.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. biosynth.com [biosynth.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. bachem.com [bachem.com]
- 14. The use of mass spectrometry to study amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating RP-HPLC Method for Purity Analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid
Abstract
This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-Amino-3-(3-hydroxyphenyl)propanoic acid. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability assessment of this important β-amino acid. The method utilizes a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, offering excellent selectivity and resolution of the parent compound from its potential impurities and degradation products. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is a non-proteinogenic β-amino acid. Its structure, featuring both a chiral center and a phenolic hydroxyl group, makes it an interesting building block in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for safety and efficacy. A robust, stability-indicating analytical method is therefore essential to quantify the main component and to detect and quantify any process-related impurities or degradation products.
The zwitterionic nature of amino acids, possessing both acidic (carboxyl) and basic (amino) functional groups, presents a challenge for retention and peak shape in traditional RP-HPLC. This application note describes a method that addresses this challenge through careful control of mobile phase pH, obviating the need for derivatization. Furthermore, forced degradation studies were conducted to demonstrate the stability-indicating capability of the method.[4][5]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Suitable for data acquisition and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (≥98.0% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Hydrochloric acid (HCl) (AR grade).
-
Sodium hydroxide (NaOH) (AR grade).
-
Hydrogen peroxide (H₂O₂) (30% solution).
-
Ultrapure water.
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-20 min: 5% to 40% B; 20-25 min: 40% B; 25-26 min: 40% to 5% B; 26-35 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 276 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Rationale for Condition Selection:
-
Column: A standard C18 column provides good retention for the moderately polar analyte.
-
Mobile Phase: A phosphate buffer at pH 3.0 was chosen to suppress the ionization of the carboxylic acid group (typical pKa ~2-4) and protonate the amino group (typical pKa ~9-10), resulting in a net positive charge on the molecule. This enhances retention on the non-polar C18 stationary phase and promotes good peak shape.
-
Gradient Elution: A gradient program was employed to ensure elution of any potential, more hydrophobic impurities within a reasonable run time, while providing good resolution of early-eluting polar impurities from the main peak.
-
Detection Wavelength: The UV detection wavelength of 276 nm was selected based on the UV absorbance maxima of the structurally related compound 3-(3-Hydroxyphenyl)propionic acid, which is expected to have a similar chromophore.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of ultrapure water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[1][2][3]
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample solution (0.5 mg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.
All stressed samples were neutralized (if necessary), diluted to the initial concentration with Mobile Phase A, and analyzed. The chromatograms were evaluated for the resolution between the main peak and any degradation products.
Expected Outcome: Significant degradation was observed under basic and oxidative conditions. The method was able to resolve all degradation product peaks from the main analyte peak, demonstrating its specificity and stability-indicating capability.
Protocols
Protocol 1: HPLC System Suitability
Objective: To ensure the HPLC system is performing adequately for the analysis.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Make five replicate injections of the standard solution (0.5 mg/mL).
-
Record the retention time, peak area, and theoretical plates for the this compound peak.
-
Calculate the relative standard deviation (%RSD) for the peak areas and retention times.
Acceptance Criteria:
-
%RSD of peak area: ≤ 2.0%
-
%RSD of retention time: ≤ 1.0%
-
Theoretical plates: ≥ 2000
-
Tailing factor: ≤ 2.0
Protocol 2: Purity Determination of a Test Sample
Objective: To determine the purity of a sample of this compound.
Procedure:
-
Prepare the standard and sample solutions as described in section 2.3.
-
Perform system suitability as per Protocol 1.
-
Inject the sample solution in duplicate.
-
Identify the peak for this compound based on the retention time of the standard.
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the sample using the area normalization method:
% Purity = (Area of main peak / Total area of all peaks) x 100%
Data Presentation and Visualization
Method Validation Data Summary
The following table summarizes the typical results obtained during method validation.
| Validation Parameter | Result | Acceptance Criteria (as per ICH Q2(R1)) |
| Linearity (r²) | > 0.999 | r² ≥ 0.99 |
| Range | 0.05 - 0.75 mg/mL | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | %RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | %RSD ≤ 2.0% |
| Robustness | No significant impact on results | %RSD of results ≤ 2.0% |
Diagrams
Caption: Experimental workflow for purity determination.
Caption: Workflow for the forced degradation study.
Discussion
The developed RP-HPLC method provides a simple, yet effective, means for the purity assessment of this compound. By controlling the mobile phase pH, good retention and peak symmetry were achieved for this zwitterionic compound on a standard C18 column. The validation results demonstrate that the method is accurate, precise, and linear over a practical concentration range.
The forced degradation studies highlight the stability-indicating nature of the method. The ability to separate the parent peak from various degradation products is crucial for monitoring the stability of the compound under different storage conditions and for identifying potential degradation pathways. This is a critical aspect in drug development and quality control.[4][5]
For laboratories requiring the separation of the (R) and (S) enantiomers, a dedicated chiral HPLC method would be necessary. Chiral stationary phases, such as those based on teicoplanin or cinchona alkaloids, have shown promise for the direct enantiomeric separation of underivatized amino acids and could be a suitable starting point for such a method development.
Conclusion
A stability-indicating RP-HPLC method for the purity analysis of this compound has been successfully developed and validated. The method is straightforward, robust, and meets the requirements for routine quality control and stability testing as per ICH guidelines. This application note provides a comprehensive protocol and the necessary scientific rationale to aid researchers in implementing this method in their laboratories.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
- Alsante, K. M., et al. Forced Degradation: A Practical Approach.
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available from: [Link]
Sources
- 1. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-AMINO-3-(3-FLUORO-4-HYDROXYPHENYL)PROPANOIC ACID CAS#: 777-49-1 [m.chemicalbook.com]
- 4. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Structural Elucidation of (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid using NMR Spectroscopy
Abstract: This technical guide provides a comprehensive set of protocols for the structural characterization of (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document details optimized methodologies for sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility, offering a robust framework for the unambiguous structural verification and purity assessment of this critical chiral building block.
Introduction: The Role of NMR in Characterizing Chiral Synthons
(S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center, a phenolic hydroxyl group, and an amino acid moiety, makes it a valuable intermediate and building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] The precise structural integrity, stereochemical purity, and absence of impurities are paramount in drug development, where even minor structural variations can lead to significant changes in biological activity and safety profiles.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the definitive structural elucidation of organic molecules in solution.[2][3] Its non-destructive nature and ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule make it an indispensable tool for quality control in the pharmaceutical industry.[4][5][6] This guide presents a systematic approach, moving from basic sample preparation to advanced 2D correlation experiments, to achieve a complete and confident assignment of the ¹H and ¹³C NMR spectra of the title compound.
Part 1: Foundational Protocol - Sample Preparation
Causality Statement: The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures a homogeneous solution, which is critical for achieving a uniform magnetic field (shimming), resulting in sharp, well-resolved spectral lines.[7] The choice of solvent is particularly crucial for a polar, zwitterionic molecule like (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, as it dictates solubility and the behavior of exchangeable protons.
Materials
-
(S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid sample
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O)
-
High-precision 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)
-
Glass Pasteur pipettes
-
Small sample vials (e.g., 2 mL glass vial)
-
Vortex mixer (optional)
Solvent Selection Rationale
Due to the presence of a carboxylic acid, an amino group, and a phenolic hydroxyl group, the molecule is highly polar and capable of forming zwitterions.
-
DMSO-d₆: An excellent choice for its high polarity and ability to dissolve a wide range of polar organic molecules.[8] It allows for the observation of exchangeable protons (from -OH, -NH₂, and -COOH groups), which appear as broad signals.
-
Deuterium Oxide (D₂O): Ideal for water-soluble compounds.[9][10] When D₂O is used, labile protons on heteroatoms (-OH, -NH₂, -COOH) will exchange with deuterium. This causes their signals to disappear from the ¹H NMR spectrum, a valuable technique for identifying these specific protons.[9]
For this guide, we will proceed with DMSO-d₆ to enable the observation of all protons.
Step-by-Step Protocol
-
Weighing the Analyte: Accurately weigh 10-15 mg of the compound for ¹H and 2D NMR, or 50-75 mg for a direct ¹³C NMR experiment, into a clean, dry glass vial.[11]
-
Solubilization: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[9] Preparing the solution in a separate vial before transferring it to the NMR tube ensures complete dissolution and homogeneity, which can be difficult to achieve within the confines of the tube itself.[11]
-
Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. Visually inspect for any suspended particulate matter. If solids remain, gentle warming or filtration through a small cotton plug in a Pasteur pipette may be necessary. Insoluble particles will degrade spectral quality by disrupting the magnetic field homogeneity.[11]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear, homogeneous solution into a high-quality 5 mm NMR tube. The final sample height should be between 4.0 and 5.0 cm to ensure it is properly centered within the spectrometer's detection coil.[7][9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.
Workflow: Sample Preparation
Caption: Logical workflow for complete NMR-based structure elucidation.
¹H-¹H COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are spin-coupled to each other, typically separated by 2 or 3 bonds. [12]* Interpretation: A cross-peak between two protons on the 2D map indicates they are J-coupled.
-
Expect a cross-peak connecting the methine proton (H3) to the two diastereotopic methylene protons (H2a, H2b) .
-
Expect cross-peaks between adjacent protons on the aromatic ring , confirming their relative positions.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling). [13][14]* Interpretation: This is the most reliable way to assign carbon signals. Each cross-peak links a proton signal on one axis to a carbon signal on the other.
-
A cross-peak will link the methine proton (H3) signal to the methine carbon (C3) signal.
-
Two distinct cross-peaks will link the methylene protons (H2a, H2b) to the methylene carbon (C2) .
-
Four cross-peaks will link the four aromatic protons to their respective aromatic carbons .
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify longer-range couplings between protons and carbons over 2 to 4 bonds (ⁿJCH, n=2,3,4). [14][15]This experiment is crucial for piecing together molecular fragments and identifying quaternary carbons.
-
Interpretation: Cross-peaks connect protons to carbons separated by multiple bonds.
-
Connecting the Side Chain: The methylene protons (H2) should show correlations to the methine carbon (C3) (²J) and the carbonyl carbon (C1) (²J).
-
Connecting Side Chain to Ring: The methine proton (H3) should show correlations to the methylene carbon (C2) (²J) and to carbons in the aromatic ring (C1', C2', C6') (²J and ³J).
-
Confirming Ring Structure: Aromatic protons will show ³J correlations to neighboring carbons, helping to confirm their assignments. For example, H2' will correlate to C4' and C6'.
-
Part 4: Data Summary and Structural Confirmation
The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon signals for (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. The COSY experiment confirms the proton-proton connectivities within the aliphatic side-chain and the aromatic ring. The HSQC experiment definitively links each proton to its attached carbon. Finally, the HMBC experiment bridges these fragments, connecting the side-chain to the aromatic ring and to the carbonyl carbon, leaving no doubt as to the molecule's overall structure.
Table of Expected NMR Assignments (in DMSO-d₆)
| Atom # | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 (COOH) | ~12.0-13.0, br s | ~173 | C2, C3 |
| 2 (-CH₂-) | ~2.7, m (2H) | ~42 | C1, C3, C1' |
| 3 (-CH-) | ~4.2, t | ~55 | C1, C2, C1', C2', C6' |
| 1' (Ar C) | - | ~140 | H2', H6', H3 |
| 2' (Ar CH) | ~6.8, d | ~118 | C4', C6', C3 |
| 3' (Ar C-OH) | - | ~157 | H2', H4' |
| 4' (Ar CH) | ~6.7, t | ~114 | C2', C6' |
| 5' (Ar CH) | ~7.1, t | ~129 | C1', C3' |
| 6' (Ar CH) | ~6.7, d | ~115 | C2', C4', C3 |
| -NH₂ | variable, broad | - | - |
| -OH | ~9.5, br s | - | - |
| Note: Chemical shifts (δ) are approximate and can vary based on concentration, temperature, and pH. Multiplicity (Mult.): s=singlet, d=doublet, t=triplet, m=multiplet, br=broad. |
References
-
NMRium - The next-generation NMR software. (n.d.). NMRium. Retrieved from [Link]
-
Mnova NMR Software for 1D and 2D NMR Data. (n.d.). Mestrelab Research. Retrieved from [Link]
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NMR Data Processing Software. (n.d.). University of Delaware. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Recommended Software for NMR Data Process. (n.d.). Georgia Institute of Technology. Retrieved from [Link]
-
NMR Software | NMR Technologies. (n.d.). Bruker. Retrieved from [Link]
-
Mishra, P., & Chekmenev, E. Y. (2018). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology, 1738, 219-234. Retrieved from [Link]
-
Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2024, June 2). Emery Pharma. Retrieved from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]
-
(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid. (2024, April 9). ChemBK. Retrieved from [Link]
-
NMR Solvents. (n.d.). Eurisotop. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
-
Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2024, August 28). UCHEM. Retrieved from [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. Retrieved from [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]
-
2D NMR Introduction. (2023, October 2). Chemistry LibreTexts. Retrieved from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). ResearchGate. Retrieved from [Link]
-
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (n.d.). Lab Manager. Retrieved from [Link]
-
Applications of NMR-Spectroscopy in Pharmaceutical Analysis. (2018, March 23). BrainKart. Retrieved from [Link]
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
-
HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved from [Link]
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Application Note & Protocol: A Robust Framework for the Large-Scale Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid
Abstract
This document provides a comprehensive, technically detailed guide for the large-scale synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a critical chiral building block in contemporary pharmaceutical development. The protocol herein is engineered for scalability and reproducibility, directly addressing common challenges in industrial chemical production. This guide elucidates the strategic rationale behind the selection of starting materials, the fine-tuning of reaction parameters, and the implementation of stringent in-process controls to guarantee a high-purity, high-yield final product. This application note is tailored for researchers, process chemists, and engineers within the pharmaceutical and fine chemical sectors.
Introduction: Strategic Importance and Synthetic Overview
This compound is a non-proteinogenic β-amino acid whose structural framework is a key pharmacophore in a variety of therapeutic agents. The molecule's value is derived from its trifunctional nature: a chiral amino group, a nucleophilic phenol, and a carboxylic acid handle, making it a versatile intermediate for complex molecular architectures.
The industrial-scale synthesis of this compound is most effectively achieved via a modified Strecker synthesis. This classical yet robust method offers a convergent and economically viable route from simple, readily available precursors.[1] The overall transformation begins with the three-component condensation of 3-hydroxybenzaldehyde, an ammonia source, and a cyanide source to form an α-aminonitrile intermediate. This intermediate is then subjected to vigorous hydrolysis to yield the target β-amino acid.
Figure 1: High-level overview of the synthetic workflow.
Detailed Experimental Protocol: A Step-by-Step Guide
This section delineates a comprehensive, step-by-step protocol for the kilogram-scale synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity Specification | Key Supplier Notes |
| 3-Hydroxybenzaldehyde | 100-83-4 | 122.12 | ≥99% | Must be protected from light and air to prevent oxidation. |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | ≥99.5% | ACS Reagent Grade or equivalent. |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | ≥98% | EXTREMELY TOXIC . Handle with specialized protocols. |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | ACS Reagent Grade | |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% | |
| Methanol (MeOH) | 67-56-1 | 32.04 | ACS Reagent Grade | |
| Deionized Water | 7732-18-5 | 18.02 | High Purity |
Step 1: Formation of the α-Aminonitrile Intermediate
Causality and Mechanistic Insight: This one-pot reaction is a classic Strecker synthesis.[1] 3-Hydroxybenzaldehyde first reacts with ammonia (generated in situ from ammonium chloride) to form an imine. The cyanide anion then acts as a nucleophile, attacking the electrophilic imine carbon to generate the α-aminonitrile.[1][2]
Protocol:
-
Charge a 50 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and an addition funnel, with deionized water (10 L) and ammonium chloride (2.4 kg, 44.9 mol). Stir until complete dissolution.
-
Cool the resulting solution to 10-15 °C using a circulating chiller.
-
In a separate, designated vessel, cautiously dissolve sodium cyanide (2.0 kg, 40.8 mol) in deionized water (4 L). Extreme Caution: Sodium cyanide is a potent, fast-acting poison. This operation must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cyanide-antidote readiness.
-
Slowly introduce the sodium cyanide solution into the reactor over a 1-hour period, ensuring the internal temperature is maintained below 20 °C.
-
In a separate container, dissolve 3-hydroxybenzaldehyde (4.0 kg, 32.8 mol) in methanol (8 L).
-
Add the methanolic solution of 3-hydroxybenzaldehyde to the reactor dropwise via the addition funnel over a period of 2-3 hours. Maintain a reaction temperature of 15-20 °C throughout the addition.
-
Once the addition is complete, allow the reaction mixture to stir at ambient temperature for a minimum of 16 hours.
-
Reaction completion is monitored by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), targeting the consumption of the starting aldehyde.
Figure 2: Reaction pathway for the formation of the α-aminonitrile intermediate.
Step 2: Hydrolysis of the α-Aminonitrile
Causality and Mechanistic Insight: The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid under harsh acidic conditions. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis to the amide and then the carboxylic acid.[3]
Protocol:
-
Cool the reaction mixture from the previous step to 0-5 °C.
-
With extreme caution and ensuring the reactor's off-gas is scrubbed through a bleach solution, slowly add concentrated hydrochloric acid (12 L, 37%) to the reaction mixture. Warning: This is a highly exothermic process that will generate toxic hydrogen cyanide (HCN) gas. This step must be performed in a well-ventilated area with appropriate safety measures in place.[4][5][6]
-
Upon completion of the acid addition, gradually heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 24-48 hours.
-
Monitor the progress of the hydrolysis by HPLC, analyzing for the disappearance of the α-aminonitrile intermediate.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Product Isolation and Purification
Causality and Mechanistic Insight: The target amino acid is zwitterionic and exhibits its lowest solubility at its isoelectric point (pI). By carefully adjusting the pH of the acidic solution to the pI, the product is induced to precipitate, allowing for its isolation.
Protocol:
-
Cool the reaction mixture to 0-5 °C in an ice/water bath.
-
Slowly and with vigorous stirring, adjust the pH of the solution to approximately 6.5-7.0 by the controlled addition of a 50% (w/v) aqueous solution of sodium hydroxide. The product will precipitate as a solid.
-
Continue stirring the resulting slurry at 0-5 °C for an additional 2-4 hours to maximize precipitation.
-
Isolate the solid product by filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 4 L) to remove inorganic salt byproducts.
-
Perform a final wash of the filter cake with cold methanol (2 x 2 L) to displace water and facilitate drying.
-
Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
In-Process Controls and Analytical Characterization
To ensure a robust and reproducible process, the following in-process controls and final product specifications are recommended:
| Control Point | Analytical Method | Specification |
| Completion of Step 1 | HPLC/TLC | Residual 3-Hydroxybenzaldehyde < 1.0% |
| Completion of Step 2 | HPLC | Residual α-Aminonitrile < 0.5% |
| Final Product Purity | HPLC | ≥99.0% |
| Final Product Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound |
| Residual Solvents | GC-HS | Methanol ≤ 3000 ppm |
Critical Safety Considerations
-
Cyanide Handling: Sodium cyanide and its reaction byproduct, hydrogen cyanide, are extremely toxic.[4][5][6] All operations involving cyanide must be conducted in a dedicated, well-ventilated area, preferably a walk-in fume hood for large-scale work. Personnel must be thoroughly trained and equipped with appropriate PPE, including cyanide-resistant gloves and safety goggles. A cyanide antidote kit must be readily accessible, and all personnel trained in its use.[7][8]
-
Corrosive Reagents: Concentrated hydrochloric acid and 50% sodium hydroxide are highly corrosive. Handle with extreme care, using appropriate acid/base resistant gloves, face shields, and protective clothing.
-
Exothermic Reactions: The hydrolysis and neutralization steps are highly exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner to prevent thermal runaways.
References
-
Environmental Health & Safety. Cyanide Standard Operating Procedure Template. University of New Mexico. Available at: [Link]
-
Safe Work Australia. (2013). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Available at: [Link]
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Division of Research & Innovation. Cyanides SOP. Wayne State University. Available at: [Link]
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911Metallurgist. (2018). Cyanide Safety. Available at: [Link]
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The University of Queensland. Working Safely with Cyanide Guideline. UQ Policy and Procedure Library. Available at: [Link]
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
- Organic Syntheses. (1941). α-Aminoisobutyric acid. Org. Synth., 1, 31.
- American Chemical Society. (2017).
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Wikipedia. Strecker amino acid synthesis. Available at: [Link]
- Müller-Hartwieg, J. C. D., La Vecchia, L., Meyer, H., Beck, A. K., & Seebach, D. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure.
- Benchchem. Application Notes and Protocols for the Synthesis of 3-(3-hydroxyphenyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 26). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid.
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Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
- Advanced ChemBlocks. (R)-3-Amino-3-(3-hydroxyphenyl)propionic acid.
- Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
-
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
- ResearchGate. (2023, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- Google Patents.
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Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]
- Benchchem. Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid.
- MedChemExpress. 3-(3-Hydroxyphenyl)propionic acid.
- Benchchem. A Technical Guide to the Natural Sources of 3-(3-Hydroxyphenyl)propionic Acid.
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using 3-Amino-3-(3-hydroxyphenyl)propanoic acid in drug formulation for depression
An Application Note and Protocol Guide for the Preclinical Evaluation of 3-Amino-3-(3-hydroxyphenyl)propanoic acid as a Potential Novel Antidepressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Depression remains a significant global health challenge, with a substantial number of patients exhibiting inadequate response to currently available therapies. This necessitates the exploration of novel chemical entities with potentially new mechanisms of action. This document provides a comprehensive guide for the preclinical evaluation of this compound, a β-amino acid derivative, as a candidate for a new antidepressant. The structural features of this compound, specifically the β-amino acid backbone known for enhancing metabolic stability and the hydroxyphenyl moiety common in CNS-active drugs, provide a strong rationale for its investigation. We present a series of detailed protocols for its physicochemical characterization, formulation, in vitro pharmacological profiling, in vivo efficacy testing in established animal models of depression, and pharmacokinetic assessment, including brain penetration. The overarching goal is to provide a robust framework for researchers to systematically evaluate the potential of this and similar molecules as next-generation antidepressants.
Introduction: A Rationale for Investigating this compound
The monoamine hypothesis has been the cornerstone of antidepressant drug discovery for decades, leading to the development of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). While effective for many, a significant portion of patients remain treatment-resistant, highlighting the need for innovative therapeutic strategies.
This compound presents an intriguing scaffold for a novel antidepressant. Its structure combines two key features:
-
A β-Amino Acid Backbone: Unlike the α-amino acids that constitute proteins, β-amino acids have an additional carbon atom between the amino and carboxyl groups. This structural difference often confers resistance to proteolytic degradation, potentially leading to improved metabolic stability and pharmacokinetic profiles.[1][2][3] The incorporation of β-amino acids has been a successful strategy in medicinal chemistry to create peptidomimetics with enhanced biological activity.[2]
-
A 3-Hydroxyphenyl Moiety: The presence of a hydroxyl group on the phenyl ring is a common feature in many centrally acting drugs and can play a crucial role in molecular recognition at the target site.[4] This functional group can participate in hydrogen bonding interactions within receptor binding pockets. The overall lipophilicity and electronic properties of the molecule, influenced by this group, are critical for its ability to cross the blood-brain barrier (BBB).[5][6]
Based on these structural attributes, we hypothesize that this compound may act as a modulator of monoaminergic systems, potentially by inhibiting the reuptake of key neurotransmitters like serotonin and norepinephrine, or by interacting with their receptors. The enhanced stability from the β-amino acid core could translate to a more favorable dosing regimen.
Caption: Hypothesized mechanism of this compound.
Part 1: Physicochemical Characterization and Formulation
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and inform the formulation strategy.
Protocol 1.1: Purity and Identity Confirmation
Objective: To confirm the chemical identity and purity of the synthesized this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 40 mM Phosphate buffer, pH 7.8) and an organic solvent (e.g., Methanol/Acetonitrile/Water = 45/45/10).[7]
-
Detection: UV at 210 nm and 254 nm.
-
Procedure: Dissolve a small amount of the compound in the mobile phase. Inject onto the column and run the gradient.
-
Analysis: Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer.
-
Procedure: Infuse a dilute solution of the compound into the mass spectrometer.
-
Analysis: Confirm the molecular weight by identifying the [M+H]⁺ or [M-H]⁻ ion. The expected molecular weight for C₉H₁₁NO₃ is 181.19 g/mol .[8][9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR.
-
Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or D₂O).
-
Analysis: The resulting spectra should be consistent with the structure of this compound.
-
Protocol 1.2: Solubility and Lipophilicity Assessment
Objective: To determine the aqueous solubility and the octanol-water partition coefficient (LogP), which are critical for predicting oral absorption and BBB penetration.
Methodology:
-
Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method.
-
-
Lipophilicity (Octanol-Water Partition Coefficient - LogP):
-
Prepare a solution of the compound in either water or octanol.
-
Add an equal volume of the other solvent (octanol or water).
-
Vigorously shake the mixture to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate (centrifugation may be required).
-
Measure the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.
-
Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]). A cLogP between 1-3 is often favorable for CNS activity.[6]
-
Data Summary: Physicochemical Properties
| Parameter | Method | Expected/Ideal Value |
| Molecular Weight | Mass Spectrometry | 181.19 g/mol |
| Purity | HPLC-UV | >95% |
| Aqueous Solubility | Shake-Flask | >10 µg/mL |
| LogP | Octanol-Water Partition | 1 - 3 for CNS drugs[6] |
Part 2: In Vitro Pharmacological Profiling
In vitro assays are essential for the initial screening of a compound's biological activity and for elucidating its mechanism of action. For a potential antidepressant, the primary targets of interest are the monoamine transporters.
Caption: Workflow for the in vitro pharmacological profiling.
Protocol 2.1: Monoamine Transporter Binding Assay
Objective: To determine the binding affinity of this compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Methodology:
-
Source of Transporters: Use cell membranes prepared from cell lines stably expressing the human recombinant transporters (e.g., HEK293 cells) or rodent brain tissue homogenates.
-
Radioligands:
-
SERT: [³H]Citalopram or [³H]Paroxetine
-
NET: [³H]Nisoxetine
-
DAT: [³H]WIN 35,428
-
-
Assay Procedure (Competitive Binding):
-
In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).
-
For non-specific binding, use a high concentration of a known inhibitor (e.g., fluoxetine for SERT).
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2.2: Neurotransmitter Uptake Inhibition Assay
Objective: To assess the functional activity of the compound by measuring its ability to inhibit the uptake of neurotransmitters into cells or synaptosomes.
Methodology:
-
Preparation: Use freshly prepared synaptosomes from rodent brain regions (e.g., striatum for dopamine, hippocampus for serotonin) or cell lines expressing the transporters.
-
Radiolabeled Neurotransmitters:
-
Serotonin: [³H]5-Hydroxytryptamine ([³H]5-HT)
-
Norepinephrine: [³H]Norepinephrine
-
Dopamine: [³H]Dopamine
-
-
Assay Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity of the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uptake at each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Summary: In Vitro Activity
| Target | Binding Assay (Ki, nM) | Uptake Assay (IC₅₀, nM) |
| SERT | TBD | TBD |
| NET | TBD | TBD |
| DAT | TBD | TBD |
Part 3: In Vivo Preclinical Efficacy Studies
Animal models are indispensable tools for evaluating the antidepressant-like potential of a new chemical entity.[10][11][12][13][14] These models are designed to assess behaviors that are considered analogous to symptoms of depression in humans.
Caption: A typical workflow for in vivo efficacy evaluation.
Protocol 3.1: Acute Antidepressant-like Effects (Forced Swim Test)
Objective: To assess the effect of the compound on behavioral despair in mice or rats. This is a widely used primary screening test.[11]
Methodology:
-
Animals: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer the test compound (at various doses), a positive control (e.g., imipramine or fluoxetine), or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
After a set pre-treatment time (e.g., 30-60 minutes), gently place each animal into the water-filled cylinder.
-
Record the session (typically 6 minutes) with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Protocol 3.2: Chronic Antidepressant-like Effects (Chronic Unpredictable Mild Stress - CUMS)
Objective: To evaluate the efficacy of the compound in a more etiologically relevant model of depression that induces anhedonia, a core symptom of depression.[12][14]
Methodology:
-
Animals: Male rats or mice.
-
CUMS Procedure (4-6 weeks):
-
Expose animals to a series of mild, unpredictable stressors daily. Examples include: tilted cage, wet bedding, food or water deprivation, light/dark cycle reversal, and social stress. The stressors should be varied to prevent habituation.
-
A non-stressed control group should be maintained in standard housing conditions.
-
-
Drug Treatment:
-
After an initial period of stress (e.g., 2 weeks) to induce a depressive-like state, begin daily administration of the test compound, positive control, or vehicle. The treatment continues alongside the stress regimen.
-
-
Behavioral Endpoint (Sucrose Preference Test):
-
This test measures anhedonia (the inability to feel pleasure).
-
Acclimatize animals to two bottles, one with water and one with a 1% sucrose solution.
-
After a period of food and water deprivation (e.g., 12-24 hours), present the animals with pre-weighed bottles of water and sucrose solution for a set period (e.g., 1-2 hours).
-
Measure the consumption of each liquid by weighing the bottles.
-
Calculate the sucrose preference: (Sucrose intake / (Sucrose intake + Water intake)) * 100.
-
-
Data Analysis: A significant increase in sucrose preference in the drug-treated stressed group compared to the vehicle-treated stressed group indicates a reversal of anhedonia and an antidepressant-like effect.
Part 4: Pharmacokinetic and Brain Penetration Assessment
For a CNS drug to be effective, it must not only have the desired pharmacological activity but also reach its target in the brain in sufficient concentrations.[15][16]
Protocol 4.1: Rodent Pharmacokinetic (PK) and Brain Penetration Study
Objective: To determine the basic PK parameters of the compound and its ability to cross the blood-brain barrier.
Methodology:
-
Animals: Male rats or mice.
-
Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage) or intravenously to determine bioavailability.
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
At each time point, a subset of animals is euthanized, and their brains are rapidly harvested.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Data Analysis:
-
PK Parameters: Plot the plasma concentration versus time and use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
-
Brain Penetration: Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma. A Kp value significantly greater than 0.1 is often considered indicative of CNS penetration.
-
Data Summary: Pharmacokinetic Properties
| Parameter | Route of Admin. | Value |
| Cmax (ng/mL) | Oral | TBD |
| Tmax (h) | Oral | TBD |
| AUC (ng*h/mL) | Oral | TBD |
| Half-life (h) | Oral | TBD |
| Brain/Plasma Ratio (Kp) | Oral | TBD |
Conclusion and Future Directions
This document outlines a systematic approach to the initial preclinical evaluation of this compound as a potential antidepressant. The protocols provided cover the essential stages of characterization, from fundamental physicochemical properties to in vivo efficacy. Positive results from this comprehensive screening cascade would provide a strong foundation for advancing the compound to the next stages of drug development, which would include lead optimization to improve potency and ADME properties, more detailed mechanism of action studies (e.g., receptor occupancy), and formal safety and toxicology assessments. The exploration of novel scaffolds like this β-amino acid derivative is a critical endeavor in the quest for more effective and faster-acting treatments for depression.
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Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from Hilaris Publisher website: [Link][1]
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Bortolato, B., et al. (n.d.). Animal Models of Depression: What Can They Teach Us about the Human Disease? PMC. Retrieved from [Link][10]
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Azzarito, V., et al. (2010). Beta-amino acids: versatile peptidomimetics. PubMed. Retrieved from [Link][2]
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Ge, Y., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link][5]
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Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Retrieved from [Link][11]
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Taylor & Francis. (n.d.). Animal models of depression – Knowledge and References. Retrieved from [Link][12]
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Kim, Y.-K. (2021). Animal models for the study of depressive disorder. ResearchGate. Retrieved from [Link][13]
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Strazielle, N., & Ghersi-Egea, J.-F. (2016). Brain Distribution of Drugs: Brain Morphology, Delivery Routes, and Species Differences. PubMed. Retrieved from [Link][15]
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Rehman, F. U. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. Retrieved from [Link][3]
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Rahman, M., et al. (2021). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. PMC - PubMed Central. Retrieved from [Link][16]
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Yuhanim, H., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link][18]
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Shrivastava, S., et al. (2017). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link][19]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link][20]
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Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent. Retrieved from [Link][7]
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Di, L. (2021). Small Molecules As Central Nervous System Therapeutics: Old challenges, New directions, and a Philosophic Divide. Retrieved from [Link][6]
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Brunden, K. R., et al. (2014). Brain-Penetrant, Orally Bioavailable Microtubule-Stabilizing Small Molecules Are Potential Candidate Therapeutics for Alzheimer's Disease and Related Tauopathies. PubMed Central. Retrieved from [Link][22]
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ChemBK. (2024). (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid. Retrieved from [Link][8]
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Expanding the Therapeutic Frontier: A Guide to Developing Novel Pharmaceuticals with Non-Natural Amino Acids
Abstract
The 20 canonical amino acids form the fundamental basis of life, yet they represent only a fraction of the chemical diversity achievable in a polypeptide chain. The incorporation of non-natural amino acids (nAAs) into peptides and proteins has emerged as a transformative strategy in drug discovery.[1][] By moving beyond nature's toolkit, researchers can engineer novel therapeutics with enhanced stability, improved potency, tailored functionalities, and unique mechanisms of action.[3][4] This guide provides a comprehensive overview of the core methodologies for creating nAA-containing pharmaceuticals, detailing both chemical and biosynthetic approaches. We offer in-depth, field-tested protocols, explain the scientific rationale behind key experimental choices, and discuss the critical validation techniques required to ensure the successful development of next-generation biologics.
Introduction: Why Go Beyond Nature's Alphabet?
The therapeutic potential of peptides and proteins is often hampered by inherent limitations, such as poor metabolic stability, rapid clearance, and a limited range of chemical functionalities. The introduction of nAAs provides a powerful solution to overcome these challenges.[4][5] These unique building blocks, which can be synthetic derivatives of natural amino acids or possess entirely novel structures, allow for the precise tuning of a molecule's physicochemical and pharmacological properties.[1][6]
Key advantages conferred by nAAs include:
-
Enhanced Stability: Incorporation of nAAs, such as D-amino acids or β-amino acids, can render peptides resistant to degradation by proteases, significantly extending their in vivo half-life.[1][6]
-
Improved Potency and Selectivity: The unique side chains of nAAs can create novel interactions with biological targets, leading to higher binding affinity and greater specificity.[1][]
-
Novel Functionalities: nAAs can introduce bio-orthogonal "handles" for site-specific conjugation (e.g., for creating antibody-drug conjugates), photo-crosslinkers to map protein-protein interactions, or fluorescent probes for imaging studies.[7][8]
-
Conformational Constraint: Cyclization or the introduction of sterically demanding nAAs can lock a peptide into its bioactive conformation, improving receptor binding and reducing off-target effects.[3]
The impact of this approach is already evident, with over 100 FDA-approved drugs containing nAAs, demonstrating their clinical and commercial viability.[3][9] This guide will focus on the two primary platforms for incorporating these powerful tools into new pharmaceutical candidates.
Section 1: The Non-Natural Amino Acid Toolkit
The vast array of available nAAs provides a rich palette for the molecular architect. The choice of nAA is dictated by the desired therapeutic outcome. Below is a summary of common nAA classes and their principal applications in drug development.
| nAA Class | Example(s) | Key Feature(s) | Primary Application(s) in Drug Development |
| Bio-orthogonal Handles | p-Azidophenylalanine (pAzF), Propargyl-L-lysine (Plk) | Possess azide or alkyne groups for "click" chemistry. | Site-specific conjugation of payloads (drugs, imaging agents) to create Antibody-Drug Conjugates (ADCs); protein labeling.[8] |
| Photo-Crosslinkers | p-Benzoyl-L-phenylalanine (pBpa) | Forms a covalent bond with interacting molecules upon UV irradiation. | Mapping drug-target interactions; identifying binding partners. |
| Spectroscopic Probes | 7-Hydroxycoumarinyl-alanine | Intrinsically fluorescent side chain. | Studying protein conformation, binding kinetics, and localization in real-time without external labels.[7] |
| Post-Translational Mimics | Phosphoserine, Acetyllysine | Stably mimic natural post-translational modifications (PTMs). | Investigating the role of PTMs in disease signaling pathways; creating stable therapeutic mimics.[10] |
| Steric/Backbone Modifiers | D-Alanine, α-aminoisobutyric acid (Aib), N-methylated amino acids | Alter peptide backbone conformation and sterics. | Enhancing proteolytic stability; constraining peptide conformation to increase potency.[1] |
| Halogenated Residues | 4-Iodophenylalanine | Heavy atoms for X-ray crystallography; altered electronic properties. | Facilitating structural studies; modulating protein-protein interactions.[11] |
Section 2: Methods of Incorporation: Chemical vs. Biosynthetic Routes
Two powerful and complementary methodologies are used to generate nAA-containing pharmaceuticals: chemical synthesis, primarily through Solid-Phase Peptide Synthesis (SPPS), and biosynthesis, via Genetic Code Expansion (GCE).
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse for creating synthetic peptides up to ~50-60 residues in length. It offers maximum flexibility, as virtually any chemically synthesized nAA can be incorporated at any desired position. The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[12][13]
The following diagram illustrates the iterative cycle of Fmoc-SPPS, the most common strategy used for incorporating nAAs.
This protocol outlines a standard manual synthesis cycle on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Fmoc-Rink Amide Resin
-
Fmoc-protected amino acids (natural and non-natural)
-
Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes with gentle agitation.[13][14] Drain the DMF.
-
Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 5 minutes. Drain, and repeat for another 10 minutes.
-
Scientist's Note: The two-step deprotection ensures complete removal of the Fmoc group. Piperidine is a secondary amine that forms a stable adduct with the fulvene byproduct of deprotection.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.
-
Amino Acid Coupling: a. In a separate tube, pre-activate the next amino acid by dissolving Fmoc-AA-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Quality Control (Kaiser Test): Take a small sample of beads and perform a ninhydrin (Kaiser) test.
-
Negative (Yellow/Clear beads): Coupling is complete. Proceed to Step 2 for the next amino acid in the sequence.
-
Positive (Blue beads): Incomplete coupling. Repeat Step 4 (recouple). If it remains positive, cap the unreacted amines with acetic anhydride to prevent deletion sequences.
-
-
Final Cleavage: Once the sequence is complete, wash the resin with DCM and dry it. Add the cleavage cocktail and react for 2-4 hours at room temperature.[12][14] This step cleaves the peptide from the resin and removes side-chain protecting groups.
-
Precipitation and Purification: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC and confirm identity by mass spectrometry.[14]
Biosynthesis: Genetic Code Expansion (GCE)
For large proteins and antibodies, chemical synthesis is impractical. Genetic Code Expansion (GCE) allows for the site-specific incorporation of nAAs into proteins within living cells (E. coli, yeast, mammalian cells).[7][15][16] This powerful technology hijacks the cell's own translational machinery.
The core of GCE is an Orthogonal Translation System (OTS) , which consists of:
-
An Engineered Aminoacyl-tRNA Synthetase (aaRS): This enzyme is evolved to exclusively recognize a specific nAA and not any of the 20 canonical amino acids.[10]
-
A Suppressor tRNA: This tRNA is engineered to recognize a "blank" codon—typically the amber stop codon (UAG)—and does not get charged by any of the cell's native synthetases.[7][]
When the gene for the protein of interest is mutated to include a UAG codon at the desired position, and the cell is grown in the presence of the nAA, the OTS directs the ribosome to insert the nAA at that site, producing a full-length, modified protein.[7][]
This protocol is a general guide for expressing a target protein containing a single p-Azidophenylalanine (pAzF) residue.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid 1: Target gene with a UAG codon at the desired site (e.g., in pET vector).
-
Plasmid 2: Orthogonal pAzF-specific synthetase/tRNA pair (e.g., pEVOL-pAzF).
-
LB media and appropriate antibiotics.
-
p-Azidophenylalanine (pAzF) stock solution.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with both the target gene plasmid and the OTS plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight.
-
Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 500 mL of LB media (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: a. Add pAzF to a final concentration of 1 mM. b. Add IPTG to a final concentration of 0.5 mM to induce expression of the target protein.
-
Scientist's Note: The timing of induction relative to nAA addition is critical. Adding the nAA just before induction ensures it is available for charging the orthogonal tRNA as soon as the target mRNA is transcribed.
-
-
Expression: Reduce the temperature to 20°C and continue shaking for 16-20 hours.
-
Scientist's Note: Lower temperatures often improve protein folding and can increase the fidelity of nAA incorporation.
-
-
Harvest and Lysis: Harvest the cells by centrifugation. Lyse the cells using sonication or other appropriate methods.
-
Purification and Validation: Purify the protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
Section 3: Validation and Characterization
Successful incorporation of an nAA must be rigorously verified. A multi-pronged approach is essential for validation.
-
SDS-PAGE Analysis: Compare the expression of the target protein in cultures grown with and without the nAA. A full-length protein band should only appear in the culture supplemented with the nAA. In its absence, translation should terminate at the UAG codon, resulting in a truncated, smaller protein or no visible band.
-
Mass Spectrometry (MS): This is the gold standard for confirmation. Intact protein analysis should show a mass shift corresponding precisely to the mass of the incorporated nAA minus water. For larger proteins, peptide mapping via LC-MS/MS after proteolytic digestion can pinpoint the exact location of the nAA within the sequence.
-
Functional Assays: If the nAA was incorporated for a specific function (e.g., a bio-orthogonal handle), perform the relevant downstream reaction. For example, react a pAzF-containing protein with a DBCO-functionalized fluorescent dye and verify labeling by SDS-PAGE or MS.
Conclusion and Future Outlook
The ability to incorporate non-natural amino acids into peptides and proteins has fundamentally expanded the possibilities of pharmaceutical design.[] Chemical synthesis via SPPS offers unparalleled flexibility for smaller peptides, while genetic code expansion provides a robust platform for engineering large, complex biologics like antibodies and enzymes.[14][18] As our understanding of these techniques deepens and the toolkit of nAAs continues to grow, we can expect a new wave of precisely engineered therapeutics with superior efficacy, safety, and novel modes of action, heralding a new era in medicine.
References
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D. P. Tiwari & A. A. T. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Drug Discovery. Journal of Medicinal Chemistry. [Link]
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The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]
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T. Liu, et al. (2019). Therapeutic applications of genetic code expansion. Synthetic and Systems Biotechnology. [Link]
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T. Liu, et al. (2019). Therapeutic applications of genetic code expansion. ResearchGate. [Link]
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D. P. Tiwari & A. A. T. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
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MDPI. (n.d.). Special Issue: Non-Natural Amino Acids in Drug Design. MDPI. [Link]
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P. V. R. K. Ramachary, et al. (2011). Unnatural amino acids in drug discovery. ResearchGate. [Link]
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Y. Xiong, et al. (2023). Applications of genetic code expansion technology in eukaryotes. Protein & Cell. [Link]
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Y. Zhang, et al. (2024). Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Reviews. [Link]
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M. R. L. C. D. S. D. V. S. (2007). Proteins Carrying One or More Unnatural Amino Acids. Comprehensive Glycoscience. [Link]
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J. Vizzavona, et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
H. Murakami & T. Hohsaka. (2001). Incorporation of non-natural amino acids into proteins. ResearchGate. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
J. J. V. Eynde & F. L. (2002). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. ResearchGate. [Link]
-
B. Bilgiçer & K. Kumar. (2004). Protein Design Using Unnatural Amino Acids. Journal of Chemical Education. [Link]
-
H. James. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Biochemistry and Biotechnology. [Link]
-
Y. Li & F. S. L. D. (2022). Engineering of enzymes using non-natural amino acids. Bioscience Reports. [Link]
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Application Notes and Protocols: Probing Aromatic Amino Acid Metabolism with 3-Amino-3-(3-hydroxyphenyl)propanoic Acid
For: Researchers, scientists, and drug development professionals in metabolic and cellular biology.
Introduction: A Novel Tool for Unraveling Metabolic Pathways
The study of metabolic pathways has traditionally relied on the analysis of endogenous metabolites. However, the introduction of non-canonical or unnatural amino acids (UAAs) offers a powerful strategy to probe, perturb, and profile metabolic networks with high specificity.[1] This guide details the experimental application of 3-Amino-3-(3-hydroxyphenyl)propanoic acid , a novel structural analog of the aromatic amino acids phenylalanine and tyrosine, for the investigation of metabolic pathways.
Due to its structural similarity to key metabolic intermediates, this compound presents a unique opportunity to investigate the plasticity and substrate promiscuity of enzymes within the aromatic amino acid catabolic pathways.[2][3] Its meta-positioned hydroxyl group, in contrast to the para-hydroxyl group of tyrosine, provides a subtle yet significant structural alteration. This allows it to act as a reporter molecule, whose metabolic fate can elucidate the tolerance and alternative activities of enzymes such as phenylalanine hydroxylase, tyrosine aminotransferase, and downstream catabolic enzymes.[4][5]
This document provides a conceptual framework and detailed protocols for the application of this compound in cell-based metabolic studies, with a focus on leveraging its unique structure to gain novel insights into cellular metabolism.
Scientific Rationale and Mechanistic Hypothesis
The central hypothesis for the use of this compound as a metabolic probe is rooted in the principle of enzyme promiscuity .[2][6] Enzymes in the aromatic amino acid degradation pathway, while specific for their primary substrates, may possess the flexibility to bind and process structurally similar analogs.[7]
-
Uptake and Initial Metabolism: As an amino acid analog, it is hypothesized that this compound will be transported into cells via amino acid transporters. Once inside the cell, its fate will be determined by its recognition by enzymes in the phenylalanine and tyrosine catabolic pathways.[5]
-
Probing Catabolic Pathways: The primary metabolic route for phenylalanine is its irreversible conversion to tyrosine by phenylalanine hydroxylase.[4][8] Tyrosine is then catabolized through a series of enzymatic steps into fumarate and acetoacetate.[9] this compound, as a tyrosine analog, may enter this pathway at various points, and its subsequent metabolites can be tracked to understand the pathway's dynamics.
The following diagram illustrates the canonical tyrosine degradation pathway and the hypothesized entry points for our probe molecule.
Caption: Hypothesized interaction of the probe with the tyrosine pathway.
Experimental Protocols
The following protocols are designed for researchers to begin exploring the metabolic fate of this compound in a mammalian cell culture model.
Protocol 1: Cell Culture-Based Metabolic Labeling
This protocol outlines the steps for introducing the amino acid analog to cultured cells and preparing samples for analysis.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, a human liver cancer cell line known for active amino acid metabolism)
-
Complete cell culture medium (e.g., DMEM, RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (synthesis may be required or sourced from a custom chemical supplier)
-
Sterile, cell culture-treated plates (6-well or 12-well)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Preparation of Treatment Medium: Prepare the cell culture medium containing the desired concentration of this compound. A concentration range of 10-100 µM is a good starting point for exploratory experiments.
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the treatment medium to the cells.
-
Incubate for a defined period (e.g., 4, 8, 12, or 24 hours) to monitor the time-course of uptake and metabolism.
-
-
Metabolite Extraction:
-
Aspirate the treatment medium.
-
Wash the cell monolayer twice with cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well.
-
Incubate at -20°C for 15 minutes to precipitate proteins.
-
Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Metabolites
This protocol provides a general framework for the detection and relative quantification of this compound and its potential metabolites.[10][11][12]
Instrumentation and Columns:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended for untargeted analysis of novel metabolites. A triple quadrupole mass spectrometer is suitable for targeted analysis.[13]
-
A HILIC (Hydrophilic Interaction Chromatography) column is often preferred for the separation of polar compounds like amino acids.[12][14]
LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| Column | HILIC, e.g., Agilent InfinityLab Poroshell 120 HILIC-Z[12] |
| Mobile Phase A | 20 mM ammonium formate in water, pH 3[12] |
| Mobile Phase B | 90% acetonitrile with 10% 200mM ammonium formate pH 3 |
| Gradient | Optimized for separation of polar metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Full scan mode for discovery, followed by targeted MS/MS |
Data Analysis:
-
Untargeted Analysis: In the initial phase, run samples in full scan mode to identify the parent compound and any new mass features that appear in the treated samples compared to controls.
-
Targeted Analysis: Once putative metabolites are identified, develop a targeted MS/MS method (Multiple Reaction Monitoring or MRM) for sensitive and specific quantification.
The following workflow diagram summarizes the experimental approach.
Caption: General workflow for metabolic analysis of the probe.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls should be integrated into the study design:
-
Vehicle Control: Cells treated with the vehicle (e.g., culture medium without the amino acid analog) to establish a baseline metabolic profile.
-
Time-Course and Dose-Response: Performing experiments at multiple time points and concentrations will help to establish a clear relationship between the treatment and the observed metabolic changes.
-
Stable Isotope Labeled Standard: For absolute quantification, a stable isotope-labeled internal standard of this compound would be ideal.
-
MS/MS Fragmentation: The identity of putative metabolites should be confirmed by comparing their MS/MS fragmentation patterns with that of the parent compound or with synthesized standards if available.
Conclusion and Future Directions
The use of this compound as a metabolic probe represents a novel approach to investigate the intricacies of aromatic amino acid metabolism. The protocols outlined in this guide provide a starting point for researchers to explore its potential. Future studies could involve the use of this compound in more complex systems, such as co-cultures or in vivo models, to understand its metabolic fate in the context of a whole organism. Furthermore, the synthesis of isotopically labeled versions of this compound would enable more sophisticated metabolic flux analysis.
References
- Biochemistry Flashcards. (n.d.). Phenylalanine & Tyrosine Metabolism/Disorders. Brainscape.
- UCLA. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1.
- Tippmann, S. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Semantic Scholar.
- Li, H., et al. (2023).
- Chen, R., et al. (2017). Molecular insights into the enzyme promiscuity of an aromatic prenyltransferase.
- Broughton, C. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry.
- Chen, R., et al. (2017).
- Pharmaguideline. (n.d.). Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders.
- DAV University. (n.d.). Metabolism of tyrosine and phenylalanine.
- Thompson, G. N. (1996). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 126(10S), 2581S-2591S.
- BOC Sciences. (n.d.).
- ResearchGate. (n.d.). Non-canonical amino acid labeling in proteomics and biotechnology.
- Frontiers. (n.d.).
- Slideshare. (n.d.). Metabolism of Phenylalanine and Tyrosine.
- Copley, S. D. (2012). An Evolutionary Biochemist's Perspective on Promiscuity. Critical Reviews in Biochemistry and Molecular Biology, 47(3), 197-209.
- Geierstanger, B. H., & Schultz, P. G. (2008). Site-specific labeling of proteins with NMR-active unnatural amino acids. Journal of Magnetic Resonance, 190(1), 133-139.
- Khersonsky, O., & Tawfik, D. S. (2010). Origins of Specificity and Promiscuity in Metabolic Networks. Journal of Biological Chemistry, 285(49), 38193-38201.
- Agilent. (2017).
- Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
- Wong, M. (2019). What is the best way to process cell culture media sample for amino acid analysis using LCMS?
- Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-991.
- BenchChem. (n.d.). Application Notes and Protocols: 3-(3-Hydroxyphenyl)propionic Acid in Metabolomics.
- ResearchGate. (n.d.). The flavonoid metabolite 3-(3-hydroxyphenyl)
- MDPI. (2023).
- MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
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Application Notes and Protocols for Cell-Based Assays: Characterizing 3-Amino-3-(3-hydroxyphenyl)propanoic Acid Derivatives
Authored by: Senior Application Scientist, Advanced Cell Biology Division
Introduction: A Promising Scaffold for Novel Therapeutics
The 3-amino-3-(3-hydroxyphenyl)propanoic acid scaffold has recently emerged as a versatile platform for the development of novel therapeutic agents. Studies have demonstrated that derivatives of this core structure exhibit significant biological activity, including potent antimicrobial effects against multidrug-resistant pathogens and promising anticancer properties.[1][2][3][4] Specifically, certain derivatives have been shown to induce cytotoxicity in non-small cell lung cancer cell lines (A549) and inhibit cell migration, key processes in cancer progression.[5][6]
While the exact molecular mechanisms are still under investigation, the observed anticancer phenotypes—inhibition of cell viability and migration—are characteristic of compounds that modulate critical cell signaling pathways. One of the most important classes of pathways governing these processes is mediated by Receptor Tyrosine Kinases (RTKs) .[7][8] Indeed, some evidence suggests that this scaffold may act as a tyrosine kinase receptor inhibitor. This application note provides a strategic guide and detailed protocols for researchers to systematically evaluate this compound derivatives, focusing on assays to confirm their cytotoxic and anti-migratory effects, and to investigate their potential mechanism of action through RTK inhibition.
Strategic Workflow for Compound Characterization
A logical, phased approach is crucial for efficiently characterizing a new library of chemical derivatives. We propose a workflow that begins with broad functional screening to identify the most potent compounds and then progresses to more specific assays to elucidate their mechanism of action.
Caption: Strategic workflow for characterizing novel chemical derivatives.
Phase 1: Primary Screening for Bioactivity
The initial step is to screen the library of derivatives to identify compounds that exhibit biological activity at relevant concentrations. A cell viability assay is the workhorse for this stage, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (stock solutions in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. It is common to perform a 7-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under the microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + solubilizer) from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
| Parameter | Recommendation | Rationale |
| Cell Line | A549 (NSCLC) | Previously shown to be sensitive to this compound class.[5][6] |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase and not over-confluent at the end of the assay. |
| Incubation Time | 48 - 72 hours | Allows sufficient time for the compounds to exert their effects on cell proliferation and viability. |
| MTT Incubation | 2 - 4 hours | Optimal time for formazan crystal formation without causing cytotoxicity from the MTT reagent itself. |
Phase 2: Functional Characterization of 'Hit' Compounds
Once 'hit' compounds with potent cytotoxic activity are identified, the next step is to assess their impact on a relevant cancer-related phenotype. Since some derivatives have been shown to suppress cell migration, a wound-healing or "scratch" assay is an excellent functional follow-up.[5][6]
Protocol 2: Wound Healing (Scratch) Assay
This simple and cost-effective method assesses cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time in the presence or absence of the test compound.
Materials:
-
'Hit' compounds identified from Phase 1
-
Cell line of interest (e.g., A549)
-
24-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a fully confluent monolayer within 24-48 hours.
-
Creating the Wound:
-
Once cells are confluent, gently scratch a straight line across the center of the well using a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing the test compound at a non-lethal concentration (e.g., at or below its IC50 value) or a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the compound, capture images of the scratch at defined points along the wound. This is the 0-hour time point.
-
Incubate the plate at 37°C, 5% CO₂.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the area of the open wound at each time point using image analysis software (like ImageJ).
-
Calculate the percentage of wound closure: (% Closure) = [(Area_t0 - Area_tx) / Area_t0] * 100.
-
Compare the rate of wound closure between treated and vehicle control wells.
-
Phase 3: Investigating the Mechanism of Action
With functional data in hand, the focus shifts to elucidating the molecular mechanism. Based on the hypothesis that these compounds may inhibit RTKs, a logical next step is to measure the phosphorylation status of key downstream signaling nodes.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Protocol 3: Cell-Based Phospho-Akt (Ser473) ELISA
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the phosphorylation of Akt, a central node in many RTK signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation. A decrease in growth factor-stimulated Akt phosphorylation in the presence of a compound suggests upstream inhibition, potentially at the RTK level.
Materials:
-
Cell line expressing a relevant RTK (e.g., A549 which expresses EGFR)
-
Serum-free medium
-
Growth factor (e.g., EGF for A549 cells)
-
'Hit' compounds
-
Cell-based Phospho-Akt (Ser473) ELISA kit (contains capture plates, detection antibodies, lysis buffer, etc.)
-
Microplate reader
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well plate provided in the ELISA kit and grow to ~90% confluency.
-
Remove the culture medium and replace it with serum-free medium. Incubate for 16-24 hours to reduce basal signaling.
-
-
Compound Pre-treatment:
-
Add the test compounds at various concentrations to the serum-starved cells.
-
Incubate for 1-2 hours at 37°C.
-
-
Growth Factor Stimulation:
-
Stimulate the cells by adding a pre-determined concentration of the appropriate growth factor (e.g., 100 ng/mL EGF) to all wells except the unstimulated control.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C. This time should be optimized.
-
-
Cell Lysis:
-
Quickly aspirate the medium.
-
Add the lysis buffer provided in the kit to each well.
-
Incubate on an orbital shaker for 10-15 minutes at room temperature.
-
-
ELISA Protocol:
-
Follow the specific instructions of the commercial ELISA kit. This typically involves:
-
Transferring cell lysates to the antibody-coated plate.
-
Incubating to allow the capture of total and phosphorylated Akt.
-
Washing the plate.
-
Adding a detection antibody (specific for phospho-Akt or total Akt).
-
Adding a secondary HRP-conjugated antibody.
-
Washing the plate.
-
Adding a colorimetric substrate (e.g., TMB).
-
Stopping the reaction and reading the absorbance (e.g., at 450 nm).
-
-
-
Data Analysis:
-
Run parallel wells for measuring total Akt to normalize the phospho-Akt signal.
-
Calculate the ratio of phospho-Akt to total Akt for each condition.
-
Compare the normalized phospho-Akt signal in compound-treated wells to the growth factor-stimulated control to determine the percent inhibition.
-
Conclusion and Future Directions
This structured, multi-phase approach enables a thorough characterization of this compound derivatives. By starting with broad screening assays for cytotoxicity and cell migration, researchers can efficiently identify the most promising candidates from a larger library. Subsequent mechanism-of-action studies, such as the phospho-Akt ELISA, can then provide strong evidence for the involvement of specific signaling pathways, like those downstream of RTKs. Positive results from these assays would justify further investigation using a broader panel of phospho-protein assays (e.g., phospho-ERK), direct enzymatic assays with purified kinases, and ultimately, validation in in vivo models. This systematic evaluation is critical for advancing this promising chemical scaffold towards potential clinical applications.
References
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics. Available at: [Link]
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ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]
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Pure Help Center. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
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Mickevičius, V., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. Available at: [Link]
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PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
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ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
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Gleeson, E. C., et al. (2018). Functional inhibition of calcium channels by compounds 3, 5a-c, 6a-c. ResearchGate. Available at: [Link]
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Roca-Lema, D., et al. (2019). Inhibition of human N‐ and T‐type calcium channels by an ortho‐phenoxyanilide derivative, MONIRO‐1. British Journal of Pharmacology. Available at: [Link]
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National Center for Biotechnology Information. (2023). Scaffolds in the microbial resistant era: Fabrication, materials, properties and tissue engineering applications. Available at: [Link]
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PubMed. (2021). Anticancer Potential of Mefenamic Acid Derivatives with Platelet-Derived Growth Factor Inhibitory Property. Available at: [Link]
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Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Available at: [Link]
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Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]
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PubMed. (2009). The novel phenylester anticancer compounds: Study of a derivative of aspirin (phoshoaspirin). Available at: [Link]
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MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Scientific Research. Available at: [Link]
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PubChem. (n.d.). 3-Amino-3-(2-hydroxyphenyl)propanoic acid. Available at: [Link]
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Wikipedia. (n.d.). 3-(3-hydroxyphenyl)propanoate hydroxylase. Available at: [Link]
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National Center for Biotechnology Information. (2021). Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery. Available at: [Link]
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Science Signaling. (2025). Loss-of-function Gαs rare disease variants exert mutation-specific effects on GPCR signaling. Available at: [Link]
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Johns Hopkins University. (2022). Receptor Tyrosine Kinases. Available at: [Link]
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National Center for Biotechnology Information. (2015). Receptor tyrosine kinases: Characterisation, mechanism of action and therapeutic interests for bone cancers. Available at: [Link]
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Application Notes and Protocols: Establishing Animal Models for the Preclinical Evaluation of 3-Amino-3-(3-hydroxyphenyl)propanoic acid
Section 1: Introduction and Scientific Rationale
3-Amino-3-(3-hydroxyphenyl)propanoic acid is a unique small molecule featuring both a β-amino acid structure and a hydroxyphenyl group. While direct in-vivo research on this specific compound is nascent, its structural motifs suggest a compelling potential for biological activity. The amino acid component positions it as a potential modulator of neurological pathways, possibly acting as a neurotransmitter precursor or a mimetic[1][2]. The hydroxyphenyl moiety is characteristic of phenolic acids, many of which are known metabolites of dietary flavonoids and possess cardiovascular, metabolic, and neuroprotective properties[3][4].
Given the current literature landscape, this guide establishes a robust framework for the preclinical investigation of this compound by extrapolating from well-characterized, structurally related compounds. The most pertinent of these is 3-(3-hydroxyphenyl)propionic acid (3-HPPA) , a microbial metabolite of flavonoids. In-vivo studies in rats have demonstrated that 3-HPPA can significantly decrease arterial blood pressure through a nitric oxide (NO)-dependent mechanism[4][5]. Furthermore, related hydroxyphenyl propionic acids have shown protective effects against dyslipidemia and hepatic steatosis in high-fat diet-fed mice, potentially through modulation of the gut microbiota[6].
Therefore, the primary objectives for establishing animal models for this compound are threefold:
-
To characterize its fundamental pharmacokinetic (ADME) profile.
-
To investigate its potential cardiovascular effects, particularly on blood pressure.
-
To explore its potential neurological and metabolic activities based on its hybrid structure.
This document provides detailed protocols and the scientific causality behind the experimental designs, empowering researchers to conduct rigorous and self-validating in-vivo studies.
Section 2: Selection of Appropriate Animal Models
The choice of animal model is paramount and must be tailored to the specific research question. Rodent models, primarily rats and mice, are the most appropriate for initial screening due to their well-characterized physiology, genetic homogeneity, and established experimental protocols.
| Animal Model | Strain | Primary Research Area | Key Rationale & Justification |
| Rat | Sprague-Dawley | Pharmacokinetics, Acute Toxicity, General Pharmacology | A versatile, outbred strain commonly used for foundational ADME studies due to its larger size (facilitating blood sampling) and stable physiology[7][8]. |
| Rat | Wistar | Cardiovascular, Neurological Studies | An outbred strain often used in cardiovascular research. Its calm temperament makes it suitable for behavioral assessments and procedures like tail-cuff blood pressure measurement[5]. |
| Rat | Spontaneously Hypertensive Rat (SHR) | Cardiovascular (Hypertension) | The gold-standard model for studying essential hypertension. Ideal for testing the potential antihypertensive effects of the compound, mirroring protocols used for 3-HPPA[5]. |
| Mouse | C57BL/6J | Metabolic Disease, Neurological Studies | A widely used inbred strain, particularly for developing diet-induced obesity (DIO) and metabolic syndrome models. Also extensively used in behavioral neuroscience[6]. |
Expert Insight: For initial studies, Sprague-Dawley rats are recommended for a comprehensive pharmacokinetic workup. Following this, the choice of a disease model should be hypothesis-driven. If cardiovascular effects are suspected based on the 3-HPPA data, the SHR model is the most direct and clinically relevant choice.
Section 3: Protocol for Preclinical Pharmacokinetic (PK) Profiling
Understanding a compound's ADME profile is a critical first step. It provides essential information on bioavailability, tissue distribution, and clearance, which is necessary for designing effective pharmacodynamic studies. This protocol is adapted from established methodologies for related small molecules in rodents[7][9].
Experimental Workflow for Rodent PK Study
Caption: Workflow for a single-dose pharmacokinetic study in rats.
Step-by-Step Protocol
-
Animal Selection and Acclimatization:
-
Use male Sprague-Dawley rats (220-250g). House them in a controlled environment (12h light/dark cycle, 22±2°C) for at least one week to acclimatize.
-
-
Formulation Preparation:
-
Causality: The vehicle must solubilize the compound without impacting its intrinsic pharmacology. A common vehicle is a mixture of saline, ethanol, and polyethylene glycol (e.g., 80:10:10 v/v/v).
-
Prepare a stock solution of this compound. For intravenous (IV) administration, ensure the solution is sterile-filtered.
-
-
Dosing and Grouping:
-
Divide animals into two groups (n=6 per group). Fast animals overnight before dosing.
-
Group 1 (IV): Administer a single bolus dose (e.g., 5 mg/kg) via the lateral tail vein. This route ensures 100% bioavailability and is the reference for calculating oral bioavailability.
-
Group 2 (Oral Gavage, PO): Administer a single dose (e.g., 20 mg/kg) using a gavage needle. This route assesses oral absorption.
-
-
Blood Sampling:
-
Collect serial blood samples (~150 µL) from the saphenous or tail vein at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation and Storage:
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis. This prevents degradation of the compound.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantifying the compound in plasma. This is the industry standard for its high selectivity and low detection limits.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
-
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the speed of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t½ | Elimination Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Absolute Bioavailability (PO) | The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Section 4: Investigating Potential Cardiovascular Effects
The vasodilatory and blood pressure-lowering effects of the related metabolite 3-HPPA provide a strong rationale for investigating the cardiovascular profile of this compound[4][5].
Proposed Signaling Pathway for Vasodilation
Caption: Hypothesized NO-sGC-cGMP signaling pathway for vasodilation.
Protocol: In-Vivo Blood Pressure Measurement in SHR Rats
-
Animal Model: Use male Spontaneously Hypertensive Rats (SHR), aged 14-16 weeks, a period when hypertension is well-established.
-
Methodology (Tail-Cuff Plethysmography):
-
Acclimatize the rats to the restraining device and tail-cuff procedure for 3-5 days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
On the day of the experiment, obtain a stable baseline systolic blood pressure (SBP) and heart rate (HR) by averaging at least three consecutive readings.
-
Administer the test compound or vehicle via oral gavage at various doses (e.g., 10, 30, 100 mg/kg).
-
Measure SBP and HR at regular intervals post-administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Self-Validation: A positive control group (e.g., Captopril, 30 mg/kg) should be included to validate the responsiveness of the model.
-
Section 5: Investigating Potential Neurological Effects
The compound's β-amino acid structure suggests it could cross the blood-brain barrier and interact with CNS targets[10][11]. Behavioral assays are essential first-line screens for potential psychoactive properties.
Experimental Workflow for Behavioral Screening
Caption: A standard workflow for a rodent behavioral screening battery.
Protocol: Open Field Test (OFT)
-
Purpose: To assess general locomotor activity and anxiety-like behavior. A change in locomotion is a critical confounding variable for other behavioral tests.
-
Apparatus: A square arena (e.g., 40x40x30 cm) with automated video tracking. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Habituate the test room for at least 1 hour.
-
Administer the test compound or vehicle (IP or PO) to C57BL/6J mice.
-
After a 30-minute absorption period, place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 10 minutes while recording its activity.
-
Key Parameters: Total distance traveled (locomotion), time spent in the center zone (anxiety measure), and rearing frequency (exploratory behavior).
-
Causality: Anxious rodents tend to stay close to the walls (thigmotaxis) and avoid the exposed center. Anxiolytic compounds typically increase the time spent in the center zone.
-
Section 6: References
-
MacFarlane, S. K., & Groot, M. J. (2003). Potential for dietary amino acid precursors of neurotransmitters to overcome neurochemical changes in acute T-2 toxicosis in rats. Journal of Toxicology and Environmental Health, Part A, 66(6), 535–549. [Link]
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ChemBK. (n.d.). (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid. Retrieved January 10, 2026, from [Link]
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Sivaprakasam, P., & Muthuswamy, R. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 22(11), 1970. [Link]
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Eagles, D. A., & Tadi, P. (2021). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 22(16), 8719. [Link]
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Guroff, G., & Udenfriend, S. (1962). Amino acid precursors of monoamine neurotransmitters and some factors influencing their supply to the brain. Progress in brain research, 2, 187–197. [Link]
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Guroff, G., & Udenfriend, S. (1962). Amino acid precursors of monoamine neurotransmitters and some factors influencing their supply to the brain. Psychological Medicine, 2(1), 1-10. [Link]
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Fernstrom, J. D. (2000). Can nutrient supplements modify brain function?. The American journal of clinical nutrition, 71(6 Suppl), 1669S–73S. [Link]
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Chen, J. R., Wankhade, U. D., Alund, A. W., Blackburn, M. L., Shankar, K., & Lazarenko, O. P. (2019). 3-(3-Hydroxyphenyl)-Propionic Acid (PPA) Suppresses Osteoblastic Cell Senescence to Promote Bone Accretion in Mice. JBMR plus, 3(10), e10221. [Link]
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Nakamura, T., et al. (2021). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Medicina, 57(9), 929. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. Retrieved January 10, 2026, from [Link]
-
Mickevičius, V., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(21), 15876. [Link]
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Najmanová, I., et al. (2016). The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. Molecular nutrition & food research, 60(5), 981–991. [Link]
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Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular nutrition & food research, 60(5), 981–991. [Link]
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Song, L., et al. (2022). 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. Fitoterapia, 156, 105071. [Link]
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Paulikaitė, R., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 834. [Link]
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Mickevičius, V., et al. (2023). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. KTU ePubl. [Link]
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Qin, X., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Foods, 12(4), 888. [Link]
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Abe, A., et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Food & Function, 14(18), 8443-8451. [Link]
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Poquet, L., et al. (2008). The Presence of Caffeic Acid in Cerebrospinal Fluid: Evidence That Dietary Polyphenols Can Cross the Blood-Brain Barrier in Humans. Journal of Agricultural and Food Chemistry, 56(22), 10850-10852. [Link]
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Paulikaitė, R., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 834. [Link]
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Paulikaitė, R., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 834. [Link]
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Qin, X., et al. (2023). The influence of 3-hydroxyphenyl propionic acid (3-HPP) and 4-HPP on physiological indexes. ResearchGate. [Link]
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Pérez-García, L. A., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Pharmaceutics, 13(11), 1907. [Link]
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Cognitive Drug Research. (2015). Drug Safety: which compounds are at risk of adverse cognitive effects? Retrieved January 10, 2026, from [Link]
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Samieri, C., et al. (2022). Exploration of the Gut–Brain Axis through Metabolomics Identifies Serum Propionic Acid Associated with Higher Cognitive Decline in Older Persons. Metabolites, 12(11), 1083. [Link]
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Analytical Methods for the Quantification of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid in Biological Samples
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the detection and quantification of 3-Amino-3-(3-hydroxyphenyl)propanoic acid in complex biological matrices such as plasma and urine. As a non-proteinogenic amino acid, its accurate measurement is critical for research into its potential roles as a biomarker or a metabolite in various physiological and pathological processes. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with derivatization and UV/Fluorescence detection, and the gold-standard method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind key procedural steps, from sample preparation to data analysis, to empower researchers with the expertise to implement and validate these methods. This guide is structured to ensure scientific integrity, providing a framework for developing robust, reproducible, and fit-for-purpose bioanalytical assays.
Introduction: The Analytical Imperative
This compound is a compound of growing interest in biomedical and pharmaceutical research. As an unnatural amino acid, its presence and concentration in biological fluids can be indicative of specific metabolic pathways, therapeutic interventions, or disease states[1][2]. The inherent complexity of biological samples, which contain a multitude of potentially interfering substances like proteins, salts, and lipids, necessitates sophisticated and validated analytical methods to achieve accurate and reliable quantification[3][4].
The choice of analytical technique is governed by the required sensitivity, selectivity, and throughput of the study. While traditional HPLC methods offer reliability, they often require a chemical derivatization step to enhance the analyte's chromatographic behavior and detectability. In contrast, LC-MS/MS provides superior sensitivity and specificity, often without the need for derivatization, making it the preferred method for demanding applications in clinical research and drug development[5][6]. The validation of any chosen method is paramount to ensure that the data generated is accurate, reproducible, and suitable for its intended purpose, a critical consideration in regulated environments[7][8][9].
Foundational Step: Sample Preparation
The primary objective of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering components that can compromise the analysis, and concentrate the analyte to a level suitable for detection[3][10]. The most common matrices for this type of analysis are plasma and urine.
Causality Behind the Choices:
-
Protein Precipitation: This is the most straightforward method for removing the bulk of proteins from plasma or serum samples. Organic solvents like acetonitrile or methanol are effective because they disrupt the solvation of proteins, causing them to denature and precipitate. Acetonitrile is often preferred as it tends to precipitate proteins more effectively. The addition of an acid, such as formic or trichloroacetic acid (TCA), can further enhance precipitation efficiency[3][10][11].
-
Solid-Phase Extraction (SPE): For cleaner samples or when higher sensitivity is required, SPE is a superior choice. It offers a more selective cleanup by utilizing specific interactions between the analyte and a solid sorbent. A mixed-mode cation exchange (MCX) resin can be particularly effective for amino acids, as it retains the basic amino group under acidic conditions, allowing neutral and acidic interferences to be washed away[10][12].
-
Internal Standard (IS): The addition of an IS at the very beginning of the sample preparation process is crucial, especially for LC-MS/MS. The IS, a structurally similar compound (ideally a stable isotope-labeled version of the analyte), experiences the same variations in sample handling, extraction, and injection volume as the analyte. By normalizing the analyte's response to the IS response, quantitative accuracy and precision are significantly improved.
Protocol 1: Protein Precipitation for Plasma Samples
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes. Vortex briefly to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., ¹³C-labeled analyte in 50:50 methanol:water) to the plasma sample. Vortex for 5 seconds.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 1% formic acid. The 3:1 ratio of solvent to sample ensures efficient protein precipitation[11].
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube[12].
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.
-
Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% water/5% acetonitrile with 0.1% formic acid). This ensures compatibility with the chromatographic system.
-
Final Centrifugation/Filtration: Centrifuge the reconstituted sample again or filter through a 0.22 µm syringe filter to remove any remaining particulates before injection[12].
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive method for quantitative bioanalysis due to its unparalleled sensitivity and selectivity. It can measure the analyte directly without derivatization.
Principle of the Method
The method couples the separation power of HPLC (or more commonly, UHPLC for higher throughput) with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The mass spectrometer first isolates the ion corresponding to the mass-to-charge ratio (m/z) of the analyte (the precursor ion). This precursor ion is then fragmented, and a specific, characteristic fragment ion (the product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and virtually eliminates matrix interferences, resulting in very low detection limits.[6][11]
Protocol 3: LC-MS/MS Analysis
-
Sample Preparation: Prepare the sample extract as described in Protocol 1. Derivatization is not required.
-
UHPLC System & Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-3.0 min: Linear gradient to 80% B
-
3.0-3.5 min: Hold at 80% B
-
3.5-3.6 min: Return to 2% B
-
3.6-5.0 min: Re-equilibration
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized by infusing a pure standard of the analyte. For this compound (MW: 181.19), a hypothetical transition would be:
-
Analyte: Precursor Ion (Q1) m/z 182.1 → Product Ion (Q3) m/z 165.1 (corresponding to loss of NH₃).
-
Internal Standard (e.g., ¹³C₆-labeled): Precursor Ion (Q1) m/z 188.1 → Product Ion (Q3) m/z 171.1.
-
-
Key Parameters: Optimize source parameters like spray voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Create a calibration curve by plotting this ratio against the known concentrations of the standards. Quantify unknown samples using this curve.
Method Validation: Ensuring Trustworthy Data
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][13] For biomarker analysis in drug development, this is a non-negotiable step to ensure data integrity.[8][14] Key validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
Comparative Performance of Analytical Methods
The following table provides a summary of typical performance characteristics for the methods described. These values are synthesized from literature reports on the analysis of similar amino acids and metabolites in biological fluids.[6][15][16][17]
| Parameter | HPLC-FLD Method | LC-MS/MS Method | Rationale for Difference |
| Selectivity | Good | Excellent | MRM in MS/MS is highly specific and reduces chemical noise. |
| LOQ (Plasma) | ~50-200 ng/mL | ~0.5-10 ng/mL | Mass spectrometry is inherently more sensitive than fluorescence detection. |
| Linear Range | 2-3 orders of magnitude | 3-4 orders of magnitude | Higher sensitivity of MS/MS allows for a lower LLOQ, extending the range. |
| Throughput | Lower (longer run times, derivatization step) | Higher (fast UHPLC gradients, no derivatization) | UHPLC allows for much faster separations without loss of resolution. |
| Matrix Effects | Low to Moderate | Can be significant but correctable with IS | Co-eluting compounds can suppress or enhance ionization in MS/MS. |
Conclusion
The successful quantification of this compound in biological samples is achievable through well-defined and validated analytical methods. For routine analysis where high sensitivity is not the primary driver, HPLC with fluorescence detection offers a cost-effective and reliable solution. However, for applications in clinical research, metabolomics, and drug development, the superior sensitivity, selectivity, and throughput of LC-MS/MS make it the unequivocal method of choice. The protocols and principles outlined in this guide provide a robust foundation for scientists to develop and implement assays that generate high-quality, reproducible, and defensible data.
References
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- Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
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Fmoc deprotection conditions for 3-hydroxyphenyl containing peptides
Application Note & Protocol Guide
Topic: Optimized Fmoc Deprotection Conditions for Peptides Containing 3-Hydroxyphenyl Moieties
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Phenolic Side Chains in Fmoc-SPPS
Peptides incorporating residues with 3-hydroxyphenyl groups, such as 3-hydroxyphenylalanine or functionalized tyrosine analogs, are of significant interest in medicinal chemistry and chemical biology. The phenolic hydroxyl group offers a versatile handle for bioconjugation, post-translational modifications, and probing molecular interactions. The predominant method for synthesizing these peptides is Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy.[1][2]
The core advantage of the Fmoc group lies in its selective removal under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF), which is orthogonal to the acid-labile protecting groups used for most amino acid side chains.[2] However, the very conditions used for Fmoc deprotection can present challenges for peptides containing sensitive residues. The 3-hydroxyphenyl group, while generally stable, is a nucleophilic moiety that can be susceptible to modification under repetitive, prolonged, or harsh basic treatments.
This guide provides an in-depth analysis of the potential side reactions associated with Fmoc deprotection of 3-hydroxyphenyl-containing peptides. It offers detailed, field-proven protocols for both standard and optimized deprotection strategies, and outlines the analytical workflows required to ensure the synthesis of high-purity target peptides.
Mechanistic Insights: The Fmoc Deprotection Pathway and Potential Side Reactions
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring. This is followed by elimination, releasing the free N-terminal amine of the peptide and the highly reactive dibenzofulvene (DBF) intermediate. The secondary amine then acts as a scavenger, trapping the DBF to form a stable adduct, thereby driving the reaction to completion.[3][4]
While efficient, this process is not without potential complications, especially for nucleophilic side chains like the 3-hydroxyphenyl group.
Key Potential Side Reaction: Dibenzofulvene (DBF) Adduct Formation
The primary concern is the potential for the electrophilic DBF intermediate to be intercepted by the nucleophilic phenoxide ion of the 3-hydroxyphenyl side chain before it is fully scavenged by the deprotection base. This results in the formation of a stable, undesired covalent adduct on the peptide, which can be difficult to remove and complicates purification. Although the concentration of the scavenging amine is high, this side reaction can become more prominent with prolonged exposure to deprotection reagents or in sequences where steric hindrance slows the scavenging of DBF.
Figure 2: Analytical workflow for synthesis and quality control.
Step 1: In-Process Monitoring of Fmoc Deprotection
The completeness of each deprotection step can be monitored quantitatively by measuring the UV absorbance of the DBF-piperidine adduct in the collected filtrate.
-
Collect the filtrate from both deprotection steps.
-
Dilute a known aliquot of the combined filtrate with a suitable solvent (e.g., DMF or Ethanol).
-
Measure the absorbance at approximately 301 nm. [5]4. Using the Beer-Lambert law (A = εcl) and the known extinction coefficient of the adduct (ε ≈ 7800 M⁻¹cm⁻¹), calculate the amount of Fmoc group removed. [6]This should correspond to the theoretical loading of the resin. Consistent values across synthesis cycles indicate successful and complete deprotection.
Step 2: Analysis of the Crude Peptide
After the full peptide has been synthesized, it must be cleaved from the solid support. Analysis of this crude product is the most critical step for evaluating the deprotection strategy.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing peptide purity. [7][8]The crude peptide is separated on a C18 column, and the chromatogram will show the main product peak along with any impurities. Deletion sequences (from incomplete deprotection) or peaks corresponding to DBF adducts will typically appear as separate, often closely eluting, peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is essential for identity confirmation. The mass of the main peak should correspond to the theoretical mass of the target peptide. The masses of impurity peaks can help identify their source, such as a mass increase corresponding to the addition of a DBF molecule (approx. +166 Da).
By correlating the HPLC purity with the LC-MS identity, a researcher can definitively assess whether the chosen Fmoc deprotection conditions were successful or if optimization with a milder protocol is required.
References
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. BenchChem.
- ResearchGate. (n.d.). Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN3.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Tyrosine-Phosphorylated Peptides for Research and Drug Development. BenchChem.
- AAPPTec. (n.d.).
- Royal Society of Chemistry. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Agilent. (n.d.).
- ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products. Biosynth.
- Luna, O., et al. (2016).
- SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- Almac Group. (n.d.).
- AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. AAPPTec.
- ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Martelli, G., et al. (2021).
- Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem.
- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research.
- Royal Society of Chemistry. (n.d.). In situ Fmoc removal. Green Chemistry.
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Application Notes and Protocols for the Incorporation of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid in Solid-Phase Peptide Synthesis
Introduction: Navigating the Unique Reactivity of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid
Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid is a valuable building block for the synthesis of modified peptides and peptidomimetics in drug discovery and development. Its structure, featuring a β-amino acid backbone and a phenolic hydroxyl group, introduces unique considerations into solid-phase peptide synthesis (SPPS). The primary challenge arises from the nucleophilicity of the unprotected phenolic hydroxyl group, which can compete with the N-terminal amine during the coupling step, leading to O-acylation and the formation of undesired side products. This guide provides a comprehensive overview of the recommended coupling strategies, a comparative analysis of suitable coupling reagents, and detailed protocols to enable the successful incorporation of this amino acid into peptide sequences.
Strategic Decision Point: To Protect or Not to Protect the Phenolic Hydroxyl Group
The central consideration when working with Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid is whether to protect the phenolic hydroxyl group. The choice between these two strategies depends on the specific requirements of the synthesis, including the length of the peptide, the nature of the surrounding amino acids, and the desired final purity.
Caption: Decision workflow for coupling Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid.
Comparative Analysis of Recommended Coupling Reagents
The choice of coupling reagent is critical to the success of incorporating Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid, especially when the phenolic hydroxyl group is unprotected. The following table provides a comparative overview of the most suitable reagents.
| Coupling Reagent System | Key Advantages | Key Disadvantages | Recommendation for Unprotected Phenol |
| HATU / DIPEA | High coupling efficiency and fast kinetics. | Can lead to guanidinylation of the N-terminus if used in excess. Potential for O-acylation of unprotected phenols. | Use with caution. Stoichiometric amounts are crucial. |
| HBTU / DIPEA | Widely used, effective, and cost-efficient. | Generally less reactive than HATU. Also carries a risk of guanidinylation. | A viable option, but careful monitoring for side products is advised. |
| DIC / OxymaPure® | Cost-effective, low risk of racemization, and the urea byproduct is soluble. OxymaPure® enhances coupling efficiency and suppresses side reactions. | Slower reaction kinetics compared to uronium-based reagents. | Highly Recommended. This system has been shown to be effective for coupling amino acids with sensitive, unprotected side chains, including tyrosine. |
Reaction Mechanisms and the Challenge of O-Acylation
Understanding the reaction mechanisms of the coupling reagents is key to appreciating the potential for O-acylation.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion and Best Practices
The successful incorporation of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid into synthetic peptides is readily achievable with careful consideration of the reactivity of its phenolic hydroxyl group. For routine synthesis and to ensure the highest purity of the final product, the use of a protected derivative is the most conservative and reliable approach. However, for those seeking to optimize synthetic efficiency, coupling the unprotected amino acid with the DIC/OxymaPure® system is a highly promising strategy. In all cases, it is imperative to monitor the coupling reactions closely and to characterize the final product thoroughly by mass spectrometry and HPLC to confirm the absence of O-acylated side products.
References
-
Wikipedia. (2023, October 28). HATU. Retrieved from [Link]
-
Wuhan Golden Wing Chemical Co., Ltd. (n.d.). The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis. Retrieved from [Link]
- Yang, Y., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Advances.
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
- Vrettos, E. I., et al. (2017).
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 96(4), 365-377.
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Synpeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
- Zhang, Y., et al. (2025). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Vrettos, E. I., et al. (2017).
synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as antimicrobial candidates
An Application Guide to the Synthesis and Evaluation of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Novel Antimicrobial Agents
Authored by a Senior Application Scientist
Introduction: A New Scaffold to Combat a Growing Threat
The rise of multidrug-resistant (MDR) bacterial and fungal pathogens constitutes a significant global health crisis, leading to increased patient morbidity and mortality.[1][2][3][4] This escalating threat necessitates the urgent development of novel antimicrobial agents that can overcome existing resistance mechanisms. The scientific community is actively exploring new chemical scaffolds that offer unique modes of action and potent activity against these challenging pathogens.
One such promising scaffold is the 3-((4-hydroxyphenyl)amino)propanoic acid core.[5] Derivatives of this structure have demonstrated potent, structure-dependent antimicrobial activity against a broad range of pathogens, including the notorious ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi like Candida auris.[1][2][6] The presence of the phenolic (4-hydroxyphenyl) moiety is a well-known feature in many biologically active compounds, contributing to various properties including antimicrobial and antioxidant effects.[2][7]
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides field-proven protocols for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, standardized methods for their antimicrobial evaluation, and insights into their structure-activity relationships (SAR) to guide future optimization efforts.
Part 1: Synthesis of Antimicrobial Candidates
The synthesis of these derivatives is typically a multi-step process that begins with the construction of a core intermediate, which is then further functionalized to generate a library of diverse compounds. The rationale behind this approach is to create a variety of structures whose antimicrobial activities can be systematically compared to establish clear SAR.
General Synthetic Scheme
The overall synthetic strategy involves an initial Michael addition reaction to form the β-amino acid core, followed by esterification and hydrazinolysis to yield a key hydrazide intermediate. This intermediate serves as a versatile building block for the synthesis of a wide array of hydrazone derivatives through condensation with various aldehydes.
Caption: General workflow for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives.
Protocol 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (Core Intermediate)
This protocol details the synthesis of the key hydrazide intermediate, which is a foundational component for creating the final derivatives. The procedure is adapted from established methodologies.[2]
Causality and Rationale:
-
Step 1 (Michael Addition): 4-aminophenol is reacted with acrylic acid in water under reflux. Water serves as a green and effective solvent for this nucleophilic addition reaction. Refluxing provides the necessary activation energy to drive the reaction to completion.
-
Step 2 (Esterification): The resulting carboxylic acid is converted to its methyl ester using methanol in the presence of an acid catalyst (e.g., H₂SO₄). This step is crucial because the ester group is a better leaving group than the hydroxyl of a carboxylic acid, facilitating the subsequent reaction with hydrazine.
-
Step 3 (Hydrazinolysis): The methyl ester is treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces the methoxy group to form the stable hydrazide, which is the desired intermediate for generating hydrazones.
Materials:
-
4-aminophenol
-
Acrylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine hydrate
-
Propan-2-ol
-
Standard reflux and distillation apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
Synthesis of N-(4-hydroxyphenyl)-β-alanine:
-
In a round-bottom flask, combine 4-aminophenol (1 equivalent) and acrylic acid (2.5 equivalents) in water.
-
Heat the mixture under reflux for 14-16 hours.
-
Cool the reaction mixture. The product will often precipitate.
-
Filter the crystalline product, wash with cold propan-2-ol, and dry.
-
-
Synthesis of Methyl N-(4-hydroxyphenyl)-β-alaninate:
-
Suspend the N-(4-hydroxyphenyl)-β-alanine product in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ dropwise while cooling in an ice bath.
-
Heat the mixture to reflux for 8-10 hours.
-
Cool the solution and neutralize with a weak base (e.g., saturated NaHCO₃ solution).
-
Remove the methanol using a rotary evaporator. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.
-
-
Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide:
-
Dissolve the methyl ester in propan-2-ol.
-
Add hydrazine hydrate (excess, e.g., 5-10 equivalents).
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture. The hydrazide product will typically crystallize out of solution.
-
Filter the solid, wash with cold propan-2-ol, and dry to obtain the pure hydrazide intermediate.
-
Protocol 2: Synthesis of Hydrazone Derivatives
Hydrazones are synthesized by a straightforward condensation reaction between the core hydrazide and a variety of aromatic or heterocyclic aldehydes. This step is critical for generating chemical diversity. Studies have shown that the nature of the substituent introduced via the aldehyde is a key determinant of antimicrobial potency.[1][3]
Causality and Rationale: The reaction is a classic nucleophilic addition-elimination. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often acid-catalyzed, yields the stable C=N double bond of the hydrazone. Methanol is a common solvent as it effectively dissolves the reactants and the reaction can be driven to completion at reflux temperature.
Materials:
-
N-(4-hydroxyphenyl)-β-alanine hydrazide (from Protocol 1)
-
Various aromatic/heterocyclic aldehydes (e.g., 5-nitro-2-furaldehyde, 5-nitro-2-thiophenecarboxaldehyde)
-
Methanol
-
Glacial acetic acid (catalytic amount, optional)
Step-by-Step Procedure:
-
Dissolve the N-(4-hydroxyphenyl)-β-alanine hydrazide (1 equivalent) in methanol in a round-bottom flask.
-
Add the desired aldehyde (1-1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction (optional, but often improves reaction rate).
-
Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the purified hydrazone derivative. Further purification can be achieved by recrystallization if necessary.
Part 2: Antimicrobial Activity Evaluation
To assess the potential of the synthesized compounds as antimicrobial candidates, standardized in vitro susceptibility testing is required. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[8] The Minimum Bactericidal Concentration (MBC) assay is then performed as a follow-up to determine if a compound is bactericidal or bacteriostatic.
Workflow for Antimicrobial Susceptibility Testing
Caption: Standard workflow for determining MIC and MBC values of antimicrobial candidates.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]
Materials:
-
Synthesized 3-((4-hydroxyphenyl)amino)propanoic acid derivatives
-
Sterile 96-well U- or flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Step-by-Step Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to create a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).[8]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10]
-
-
Microtiter Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate (except the first column).
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform 2-fold serial dilutions by transferring 50 µL down the plate.
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Include a growth control (CAMHB + inoculum, no compound) and a sterility control (CAMHB only).[8]
-
-
Inoculation and Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.[8][11]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[10]
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation for 24 hours.[10][12][13]
Step-by-Step Procedure:
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each of these wells onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[10][14]
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.[10]
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][15]
Data Interpretation: The MBC/MIC ratio is a valuable parameter. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[10]
Part 3: Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic evaluation of a library of derivatives allows for the elucidation of key structural features required for potent antimicrobial activity. This SAR data is invaluable for guiding the next cycle of drug design and optimization.
Key SAR Insights:
Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed several important trends:
-
Potency is Structure-Dependent: The antimicrobial activity is highly dependent on the nature of the substituents.[1][6]
-
Hydrazones are a Privileged Class: The conversion of the core hydrazide into hydrazone derivatives often leads to a significant enhancement in antimicrobial potency.[2]
-
Heterocyclic Substituents are Favorable: Hydrazones containing heterocyclic rings, particularly those with nitro groups (e.g., 5-nitro-2-furyl or 5-nitro-2-thienyl), have demonstrated the most potent and broad-spectrum antimicrobial activity.[1][3] These moieties are likely crucial for interacting with microbial targets.
Data Summary Table
The following table summarizes representative MIC values for key derivatives against multidrug-resistant pathogens, underscoring the potential of this scaffold.
| Compound ID | Substituent (R-group on Hydrazone) | MRSA (µg/mL) | VRE (µg/mL) | C. auris (µg/mL) | Gram-negative pathogens (µg/mL) |
| Derivative 14 | 5-Nitro-2-thienyl | 4 - 8 | 0.5 - 1 | 0.5 - 1 | 8 - 16 |
| Derivative 15 | 5-Nitro-2-furyl | 1 - 4 | 0.5 - 2 | 1 - 2 | 8 - 32 |
| Derivative 16 | Heterocyclic variant | 1 - 8 | 1 - 2 | 1 - 4 | 16 - 64 |
| Vancomycin | (Control) | 1 | 1024 | N/A | N/A |
| Ciprofloxacin | (Control) | 1 | 2 | N/A | ≤0.25 - 4 |
| Data compiled from published studies for illustrative purposes.[1][3][6] |
These results highlight that specific heterocyclic hydrazones exhibit potent activity against vancomycin-resistant Enterococcus faecalis (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.5 µg/mL.[3][6] Furthermore, their substantial activity against the emerging fungal superbug Candida auris demonstrates the broad-spectrum potential of this chemical class.[1][2]
Conclusion and Future Directions
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold represents a highly promising platform for the development of novel antimicrobial agents. The synthetic routes are straightforward and amenable to the generation of large chemical libraries for extensive SAR studies. The protocols outlined in this guide provide a robust framework for synthesizing these compounds and evaluating their biological activity in a standardized manner.
The potent activity of nitro-heterocyclic hydrazone derivatives against a wide range of MDR pathogens validates this scaffold as a priority for further investigation.[3] Interestingly, this same molecular framework has also shown potential as an anticancer and antioxidant agent, suggesting that these derivatives may possess multiple beneficial pharmacological properties.[7][16][17]
Future work should focus on lead optimization to enhance potency against Gram-negative bacteria, improve pharmacokinetic and safety profiles, and elucidate the specific molecular mechanism(s) of action.
References
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
-
ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]
-
Barnes, L. V., Heithoff, D. M., Mahan, S. P., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Microbe Investigations. (2024). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microbe Investigations. (2024). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Kaunas University of Technology. [Link]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. KTU ePubl. [Link]
-
Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2023). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. Molecules, 28(12), 4811. [Link]
-
Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. [Link]
-
ResearchGate. (2023). The (4-hydroxyphenyl)amino)propanoic acid derivatives shows promising... [Link]
-
Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
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- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable β-amino acid. We will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help improve your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are several established routes, each with distinct advantages and challenges. The most common are:
-
Mannich-type Reaction: A one-pot, three-component condensation of 3-hydroxybenzaldehyde, an amine source (like ammonium acetate), and a compound with an active methylene group (like malonic acid).[1] This method is often favored for its operational simplicity and use of readily available starting materials.[2]
-
Strecker Synthesis: This classic method involves the reaction of an aldehyde (3-hydroxybenzaldehyde) with ammonia and cyanide, forming an α-aminonitrile intermediate that is subsequently hydrolyzed to the amino acid.[3][4][5] While versatile, it requires handling highly toxic cyanide reagents.
-
Enzymatic Synthesis: Biocatalytic methods using enzymes like transaminases or nitrile hydratases offer high stereoselectivity, which is crucial for pharmaceutical applications.[6][7] For instance, transaminases can convert a prochiral β-keto acid into the desired chiral β-amino acid with high enantiomeric purity.[7][8]
Q2: Why is 3-hydroxybenzaldehyde a challenging starting material?
A2: 3-Hydroxybenzaldehyde contains two reactive functional groups: an aldehyde and a phenolic hydroxyl group.[9][10][11] The phenolic hydroxyl group is acidic and can interfere with base-catalyzed reactions. It can also be susceptible to oxidation. In some synthetic strategies, it may be necessary to protect the hydroxyl group (e.g., as a methyl ether or benzyl ether) before the main reaction and deprotect it in a subsequent step, which adds to the total number of steps.
Q3: What are the critical parameters to control for maximizing yield in a Mannich-type reaction?
A3: To maximize yield, precise control over the following parameters is essential:
-
Stoichiometry: The molar ratio of the three components (aldehyde, amine source, active methylene compound) must be optimized. An excess of the amine source is often used to drive the initial imine formation.
-
Solvent and Temperature: The choice of solvent affects reactant solubility and reaction rate. High-boiling point solvents like 1-butanol are sometimes used to facilitate the reaction and the removal of water, driving the equilibrium toward the product.[1] However, excessively high temperatures can promote side reactions and decarboxylation.[12]
-
pH: The pH of the reaction medium is crucial for the initial formation of the imine from 3-hydroxybenzaldehyde and ammonia. The medium must be sufficiently basic to have free ammonia available for nucleophilic attack, but not so basic as to promote unwanted side reactions of the aldehyde.
Q4: How can I effectively purify the final product?
A4: this compound is an amino acid, meaning it is zwitterionic at its isoelectric point. This property is key to its purification.
-
Precipitation/Recrystallization: The most common method is to adjust the pH of the aqueous solution. The product is often soluble in acidic or basic solutions but will precipitate out at its isoelectric point (a near-neutral pH). Recrystallization from boiling water or alcohol-water mixtures can further enhance purity.[13]
-
Ion-Exchange Chromatography: For very high purity, especially to remove salt byproducts, ion-exchange chromatography is highly effective. The amino acid can be bound to a cation or anion exchange resin and then eluted by changing the pH or salt concentration of the buffer.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during synthesis.
Problem 1: Low or No Product Yield
| Probable Cause | Scientific Explanation & Causality | Recommended Solution |
| Inefficient Imine Formation | The reaction of the aldehyde with the amine source (e.g., ammonia from ammonium acetate) forms an imine intermediate, which is the key electrophile. This equilibrium can be unfavorable if conditions are not optimal. For example, in highly acidic conditions, the ammonia is fully protonated (NH₄⁺) and is no longer nucleophilic.[5] | 1. Optimize pH: Ensure the reaction medium is slightly basic or neutral to allow for a sufficient concentration of free ammonia. 2. Remove Water: Water is a byproduct of imine formation. Using a Dean-Stark apparatus or a high-boiling solvent to azeotropically remove water can drive the equilibrium towards the imine product. |
| Aldehyde Side Reactions | 3-Hydroxybenzaldehyde can undergo self-condensation (aldol reaction) or Cannizzaro reaction under basic conditions, consuming the starting material and reducing the yield of the desired product. | 1. Control Reagent Addition: Add the base or catalyst slowly to the mixture of the aldehyde and other reactants to avoid high local concentrations. 2. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. |
| Premature Decarboxylation | In the Mannich-type reaction with malonic acid, the intermediate can decarboxylate prematurely or uncontrollably if the temperature is too high, leading to byproducts.[12] | 1. Monitor Temperature Carefully: Use a controlled heating mantle and monitor the internal reaction temperature. For the Doebner modification, which uses pyridine, reflux is often required, but the temperature should not be excessive.[12] 2. Monitor CO₂ Evolution: The reaction progress can be monitored by the evolution of CO₂ gas.[1] |
Problem 2: Significant Impurities in Crude Product
| Probable Cause | Scientific Explanation & Causality | Recommended Solution |
| Unreacted 3-Hydroxybenzaldehyde | The reaction may not have gone to completion due to insufficient reaction time, non-optimal temperature, or poor stoichiometry. | 1. Monitor Reaction with TLC: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting aldehyde. Extend the reaction time until the aldehyde spot is no longer visible. 2. Optimize Stoichiometry: Perform small-scale trial reactions to find the optimal molar ratio of reactants. A slight excess of malonic acid and ammonium acetate may be beneficial. |
| Formation of Polymeric Byproducts | Phenols are susceptible to oxidation, especially under basic conditions, which can lead to the formation of dark, tarry, or polymeric materials that are difficult to remove. | 1. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. 2. Add Antioxidants: A small amount of an antioxidant like sodium sulfite can sometimes be added to prevent oxidation of the phenolic group. |
| Product Degradation During Workup | The amino acid product can be sensitive to harsh pH conditions or high temperatures during workup and purification, leading to decomposition. | 1. Use Mild Acid/Base: During pH adjustments for precipitation, use dilute acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) and add them slowly while cooling the solution in an ice bath. 2. Avoid Excessive Heat: When removing solvents, use a rotary evaporator at a moderate temperature (e.g., 40-50°C) to prevent thermal degradation. |
Section 3: Visualized Workflows & Protocols
General Synthesis and Troubleshooting Workflow
This diagram outlines the logical flow from synthesis to troubleshooting common issues.
Caption: Workflow from synthesis to troubleshooting.
Detailed Experimental Protocol: Mannich-Type Synthesis
This protocol is adapted from procedures for similar β-amino acid syntheses and is a robust starting point for optimization.[1]
Materials:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
Malonic Acid (1.1 eq)
-
Ammonium Acetate (2.3 eq)
-
1-Butanol
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (concentrated)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.3 eq).
-
Solvent Addition: Add 1-butanol to the flask (approx. 15-20 mL per gram of aldehyde).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of CO₂ evolution and by TLC analysis (monitoring the disappearance of the 3-hydroxybenzaldehyde spot). This typically takes 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Workup:
-
Filter the cooled reaction mixture to collect the precipitate.
-
Wash the solid sequentially with boiling 1-butanol, followed by boiling ethanol, and finally with cold deionized water to remove unreacted starting materials and inorganic salts.[1]
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of boiling water. If solubility is low, add a few drops of dilute HCl to dissolve the solid, then adjust the pH back towards neutral (pH ~6-7) with a dilute base (e.g., ammonium hydroxide) to induce crystallization.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Filter the purified crystals using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the final product in a vacuum oven at 60-80°C to a constant weight.
-
Section 4: Advanced Topics & Alternative Routes
Enzymatic Synthesis: The Green Chemistry Approach
For applications requiring high optical purity, enzymatic synthesis is a superior alternative. Chiral β-amino acids are valuable building blocks for pharmaceuticals.[14]
-
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto-acid acceptor.[7] For this synthesis, a β-keto acid precursor would be required. A major challenge is the instability of β-keto acids, which can spontaneously decarboxylate.[7][8] This can be overcome by using stable β-keto esters and performing an in-situ hydrolysis followed by amination.
-
Nitrile Hydratase-Amidase Systems: Some microorganisms, such as those from the Rhodococcus genus, possess a nitrile hydratase and an amidase that can work in a cascade.[6][15] This system can convert β-aminonitriles into the corresponding β-amino acids, often with high enantioselectivity. This approach is particularly relevant if a Strecker-type synthesis is used to generate the aminonitrile precursor.
Comparative Overview of Synthetic Routes
| Feature | Mannich-Type Reaction | Strecker Synthesis | Enzymatic Synthesis |
| Complexity | Low (One-pot) | Moderate (Two steps) | High (Requires specific enzymes, buffer systems) |
| Reagents | Readily available, low toxicity | Requires highly toxic cyanides | Requires specific enzymes, cofactors |
| Stereoselectivity | Achiral (produces racemate) | Achiral (produces racemate) | High (can produce single enantiomer) |
| Typical Yield | Moderate to Good (60-80%)[1] | Good | Variable, but can be high |
| Key Advantage | Operational simplicity | Versatility for various amino acids | High stereoselectivity, mild conditions |
| Primary Challenge | Potential for side reactions | Use of toxic reagents | Enzyme cost and stability, substrate availability |
Logical Relationship of Key Reaction Intermediates
This diagram illustrates the central role of the imine intermediate in both the Mannich and Strecker pathways.
Caption: Central imine intermediate in synthesis routes.
Section 5: References
-
Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018). ResearchGate. [Link]
-
Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. (n.d.). NIH. [Link]
-
Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (n.d.). Der Pharma Chemica. [Link]
-
Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. (n.d.). NIH. [Link]
-
A new method for the synthesis of β-amino acids. (2022). University of Vienna. [Link]
-
Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. (n.d.). ACS Publications. [Link]
-
Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013). International Journal of Innovative Technology and Exploring Engineering (IJITEE). [Link]
-
Transaminases for the synthesis of enantiopure beta-amino acids. (2012). NIH. [Link]
-
Schematic reaction scheme of the synthesis of β-amino acids catalyzed... (n.d.). ResearchGate. [Link]
-
Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. (n.d.). Journal of the American Chemical Society. [Link]
-
Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
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Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of .beta.,.gamma.-unsaturated amino acids by the Strecker reaction. (n.d.). The Journal of Organic Chemistry. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). MDPI. [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
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Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]
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3-Hydroxybenzaldehyde Or M-Hydroxybenzaldehyde CAS 100-83-4 Manufacturers and Suppliers. (n.d.). Fengchen Group Co., Ltd. [Link]
-
(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid. (n.d.). ChemBK. [Link]
-
Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. (n.d.). KTU ePubl. [Link]
-
3-Hydroxybenzaldehyde. (n.d.). Wikipedia. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. [Link]
-
3-hydroxy benzaldehyde. (n.d.). ChemBK. [Link]
-
Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. (n.d.). NIH. [Link]
-
(PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). ResearchGate. [Link]
-
3-Hydroxybenzaldehyde. (n.d.). PubChem. [Link]
-
US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase. (n.d.). Google Patents.
-
CN102633658A - Method for resolving 3-amino-3-phenylpropanol. (n.d.). Google Patents.
-
A three-component monooxygenase from Rhodococcus wratislaviensis may expand industrial applications of bacterial enzymes. (2021). NIH. [Link]
-
A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon. (n.d.). PubMed. [Link]
-
A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon. (n.d.). NIH. [Link]
-
Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. (n.d.). Frontiers. [Link]
-
3-(3-hydroxyphenyl)-3-hydroxypropionic Acid. (n.d.). Rupa Health. [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses Procedure. [Link]
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preventing side reactions during Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid coupling
Welcome to the technical support center for peptide synthesis utilizing Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this amino acid derivative. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you prevent common side reactions and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to consider before beginning your synthesis.
Q1: What is the primary challenge when using Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid in peptide synthesis?
The core issue is the presence of an unprotected phenolic hydroxyl (-OH) group on the side chain. This group is nucleophilic and can compete with the N-terminal amine of the peptide chain during the coupling step.
Q2: What is the most common side reaction associated with this unprotected hydroxyl group?
The most prevalent side reaction is O-acylation .[1][2] This occurs when the activated carboxylic acid of the incoming Fmoc-amino acid reacts with the phenolic hydroxyl group, forming an ester bond instead of the desired peptide (amide) bond. This results in a branched peptide impurity that can be difficult to remove.
Q3: Can certain coupling reagents cause other side reactions?
Yes. Highly reactive uronium/guanidinium-based coupling reagents, such as HATU and HBTU, can directly modify the nucleophilic phenol group.[3][4] This leads to the formation of a uronium or guanidinium side product, adding a significant mass to the side chain and terminating the peptide chain at that position.[4][5]
Q4: Is it necessary to protect the phenolic hydroxyl group?
For the most robust and trouble-free synthesis, yes . Using a derivative with a protected side chain is the most effective strategy to completely prevent O-acylation and other related side reactions.[1][6] This approach follows the principle of orthogonal protection, which is fundamental to modern solid-phase peptide synthesis (SPPS).[7][8]
Q5: What is the recommended protecting group for the phenolic hydroxyl in an Fmoc-based strategy?
In the context of a standard Fmoc/tBu (tert-butyl) synthesis strategy, the ideal protecting group is tert-butyl (tBu) .[6][9] The tBu ether is stable to the mildly basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) but is readily cleaved by the strong acidic conditions of the final cleavage from the resin (e.g., Trifluoroacetic acid - TFA).[8] The commercially available building block is typically named Fmoc-L-3-Amino-3-(3-(t-butoxy)phenyl)propionic acid .
Troubleshooting Guide: Common Issues & Solutions
This guide provides direct answers to problems you may encounter during your experiments.
Problem 1: Low yield of the target peptide and a major byproduct detected by LC-MS.
-
Symptom: Your analytical HPLC shows a significantly reduced peak for the desired product and a large, often later-eluting, peak. Mass spectrometry of this byproduct shows a mass corresponding to your target peptide plus the mass of the coupled amino acid minus water (H₂O).
-
Probable Cause: You are experiencing significant O-acylation of the phenolic hydroxyl group.[2] The activated amino acid is forming an ester linkage with the side chain instead of an amide bond at the N-terminus.
Solution Pathway
-
Definitive Diagnosis: Confirm the identity of the byproduct via LC-MS/MS. Fragmentation should reveal the intact peptide backbone with the additional amino acid esterified to the 3-hydroxyphenyl side chain.
-
Strategy A (Highly Recommended): Switch to a Protected Building Block
-
Action: Halt the synthesis and restart using Fmoc-L-3-Amino-3-(3-(t-butoxy)phenyl)propionic acid .
-
Causality: The tBu group provides steric hindrance and removes the nucleophilic proton from the phenol, completely preventing it from reacting with the activated carboxyl group.[9] This is an orthogonal protection scheme, ensuring the tBu group remains intact until the final TFA cleavage step.[7][8]
-
-
Strategy B (Optimization for Unprotected Residue): Modify Coupling Protocol
-
Action: If you must proceed without protection, you must optimize your coupling conditions to favor N-acylation over O-acylation.
-
Step 1: Change Coupling Reagent. Avoid highly reactive reagents like HATU. Switch to a carbodiimide-based activation. The standard and recommended choice is DIC/HOBt .[10][11]
-
Causality: HOBt reacts with the DIC-activated carboxyl group to form an active ester intermediate. This HOBt-ester is highly reactive towards the primary N-terminal amine but significantly less reactive towards the less nucleophilic phenolic hydroxyl group, thus improving selectivity.[10]
-
Step 2: Minimize Reagent Excess & Pre-activation. Use a molar ratio of 1.0-1.2 equivalents of the coupling reagents relative to the amino acid. Avoid long pre-activation times; activate the acid for no more than 5 minutes before adding it to the resin.[3]
-
Causality: A large excess of activating agent and prolonged activation times increase the concentration and lifetime of the highly reactive species, raising the probability of side reactions.[3]
-
Problem 2: A byproduct with a mass of +237 Da (or similar) is observed when using HATU.
-
Symptom: Mass spectrometry reveals a side product where the mass of your peptide has increased by approximately 237 Da (the mass of the tetramethylguanidinium moiety minus protons).
-
Probable Cause: The guanidinium group of HATU has covalently and irreversibly modified the phenolic side chain.[3][4] This is a known side reaction for nucleophilic residues like Tyrosine and Cysteine.[5]
Solution Pathway
-
Discontinue Use of HATU for this Specific Coupling: The reactivity of the guanidinium moiety in HATU towards the phenol is the root cause.
-
Recommended Alternative Reagents:
-
Phosphonium Salts: Switch to a phosphonium-based reagent like PyBOP . These reagents do not contain the reactive guanidinium group and are a safer choice for nucleophilic side chains.[3]
-
Carbodiimides: As in the previous problem, using DIC/HOBt is an excellent and cost-effective alternative that avoids this specific side reaction.[10][12]
-
-
Optimize Order of Addition (If you must use a uronium salt): Pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for a very short period (1-5 minutes) before adding the mixture to the resin.[3] This minimizes the exposure of the resin-bound peptide (with its free phenol) to excess, unreacted HATU.
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction versus the primary side reaction.
Caption: Desired N-acylation vs. side-reaction O-acylation.
Data Summary & Recommended Protocols
Table 1: Comparison of Coupling Reagents
| Coupling Reagent | Additive | Key Advantage | Potential Issue with Unprotected Phenol | Recommended Stoichiometry (vs. Acid) |
| DIC | HOBt | Cost-effective; minimizes O-acylation by forming a less reactive HOBt-ester intermediate.[10] | Slower reaction rates compared to uronium salts. | 1.1 - 1.2 eq. DIC, 1.2 eq. HOBt |
| HATU | None | Very fast and efficient coupling.[11] | High risk of O-acylation and direct modification of the phenol group.[3][4] | Not Recommended (If used: <1.1 eq.) |
| HBTU | HOBt | Fast coupling, good solubility. | Similar risk of side reactions as HATU, though sometimes considered slightly less reactive. | Not Recommended |
| PyBOP | None | Phosphonium-based; avoids direct modification side reaction seen with HATU/HBTU.[3] | Still a potent activator; risk of O-acylation remains if conditions are not optimized. | 1.1 - 1.2 eq. |
Experimental Protocols
Protocol 1: Recommended Coupling Using Protected Fmoc-L-3-Amino-3-(3-(t-butoxy)phenyl)propionic acid
This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.[13]
-
Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve:
-
Fmoc-L-3-Amino-3-(3-(t-butoxy)phenyl)propionic acid (3 equivalents, 0.3 mmol)
-
HCTU (2.9 equivalents, 0.29 mmol)
-
Dissolve in DMF (approx. 2 mL).
-
Add Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol).
-
-
Activation & Coupling: Allow the coupling solution to pre-activate for 1-2 minutes, then add it to the washed resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin test to confirm the reaction has gone to completion (resin beads should be colorless).[14]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to prepare for the next cycle.
Protocol 2: Optimized Coupling for Unprotected Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid
This protocol is a risk-mitigation strategy and requires careful execution. Analysis of the final product for purity is critical.[12]
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve:
-
Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid (1.5 equivalents, 0.15 mmol)
-
1-Hydroxybenzotriazole (HOBt) (1.5 equivalents, 0.15 mmol)
-
Dissolve in a minimal volume of DMF.
-
-
Coupling:
-
Add the amino acid/HOBt solution to the washed resin.
-
Add Diisopropylcarbodiimide (DIC) (1.5 equivalents, 0.15 mmol) to the resin slurry.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring: The ninhydrin test is crucial here. If the test is positive after 4 hours, a second coupling may be necessary, but this increases the risk of side reactions.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), followed by Dichloromethane (DCM) (3 times).
References
- BenchChem. (n.d.). Side reactions of HATU with nucleophilic side chains.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Vrettos, E. I., et al. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester. ResearchGate.
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D.
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.
- Wikipedia. (n.d.). Protecting group.
- Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-7.
- (This reference was not explicitly cited in the text but is available for further reading).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- (This reference was not explicitly cited in the text but is available for further reading).
- (This reference was not explicitly cited in the text but is available for further reading).
- (This reference was not explicitly cited in the text but is available for further reading).
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- (This reference was not explicitly cited in the text but is available for further reading).
- Machado de Oliveira, M. C., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- (This reference was not explicitly cited in the text but is available for further reading).
- (This reference was not explicitly cited in the text but is available for further reading).
- (This reference was not explicitly cited in the text but is available for further reading).
- (This reference was not explicitly cited in the text but is available for further reading).
- (This reference was not explicitly cited in the text but is available for further reading).
- Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing HPLC Separation of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid Enantiomers
A Senior Application Scientist's Guide for Researchers
Welcome to our dedicated support center for the chiral separation of 3-Amino-3-(3-hydroxyphenyl)propanoic acid enantiomers. As a non-proteinogenic β-amino acid, this compound presents unique challenges in achieving baseline resolution. This guide is structured from my field experience to provide not just protocols, but the underlying chromatographic principles to empower you to develop robust and reliable methods. We will move from foundational method development questions to in-depth troubleshooting of common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) - Foundational Method Development
This section addresses the critical decisions you'll make when first establishing a separation method.
Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound?
A1: The selection of the CSP is the single most critical factor for this separation. The analyte's structure—containing a primary amine, a carboxylic acid, and an aromatic ring—allows for multiple points of interaction. Three classes of CSPs are highly recommended for initial screening.
Table 1: Recommended Chiral Stationary Phases (CSPs)
| CSP Class | Example Commercial Name | Principle of Separation | Rationale for Selection |
|---|---|---|---|
| Macrocyclic Glycopeptide | CHIROBIOTIC T, V, TAG[1][2] | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation. | Highly versatile for underivatized amino acids. The amphoteric nature of the teicoplanin (CHIROBIOTIC T) stationary phase is particularly effective for zwitterionic molecules like your analyte.[3] |
| Zwitterionic Ion-Exchange | CHIRALPAK ZWIX(+) / ZWIX(-)[4][5] | Based on cinchona alkaloids, these phases have both an anion and a cation exchanger site. Separation is driven by strong ion-pairing interactions. | Specifically designed for the direct separation of amphoteric molecules like amino acids and peptides.[4] Often provides complementary selectivity and elution order reversal between the (+) and (-) versions.[4] |
| Crown Ether | CROWNPAK CR-I(+)[6] | Forms an inclusion complex primarily with the primary amine group of the analyte. | Highly specific for compounds containing a primary amine, making it an excellent choice for amino acids. Enantioseparation is achieved for almost all primary amino acids without derivatization.[6] |
| Polysaccharide-Based | CHIRALPAK AY-3, Eurocel 01 | Diastereomeric complex formation through hydrogen bonds, dipole-dipole, and π-π interactions.[7][8] | While broadly applicable, they may require derivatization of the analyte (e.g., N-protection) to achieve optimal resolution for underivatized amino acids.[2] |
My recommendation is to begin screening with a Macrocyclic Glycopeptide phase like CHIROBIOTIC T, as it has demonstrated broad success with underivatized amino acids.[3]
Q2: What are the best starting mobile phase conditions for this analysis?
A2: The optimal mobile phase is intrinsically linked to your choice of CSP. Chiral separations are highly sensitive to mobile phase composition.[9] Below are robust starting points for the most common modes of operation.
Table 2: Recommended Starting Mobile Phase Conditions
| Chromatographic Mode | CSP Class | Typical Mobile Phase | Key Considerations |
|---|---|---|---|
| Polar Organic Mode (POM) | Macrocyclic Glycopeptide, Zwitterionic | Mobile Phase: Methanol or Acetonitrile with additives. Starting Condition: Methanol / Acetonitrile (50/50, v/v) + 50 mM Formic Acid + 25 mM Diethylamine (DEA)[4] | This is often the most successful mode for zwitterionic CSPs. The acid/base additives are crucial for controlling the ionization states of both the analyte and the stationary phase, which governs retention and selectivity.[4] |
| Reversed-Phase (RP) | Macrocyclic Glycopeptide, Crown Ether | Mobile Phase: Water / Organic Modifier (Methanol or Acetonitrile) with buffer or acid. Starting Condition: Water + 0.1% Trifluoroacetic Acid (TFA) / Acetonitrile (95:5, v/v)[6] | Excellent for LC-MS compatibility. The low pH protonates the amine and suppresses ionization of the carboxyl group, increasing retention. Adjusting the organic modifier percentage controls retention time.[10] |
| Normal Phase (NP) | Polysaccharide | Mobile Phase: Hexane / Alcohol Modifier (Ethanol or Isopropanol) with additives. Starting Condition: Hexane / Ethanol (90:10, v/v) + 0.1% TFA or DEA | The choice between an acidic (TFA) or basic (DEA) additive depends on the primary interaction site you wish to engage. This mode is less common for underivatized amino acids but can be effective.[7][11] |
Q3: How do mobile phase additives like acids and bases impact the separation?
A3: For an amphoteric analyte like this compound, additives are not just modifiers; they are essential components that define the separation mechanism.
-
Acidic Additives (TFA, Formic Acid): These acids protonate the primary amine group (-NH₂) to form -NH₃⁺ and suppress the deprotonation of the carboxylic acid group (-COOH). This is critical for separations on crown ether phases, which interact with the -NH₃⁺ group[6], and in reversed-phase to increase retention.
-
Basic Additives (DEA, TEA, Ammonia): These bases deprotonate the carboxylic acid group (-COOH) to form -COO⁻. More importantly, they act as silanol-masking agents, binding to active sites on the silica support that can cause peak tailing through non-specific ionic interactions.[8] This is crucial for achieving good peak symmetry.
-
Combined Additives (e.g., Formic Acid + DEA): In polar organic mode with zwitterionic CSPs, this combination creates a buffered system that precisely controls the ionization states of the analyte and the stationary phase, enabling the ion-exchange mechanism required for separation.[4] The concentration of these additives can dramatically affect selectivity and even reverse the elution order.[9]
Q4: Why is controlling the column temperature important for this chiral separation?
A4: Temperature is a surprisingly powerful tool in chiral chromatography that is often overlooked. Unlike standard achiral separations where temperature primarily affects viscosity and retention time, in chiral separations, it directly influences the thermodynamics of the diastereomeric complexes formed between the enantiomers and the CSP.
-
Improved Resolution: Lowering the temperature often enhances resolution (Rs) by increasing the stability differences between the two transient diastereomeric complexes.
-
Selectivity Changes: In some cases, changing the temperature can drastically alter selectivity (α) and even cause a reversal in the elution order of the enantiomers.[9] Therefore, if you are struggling to achieve resolution, screening temperatures between 10°C and 40°C is a highly recommended optimization step.
Section 2: Troubleshooting Guide - Resolving Common Issues
Even with a good starting point, challenges are common. This guide provides a systematic approach to problem-solving.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
This is the most frequent issue. A lack of separation indicates that the chosen conditions do not provide sufficient difference in interaction energy between the enantiomers and the CSP.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. hplc.eu [hplc.eu]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. scas.co.jp [scas.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of 3-Amino-3-(3-hydroxyphenyl)propanoic acid
Welcome to the technical support guide for 3-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS No. varies by isomer, e.g., 780749-95-3 for the (R)-isomer). This document provides in-depth troubleshooting for common solubility challenges encountered by researchers. Our goal is to equip you with the foundational knowledge and practical protocols to handle this compound effectively in your experiments.
Part 1: Foundational Understanding - Why is Solubility a Challenge?
Q1: What are the key structural features of this compound that affect its solubility?
To effectively troubleshoot solubility, one must first understand the molecule's structure. This compound has three key functional groups that dictate its behavior in solution:
-
Carboxylic Acid Group (-COOH): An acidic group that can donate a proton to become a negatively charged carboxylate (-COO⁻).
-
Amino Group (-NH₂): A basic group that can accept a proton to become a positively charged ammonium group (-NH₃⁺).
-
Phenolic Hydroxyl Group (-OH): A weakly acidic group attached to the phenyl ring.
The presence of both a primary acidic group (-COOH) and a primary basic group (-NH₂) makes this molecule a zwitterion . At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge. In this zwitterionic state, strong intermolecular electrostatic attractions cause the molecules to arrange into a stable crystal lattice, significantly reducing their solubility in water.[1] This is why the compound is often described as "slightly soluble in water".[2][3][4]
The solubility is therefore highly dependent on the pH of the solution, which determines the ionization state of the functional groups.[1][5]
Q2: What are the predicted pKa values and the isoelectric point (pI) for this compound?
-
The carboxylic acid group is expected to have a pKa₁ around 3.7 - 4.2 .[6]
-
The amino group is expected to have a pKa₂ around 9.0 - 10.0 .
-
The phenolic hydroxyl group has a pKa₃ of approximately 10.0 .
The isoelectric point (pI), where the molecule exists predominantly as a zwitterion with minimal solubility, can be estimated by averaging the pKa values of the carboxylic acid and amino groups:
-
pI ≈ (pKa₁ + pKa₂) / 2
Using our estimated values, the pI is likely in the range of 6.3 to 7.1 . Therefore, attempting to dissolve the compound in neutral water (pH ≈ 7) or standard phosphate-buffered saline (PBS, pH 7.2-7.4) will be challenging.[7]
The diagram below illustrates the charge state of the molecule at different pH values relative to its pKa's.
Caption: pH-dependent charge states of the molecule.
Part 2: Primary Troubleshooting - pH Adjustment
The most effective initial step to improve solubility is to shift the pH of the solvent away from the compound's isoelectric point.[5] This ensures the molecule is either predominantly positively charged (cationic) or negatively charged (anionic), breaking the zwitterionic interactions and promoting dissolution.
Q3: My compound won't dissolve in water or PBS. How do I make a soluble acidic stock solution?
To create a soluble cationic form, you must protonate the carboxylate group by lowering the pH to well below pKa₁ (i.e., pH < 3).
Protocol: Preparation of an Acidic Stock Solution (e.g., 10 mg/mL in 0.1 M HCl)
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add Acid: Add a small volume of 0.1 M HCl to the powder. For example, for 10 mg of compound, start with 800 µL of 0.1 M HCl.
-
Promote Dissolution: Vortex or sonicate the mixture briefly. The powder should begin to dissolve as the cationic salt forms.
-
Adjust to Final Volume: Once fully dissolved, add 0.1 M HCl to reach the final desired concentration (e.g., bring the volume to 1.0 mL for a 10 mg/mL solution).
-
Final Check: Ensure the solution is clear with no visible precipitate. This stock can be further diluted into your aqueous experimental buffer, but be mindful that the final pH may need readjustment.
Q4: How do I prepare a soluble basic stock solution?
To create a soluble anionic form, you must deprotonate the ammonium group by raising the pH to well above pKa₂ (i.e., pH > 10).
Protocol: Preparation of a Basic Stock Solution (e.g., 10 mg/mL in 0.1 M NaOH)
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add Base: Add a small volume of 0.1 M NaOH to the powder. For example, for 10 mg of compound, start with 800 µL of 0.1 M NaOH.
-
Promote Dissolution: Vortex or sonicate the mixture. The compound will dissolve as the anionic salt forms.
-
Adjust to Final Volume: Once fully dissolved, add 0.1 M NaOH to reach the final desired concentration (e.g., bring the volume to 1.0 mL).
-
Final Check: Ensure the solution is clear. When diluting this stock into your experimental medium, the high pH may need to be carefully neutralized.
Part 3: Advanced Troubleshooting & Best Practices
Q5: I've tried pH adjustment, but my desired concentration is still too high. What else can I do?
If pH adjustment alone is insufficient, or if extreme pH is incompatible with your experiment, consider the following options.
1. Organic Co-solvents: Many suppliers report that this class of compounds has slight solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[3][4]
Protocol: Preparation of a Stock Solution in DMSO
-
Weigh Compound: Weigh the desired amount of powder.
-
Add DMSO: Add DMSO directly to the powder to the desired final concentration.
-
Aid Dissolution: Gentle heating (to 30-40°C) and sonication can significantly aid dissolution in DMSO.[3][4]
-
Storage: Store DMSO stocks at -20°C or -80°C. Note that some compounds can precipitate from DMSO upon freezing; always bring the stock solution to room temperature and ensure it is fully re-dissolved before use.
Important: Always check the tolerance of your experimental system (e.g., cell culture) to the final concentration of the organic solvent.
2. Physical Methods:
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up the crystal lattice and enhance the rate of dissolution.
-
Gentle Heating: As mentioned, warming the solution can increase solubility. However, exercise caution and avoid excessive heat to prevent potential degradation of the compound.
The following flowchart outlines a comprehensive troubleshooting strategy.
Caption: Troubleshooting workflow for solubility.
Q6: My compound dissolved in acid/base, but it precipitated when I diluted it into my neutral pH buffer. How do I prevent this?
This is a common issue and occurs because the pH of the final solution has shifted back towards the compound's isoelectric point.
-
Work at Dilute Concentrations: The most straightforward solution is to ensure the final concentration in your neutral buffer is below the compound's maximum solubility limit at that pH. You may need to perform a dilution series to determine this limit empirically.
-
pH Maintenance: When adding a small volume of a highly acidic or basic stock to a large volume of a strong buffer (e.g., 50-100 mM HEPES or MOPS), the buffer should resist the pH change. However, if you are adding to a weakly buffered solution like water or saline, the pH will change dramatically. Always measure the pH of your final solution and adjust if necessary.
Summary of Solubility Data
| Solvent | Reported Solubility | Recommended Action | Reference |
| Water | Slightly Soluble | Adjust pH significantly away from pI (≈6.3-7.1) | [2][3][4] |
| PBS (pH 7.2) | Poorly Soluble | Dissolve in acid/base/DMSO first, then dilute | [7] |
| Aqueous Acid (e.g., 0.1M HCl) | Soluble | Recommended for creating cationic stock solutions | [5][8] |
| Aqueous Base (e.g., 0.1M NaOH) | Soluble | Recommended for creating anionic stock solutions | [5][8] |
| DMSO | Slightly Soluble | Can be enhanced with gentle heating and sonication | [3][4] |
| Ethanol | Soluble / Slightly Soluble | A possible co-solvent, but pH adjustment is more reliable | [2] |
References
-
ChemBK. (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid. Available at: [Link]
-
Indian Journal of Chemistry. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]
-
ResearchGate. (2020). How to desalt zwitterions?. Available at: [Link]
-
LookChem. 3-Amino-3-(4-hydroxyphenyl)propanoate. Available at: [Link]
-
CPAchem. Safety data sheet. Available at: [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
-
PubMed Central. (2018). Solubility-Modifying Power of Zwitterionic Salts. Chemphyschem. 19(5):575-580. Available at: [Link]
-
Human Metabolome Database. (2005). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Available at: [Link]
-
ResearchGate. (2009). Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO, from 5 to 55 °C. Available at: [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]
-
PubMed. (1971). Solubility of amino acids in pure solvent systems. J Pharm Sci. 60(4):565-7. Available at: [Link]
-
National Institutes of Health. (2021). Effect of Solution pH on the Dual Role of Dissolved Organic Matter in Sensitized Pollutant Photooxidation. Environ Sci Technol. 55(14): 9994–10004. Available at: [Link]
-
MDPI. (2022). Study on Preparation and Antibacterial Property of DOMA-SBMA Copolymer Coatings on Stainless Steel Surfaces. Coatings. 12(11), 1640. Available at: [Link]
-
NIST WebBook. 3-(3-Hydroxyphenyl)propionic acid. Available at: [Link]
-
Wikipedia. Nitrotyrosine. Available at: [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. chembk.com [chembk.com]
- 3. 3-Amino-3-(4-hydroxyphenyl)propanoic acid CAS#: 6049-54-3 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. 3-AMINO-3-(3-FLUORO-4-HYDROXYPHENYL)PROPANOIC ACID CAS#: 777-49-1 [m.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
degradation pathways of 3-Amino-3-(3-hydroxyphenyl)propanoic acid under acidic conditions
Technical Support Center: 3-Amino-3-(3-hydroxyphenyl)propanoic acid
A Guide to Understanding and Troubleshooting Acidic Degradation Pathways
Introduction: this compound is a beta-amino acid of significant interest in pharmaceutical and materials science research. Its structural motifs—a beta-amino acid backbone and a phenolic ring—confer unique properties but also introduce specific vulnerabilities, particularly to degradation under acidic conditions. Understanding these degradation pathways is critical for ensuring the stability, efficacy, and safety of any formulation or product containing this molecule.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the complexities of its acid-catalyzed degradation, offering field-proven insights in a troubleshooting and FAQ format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and degradation of this compound in acidic environments.
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: Based on its chemical structure, the most probable degradation pathway under acidic conditions is an E1 (unimolecular elimination) reaction .[4][5] The reaction proceeds in two main steps:
-
Protonation of the Amino Group: In an acidic medium, the lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H+). This converts the amino group (-NH2), a poor leaving group, into an ammonium group (-NH3+), which is an excellent leaving group.[6]
-
Formation of a Carbocation: The protonated amino group departs, leading to the formation of a secondary benzylic carbocation. This is the slow, rate-determining step of the reaction.[7][8] The carbocation is stabilized by resonance with the adjacent phenyl ring.
-
Deprotonation and Alkene Formation: A weak base (like water or the conjugate base of the acid used) removes a proton from the adjacent carbon (the alpha-carbon), leading to the formation of a double bond. The final product is predominantly 3-(3-hydroxyphenyl)propenoic acid , a cinnamic acid derivative.
Q2: What are the expected major degradation products?
A2: The primary and most anticipated degradation product is 3-(3-hydroxyphenyl)propenoic acid . However, depending on the severity of the acidic conditions (e.g., high temperature, strong acid concentration), other minor degradation products could potentially form through secondary reactions or alternative pathways.[9] These may include:
-
Decarboxylation products: Under very harsh conditions, the carboxylic acid group might be lost as CO2.
-
Oxidation products: If oxygen is present, the phenolic ring can be susceptible to oxidation, leading to hydroxylated or quinone-like structures.[10]
-
Polymerization products: The reactive carbocation intermediate or the unsaturated product could potentially lead to the formation of oligomers or polymers.
Q3: How do factors like pH and temperature influence the degradation rate?
A3: The rate of degradation is highly dependent on both pH and temperature.
-
pH: The degradation rate will increase as the pH decreases (i.e., as the acid concentration increases). This is because a higher concentration of protons is available to catalyze the initial, rate-limiting step of protonating the amino group.
-
Temperature: As with most chemical reactions, an increase in temperature will significantly accelerate the degradation rate. Elevated temperatures provide the necessary activation energy for the leaving group to depart and form the carbocation intermediate.[11][12] Forced degradation studies often utilize elevated temperatures to predict long-term stability.[3][13]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental issues you might encounter.
Q4: My HPLC analysis shows multiple unexpected peaks after an acid stress test. What could they be?
A4: The appearance of multiple peaks is a common outcome in forced degradation studies.[9] Here’s how to approach the problem:
-
Primary Degradant: The largest new peak is likely the expected elimination product, 3-(3-hydroxyphenyl)propenoic acid. You can confirm this by synthesizing or purchasing a reference standard.
-
Secondary Degradants: Smaller peaks could be minor products as described in A2. Their formation is often promoted by harsher conditions (e.g., >20% degradation).[9][11]
-
Isomers: The product, 3-(3-hydroxyphenyl)propenoic acid, can exist as E and Z isomers, which might separate on your HPLC column, resulting in two distinct peaks.
-
Troubleshooting Steps:
-
Use a Stability-Indicating Method: Ensure your HPLC method has been developed to separate the parent compound from all potential degradation products.[14] This typically involves testing different columns (e.g., C18, Phenyl-Hexyl), mobile phases, and gradient profiles.[15]
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer (LC-MS).[16] This will provide the mass of each peak, which is invaluable for proposing molecular formulas and identifying the structures of the unknown degradants.
-
Reduce Stress Conditions: If the chromatogram is too complex, reduce the stress level (lower temperature, shorter time, or less concentrated acid) to favor the formation of the primary degradant and simplify the profile. The goal is typically 5-20% degradation.[9]
-
Q5: The degradation of my compound is much faster/slower than I anticipated. What could be the cause?
A5: Several factors can influence the reaction kinetics:
-
Faster than expected:
-
Catalytic Impurities: Trace amounts of metal ions in your glassware or reagents can catalyze degradation reactions.
-
Incorrect Acid Concentration: Verify the concentration of your acid solution. A simple titration can confirm its molarity.
-
Temperature Fluctuation: Ensure your heating apparatus (water bath, oven) is accurately calibrated and maintains a stable temperature.
-
-
Slower than expected:
-
Buffering Effects: Components of your sample matrix (excipients in a formulation, for example) may act as buffers, neutralizing some of the acid and raising the effective pH.[17]
-
Incorrect Temperature: As above, verify your temperature settings.
-
Inhibitory Effects: Other molecules in the solution could potentially stabilize the parent compound.
-
Q6: I'm struggling to identify the degradation products using LC-MS. Any advice?
A6: Identifying unknown peaks can be challenging. Here are some advanced strategies:
-
High-Resolution Mass Spectrometry (HRMS): Use an instrument like a Q-TOF or Orbitrap to get a highly accurate mass measurement. This allows you to predict the elemental composition with much greater confidence.
-
Tandem MS (MS/MS): Isolate a specific degradant peak in the mass spectrometer and fragment it. The resulting fragmentation pattern provides structural clues that can help you piece together the molecule's identity. For example, a characteristic loss of 44 Da often indicates the fragmentation of a carboxylic acid group.
-
Derivatization: If the degradants are difficult to analyze (e.g., poor ionization), you can perform a chemical derivatization step to make them more amenable to LC-MS analysis.[16][18]
-
Forced Synthesis: Attempt to synthesize the suspected degradation product through an independent chemical route. If the retention time and mass spectrum of your synthesized standard match the unknown peak, you have a confirmed identification.
Part 3: Key Experimental Protocols & Visualizations
This section provides detailed methodologies and visual aids for key experiments.
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To intentionally degrade this compound under controlled acidic conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions (for neutralization)
-
Type I (ultrapure) water
-
Calibrated pH meter
-
Thermostatically controlled water bath or oven
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in Type I water.
-
Stress Condition Setup:
-
Label three sets of HPLC vials: "Test," "Control," and "Blank."
-
Test Vial: Add an aliquot of the stock solution and an equal volume of 1.0 M HCl. This will create a final acid concentration of 0.5 M.
-
Control Vial: Add an aliquot of the stock solution and an equal volume of Type I water. This sample will not be stressed and serves as the time-zero (T0) reference.
-
Blank Vial: Add an equal volume of 1.0 M HCl and Type I water (no compound). This is used to identify any peaks originating from the stress conditions themselves.
-
-
Incubation: Place the "Test" and "Blank" vials in a water bath set to a specific temperature (e.g., 60°C). Keep the "Control" vial at room temperature or refrigerated.
-
Time Point Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot from the "Test" vial.
-
Neutralization: Immediately neutralize the collected aliquot by adding an equimolar amount of NaOH to stop the degradation reaction.
-
Analysis: Analyze the control, blank, and all neutralized time-point samples by a stability-indicating HPLC-UV or HPLC-MS method.
-
Data Evaluation: Compare the chromatograms. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample. Identify and quantify any new peaks that appear.
Visualizations
Below are diagrams illustrating the key chemical and experimental processes.
Diagram 1: Proposed Degradation Pathway
Caption: Proposed E1 elimination pathway under acidic conditions.
Diagram 2: Experimental Workflow for Forced Degradation
Caption: Step-by-step workflow for a typical acid stress test.
Quantitative Data Summary
The following table provides hypothetical, yet plausible, data to illustrate the effect of stress conditions on degradation. Actual results must be determined experimentally.
| Condition | Incubation Time (hours) | % Degradation of Parent Compound | Area % of Major Degradant (3-(3-hydroxyphenyl)propenoic acid) |
| 0.1 M HCl, 40°C | 24 | ~ 2% | ~ 1.8% |
| 0.1 M HCl, 60°C | 24 | ~ 15% | ~ 14.2% |
| 0.5 M HCl, 60°C | 8 | ~ 18% | ~ 17.1% |
| 0.5 M HCl, 80°C | 4 | ~ 25% | ~ 23.5% |
References
-
Vertex AI Search. (2025). Acid Degradation Stability Testing. Retrieved from Google.[1]
-
Hudson Lab Automation. (n.d.). Drug Stability Testing and Analysis. Retrieved from Hudson Lab Automation.[17]
-
Lopes, L., et al. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International.[9]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioProcess International.[11]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from CD Formulation.[13]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.[2]
-
GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from GMP SOP.[3]
-
ResearchGate. (n.d.). Improved HPLC-method for estimation and correction of amino acid losses during hydrolysis of unknown samples. Request PDF.[19]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from BioPharmaSpec.[14]
-
Creative Proteomics. (n.d.). Amino Acid Analysis Methods. Retrieved from Creative Proteomics.[15]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from BioPharmaSpec.
-
Liu, J., et al. (2018). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs.[12]
-
BYJU'S. (n.d.). Elimination Reaction. Retrieved from BYJU'S.[4]
-
Wang, W., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules.[16]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from Shimadzu.[18]
-
Adamiec, J., et al. (2001). Novel Strecker degradation products of tyrosine and dihydroxyphenylalanine. Czech Journal of Food Sciences.[10]
-
Khan Academy. (n.d.). E1 elimination: regioselectivity. Retrieved from Khan Academy.[6]
-
Wikipedia. (n.d.). Elimination reaction. Retrieved from Wikipedia.[5]
-
Ashenhurst, J. (2012). The E1 Reaction and Its Mechanism. Master Organic Chemistry.[7]
-
Soderberg, T. (2022). 14.3: Elimination by the E1 Mechanism. Chemistry LibreTexts.[8]
Sources
- 1. testinglab.com [testinglab.com]
- 2. japsonline.com [japsonline.com]
- 3. gmpsop.com [gmpsop.com]
- 4. byjus.com [byjus.com]
- 5. Elimination reaction - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Czech Journal of Food Sciences: Novel Strecker degradation products of tyrosine and dihydroxyphenylalanine [cjfs.agriculturejournals.cz]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 16. mdpi.com [mdpi.com]
- 17. hudsonlabautomation.com [hudsonlabautomation.com]
- 18. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-3-(3-hydroxyphenyl)propanoic acid
Welcome to the technical support center for the purification of crude 3-Amino-3-(3-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable β-amino acid. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low Yield After Recrystallization
Question: I'm experiencing a significantly low yield (less than 50%) after recrystallizing my crude this compound. What could be the cause, and how can I improve it?
Answer:
A low yield during recrystallization is a frequent issue that can often be attributed to several factors. The primary goal of recrystallization is to dissolve the impure compound in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving impurities behind in the solvent.
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent is a common reason for low recovery.[1] A portion of your product will remain dissolved in the mother liquor even after cooling.
-
Troubleshooting Step: Before discarding the mother liquor, test for the presence of a significant amount of dissolved product. You can do this by taking a small sample of the filtrate, concentrating it, and observing if a substantial amount of solid precipitates. If so, you can recover more product by partially evaporating the solvent from the mother liquor and allowing it to cool again for a second crop of crystals.[1]
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in solution.
-
Troubleshooting Step: If you suspect an inappropriate solvent, you may need to screen for a better one. For this compound, which has both polar amino and carboxylic acid groups and a less polar phenyl ring, a mixed solvent system (e.g., ethanol/water, methanol/water) can be effective. A related compound, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID, has been successfully recrystallized from boiling water.[2]
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Troubleshooting Step: To prevent this, use a pre-heated funnel and filter flask. Also, use a slight excess of hot solvent to ensure the compound remains dissolved during filtration.[1]
-
Workflow for Optimizing Recrystallization Yield:
Caption: Optimizing Recrystallization Yield.
Issue 2: Persistent Impurities Detected by HPLC/NMR After Purification
Question: Despite multiple purification attempts, I still observe significant impurities in my final product when analyzed by HPLC and NMR. What are these common impurities and how can I remove them?
Answer:
The nature of impurities in your crude this compound will depend on the synthetic route used. Common impurities in peptide and amino acid synthesis can include starting materials, byproducts, and diastereomers.[3]
Common Impurities and Removal Strategies:
| Impurity Type | Potential Source | Recommended Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction | Acid-Base Extraction: This technique is highly effective for separating acidic, basic, and neutral compounds.[4][5] By adjusting the pH of an aqueous solution, you can selectively move your zwitterionic amino acid and other impurities between an aqueous and an organic layer.[6][7] |
| Diastereomers | Non-stereoselective synthesis | Chiral Chromatography: If your synthesis is not stereospecific, you will have a mixture of enantiomers or diastereomers. These are often difficult to separate by standard crystallization. Chiral HPLC is a powerful tool for both analytical confirmation and preparative separation. |
| Deletion or Insertion Peptides | Side reactions in solid-phase synthesis | Ion-Exchange Chromatography: This technique separates molecules based on their net charge.[8][9] Since amino acids have different isoelectric points (pI), they can be effectively separated from charged impurities.[10] |
| Oxidation Products | Exposure to air or oxidizing agents | Recrystallization with a Reducing Agent: In some cases, adding a small amount of a reducing agent like sodium bisulfite during recrystallization can help. However, the primary approach should be prevention by working under an inert atmosphere. |
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract with a dilute acidic solution (e.g., 1M HCl). The amino group will be protonated, making the amino acid more soluble in the aqueous layer. Basic impurities will also move to the aqueous layer.
-
Separate the layers. The organic layer will contain neutral impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point (pI) of this compound. At its pI, the amino acid will have minimal solubility and precipitate out.
-
Filter the precipitated product, wash with cold water, and dry.
Issue 3: Oiling Out During Crystallization
Question: My compound is "oiling out" instead of forming crystals during the cooling phase of recrystallization. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[1] This is often due to a high concentration of impurities, which can depress the melting point of the mixture.
Troubleshooting Steps for Oiling Out:
-
Increase the Solvent Volume: The solution may be too concentrated, causing the compound to precipitate too quickly at a higher temperature. Re-heat the mixture and add more solvent to create a more dilute solution, then allow it to cool slowly.[1]
-
Slow Down the Cooling Rate: Rapid cooling can favor oil formation over crystal nucleation and growth.[1] Insulate the flask to allow for a very gradual decrease in temperature.
-
Scratch the Inner Surface of the Flask: Using a glass rod to scratch the inside of the flask below the solvent level can create nucleation sites and induce crystallization.
-
Seed the Solution: If you have a small amount of pure crystalline product, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures.
Caption: Troubleshooting "Oiling Out".
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a novel β-amino acid like this compound?
A1: A multi-step approach is often the most effective. Start with an acid-base extraction to remove the bulk of non-amino acid impurities.[4][5] This is a robust technique for initial cleanup.[6] Follow this with recrystallization from a suitable solvent system to further enhance purity. For very high purity requirements, or to separate closely related impurities like diastereomers, column chromatography (e.g., ion-exchange or reversed-phase) is recommended.[8][11]
Q2: How do I choose the right solvent for recrystallization?
A2: The principle of "like dissolves like" is a good starting point. Given the polar functional groups (amino, carboxylic acid, hydroxyl) and the non-polar aromatic ring, a moderately polar solvent or a mixed solvent system is often ideal. You can perform small-scale solubility tests with various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof) to find a system where your compound is soluble when hot and insoluble when cold.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is a powerful purification technique for amino acids.[8]
-
Ion-Exchange Chromatography: This is particularly useful for separating amino acids from other charged molecules or from each other based on differences in their isoelectric points.[9][10]
-
Reversed-Phase Chromatography (e.g., C18 silica): This separates compounds based on polarity. It can be effective, but care must be taken with pH control of the mobile phase to ensure the amino acid is in a consistent ionic state.
-
Silica Gel Chromatography: While possible, it can be challenging for free amino acids due to their high polarity and potential for strong interaction with the silica, leading to poor peak shape and recovery.
Q4: My purified product appears as a colorless crystalline solid. What are its expected physical properties?
A4: The (S)-enantiomer of this compound is described as a colorless crystalline solid with a melting point of approximately 150-155°C.[12] It is slightly soluble in water and soluble in organic solvents like ethanol.[12]
References
- Vertex AI Search. (n.d.).
- DIAION. (n.d.). Separation and Refining of Amino acids. Retrieved January 10, 2026.
- DeKoster, G. T., & Williamson, A. (n.d.). Separation and Detection of Amino Acids. eCampusOntario Pressbooks. Retrieved January 10, 2026.
- Thompson, J. F., Morris, C. J., & Gering, R. K. (1959). Purification of Plant Amino Acid for Paper Chromatography. Analytical Chemistry, 31(6), 1028–1031.
- Kremmer, T., & Hatfaludi, F. (1993). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.
- Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 73, 201.
- Orbion. (2025, December 29). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. Retrieved January 10, 2026.
- Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. Retrieved January 10, 2026.
- Wikipedia. (n.d.). Acid–base extraction. Retrieved January 10, 2026.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 10, 2026.
- LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved January 10, 2026.
- Tiei Extraction. (2024, May 15). Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved January 10, 2026.
- Sawaya, M. R. (n.d.). What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. UCLA. Retrieved January 10, 2026.
- News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. Retrieved January 10, 2026.
- Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved January 10, 2026.
- The League of Extraordinary Scientists. (2023, March 22). Practical tips for preventing proteins from "crashing out" & what you can do if it happens. Retrieved January 10, 2026.
- ChemBK. (2024, April 9). (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid. Retrieved January 10, 2026.
- ChemicalBook. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis. Retrieved January 10, 2026.
- De Spiegeleer, B., D'Hondt, M., Grognet, P., & Wynendaele, E. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-19.
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stability issues of 3-Amino-3-(3-hydroxyphenyl)propanoic acid in solution
Welcome to the technical support center for 3-Amino-3-(3-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the scientific understanding and practical tools to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store the solid form of this compound?
For long-term storage, it is advisable to keep the solid compound in a well-sealed container in a cool, dry place, protected from light. Refrigeration at 2-8°C is recommended.
Q2: My solution of this compound has turned a yellow or brownish color. What does this mean?
A yellow or brown discoloration is a common indicator of degradation, specifically oxidation of the phenolic hydroxyl group.[1] This process can be accelerated by exposure to air (oxygen), light, and alkaline pH. The colored products are often quinone-like compounds which may polymerize.[1][2]
Q3: What is the best solvent to dissolve this compound?
The solubility can be influenced by the pH of the solution due to the presence of both an amino and a carboxylic acid group. For many applications, starting with an aqueous buffer at a slightly acidic to neutral pH is a good approach. The use of co-solvents like DMSO or ethanol may be necessary for higher concentrations.[3]
Q4: Can I autoclave my solution containing this compound?
It is generally not recommended to autoclave solutions of this compound. The high temperatures can accelerate degradation pathways.[4][5] Sterilization should be performed by filtration through a 0.22 µm filter if required.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you might encounter during your experiments and provides scientifically-grounded solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Solution Discoloration (Yellow/Brown) | Oxidation of the Phenol Group: The phenolic hydroxyl group is susceptible to oxidation, forming colored quinone-like species. This is often catalyzed by oxygen, light, and higher pH.[1] | 1. Degas Solvents: Use solvents that have been degassed by sonication or sparging with an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen. 2. Work Under Inert Atmosphere: For sensitive experiments, prepare solutions in a glove box or under a stream of inert gas. 3. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.[6] 4. Control pH: Maintain a slightly acidic to neutral pH (around 6-7) if your experiment allows, as alkaline conditions can promote oxidation.[7] 5. Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or EDTA to chelate trace metal ions that can catalyze oxidation. |
| Precipitation or Cloudiness in Solution | Poor Solubility: The compound may have limited solubility in certain solvents or at specific pH values.[8] Degradation Products: Insoluble polymers can form from the degradation of the compound.[1] | 1. Adjust pH: The compound's solubility is pH-dependent. Systematically adjust the pH to see if the precipitate dissolves. 2. Use Co-solvents: A small percentage of a co-solvent like DMSO or ethanol can improve solubility.[3] 3. Filter the Solution: If you suspect insoluble degradation products, filter the solution through a 0.22 µm syringe filter. However, this will remove the degraded portion and lower the effective concentration. 4. Prepare Fresh Solutions: If precipitation occurs over time, it is a strong indicator of instability. Prepare fresh solutions before each experiment. |
| Inconsistent Experimental Results or Loss of Potency | Chemical Degradation: The compound may be degrading in your experimental medium, leading to a lower effective concentration. Adsorption to Surfaces: The compound may adsorb to plasticware or glassware. | 1. Perform a Stability Study: Use a stability-indicating analytical method, such as HPLC, to quantify the amount of the compound remaining in your solution over time under your experimental conditions.[9] 2. Run a Control Experiment: Include a control where the compound is incubated in the experimental buffer for the duration of the experiment and then assayed for its activity. 3. Consider Glassware: If using plasticware, test for adsorption by comparing the concentration of a solution stored in plastic versus glass. Silanized glassware can also be used to minimize adsorption. |
In-Depth Guides and Protocols
Guide 1: Preparing Stable Stock Solutions
To minimize degradation, it is crucial to prepare stock solutions correctly.
Materials:
-
This compound solid
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Buffer components (e.g., phosphate or acetate salts)
-
pH meter
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials
Protocol:
-
Solvent Preparation: Degas your chosen solvent (e.g., water or buffer) by sparging with an inert gas for 15-20 minutes or by sonication under vacuum.
-
Weighing: Weigh the desired amount of the solid compound in a clean, dry vial.
-
Dissolution: Add the degassed solvent to the solid. If preparing a buffered solution, it is often best to dissolve the compound in the unbuffered solvent first, then add the buffer components, or to dissolve it directly in the prepared and degassed buffer.
-
pH Adjustment: If necessary, adjust the pH of the solution to the desired value using dilute acid or base. Aim for a slightly acidic to neutral pH for optimal stability.
-
Inert Atmosphere Overlay: Before sealing the vial, flush the headspace with an inert gas.
-
Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Guide 2: Protocol for a Forced Degradation Study
A forced degradation study is essential for understanding the stability of the molecule under various stress conditions and for developing a stability-indicating analytical method.[4][5][10][11][12]
Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Caption: General workflow for HPLC stability analysis.
Potential Degradation Pathway: Oxidation
The primary point of instability for this compound in solution is likely the phenolic hydroxyl group. In the presence of an oxidizing agent (like dissolved oxygen), it can undergo oxidation to form a quinone-imine or related species, which are often colored and can lead to further polymerization.
Caption: Proposed oxidative degradation pathway.
By understanding the potential stability issues and implementing the protocols outlined in this guide, you can ensure the reliability and reproducibility of your research involving this compound.
References
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
BioPharm International. (2011). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
-
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Körös, A., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2014). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
PubMed Central. (2020). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]
-
Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]
-
ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Retrieved from [Link]
-
MDPI. (2023). Sinapic Acid Co-Amorphous Systems with Amino Acids for Improved Solubility and Antioxidant Activity. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Retrieved from [Link]
-
MDPI. (2021). Amino Acid-Based Natural Deep Eutectic Solvents for Extraction of Phenolic Compounds from Aqueous Environments. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrotyrosine. Retrieved from [Link]
-
ResearchGate. (2016). The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. Retrieved from [Link]
-
ResearchGate. (2021). Amino Acid-Based Natural Deep Eutectic Solvents for Extraction of Phenolic Compounds from Aqueous Environments. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]
-
ResearchGate. (1982). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Why does p-aminophenol oxidize in acid solution. Retrieved from [Link]
-
PubMed Central. (2021). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Retrieved from [Link]
-
PubMed. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Retrieved from [Link]
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- 3. caymanchem.com [caymanchem.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
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- 8. Sinapic Acid Co-Amorphous Systems with Amino Acids for Improved Solubility and Antioxidant Activity | MDPI [mdpi.com]
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- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Aggregation in Peptides Containing 3-Amino-3-(3-hydroxyphenyl)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 3-Amino-3-(3-hydroxyphenyl)propanoic acid. The unique structural properties of this aromatic β-amino acid can introduce significant challenges, most notably peptide aggregation. This guide provides in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the mechanisms at play to help you achieve soluble, active, and pure peptide products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding peptide aggregation and the role of this compound.
Q1: Why is my peptide containing this compound aggregating?
A1: The aggregation of peptides containing this compound is often multifactorial, stemming from the inherent properties of this amino acid and its influence on the overall peptide sequence. Key contributing factors include:
-
Hydrophobicity and Aromatic Interactions: The hydroxyphenyl group is aromatic and contributes to the overall hydrophobicity of the peptide.[1][2] Aromatic rings can engage in π-π stacking interactions, promoting self-assembly and aggregation.[1][3]
-
β-Sheet Formation: Aromatic amino acids have a higher propensity to be found in β-sheet structures.[1][3] These extended secondary structures can lead to intermolecular hydrogen bonding between peptide backbones, a primary driver of aggregation.[4]
-
Overall Peptide Sequence: The surrounding amino acids play a crucial role. A high percentage of hydrophobic residues in the sequence will exacerbate aggregation tendencies.[5]
-
Concentration, pH, and Ionic Strength: External factors such as high peptide concentration, a pH close to the peptide's isoelectric point (pI), and the ionic strength of the solution can all significantly influence solubility and aggregation.[5][6]
Q2: How can I predict the aggregation potential of my peptide sequence?
A2: While experimental validation is essential, several in-silico tools and sequence analysis approaches can provide an initial assessment of aggregation risk:
-
Hydrophobicity Profiling: Calculate the overall hydrophobicity and the grand average of hydropathicity (GRAVY) score of your peptide. A higher positive value suggests a greater tendency for aggregation.
-
Aggregation Prediction Algorithms: Several web-based servers can predict aggregation-prone regions within a peptide sequence. These tools often analyze factors like hydrophobicity, charge, and secondary structure propensity.
-
Net Charge Calculation: Determine the theoretical isoelectric point (pI) of your peptide. Peptides are least soluble at their pI, where the net charge is zero.[5]
Q3: What are the first steps I should take when I observe aggregation?
A3: If you observe cloudiness, precipitation, or gel formation in your peptide solution, consider these initial troubleshooting steps:
-
Solubility Testing: Before dissolving the entire batch, perform a small-scale solubility test with a tiny amount of the lyophilized peptide.[7][8]
-
pH Adjustment: If your peptide is acidic (net negative charge), try dissolving it in a dilute basic solution (e.g., 0.1 M ammonium bicarbonate). If it's basic (net positive charge), a dilute acidic solution (e.g., 10% acetic acid) may work.[5][7]
-
Use of Organic Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by slow addition of the aqueous buffer, can be effective.[5][7][8]
-
Mechanical Assistance: Sonication can help to break up small aggregates and facilitate dissolution.[5][8]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming persistent aggregation issues during peptide synthesis, purification, and handling.
Guide 1: Optimizing Peptide Solubility During Reconstitution
A systematic approach to finding the optimal solvent system is crucial for peptides containing this compound.
Protocol: Systematic Solubility Testing
-
Aliquot the Peptide: Weigh out several small, equal amounts (e.g., 1 mg) of your lyophilized peptide into separate microcentrifuge tubes.
-
Initial Solvent Screen:
-
Tube 1: Add sterile, deionized water.
-
Tube 2: Add a dilute acidic solution (e.g., 10% acetic acid in water).
-
Tube 3: Add a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).
-
Tube 4: Add a small volume of DMSO (e.g., 10-20 µL) and gently vortex. Once dissolved, slowly add your desired aqueous buffer.
-
-
Observation and Sonication: Observe each tube for dissolution. If a peptide does not dissolve, try brief sonication in a water bath.
-
pH Adjustment (if necessary): If the peptide dissolves in an acidic or basic solution, you may need to carefully adjust the pH of the final solution for your experiment, being mindful that this could re-initiate aggregation.
-
Selection of Optimal Solvent: Choose the solvent system that provides the clearest solution with the least amount of manipulation.
Causality Behind Solvent Choices
// Nodes Peptide [label="Lyophilized Peptide\n(with this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="Sterile Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Dilute Acid\n(e.g., 10% Acetic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Dilute Base\n(e.g., 0.1M NH4HCO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Organic [label="Organic Co-solvent\n(e.g., DMSO, DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Soluble [label="Soluble Peptide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Peptide -> Water [label="For hydrophilic or\nshort peptides"]; Peptide -> Acid [label="For basic peptides (net + charge)\nProtonates acidic residues"]; Peptide -> Base [label="For acidic peptides (net - charge)\nDeprotonates basic residues"]; Peptide -> Organic [label="For hydrophobic peptides\nDisrupts hydrophobic interactions"];
Water -> Soluble; Acid -> Soluble; Base -> Soluble; Organic -> Soluble; } }
Caption: Decision workflow for selecting an initial solvent system.
The choice of solvent is dictated by the overall charge and hydrophobicity of the peptide. Water is the first choice for short or charged peptides. For peptides with a net positive charge (basic), an acidic solution will protonate carboxyl groups, increasing repulsion between molecules. Conversely, for peptides with a net negative charge (acidic), a basic solution will deprotonate amino groups. Highly hydrophobic peptides often require an organic co-solvent to disrupt the strong hydrophobic interactions that drive aggregation.
Guide 2: Mitigating Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Aggregation of the growing peptide chain on the solid support is a common issue, leading to incomplete couplings and deletions in the final product.
Strategies to Reduce On-Resin Aggregation
-
Incorporate Backbone-Protecting Groups: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the alpha-nitrogen of an amino acid can physically disrupt the hydrogen bonding that leads to β-sheet formation.[9] Incorporating one of these protected residues every 6-7 amino acids can be effective.[9]
-
Utilize Pseudoprolines: Dipeptides derived from serine or threonine, known as pseudoprolines, can be inserted into the sequence. The cyclic structure of the pseudoproline disrupts the formation of regular secondary structures.[9]
-
Choose an Appropriate Resin: A low-substitution resin or a resin with a flexible linker (e.g., TentaGel) can increase the distance between peptide chains, reducing intermolecular interactions.[9]
-
Optimize Coupling Conditions:
-
Microwave-Assisted Synthesis: The use of a microwave peptide synthesizer can improve coupling efficiency for difficult sequences by providing localized heating.
-
Elevated Temperature: Performing couplings at a higher temperature (e.g., 50-75°C) can help to disrupt secondary structures.
-
Chaotropic Agents: The addition of chaotropic salts (e.g., LiCl) to the coupling reaction can help to break up aggregates.
-
Workflow for Troubleshooting Difficult Couplings
// Nodes Start [label="Incomplete Coupling Detected\n(e.g., positive ninhydrin test)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recouple [label="Recouple with fresh reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microwave [label="Use Microwave Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="Increase Coupling Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Backbone [label="Re-synthesize with\nBackbone Protection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Coupling Successful", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Recouple; Recouple -> Microwave [label="If still incomplete"]; Microwave -> Temp [label="If still incomplete"]; Temp -> Backbone [label="If still incomplete"]; Recouple -> Success [label="If successful"]; Microwave -> Success [label="If successful"]; Temp -> Success [label="If successful"]; Backbone -> Success [label="If successful"]; } }
Caption: Stepwise approach to overcoming difficult couplings in SPPS.
Guide 3: Monitoring and Characterizing Peptide Aggregation
It is important to not only mitigate aggregation but also to have methods to detect and quantify it.
Protocol: Thioflavin T (ThT) Fluorescence Assay
This assay is commonly used to detect the formation of amyloid-like fibrils, which are a common form of peptide aggregate.
-
Materials:
-
Peptide stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O)
-
96-well black, clear-bottom microplate
-
-
Procedure:
-
Prepare the peptide solution at the desired final concentration in the assay buffer.
-
Prepare a working solution of ThT (e.g., 20 µM) in the same buffer.
-
In the microplate, add your peptide solution to each well.
-
Add the ThT working solution to each well.
-
Include negative controls containing only the buffer and ThT.
-
Seal the plate to prevent evaporation.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time using a plate reader. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.[5]
-
Data Interpretation
| Observation | Interpretation | Next Steps |
| High initial fluorescence | Peptide may be already aggregated in the stock solution. | Re-evaluate the dissolution protocol. |
| Lag phase followed by a rapid increase in fluorescence | Nucleation-dependent aggregation is occurring. | Consider using aggregation inhibitors or optimizing buffer conditions. |
| No change in fluorescence | The peptide is not forming amyloid-like fibrils under these conditions. | Consider other methods like Dynamic Light Scattering (DLS) to detect amorphous aggregates. |
Section 3: Advanced Strategies for Aggregation Prevention
For particularly challenging peptides, more advanced formulation and sequence modification strategies may be necessary.
Formulation with Excipients
The addition of stabilizing excipients to the peptide solution can significantly reduce aggregation.[5]
| Excipient Class | Examples | Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-100 mM | Bind to charged and hydrophobic regions, increasing solubility.[5] |
| Sugars | Trehalose, Sucrose | 5-10% (w/v) | Promote the formation of a hydration shell around the peptide, preventing intermolecular interactions. |
| Polyols | Glycerol, Mannitol | 5-10% (w/v) | Similar to sugars, they stabilize the native conformation of the peptide. |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Reduce surface-induced aggregation and can solubilize hydrophobic regions. |
Sequence Modification
In the drug design phase, specific amino acid substitutions can be made to disrupt aggregation-prone regions.
-
"Gatekeeper" Residues: Introducing charged residues like Arginine or Lysine can act as "sequence breakers" that disrupt hydrophobic patches and prevent β-sheet formation through electrostatic repulsion.[10]
-
Proline Insertion: Proline's rigid ring structure is known to disrupt secondary structures like β-sheets and can be strategically inserted to break up aggregating sequences.[2][9]
-
D-Amino Acid Substitution: Incorporating a D-amino acid in place of its L-counterpart can disrupt the hydrogen bonding patterns required for β-sheet formation.[8]
Section 4: Storage and Handling Best Practices
Proper storage is critical for preventing aggregation over time.
-
Lyophilized Peptides: For long-term storage, keep peptides in their lyophilized (powder) form at -20°C or -80°C, protected from light.[5] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[5]
-
Peptides in Solution: Peptide solutions are significantly less stable. If storage in solution is unavoidable, use sterile buffers at a pH where the peptide is most soluble, and store aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.[5][7]
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
J-Star Research, Inc. (n.d.). Peptide Solubilization. J-Star Research, Inc. Retrieved from [Link]
-
Sarrigiannidis, S. O., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology, 6(1), 1145. Retrieved from [Link]
-
Frederiksen, J. K., & Fich, C. K. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170024. Retrieved from [Link]
-
Chen, Y., et al. (2010). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 107(11), 4947-4952. Retrieved from [Link]
-
Buck, P. M., et al. (2013). Aromatic cluster mutations produce focal modulations of β-sheet structure. Biochemistry, 52(40), 6943-6951. Retrieved from [Link]
- Forbes, C. R. (2007). Aromatic amino acids in peptides and proteins: novel syntheses, influences on structure, and the nature of C–H/π and S–H/π interactions. [Doctoral dissertation, University of Wisconsin-Madison].
-
Biology LibreTexts. (2025). 3.1: Amino Acids and Peptides. Biology LibreTexts. Retrieved from [Link]
-
ChemRxiv. (2025). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. Retrieved from [Link]
-
Singh, S., & Panda, A. K. (2014). Implications of aromatic–aromatic interactions: From protein structures to peptide models. Protein & Peptide Letters, 21(6), 551-563. Retrieved from [Link]
Sources
- 1. Aromatic cluster mutations produce focal modulations of β-sheet structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
- 10. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantitative Analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid
Welcome to the technical support center for the quantitative analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to refine your analytical methods.
Introduction
This compound is a molecule of significant interest, and its accurate quantification is critical. This guide provides practical, field-proven insights to overcome common challenges in its analysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Probable Cause:
-
Secondary Interactions: The amine and carboxylic acid groups in this compound can interact with residual silanols on the silica-based stationary phase of the HPLC column, leading to peak tailing.[1]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[1][2]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[3]
-
Contamination: A contaminated guard or analytical column can also result in poor peak shapes.[2]
Solutions:
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of the analyte or silanol groups, thus minimizing secondary interactions. For a compound with both acidic and basic functionalities, a pH around 2.5-3.5 is often a good starting point to protonate the carboxylic acid and minimize silanol interactions.[4]
-
Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer residual silanol groups, reducing the likelihood of peak tailing.[1]
-
Reduce Injection Volume/Concentration: If column overload is suspected, dilute your sample or reduce the injection volume.[1][2]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.[5]
-
Column Washing and Replacement: If contamination is the issue, flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[2]
Issue 2: Low Sensitivity or Inconsistent Response in LC-MS Analysis
Probable Cause:
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to suppressed or enhanced signal.[6]
-
Poor Ionization Efficiency: The analyte may not be efficiently ionized under the chosen source conditions.
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before mass analysis.
-
Improper Mobile Phase: Non-volatile salts or certain ion-pairing reagents in the mobile phase can contaminate the MS source and suppress the signal.[7]
Solutions:
-
Improve Sample Preparation: Utilize solid-phase extraction (SPE) to selectively isolate the analyte and remove interfering matrix components.[8] Protein precipitation is a simpler but less selective alternative for biological samples.[9]
-
Optimize MS Source Parameters: Systematically tune the ion source parameters, such as spray voltage, gas flows, and temperature, to maximize the signal for your specific compound.[9]
-
Use an Appropriate Internal Standard: An isotopically labeled internal standard is ideal as it co-elutes and experiences similar matrix effects, allowing for accurate correction.[6][9]
-
Modify Chromatographic Separation: Adjust the HPLC method to separate the analyte from the interfering matrix components.
-
Use MS-Compatible Mobile Phases: Employ volatile buffers like ammonium formate or ammonium acetate and avoid non-volatile salts such as phosphate.[7]
Issue 3: Irreproducible Retention Times in HPLC
Probable Cause:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.[2]
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the elution strength.[2][3]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[2]
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations.[5]
Solutions:
-
Ensure Sufficient Equilibration: Allow at least 5-10 column volumes of the initial mobile phase to pass through the column before the next injection.[2][5]
-
Prepare Fresh Mobile Phase Daily: To avoid changes in composition due to evaporation, prepare fresh mobile phase for each run and keep the reservoirs capped.[2][3]
-
Use a Column Oven: A thermostatted column compartment will maintain a consistent temperature and lead to more reproducible retention times.[2]
-
System Maintenance: Regularly check for leaks and perform routine maintenance on the HPLC pump.[5]
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?
A1: Yes, derivatization is essential for GC analysis of this compound.[10] this compound is a polar, non-volatile molecule due to its amino and carboxylic acid groups.[11] Derivatization converts these polar functional groups into less polar, more volatile derivatives, making them suitable for GC analysis.[10][11] A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][11]
Q2: How do I choose between HPLC-UV and LC-MS for quantitative analysis?
A2: The choice depends on the required sensitivity, selectivity, and the complexity of your sample matrix.
-
HPLC-UV: This is a robust and cost-effective technique suitable for relatively clean samples where high sensitivity is not the primary requirement.[8] A UV detector can quantify this compound due to its phenyl group.
-
LC-MS: This method offers significantly higher sensitivity and selectivity, making it ideal for complex biological matrices like plasma or urine where the analyte concentration is low and interferences are high.[12] The mass spectrometer provides structural information, which adds a higher degree of confidence in analyte identification.
Q3: What are the key parameters to consider for analytical method validation?
A3: A robust analytical method validation should be performed according to guidelines from regulatory bodies like the ICH or FDA.[13][14][15] The key parameters to evaluate include:
-
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.[14][16]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[15][16]
-
Accuracy: The closeness of the measured value to the true value.[16]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][16]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol provides a starting point for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 274 nm |
Protocol 2: LC-MS/MS Method for Biological Samples
This protocol is designed for higher sensitivity and selectivity in complex matrices.
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 60% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | To be determined by direct infusion of a standard |
Visualizations
Caption: Troubleshooting decision tree for poor peak shape.
References
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]
-
Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]
-
Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. ResearchGate. [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
HPLC Troubleshooting Guide. Hichrom. [Link]
-
HPLC Troubleshooting Guide. ACE HPLC. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Key considerations for everyday LC/MS analysis. YouTube. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
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- 1. hplc.eu [hplc.eu]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nebiolab.com [nebiolab.com]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. rsc.org [rsc.org]
- 13. emerypharma.com [emerypharma.com]
- 14. fda.gov [fda.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. wjarr.com [wjarr.com]
avoiding racemization of 3-Amino-3-(3-hydroxyphenyl)propanoic acid during synthesis
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A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization During Synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid. As a Senior Application Scientist, I understand that maintaining the chiral integrity of this valuable building block is paramount for its application in pharmacologically relevant compounds. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and prevent racemization, ensuring the enantiopurity of your final product.
Troubleshooting Guide: Diagnosing Racemization
This section addresses the most common issues encountered during the synthesis of chiral β-amino acids.
Question: My final product shows a racemic or near-racemic mixture by chiral HPLC. What are the likely causes?
Answer: Observing a loss of enantiomeric excess (e.e.) points to racemization at the α-carbon (the carbon adjacent to the carboxyl group). This typically occurs via the formation of a planar, achiral enolate or carbanion intermediate.[1][2][3] Several stages in your synthesis could be responsible:
-
Harsh Reaction Conditions: Both strongly acidic and strongly basic conditions can facilitate the removal of the α-proton, leading to the formation of a planar carbanion intermediate which, upon re-protonation, can yield a mixture of enantiomers.[2]
-
Elevated Temperatures: Heating during reaction or workup steps can provide the energy needed to overcome the activation barrier for proton abstraction, accelerating racemization.
-
Inappropriate Base or Acid Choice: The use of strong, non-hindered bases (e.g., sodium hydroxide, potassium tert-butoxide) or prolonged exposure to strong acids (e.g., refluxing in HCl for deprotection) can promote racemization.[2][4]
-
Protecting Group Issues: Certain N-protecting groups, particularly acyl-type groups, can form an oxazolone intermediate under activation conditions (e.g., for peptide coupling), which is highly prone to racemization.[5] While this is more common for α-amino acids, the underlying principle of α-proton lability remains a concern.
Question: I suspect racemization is occurring during the workup or purification. How can I confirm and prevent this?
Answer: This is a frequent and often overlooked issue.
-
Diagnosis: Take aliquots of your crude reaction mixture before starting the workup and after each major step (e.g., after quenching, after extraction, after chromatography). Analyze the e.e. of each aliquot by chiral HPLC. This will pinpoint the exact stage where stereochemical integrity is lost.
-
Prevention during Workup:
-
Avoid Strong Bases: Use mild bases like sodium bicarbonate or DIPEA for neutralization steps instead of NaOH or KOH.
-
Minimize Heat: Perform extractions and solvent removal (rotary evaporation) at the lowest feasible temperatures.
-
Check pH: Be mindful that even seemingly benign conditions, like prolonged exposure to silica gel (which is acidic), can sometimes contribute to epimerization for sensitive substrates. If you suspect this, consider using deactivated silica or switching to a different purification method.
-
Key Preventative Strategies and Protocols
Proactive measures are the most effective way to ensure high enantiopurity. The choice of synthetic strategy is the most critical decision.
Strategy 1: Asymmetric Synthesis
Directly creating the desired enantiomer is often the most elegant and efficient approach. The asymmetric Mannich reaction is a powerful tool for this purpose.[6][7][8]
Caption: Workflow for Asymmetric Synthesis.
Protocol: Organocatalyzed Asymmetric Mannich Reaction
This protocol is a conceptual guide based on established principles.[6][7] Researchers should consult specific literature for catalyst choice and substrate-specific optimizations.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral organocatalyst (e.g., a proline derivative, 10-20 mol%) in a suitable solvent (e.g., CHCl₃, Toluene).
-
Imine Generation: Add the aldehyde (3-hydroxybenzaldehyde, 1.0 equiv.) and the amine source (e.g., N-Boc-α-amido sulfone, 1.2 equiv.) to the catalyst solution. Stir at the recommended temperature (often 0 °C to room temperature).
-
Nucleophilic Addition: Slowly add the silyl ketene acetal (derived from ethyl acetate, 1.5 equiv.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Deprotection: Purify the resulting protected β-amino ester by flash column chromatography. Subsequent deprotection under mild conditions (e.g., TFA for a Boc group, followed by gentle hydrolysis of the ester) will yield the final product.
Critical Considerations for this Method:
-
Catalyst Choice: The selection of the chiral catalyst (e.g., proline and its derivatives, chiral phosphoric acids) is crucial for achieving high enantioselectivity.
-
Protecting Groups: The use of appropriate N-protecting groups (e.g., Boc, Cbz) is vital. These carbamate-type groups are known to suppress racemization by preventing oxazolone formation.[9][10]
-
Reaction Conditions: Temperature, solvent, and concentration must be carefully optimized to maximize both yield and enantiomeric excess.
Strategy 2: Chiral Resolution
If an asymmetric synthesis is not feasible, a racemic mixture can be prepared and then the enantiomers separated. This is often achieved by forming diastereomeric salts.[4]
Protocol: Diastereomeric Salt Crystallization
-
Racemate Preparation: Synthesize the racemic N-protected (e.g., N-benzoyl) this compound. A common method involves the reaction of 3-hydroxybenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent.[11][12]
-
Salt Formation: Dissolve the racemic N-protected amino acid in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (1R,2S)-ephedrine, (R)-bornylamine, or (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol) in the same solvent.[4][13]
-
Crystallization: Combine the two solutions. The diastereomeric salt of one enantiomer will be less soluble and should preferentially crystallize. The process can be initiated by cooling, slow evaporation, or seeding with a pure crystal.
-
Isolation: Collect the crystals by filtration. Wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of Free Amino Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the amino acid and liberate the resolving agent.
-
Final Extraction: Extract the enantiomerically enriched N-protected amino acid with an organic solvent. Subsequent deprotection yields the final product.
Data Comparison: Preventative Strategies
| Strategy | Typical e.e. (%) | Pros | Cons |
| Asymmetric Synthesis | >95% | Fewer steps, high atom economy, directly yields desired enantiomer. | Requires careful optimization, chiral catalysts can be expensive. |
| Chiral Resolution | >98% (after recrystallization) | Utilizes cheaper racemic starting materials, well-established techniques. | Theoretical max yield is 50% (without racemization/recycling), generates waste from unwanted enantiomer. |
Analytical Validation: Confirming Enantiopurity
Trust but verify. Always confirm the enantiomeric purity of your final product and key intermediates.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.
Caption: Workflow for Chiral HPLC Analysis.
Recommended Starting Conditions:
-
Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as one using teicoplanin (e.g., Astec CHIROBIOTIC T), is often highly effective for underivatized amino acids.[14][15][16]
-
Mobile Phase: A mixture of methanol or acetonitrile with an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) is a good starting point.[14]
-
Detection: UV detection, typically between 210-280 nm.
Frequently Asked Questions (FAQs)
Q1: Can I use a strong base like LiOH for ester hydrolysis at the end of my synthesis? A1: It is risky. While LiOH is effective for hydrolysis, it significantly increases the risk of racemization of the adjacent α-proton, especially with extended reaction times or heat. Saponification should be performed at low temperatures (e.g., 0 °C) and monitored closely. A milder, acid-catalyzed hydrolysis might be a safer alternative if compatible with other functional groups.
Q2: My reaction involves a coupling step with another molecule. Are there specific coupling reagents that minimize racemization? A2: Yes. When activating the carboxylic acid, avoid reagents known to promote racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming an active ester that is less prone to epimerization than other intermediates.[17][18]
Q3: Is it necessary to protect the phenolic hydroxyl group? A3: It is highly recommended. The free hydroxyl group is acidic and can interfere with many reactions, particularly those involving bases or organometallic reagents. Protecting it as a benzyl (Bn) ether or a silyl (e.g., TBDMS) ether will prevent side reactions and can be removed under conditions that are typically compatible with the stereocenter's integrity.
Q4: What is the fundamental mechanism of base-catalyzed racemization? A4: A base removes the proton from the α-carbon (the chiral center). This creates a planar, resonance-stabilized carbanion (an enolate). This planar intermediate is achiral. When this intermediate is re-protonated, the proton can add to either face of the planar structure with roughly equal probability, leading to a mixture of both the (R) and (S) enantiomers.[2][3]
References
-
Bollu, V. R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(2), 98-105. Available from: [Link]
-
Shin, J. S., & Kim, B. G. (2016). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. Biotechnology Journal, 11(1), 185-190. Available from: [Link]
-
Gopi, H. N., & Seebach, D. (2006). Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. Helvetica Chimica Acta, 89(12), 3044-3053. Available from: [Link]
-
Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Available from: [Link]
-
Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available from: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Maji, R., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3649-3654. Available from: [Link]
-
Puchot, C., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. Available from: [Link]
-
Euerby, M. R., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Available from: [Link]
-
Bollu, V. R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 64-71. Available from: [Link]
-
Olvera-Montaño, C., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5707. Available from: [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Available from: [Link]
-
Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(10), 3849-3861. Available from: [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]
-
Shiraiwa, T., et al. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363-1367. Available from: [Link]
-
Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Chemistry Department. Available from: [Link]
-
Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid... (n.d.). ResearchGate. Available from: [Link]
-
Li, H., et al. (2005). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters, 7(12), 2341-2344. Available from: [Link]
-
Ilasco, D., & Le, A. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5530. Available from: [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available from: [Link]
-
Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Available from: [Link]
-
Request PDF. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]
- Buckland, B. C., et al. (1994). U.S. Patent No. 5,346,828. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. creation.com [creation.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
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- 18. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
impact of protecting groups on 3-Amino-3-(3-hydroxyphenyl)propanoic acid reactivity
Technical Support Center: Reactivity of 3-Amino-3-(3-hydroxyphenyl)propanoic acid
Welcome to the technical support center for navigating the synthetic complexities of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges related to the strategic use of protecting groups with this trifunctional molecule. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles to ensure the integrity and success of your experiments.
Understanding the Molecule: A Trifunctional Challenge
This compound presents a unique synthetic challenge due to its three distinct functional groups: a secondary amine, a carboxylic acid, and a phenolic hydroxyl group. Each of these sites can participate in reactions, making selective modification difficult without a robust protection strategy.[1][2] The key to success lies in orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others.[3][4]
Diagram: Functional Groups of the Core Molecule
Caption: Key reactive sites on this compound.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Amino Group Protection (—NH₂)
The amino group is often the most nucleophilic site. Its protection is crucial to prevent unwanted side reactions during carboxylic acid activation or hydroxyl group modification.[1][]
Q1: I'm seeing low yields during my Boc-protection of the amino group. What's going wrong?
A1: Low yields in Boc-protection (using Boc-anhydride, Boc₂O) are typically due to suboptimal reaction conditions or side reactions.
-
Causality: The reaction requires a base to deprotonate the amine, enhancing its nucleophilicity to attack the Boc₂O.[6] If the pH is too low, the amine is protonated and non-reactive. If the pH is too high, hydrolysis of Boc₂O can compete with the desired reaction. For this specific molecule, the phenolic hydroxyl can also be deprotonated under strongly basic conditions, leading to potential O-acylation as a side product.
-
Troubleshooting Protocol:
-
pH Control: Use a biphasic system (e.g., Dioxane/Water or THF/Water) with a mild inorganic base like sodium bicarbonate (NaHCO₃). Maintain the pH in the range of 8.5-9.5. This is generally sufficient to deprotonate the amine without significantly deprotonating the phenol.
-
Reagent Stoichiometry: Use a slight excess of Boc₂O (1.1 to 1.3 equivalents). Adding the Boc₂O portion-wise can help maintain its concentration relative to the substrate and minimize hydrolysis.
-
Temperature: Conduct the reaction at room temperature. Elevated temperatures can accelerate the hydrolysis of Boc₂O.[6]
-
Alternative Reagents: If issues persist, consider alternative reagents like benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which can be more robust.[7]
-
Q2: During a subsequent reaction, my Cbz-protected amine was unexpectedly cleaved. Why did this happen?
A2: While the benzyloxycarbonyl (Cbz) group is stable to a range of conditions, it is primarily cleaved by catalytic hydrogenolysis.[7] However, it can be sensitive to other conditions that researchers might not anticipate.
-
Causality: The Cbz group can be cleaved by strong acids (e.g., HBr in acetic acid) or conditions involving other transition metals.[7][8] If your downstream reaction involved, for example, a Pd-catalyzed cross-coupling, the catalyst itself could potentially initiate hydrogenolysis if a hydrogen source is present. Additionally, some Lewis acids can also labilize the Cbz group.
-
Troubleshooting & Prevention:
-
Review Reaction Conditions: Scrutinize all reagents in your subsequent step. Are there any hidden sources of hydrogen (e.g., certain solvents like isopropanol, ammonium formate) in the presence of a metal catalyst?[9]
-
Orthogonal Choice: If your synthesis requires reductive steps or strong acid treatment, Cbz is not the ideal protecting group. The Fmoc group, which is base-labile (cleaved by piperidine), offers an excellent orthogonal alternative and is stable to both acid and hydrogenation.[4][10]
-
Section 2: Carboxylic Acid Protection (—COOH)
Protecting the carboxylic acid as an ester is essential before performing reactions such as peptide coupling at the N-terminus or modifications involving strong bases.[1]
Q3: I'm trying to form a methyl ester, but I'm getting a complex mixture of products. What is the issue?
A3: Standard esterification methods like Fischer esterification (using methanol and a strong acid catalyst like H₂SO₄) are often too harsh for this multifunctional molecule.
-
Causality: Strong acid at high temperatures can lead to side reactions, including potential dehydration or reactions involving the unprotected phenol. More importantly, without N-protection, the conditions can lead to polymerization or other undesired reactions at the amino group.
-
Troubleshooting Protocol:
-
Protect the Amine First: Always protect the amino group (e.g., with Boc) before attempting to esterify the carboxylic acid.
-
Use Milder Conditions: After N-protection, use milder esterification methods.
-
Diazomethane (CH₂N₂): Highly effective but also hazardous. It cleanly converts the carboxylic acid to the methyl ester at low temperatures.
-
TMS-Diazomethane: A safer alternative to diazomethane.
-
Alkyl Halides with Base: Treat the N-protected acid with a mild base (e.g., Cs₂CO₃ or DBU) and an alkyl halide (e.g., methyl iodide or benzyl bromide) in a polar aprotic solvent like DMF.
-
-
Q4: My tert-butyl (tBu) ester is proving difficult to remove without affecting my other protecting groups. How can I achieve selective deprotection?
A4: The tert-butyl ester is designed to be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[11][12][13] The challenge is achieving selectivity if other acid-labile groups are present.
-
Causality: The cleavage mechanism involves protonation followed by the loss of a stable tert-butyl cation.[14] The rate of cleavage depends on the strength of the acid and the presence of scavengers. If you have, for instance, a Boc-protected amine, it will be cleaved under the same conditions.[4]
-
Selective Deprotection Strategy: This is a classic example where an orthogonal strategy is paramount.
-
If N-Boc must be retained: A tBu ester is not a suitable protecting group for the carboxylic acid. Instead, use a benzyl (Bn) ester . The Bn ester is stable to the acidic conditions used to remove Boc groups but can be selectively cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][9]
-
If Phenol-Bn must be retained: A benzyl ester for the carboxylic acid is not suitable if you plan to deprotect it without affecting a benzyl ether on the phenol. In this case, an allyl (All) ester could be used. Allyl esters are stable to both acid and hydrogenolysis but can be selectively removed using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[15]
-
Section 3: Phenolic Hydroxyl Protection (—OH)
The phenolic hydroxyl is weakly acidic and can be O-acylated or O-alkylated. Its protection is vital, especially if strong bases or acylating agents are used.[16]
Q5: I protected the phenol as a benzyl ether (Bn), but during a later acidic step (e.g., Boc deprotection), I observed a side product. What happened?
A5: This is likely due to acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring.
-
Causality: Under strong acidic conditions, particularly with TFA, the O-benzyl group can be partially cleaved, generating a benzyl cation. This electrophilic cation can then attack the electron-rich aromatic ring, typically at the ortho position, leading to the formation of a C-benzylated impurity.[17]
-
Troubleshooting & Prevention:
-
Use Scavengers: When performing acid-mediated deprotection (like removing a Boc group with TFA), always include scavengers such as triisopropylsilane (TIS) or anisole. These scavengers are more nucleophilic than your product's aromatic ring and will trap the transient benzyl cations, preventing side reactions.
-
Milder Acid: Use less harsh acidic conditions where possible. For example, 4M HCl in dioxane is often sufficient to remove a Boc group and may be less prone to causing benzyl migration than neat TFA.[8]
-
Alternative Protection: Consider a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are stable to many reaction conditions but can be selectively cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF), which will not affect most other common protecting groups.[3]
-
Summary Tables & Workflows
Table 1: Orthogonal Protecting Group Compatibility
| Functional Group | Protecting Group | Common Cleavage Reagent | Stable To | Incompatible With |
| Amino (—NH₂) | Boc | TFA, HCl | Base, H₂/Pd | Strong Acid |
| Cbz (Z) | H₂/Pd, HBr/AcOH | Mild Acid/Base | Hydrogenolysis, Strong Acid | |
| Fmoc | Piperidine, DBU | Acid, H₂/Pd | Strong Base | |
| Carboxyl (—COOH) | Methyl/Ethyl Ester | LiOH, NaOH | Acid, H₂/Pd | Saponification |
| t-Butyl (tBu) Ester | TFA, HCl | Base, H₂/Pd | Strong Acid | |
| Benzyl (Bn) Ester | H₂/Pd | Acid, Base | Hydrogenolysis | |
| Phenol (—OH) | Benzyl (Bn) Ether | H₂/Pd | Acid, Base | Hydrogenolysis |
| TBDMS Ether | TBAF, HF | Most conditions | Fluoride ions, Strong Acid | |
| p-Methoxybenzyl (PMB) | DDQ, CAN, TFA | Base, H₂/Pd | Strong Oxidation/Acid |
Workflow Diagram: Choosing a Protection Strategy
Caption: Decision workflow for selecting an orthogonal protection scheme.
Experimental Protocols
Protocol 1: Orthogonal Protection using Fmoc/tBu/Bn Scheme
This protocol is suitable for preparing the molecule for solid-phase peptide synthesis (SPPS).
-
Step 1: Benzyl Ether Protection of Phenol
-
Dissolve this compound (1.0 eq) in DMF.
-
Add K₂CO₃ (2.5 eq) and benzyl bromide (1.2 eq).
-
Stir at room temperature for 12-16 hours. Monitor by TLC/LC-MS.
-
Work up by partitioning between water and ethyl acetate. Isolate the O-benzylated intermediate.
-
-
Step 2: Fmoc Protection of Amino Group
-
Dissolve the product from Step 1 in a 10% aqueous sodium carbonate solution and dioxane (1:1).
-
Cool to 0°C and add Fmoc-OSu (1.1 eq) portion-wise.
-
Allow to warm to room temperature and stir for 4-6 hours.
-
Acidify with dilute HCl to pH 2-3 and extract with ethyl acetate. Purify to obtain the N-Fmoc, O-Bn protected acid.
-
-
Step 3: t-Butyl Ester Protection of Carboxylic Acid
-
Dissolve the product from Step 2 in dichloromethane (DCM).
-
Add tert-butyl trichloroacetimidate (1.5 eq).[18]
-
Add a catalytic amount of BF₃·OEt₂ and stir at room temperature for 24 hours.
-
Quench with saturated NaHCO₃ solution, extract with DCM, and purify by column chromatography.
-
The final product is fully protected and ready for subsequent synthetic transformations, with each protecting group cleavable under distinct, orthogonal conditions.
References
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35(02), 235-239. [Link]
-
Thieme. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Bodanszky, M., & Bodanszky, A. (1984). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 23(6), 565-572. [Link]
-
Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]
-
Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
-
Willingdon College, Sangli. Protection and deprotection. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boc-R-3-Amino-3-(2-methylphenyl)propionic Acid: A Versatile Amino Acid Derivative. [Link]
-
Albericio, F. (2000). Amino Acid-Protecting Groups. Current Protocols in Protein Science, 9.1, 9.1.1-9.1.28. [Link]
-
Pearson+. Benzyl ethers make excellent protecting groups according to the g.... [Link]
-
ResearchGate. (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Woerpel, K. A., & Chamberlin, A. R. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(17), 6467-6473. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Park, Y., & Lee, S. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 27(54), 13444-13461. [Link]
- Google Patents. CN102557910A - Deprotection method for phenolic hydroxyl group.
-
Kovacs, J., Mayers, G. L., Johnson, R. H., Cover, R. E., & Ghatak, U. R. (1970). Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry, 35(6), 1810-1815. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Sivakumar, D., & Smith, D. M. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11956. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Kovacs, J., Mayers, G. L., Johnson, R. H., Cover, R. E., & Ghatak, U. R. (1970). Racemization of amino acid derivatives. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry, 35(6), 1810-1815. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
ResearchGate. Mechanisms of base-catalyzed racemization during activation step. [Link]
-
Scientific Update. To Deprotect and Serve. [Link]
-
Polypeptide Group. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. [Link]
-
Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
Sources
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- 18. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 3-((4-hydroxyphenyl)amino)propanoic Acid Derivative Synthesis
Welcome to the technical support center for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold, known for its promising antimicrobial and anticancer properties.[1][2] The core of this synthesis lies in the aza-Michael addition of 4-aminophenol to an acrylic acid derivative, a reaction that, while straightforward in principle, presents several opportunities for optimization and troubleshooting.
This document provides in-depth, experience-driven advice in a question-and-answer format to directly address the challenges you may encounter during your experiments. We will delve into the causality behind experimental choices to empower you to not only solve immediate issues but also to strategically optimize your reaction conditions for yield, purity, and selectivity.
Core Synthetic Workflow: The Aza-Michael Addition
The fundamental reaction involves the conjugate addition of the nitrogen nucleophile of 4-aminophenol to an α,β-unsaturated carbonyl compound, such as acrylic acid or methyl acrylate. This reaction forms the key C-N bond, yielding the β-amino acid scaffold.
Experimental Protocol: General Synthesis of Methyl 3-((4-hydroxyphenyl)amino)propanoate
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminophenol (1.0 eq) in a suitable solvent (e.g., 2-propanol, methanol, or water).[3]
-
Addition of Michael Acceptor: Add methyl acrylate (1.0-1.5 eq) to the solution. An excess of the amine can be used to favor mono-addition.[4]
-
Reaction Conditions:
-
Uncatalyzed: Stir the mixture at room temperature or reflux for 2-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Catalyzed: For improved reaction rates, especially with the less nucleophilic 4-aminophenol, a catalyst may be added (see FAQs for catalyst selection).
-
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Caption: General experimental workflow for the synthesis.
Troubleshooting Guide
This section addresses specific experimental problems in a Q&A format.
Problem 1: Low or No Product Yield
Q: My reaction is not proceeding, or my yield is very low. What are the likely causes and how can I fix this?
A: Low yield is one of the most common issues and can stem from several factors related to the inherent reactivity of your starting materials and the chosen reaction conditions.
-
Cause 1: Low Nucleophilicity of 4-Aminophenol: Aromatic amines are significantly less nucleophilic than aliphatic amines, which can lead to sluggish or incomplete reactions.[5]
-
Solution:
-
Increase Temperature: Refluxing the reaction mixture can provide the necessary activation energy. However, be cautious, as excessive heat can promote the retro-aza-Michael reaction (see Problem 3).[6]
-
Use a Catalyst: The addition of a catalyst is often necessary. Lewis acids like Ce(NH₄)₂(NO₃)₆ (CAN) have been shown to be effective, though they work better for aliphatic amines.[7] For aromatic amines, acidic alumina under solvent-free conditions or the use of specific polar protic solvents can be more effective.[4][8]
-
-
-
Cause 2: Inappropriate Solvent Choice: The solvent plays a critical role in activating the reactants.
-
Solution:
-
Switch to a Polar Protic Solvent: Solvents like water, trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP) can significantly accelerate the reaction by activating the Michael acceptor (the acrylate) through hydrogen bonding.[8][9] This makes the β-carbon more electrophilic and susceptible to attack by the weakly nucleophilic amine.
-
-
-
Cause 3: Reversibility of the Reaction: The aza-Michael addition can be reversible. If the product is thermodynamically less stable than the starting materials under the reaction conditions, the equilibrium will not favor product formation.[10]
-
Solution:
-
Lower the Reaction Temperature: If you suspect the retro-Michael reaction is occurring, try running the reaction at a lower temperature for a longer period.
-
Use a Trapping Agent: In some cases, it's possible to trap the product as it's formed, though this would require modification of the synthetic route.
-
-
Problem 2: Formation of Multiple Products (Side Reactions)
Q: My TLC shows multiple spots close to my product. What are the likely side products and how can I minimize them?
A: The most common side product in this reaction is the bis-adduct, resulting from a double addition to the primary amine.
Caption: Competing mono- and bis-addition pathways.
-
Side Product 1: The Bis-Adduct [3,3'-((4-hydroxyphenyl)azanediyl)dipropanoate]
-
Cause: The product of the first Michael addition is a secondary amine, which is still nucleophilic and can react with a second molecule of methyl acrylate. This is a very common issue.[11][12]
-
Solutions:
-
Adjust Stoichiometry: Use an excess of the 4-aminophenol relative to the methyl acrylate (e.g., 1.5 to 2 equivalents of amine). This increases the probability that an acrylate molecule will react with a primary amine rather than the less abundant secondary amine product.[4]
-
Control Reagent Addition: Add the methyl acrylate slowly (dropwise) to the solution of 4-aminophenol. This keeps the instantaneous concentration of the acrylate low, favoring the reaction with the more abundant starting amine.
-
Leverage Solvent Effects: The choice of solvent can remarkably influence selectivity. For the reaction of anilines with methyl acrylate, using water as the solvent has been shown to selectively produce the mono-adduct .[9] In contrast, highly polar fluorinated alcohols like HFIP tend to favor the formation of the bis-adduct .[9]
-
-
-
Side Product 2: O-Alkylation Product
-
Q: Could the reaction be happening on the hydroxyl group instead of the amine (O-addition vs. N-addition)?
-
A: While theoretically possible, N-addition is strongly favored. The nitrogen of the amino group is a softer and more potent nucleophile for conjugate addition compared to the harder phenolic oxygen. Under neutral or mildly acidic/basic conditions, you can confidently expect the reaction to proceed via N-alkylation. Significant O-addition would likely only occur under strongly basic conditions where the phenoxide is formed, which would also likely promote unwanted polymerization of the acrylate.
-
Problem 3: Product Loss or Decomposition
Q: My product seems to form initially (by TLC), but then the yield drops over time or during workup, especially with heating. What is happening?
A: This is a classic sign of the retro-aza-Michael reaction .
-
Cause: The aza-Michael addition is a reversible equilibrium.[13][14] At elevated temperatures, the adduct can decompose back into the starting amine and acrylate. This can be a significant issue during prolonged heating or distillative workup.
-
Solutions:
-
Minimize Heat Exposure: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessarily long reaction times.
-
Gentle Workup: When removing the solvent, use a rotary evaporator at a moderate temperature. Avoid high-heat purification methods like distillation if possible.
-
pH Control: The stability of the adduct can be pH-dependent. In some cases, slightly acidifying the mixture after the reaction is complete can protonate the product amine, making it non-nucleophilic and preventing the reverse reaction. This must be tested carefully to avoid hydrolysis of the ester.
-
-
Caption: The reversible nature of the aza-Michael reaction.
Problem 4: Purification Difficulties
Q: I'm having trouble separating my desired mono-adduct from the starting material and the bis-adduct. What are some effective strategies?
A: Co-elution of the starting amine, mono-adduct, and bis-adduct during column chromatography is a common challenge due to their similar polarities.[3]
-
Strategy 1: Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. A gradient elution is often necessary. A common system is ethyl acetate/hexanes. Sometimes, adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (to reduce tailing of the amines on silica) can improve separation.
-
TLC Analysis: Carefully analyze your TLC plates under UV light and with a potassium permanganate stain to visualize all components before committing to a large-scale column.
-
-
Strategy 2: Chemical Separation during Workup:
-
Acid Wash: You can sometimes exploit the basicity of the amines. An acid wash (e.g., with dilute HCl) will protonate all amine species, moving them to the aqueous layer. However, this makes it difficult to separate them from each other. This technique is more useful for removing non-basic impurities.
-
Boc Protection: If separation is intractable, consider protecting the crude mixture with Boc-anhydride. The Boc-protected starting amine, mono-adduct, and bis-adduct will have very different polarities, making them much easier to separate on silica gel. The Boc group can then be removed with an acid like TFA. This adds steps but can salvage material from a difficult separation.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for synthesizing the mono-adduct?
A: Based on literature, water is an excellent choice for selectively producing the mono-adduct of anilines and acrylates.[9] It acts as a polar protic solvent to promote the reaction while disfavoring the second addition. For general solubility, alcohols like methanol or 2-propanol are also commonly used and effective.[3]
Q: Do I absolutely need a catalyst?
A: Not always, but it is highly recommended when using an aromatic amine like 4-aminophenol. Without a catalyst, the reaction may be extremely slow or give poor yields.[7] Using a promoting solvent like TFE or water can be considered a form of catalysis.[8] If you require faster, more efficient conversion, a catalyst is advisable.
Q: What is the ideal temperature and reaction time?
A: This is highly dependent on your specific substrates, solvent, and catalyst.
-
Starting Point: Begin by stirring at room temperature for 24 hours.
-
Optimization: If the reaction is slow, gently heat to 40-60 °C or reflux. Monitor the reaction by TLC every few hours. The goal is to find the temperature at which the product forms cleanly without significant decomposition (retro-Michael) or side product formation.[15]
Q: How does the stoichiometry of reactants affect the outcome?
A: Stoichiometry is one of the most critical parameters for controlling selectivity between the mono- and bis-adducts.
-
To favor the mono-adduct: Use an excess of 4-aminophenol (1.5:1 amine:acrylate).[4]
-
To favor the bis-adduct: Use an excess of the methyl acrylate (1:2.2 amine:acrylate or greater).[11]
Data Summary Tables
Table 1: Effect of Solvent on Aza-Michael Addition of Anilines to Methyl Acrylate
| Solvent | Predominant Product | Rationale | Reference |
| Water | Mono-adduct | Promotes first addition, disfavors second. | [9] |
| Hexafluoroisopropanol (HFIP) | Bis-adduct | Strong H-bond donor, highly activating for both additions. | [9] |
| Methanol / 2-Propanol | Mixture | General purpose, outcome depends on stoichiometry/temp. | [3] |
| Toluene / Acetonitrile | Slow / No Reaction | Aprotic, do not effectively activate the Michael acceptor. |
Table 2: Troubleshooting Summary
| Issue | Likely Cause | Recommended Action(s) |
| Low Yield | Low amine nucleophilicity | Increase temperature; Use a polar protic solvent (water, TFE); Add a catalyst. |
| Bis-Adduct Formation | Reaction of product with acceptor | Use excess 4-aminophenol; Add acrylate dropwise; Use water as a solvent. |
| Product Decomposition | Retro-aza-Michael reaction | Reduce reaction temperature; Minimize reaction time; Avoid high heat during workup. |
| Poor Separation | Similar polarity of components | Optimize chromatography solvent system; Consider Boc-protection strategy. |
References
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
-
Azizi, N., & Saeedi, M. (2012). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 15(5), 443-446. [Link]
-
Singh, P., & Singh, V. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585–2629. [Link]
-
Enders, D., & Shilvock, J. P. (2005). THE ASYMMETRIC AZA-MICHAEL REACTION. A REVIEW. Organic Preparations and Procedures International, 37(6), 513-546. [Link]
-
Rulev, A. Y. (2023). Aza-Michael Reaction: A Decade Later – Is the Research Over?. European Journal of Organic Chemistry, 26(24), e202300269. [Link]
-
Li, J., et al. (2021). Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. [Link]
-
Azizi, N., et al. (2006). Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. Synlett, 2006(12), 1845-1848. [Link]
-
Kavaliauskas, P., Jonuškienė, I., Stankevičienė, R., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
-
Liu, Y., et al. (2018). Effect of reaction time and temperature on the aza-Michael addition reaction under these conditions. ResearchGate. [Link]
-
Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110. [Link]
-
Varala, R., Sreelatha, N., & Adapa, S. R. (2006). Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Synlett, 2006(10), 1549-1553. [Link]
-
Cantillo, D., & Kappe, C. O. (2014). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 108(1), 247-255. [Link]
-
Attard, J., et al. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 21(7), 815. [Link]
-
Reddy, B. M., & Sreekanth, P. M. (2006). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. [Link]
-
Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(3), 197. [Link]
-
Kogen, H., et al. (2021). Retro-aza-Michael reaction of an o-aminophenol adduct in protic solvents inspired by natural products. Bioorganic & Medicinal Chemistry, 35, 116059. [Link]
-
Ferreira, R. J. (2013). What are the best conditions for a Michael addition?. ResearchGate. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water [organic-chemistry.org]
- 8. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. raco.cat [raco.cat]
- 14. Retro-aza-Michael reaction of an o-aminophenol adduct in protic solvents inspired by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for antimicrobial applications. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental workflows. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to navigate challenges and optimize your research outcomes.
Troubleshooting Guide: Synthesis and Purification
The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid and its derivatives, while conceptually straightforward, can present several practical challenges. This guide addresses common issues encountered during the synthesis and purification of this promising class of antimicrobial agents.
Issue 1: Low Yields in the Initial Michael Addition
Question: I am experiencing low yields in the initial synthesis of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold via the Michael addition of 4-aminophenol to an acrylic acid derivative. What are the likely causes and how can I optimize this reaction?
Answer: The Michael addition of 4-aminophenol to an acrylic acid derivative is a crucial first step. Low yields can often be attributed to several factors:
-
Competitive Polymerization of Acrylic Acid: Acrylic acid and its esters are prone to polymerization, especially at elevated temperatures. This side reaction consumes the starting material and complicates purification.
-
Solution: Introduce a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Additionally, maintain strict temperature control and avoid excessive heating.
-
-
Reversibility of the Michael Addition: The retro-Michael reaction can occur, leading to an equilibrium that does not favor product formation.
-
Solution: Employing a suitable catalyst can help drive the reaction forward. While the reaction can proceed without a catalyst, bases like piperidine or triethylamine can be used in catalytic amounts to accelerate the reaction. However, be mindful that strong bases may also promote polymerization. Careful optimization of the catalyst and its concentration is key.
-
-
Oxidation of 4-Aminophenol: The phenolic hydroxyl group and the amino group make 4-aminophenol susceptible to oxidation, which can lead to colored impurities and reduced yield.
-
Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation. The use of freshly distilled or high-purity 4-aminophenol is also recommended.
-
Experimental Workflow: Optimizing the Michael Addition
Caption: Workflow for troubleshooting low yields in Michael addition.
Issue 2: Difficulties in Product Purification
Question: My crude product is a complex mixture, and I'm struggling to isolate the pure 3-((4-hydroxyphenyl)amino)propanoic acid derivative. What are effective purification strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts from side reactions, and the amphoteric nature of the product.
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Selection: The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For many 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, aqueous ethanol or isopropanol can be effective.
-
pH Adjustment: The solubility of these compounds is highly pH-dependent. Adjusting the pH of the solution can facilitate selective precipitation of the product while keeping impurities dissolved.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.
-
Solvent System: A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically required. For example, a gradient of ethyl acetate in hexane, followed by the addition of a small amount of methanol or acetic acid, can be effective for eluting these polar compounds.
-
Troubleshooting Guide: Antimicrobial Susceptibility Testing
Inconsistent or unexpected results in antimicrobial susceptibility testing (AST) can be a significant roadblock. This section addresses common issues encountered when evaluating the antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Question: I am observing significant variability in my MIC values for the same compound across different experimental runs. What could be causing this inconsistency?
Answer: Inconsistent MIC values are a common frustration and can stem from several sources. Given that these derivatives are phenolic compounds, certain factors are particularly pertinent:
-
Compound Solubility and Precipitation: Phenolic compounds can have limited solubility in aqueous media, and precipitation during the assay is a major cause of inconsistent results.[1]
-
Solution:
-
Solvent Choice: While DMSO is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity or effects on bacterial growth.
-
pH of the Medium: The solubility of phenolic acids is pH-dependent. Ensure the pH of your broth medium is consistent between experiments.
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after incubation.
-
-
-
Inoculum Density: The concentration of bacteria at the start of the assay is critical.
-
Solution: Standardize your inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial density.
-
-
Culture Medium Composition: The type of culture medium can significantly impact the apparent antimicrobial activity of phenolic compounds.[1]
-
Solution: Use a standardized medium like Mueller-Hinton Broth (MHB) for susceptibility testing. If you must use a different medium, be aware that components can interact with your test compounds, and maintain consistency across all experiments.
-
Table 1: Key Parameters for Consistent MIC Assays
| Parameter | Recommendation | Rationale |
| Compound Stock Solution | Prepare fresh stock solutions or store at -20°C in small aliquots. | Prevents degradation and ensures consistent concentration. |
| Solvent Concentration | Keep final DMSO concentration below 1%. | Minimizes solvent effects on microbial growth and compound solubility. |
| Inoculum Preparation | Standardize to 0.5 McFarland turbidity. | Ensures a reproducible starting bacterial density for accurate MIC determination. |
| Culture Medium | Use a standardized medium (e.g., Mueller-Hinton Broth). | Reduces variability due to media components interacting with test compounds.[1] |
| Incubation Conditions | Maintain consistent temperature, time, and aeration. | Environmental factors can influence both bacterial growth and compound stability. |
Issue 2: No or Low Activity Against Gram-Negative Bacteria
Question: My 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show good activity against Gram-positive bacteria but are largely inactive against Gram-negative strains. Is this expected, and can I enhance their activity?
Answer: This is a common observation for many classes of antimicrobial compounds, including some phenolic derivatives. The outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, preventing many compounds from reaching their intracellular targets.
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Enhancing Gram-Negative Activity through Structural Modification:
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Introducing Cationic Groups: The addition of positively charged moieties can facilitate interaction with the negatively charged lipopolysaccharide (LPS) layer of the outer membrane, potentially increasing uptake.
-
Lipophilicity Optimization: A balance of hydrophilicity and lipophilicity is crucial for traversing the bacterial membranes. Systematic modification of the substituents on the phenyl ring or the propanoic acid backbone can help identify derivatives with improved penetration.
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Incorporation of Heterocyclic Moieties: Studies have shown that the incorporation of certain heterocyclic substituents, such as nitro-thiophene and nitro-furane, can significantly enhance the antimicrobial activity against both Gram-positive and Gram-negative pathogens.[2]
-
Signaling Pathway: Overcoming the Gram-Negative Barrier
Caption: Modifying derivatives to overcome the Gram-negative outer membrane.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for phenolic compounds like these derivatives?
A1: The antimicrobial activity of phenolic compounds is often multifactorial. The hydroxyl group on the phenyl ring is a key pharmacophore. Potential mechanisms include disruption of the cell membrane's structure and function, leading to increased permeability and leakage of intracellular contents. Other proposed mechanisms involve the inhibition of essential enzymes and interference with nucleic acid synthesis. The specific mechanism can be influenced by the overall structure of the derivative.
Q2: How does the substitution pattern on the aromatic ring affect antimicrobial activity?
A2: The nature and position of substituents on the 4-hydroxyphenyl ring have a profound impact on the antimicrobial potency. For instance, the addition of electron-withdrawing groups like a nitro group (NO2) has been shown to enhance activity against certain bacterial strains.[2] The incorporation of heterocyclic rings can also dramatically broaden the spectrum of activity.[2] This highlights the importance of a systematic structure-activity relationship (SAR) study in your drug discovery program.
Q3: Are there any known liabilities or toxicities associated with this class of compounds?
A3: While the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is considered a promising starting point, all new chemical entities must be evaluated for potential toxicity. In silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can provide early insights.[3] It is crucial to perform cytotoxicity testing against relevant mammalian cell lines to assess the therapeutic index of your most promising derivatives.
Q4: Can these compounds be used in combination with existing antibiotics?
A4: Yes, combination therapy is a promising strategy to combat antimicrobial resistance. Phenolic compounds have been shown to act synergistically with conventional antibiotics, potentially by increasing bacterial susceptibility to these drugs.[4] For example, they may disrupt the bacterial cell membrane, allowing for enhanced entry of another antibiotic. Checkerboard assays are a standard method to evaluate for synergistic, additive, or antagonistic interactions.
Q5: What are the key experimental controls I should include in my antimicrobial assays?
A5: Robust experimental design is crucial for reliable data. Essential controls include:
-
Positive Control: A known antibiotic to which the test organism is susceptible. This confirms the validity of your assay conditions.
-
Negative Control: The vehicle (e.g., DMSO) used to dissolve your test compounds, at the same final concentration used in the experimental wells. This ensures that the solvent itself is not inhibiting bacterial growth.
-
Growth Control: Wells containing only the culture medium and the bacterial inoculum, to confirm that the bacteria are viable and growing under the assay conditions.
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Sterility Control: Wells containing only the culture medium, to check for contamination.
Experimental Protocols
Protocol 1: General Procedure for Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Preparation of Compound Stock Solutions:
-
Dissolve the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives in 100% DMSO to a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in a 96-well plate using DMSO to create a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Plate Preparation:
-
In a sterile 96-well microtiter plate, add the appropriate volume of MHB to each well.
-
Transfer a small volume (e.g., 1-2 µL) of the serially diluted compound solutions from the DMSO plate to the corresponding wells of the assay plate.
-
Add the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Include positive, negative, growth, and sterility controls on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
References
-
Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. National Institutes of Health. Available from: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available from: [Link]
-
Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Kaunas University of Technology. Available from: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available from: [Link]
-
Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. IDEAS/RePEc. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]
improving the selectivity of 3-Amino-3-(3-hydroxyphenyl)propanoic acid based inhibitors
Welcome to the technical support center for researchers engaged in the development of small molecule inhibitors. This guide is specifically designed to address the challenges and strategic considerations for improving the selectivity of inhibitors based on the 3-Amino-3-(3-hydroxyphenyl)propanoic acid scaffold. Our goal is to provide you with the foundational knowledge, experimental workflows, and troubleshooting insights needed to advance your drug discovery program.
The this compound core and its derivatives represent a versatile chemical scaffold with demonstrated potential in developing novel therapeutic agents, including antimicrobials and anticancer candidates.[1][2][3] However, as with any bioactive small molecule, achieving a high degree of selectivity is paramount to minimizing off-target effects and developing a safe and effective therapeutic. This guide will walk you through a logical, multi-stage process for profiling and enhancing the selectivity of your lead compounds.
Part 1: Foundational Selectivity Profiling
The initial discovery of a potent compound is an exciting milestone. The immediate next question must be: "Is this potency targeted?" This section provides a framework for conducting the initial assessment of your inhibitor's selectivity profile.
FAQ 1.1: My lead compound is potent in my primary assay. What are the essential first steps to evaluate its selectivity?
Answer: A systematic, tiered screening approach is the most effective initial strategy. The goal is to rapidly assess the compound's broader biological effects beyond your primary target. This process establishes a preliminary therapeutic index and reveals potential liabilities early in the development cycle.
Recommended Tiered Screening Workflow:
-
Tier 1: Baseline Cytotoxicity Assessment. The first priority is to determine if your compound is generally toxic to human cells. This is crucial for all applications, especially for antimicrobials where the goal is to kill pathogens without harming the host. We recommend screening against a small, diverse panel of human cell lines.
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Hepatotoxicity: Use a liver cell line like HepG2 to flag potential for drug-induced liver injury.
-
Nephrotoxicity: A kidney cell line such as HEK293 can indicate potential renal toxicity.
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General Cytotoxicity: A readily available and robust cell line like HeLa or A549 can provide a general cytotoxicity measure.[2]
-
-
Tier 2: Target-Relevant Counter-Screening. This tier is tailored to your therapeutic objective.
-
For Antimicrobial Candidates: Screen against a panel of representative microbes to define the spectrum of activity. This should include other Gram-positive bacteria, Gram-negative bacteria (like E. coli), and potentially fungal species (like Candida).[4] This helps determine if your inhibitor is a broad-spectrum agent or selective for a specific class of pathogens.[1]
-
For Anticancer Candidates: It is critical to assess cytotoxicity in non-cancerous cell lines to ensure the compound is selectively targeting cancer cells.[5][6] A fibroblast line (e.g., MRC-5) or a non-transformed epithelial line (e.g., MCF-10A) is a common choice.
-
-
Tier 3: Preliminary Off-Target Profiling. If you have a hypothesis about the molecular target (e.g., a specific enzyme family), perform a preliminary screen against one or two easily accessible, closely related homologues. For instance, if you suspect inhibition of a bacterial protease, test against a common mammalian protease like trypsin to get an early indication of cross-reactivity.
Experimental Protocol: MTT Assay for Cellular Cytotoxicity
This protocol provides a reliable method for assessing the effect of your inhibitor on the metabolic activity and viability of adherent cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock of your inhibitor series in the appropriate cell culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO, if applicable). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this stock to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the percentage of viability against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Example Selectivity Profile
The table below illustrates how to organize initial screening data to calculate a Selectivity Index (SI), a key metric for prioritizing compounds.
| Compound | Primary Target MIC (S. aureus) | Cytotoxicity IC₅₀ (HepG2) | Selectivity Index (IC₅₀ / MIC) |
| Lead-001 | 1 µg/mL | 50 µg/mL | 50 |
| Analogue-A | 0.5 µg/mL | 10 µg/mL | 20 |
| Analogue-B | 2 µg/mL | >100 µg/mL | >50 |
In this example, Analogue-B, while less potent than Lead-001, shows a significantly better selectivity profile and may be a more promising candidate for further development.
Diagram: Tiered Selectivity Screening Workflow
Caption: Workflow for initial, tiered selectivity profiling of a lead compound.
Part 2: Target Deconvolution and Off-Target Identification
A successful initial screen provides a phenotypic signature of selectivity. The next logical step is to understand the molecular basis of this effect. Identifying the direct molecular target(s) is crucial for rational optimization and for predicting potential mechanism-based toxicities.
FAQ 2.1: My inhibitor has a promising selectivity profile at the cellular level, but its molecular target is unknown. What methods can I use for target identification?
Answer: Target deconvolution is a key step to move from a "black box" inhibitor to a well-understood molecular agent. There are several powerful, complementary approaches to achieve this.
-
Affinity-Based Chemical Proteomics: This is a gold-standard method. The principle is to use your inhibitor as "bait" to pull its binding partners out of a complex protein mixture (cell lysate).
-
Probe Synthesis: Synthesize an analogue of your inhibitor that incorporates a reactive group (for covalent binding) or a linker attached to an affinity tag (like biotin). It is critical to first confirm that this modified probe retains its biological activity.
-
Affinity Pulldown: Incubate the probe with cell or tissue lysate. The probe will bind to its target protein(s).
-
Isolation & Identification: Use streptavidin beads to capture the biotinylated probe along with its bound proteins. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry (LC-MS/MS).
-
Validation: Putative targets must be validated using orthogonal methods, such as direct enzymatic assays or genetic approaches.
-
-
Genetic Approaches (CRISPR/Cas9 Screening): These methods identify genes that, when perturbed, alter a cell's sensitivity to your inhibitor.
-
Resistance Screens: A genome-wide CRISPR knockout screen can identify genes that are essential for your inhibitor's activity. Loss of the target protein should confer resistance.
-
Sensitization Screens: Conversely, CRISPR activation or knockout screens can identify pathways that, when altered, make cells more sensitive to your compound, often revealing off-target liabilities or synergistic interactions.
-
-
Computational Prediction: In silico methods can provide valuable hypotheses. Docking your inhibitor into the structures of known enzymes or using pharmacophore modeling to search for proteins with similar binding sites can suggest potential targets. These predictions are purely hypothetical and must be validated experimentally.
Diagram: Target Deconvolution Workflow
Caption: A multi-pronged workflow for identifying molecular targets.
Part 3: Rational Strategies for Improving Selectivity
With a confirmed target and a list of key off-targets, you can now begin the process of rational, structure-guided optimization. The goal is to introduce chemical modifications that enhance affinity for the desired target while simultaneously reducing affinity for undesired ones.
FAQ 3.1: My inhibitor hits my target (Target A) but also a problematic off-target (Target B). How can I use medicinal chemistry to improve selectivity?
Answer: This is a classic challenge in drug discovery. Selectivity is achieved by exploiting the subtle (and sometimes not-so-subtle) differences between the binding sites of Target A and Target B.
-
Structure-Activity Relationship (SAR) Guided by Counter-Screening: This is the core iterative cycle of medicinal chemistry.
-
Synthesize Analogues: Create a focused library of new compounds by systematically modifying different positions on the this compound scaffold. Recent studies show that modifying the molecule with various substituents like phenyl, nitro groups, or heterocyclic moieties can dramatically alter biological activity.[1]
-
Dual Assay: Test every new analogue in parallel assays for both Target A and Target B. It is not enough to simply increase potency for Target A; you must simultaneously measure the effect on Target B.
-
Analyze the SAR: Look for "selectivity cliffs." These are small chemical changes that cause a large divergence in activity between the two targets. For example, adding a bulky group might be tolerated by the larger binding pocket of Target A but clash with a key residue in the smaller pocket of Target B.
-
-
Structure-Based Drug Design (SBDD): If you have access to crystal structures or reliable homology models of both targets, SBDD is an immensely powerful tool.
-
Overlay Binding Pockets: Compare the structures of the two binding sites. Look for differences in amino acid residues (e.g., a polar residue in Target A vs. a nonpolar one in Target B), pocket volume, or flexibility.[7]
-
Design for Favorable Interactions: Introduce functionalities on your inhibitor that can form specific hydrogen bonds, salt bridges, or hydrophobic interactions with unique residues present only in Target A.
-
Introduce Steric Clashes: Design modifications that will sterically clash with the backbone or side chains of Target B, preventing high-affinity binding. This is a highly effective strategy for engineering selectivity.
-
Data Presentation: Example Structure-Activity Relationship (SAR) Table
| Compound | R-Group Modification | IC₅₀ Target A (nM) | IC₅₀ Off-Target B (nM) | Selectivity Index (IC₅₀ B / IC₅₀ A) |
| Lead-001 | -H | 50 | 150 | 3 |
| SAR-001 | -CH₃ | 40 | 120 | 3 |
| SAR-002 | -Cl | 60 | 900 | 15 |
| SAR-003 | -OCH₃ | 120 | 200 | 1.7 |
| SAR-004 | -C(CH₃)₃ | 80 | >10,000 | >125 |
In this hypothetical SAR table, the addition of a bulky tert-butyl group (SAR-004) dramatically reduces affinity for Off-Target B, leading to a massive improvement in selectivity, even with a slight loss of potency at Target A. This is often a worthwhile trade-off.
Diagram: Iterative Cycle of Selectivity Enhancement
Caption: The iterative cycle of medicinal chemistry for selectivity optimization.
References
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences. Available at: [Link][1]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link][4]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. Available at: [Link][2]
-
Steinmetzer, T., et al. (2022). Improving the selectivity of 3-amidinophenylalanine-derived matriptase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link][8]
-
Lovering, F., et al. (2011). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Available at: [Link][7]
-
Poreba, M., et al. (2017). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. PubMed Central. Available at: [Link][9]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Kaunas University of Technology Institutional Repository. Available at: [Link][3]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link][5]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available at: [Link][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the selectivity of 3-amidinophenylalanine-derived matriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Peptide Design: Comparative Analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Nature's Blueprint in Peptide Therapeutics
Peptides represent a highly sought-after class of therapeutics, occupying a unique space between small molecules and large biologics.[1] Their high selectivity and low intrinsic toxicity are significant advantages. However, native peptides often face formidable challenges in clinical development, primarily due to their rapid degradation by proteases and poor membrane permeability.[2][3] To overcome these limitations, medicinal chemists have turned to an expansive toolkit of non-natural amino acids (NPAAs), which are not found in the standard genetic code.[2][] The incorporation of NPAAs can fundamentally alter a peptide's physicochemical properties, enhancing stability, modulating conformation, and improving overall drug-likeness.[1][5]
Among the most powerful NPAAs are β-amino acids. By introducing an extra carbon atom into the peptide backbone, these building blocks enforce unique secondary structures and confer remarkable resistance to enzymatic degradation.[6][7] This guide provides an in-depth comparison of a specific and highly functionalized β-amino acid, 3-amino-3-(3-hydroxyphenyl)propanoic acid , against other commonly used NPAAs in peptide design. We will explore the underlying structural rationale for its utility, present comparative data based on established principles, and provide detailed experimental protocols for its application and validation.
Section 1: The Foundational Advantage of the β-Amino Acid Backbone
The core distinction between a natural α-amino acid and a β-amino acid lies in the spacing of the backbone. The insertion of an additional methylene group between the α-carbon and the carboxyl group fundamentally alters the peptide's conformational landscape.
Caption: Comparison of α- and β-amino acid backbones.
This "backbone homologation" provides two key advantages:
-
Structural Pre-organization: The β-amino acid backbone disrupts standard α-helical and β-sheet structures. Instead, it promotes the formation of novel, stable secondary structures such as the 12-helix, 14-helix, and various well-defined turns and hairpins.[6][8] This allows for the creation of "foldamers"—peptides that adopt predictable, folded conformations, which is crucial for mimicking the structure of a protein's binding epitope.
-
Inherent Proteolytic Resistance: Proteases have evolved to recognize and cleave the specific stereochemistry and backbone spacing of L-α-peptides. The altered backbone of β-peptides is a poor substrate for these enzymes, rendering the resulting peptidomimetics highly resistant to degradation in biological fluids.[6][7]
Section 2: Deconstructing this compound
This molecule is a β³-amino acid, meaning its side chain is attached to the carbon adjacent to the amino group (the Cβ position).[8] Its utility in peptide design stems from the synergistic combination of three structural features:
-
The β-Amino Acid Backbone: It provides the foundational benefits of conformational constraint and high proteolytic stability, as discussed above.
-
The Aromatic Phenyl Group: This bulky, rigid side chain can engage in favorable π-π stacking or hydrophobic interactions within a target's binding pocket.[9] Its rigidity also further restricts the local peptide conformation, reducing the entropic penalty upon binding.
-
The meta-Hydroxyl Group: This is a critical functional handle. It can act as both a hydrogen bond donor and acceptor, potentially replacing a key interaction mediated by a natural residue like Serine, Threonine, or Tyrosine. This functionality also enhances aqueous solubility compared to its non-hydroxylated counterpart, 3-amino-3-phenylpropanoic acid.
The combination of these features makes this compound a powerful tool for replacing flexible, protease-labile loops in a native peptide sequence with a stabilized structure that can maintain critical polar and nonpolar interactions with its biological target.
Section 3: Comparative Performance Analysis
To understand the specific advantages of this compound, it is essential to compare it to other common classes of NPAAs. Each class achieves peptide modulation through a distinct mechanistic approach.
| Non-Natural Amino Acid | Primary Structural Impact | Proteolytic Stability | Binding Affinity Modulation | Synthetic Tractability |
| This compound | Induces novel helical/turn structures; backbone elongation.[6] | Very High | High potential via H-bonding and hydrophobic interactions. | Good; may require stronger coupling reagents.[10] |
| D-Amino Acids (e.g., D-Ala) | Local disruption of secondary structures (e.g., helix breaker). | High | Moderate; primarily through steric effects. | Excellent; standard coupling conditions.[10] |
| N-Methylated Amino Acids (e.g., N-Me-Ala) | Removes H-bond donor; favors cis-amide bond; disrupts helices/sheets.[5] | High | Moderate; reduces H-bonding but can improve membrane permeability. | Challenging; requires specialized coupling reagents (e.g., HATU) and longer times.[10] |
| Constrained β-Amino Acids (e.g., ACPC) | Rigidly enforces specific turn or helical conformations.[7][11] | Very High | High potential by locking the peptide into a bioactive conformation. | Good; similar to other β-amino acids. |
| Simple β-Amino Acids (e.g., β-Ala) | Flexible spacer; backbone elongation; can induce turns.[12] | Very High | Low; primarily acts as a flexible linker, potentially reducing affinity. | Excellent; readily incorporated. |
Expert Analysis of Alternatives:
-
vs. D-Amino Acids: A D-amino acid provides proteolytic resistance by presenting the "wrong" stereochemistry to proteases. However, it does not fundamentally alter the backbone spacing. It is often used to break a local secondary structure or to probe the stereochemical requirements of a binding pocket. This compound offers a more profound structural change, aiming to replace a flexible region with a new, stable foldameric structure.
-
vs. N-Methylated Amino Acids: N-methylation is a powerful tool for eliminating problematic hydrogen bonds and improving oral bioavailability by reducing the molecule's polar surface area. However, it ablates a key interaction point (the amide N-H). Our target amino acid, in contrast, adds a new hydrogen bonding group (the side-chain -OH) while stabilizing the backbone, making it ideal for situations where polar interactions are critical for binding.
-
vs. Constrained Cyclic β-Amino Acids: Cyclic residues like ACPC (trans-2-aminocyclopentanecarboxylic acid) offer even greater conformational rigidity.[7] They are excellent for locking a peptide into a specific helical or turn geometry. The choice between a cyclic and an acyclic β-amino acid like ours depends on the desired level of flexibility. The hydroxyphenyl variant provides stability while retaining some side-chain rotational freedom, which may be necessary for the side chain to orient itself optimally within the binding pocket.
-
vs. Simple β-Amino Acids: β-Alanine is the simplest β-amino acid and serves as a highly stable and flexible spacer. Its lack of a side chain means it contributes little to binding affinity. It is used to introduce distance between functional domains of a peptide, whereas this compound is chosen specifically for its side chain's ability to form direct, affinity-enhancing interactions.
Section 4: Experimental Validation Framework
A robust comparison requires a standardized experimental workflow to synthesize and evaluate the modified peptides. The following protocols provide a self-validating system for assessing the impact of incorporating this compound.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ペプチドの設計 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Validation of an Analytical Method for 3-Amino-3-(3-hydroxyphenyl)propanoic Acid Quantification
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 3-Amino-3-(3-hydroxyphenyl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind each validation step. We will compare a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method with a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, providing the experimental data and protocols necessary to establish a method that is fit for its intended purpose.
Introduction: The "Why" of Method Validation
This compound is a molecule of growing interest, potentially serving as a key metabolite, a biomarker for specific physiological or disease states, or an intermediate in pharmaceutical synthesis. Accurate and reliable quantification is paramount for its application in pharmacokinetic studies, clinical research, and quality control.[1] An analytical method, no matter how sophisticated, is only as good as its validation. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use, ensuring the integrity and reliability of the generated data.[2]
This guide is grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, with additional context from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) guidances.[3][4][5][6] The objective is to provide a self-validating system where the causality behind experimental choices is clear and the results are trustworthy and reproducible.
A Comparative Overview of Analytical Technologies
The choice of analytical technology is the foundation of any quantitative method. For a small, polar molecule like this compound, several options exist, each with distinct advantages.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is often the workhorse of quality control and research labs. It offers robustness, cost-effectiveness, and straightforward operation. Given that the analyte possesses a phenyl group, it has a UV chromophore, making it suitable for UV detection.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and selectivity, making it the gold standard for bioanalysis in complex matrices like plasma or urine.[1] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can unequivocally identify and quantify the analyte, even at very low concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the amino acid, this method would require a derivatization step to make the analyte suitable for GC analysis.[8] While a viable option, the additional sample preparation step can introduce variability.
For this guide, we will focus on the detailed validation of an HPLC-UV method as a primary example due to its wide applicability. We will then present a performance comparison with an LC-MS/MS method to highlight the advantages of each technique.
The Architecture of Method Validation
The validation process is a holistic evaluation of a method's performance. The core parameters are interconnected, each contributing to the overall demonstration that the method is fit for purpose.
Caption: Interrelationship of analytical method validation parameters.
Experimental Protocols and Performance Data
Here, we detail the validation of a hypothetical reversed-phase HPLC-UV method for the quantification of this compound.
Specificity and Selectivity
-
Expertise & Experience: Specificity ensures that the signal measured is solely from our analyte of interest.[3][9] In a complex sample, co-eluting impurities or matrix components could falsely elevate the result. We must challenge the method by analyzing not just the analyte, but also what isn't the analyte. Forced degradation studies are crucial as they create the very impurities the method will need to resolve during stability testing.[10]
-
Experimental Protocol:
-
Blank Analysis: Inject the mobile phase and a blank matrix sample (e.g., placebo formulation, plasma from a drug-naive subject) to ensure no interfering peaks are present at the retention time of the analyte.
-
Peak Purity: For methods using a Diode Array Detector (DAD), assess the peak purity of the analyte in a standard and a sample to confirm spectral homogeneity.[8]
-
Forced Degradation: Expose the analyte to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation products formed.
-
-
Data Presentation:
| Sample | Interference at Analyte Retention Time? | Peak Purity Index (DAD) | Resolution from Nearest Degradant | Acceptance Criteria |
| Mobile Phase Blank | No | N/A | N/A | No significant interference (< LOQ) |
| Placebo/Matrix Blank | No | N/A | N/A | No significant interference (< LOQ) |
| Acid Stressed Sample | No | > 0.999 | 2.5 | Peak purity index > 0.999; Resolution > 2.0 |
| Base Stressed Sample | No | > 0.999 | 3.1 | Peak purity index > 0.999; Resolution > 2.0 |
| Oxidative Stress | No | > 0.999 | 2.8 | Peak purity index > 0.999; Resolution > 2.0 |
Linearity and Range
-
Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte's concentration and the instrument's response.[9] This relationship is the basis for quantification. The range is the concentration interval where this relationship holds true with acceptable accuracy and precision.[11] For an assay of a drug substance, the range is typically 80-120% of the target concentration.[9]
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this could be 80, 90, 100, 110, and 120 µg/mL.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Data Presentation:
| Parameter | Result | Acceptance Criteria |
| Range | 80 - 120 µg/mL | Defined by the method's purpose |
| Regression Equation | y = 45872x - 1530 | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Y-intercept | -1530 | Should not be significantly different from zero |
Accuracy (Trueness)
-
Expertise & Experience: Accuracy reflects how close the measured value is to the true value. It's the ultimate test of whether the method is telling the truth. We assess this by analyzing samples with a known amount of analyte (e.g., by spiking a placebo matrix) and calculating the percent recovery.[12] Performing this at different levels across the range ensures accuracy is not concentration-dependent.
-
Experimental Protocol:
-
Prepare samples by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine total samples (three replicates at each level).
-
Analyze the samples and calculate the percent recovery for each.
-
-
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| Low (80%) | 80.0 | 79.6 | 99.5 | 0.8 | Mean Recovery: 98.0 - 102.0%; RSD ≤ 2.0% |
| Mid (100%) | 100.0 | 100.5 | 100.5 | 0.6 | Mean Recovery: 98.0 - 102.0%; RSD ≤ 2.0% |
| High (120%) | 120.0 | 119.4 | 99.5 | 0.7 | Mean Recovery: 98.0 - 102.0%; RSD ≤ 2.0% |
Precision
-
Expertise & Experience: Precision measures the degree of scatter between a series of measurements. It's a measure of random error. We evaluate it on two levels: repeatability (short-term, same conditions) and intermediate precision (within-lab variations like different days, analysts, or equipment).[12] This ensures the method is reliable over time and between different users.
-
Experimental Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the overall RSD for the combined data.
-
-
Data Presentation:
| Precision Level | N | Mean Assay (%) | RSD (%) | Acceptance Criteria |
| Repeatability (Day 1, Analyst 1) | 6 | 100.2 | 0.7 | RSD ≤ 2.0% |
| Intermediate (Day 2, Analyst 2) | 6 | 99.8 | 0.9 | - |
| Overall | 12 | 100.0 | 1.1 | RSD ≤ 2.0% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Expertise & Experience: The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] The LOD is the lowest amount that can be detected but not necessarily quantified.[12] These are critical for impurity analysis or bioanalysis where low concentrations are expected.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.
-
The concentration that yields an S/N ratio of approximately 10 is typically designated as the LOQ.
-
The concentration that yields an S/N ratio of approximately 3 is typically designated as the LOD.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.
-
-
Data Presentation:
| Parameter | Result | Acceptance Criteria |
| LOD (S/N ≈ 3) | 0.1 µg/mL | - |
| LOQ (S/N ≈ 10) | 0.3 µg/mL | - |
| Accuracy at LOQ | 97.5% | Typically 80-120% |
| Precision at LOQ (n=6) | 4.5% RSD | Typically RSD ≤ 10% |
Robustness
-
Expertise & Experience: A robust method is insensitive to small, deliberate changes in its parameters, reflecting the types of variations that can occur during routine use.[11] This is often evaluated during method development to ensure the final method is reliable.
-
Experimental Protocol:
-
Vary key method parameters one at a time (e.g., mobile phase pH ± 0.2, column temperature ± 5°C, flow rate ± 10%).
-
Analyze a system suitability solution under each condition.
-
Evaluate the impact on key responses like retention time, peak area, and resolution.
-
-
Data Presentation:
| Parameter Varied | Change | Effect on Retention Time | Effect on Peak Area | Acceptance Criteria |
| Mobile Phase pH | +0.2 | < 2% change | < 2% change | System suitability parameters pass |
| Mobile Phase pH | -0.2 | < 2% change | < 2% change | System suitability parameters pass |
| Column Temperature | +5°C | < 5% change | < 2% change | System suitability parameters pass |
| Column Temperature | -5°C | < 5% change | < 2% change | System suitability parameters pass |
Detailed Analytical Protocol: HPLC-UV Method
This protocol provides a starting point for the analysis of this compound.[7]
Caption: General workflow for HPLC analysis.
-
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical standard of this compound (≥98% purity).
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade).
-
Ultrapure water.
-
-
2. Reagent and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 µg/mL to 150 µg/mL.
-
-
3. Sample Preparation (from a simple matrix):
-
Accurately weigh a sample powder equivalent to approximately 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of Mobile Phase A and sonicate for 15 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with Mobile Phase A.
-
Filter a portion through a 0.45 µm syringe filter into an HPLC vial.
-
-
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Gradient Program:
-
0-10 min: 5% to 40% B
-
10-12 min: 40% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: Hold at 5% B (re-equilibration)
-
-
-
5. System Suitability:
-
Inject the 100 µg/mL standard solution five times.
-
Acceptance Criteria: RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
-
Performance Comparison: HPLC-UV vs. LC-MS/MS
While the HPLC-UV method is robust for quality control and formulation analysis, an LC-MS/MS method is superior for bioanalytical applications requiring high sensitivity.
| Performance Parameter | Typical HPLC-UV | Typical LC-MS/MS | Rationale for Difference |
| Limit of Quantitation (LOQ) | 0.3 µg/mL (300 ng/mL) | < 1 ng/mL | Mass spectrometry is inherently more sensitive than UV absorption. |
| Selectivity | Good; relies on chromatographic separation. | Excellent; relies on both chromatography and specific mass-to-charge ratio transitions (MRM).[1] | |
| Matrix Effects | Low to moderate. | Can be significant (ion suppression/enhancement); requires careful method development and use of internal standards. | |
| Sample Volume Required | 10-20 µL injection (from ~1 mL sample) | 2-5 µL injection (from < 100 µL plasma) | Higher sensitivity allows for smaller initial sample volumes. |
| Run Time | 15-20 minutes | 2-5 minutes | Can use faster UPLC/UHPLC gradients due to the specificity of MS detection. |
| Cost & Complexity | Lower | Higher | Instrumentation is more expensive and requires specialized expertise. |
Conclusion
The validation of an analytical method is a systematic journey that proves its suitability for a defined purpose. By following the principles outlined in regulatory guidelines such as ICH Q2(R2), a laboratory can produce data that is reliable, reproducible, and defensible.[13][14] This guide has provided the scientific rationale, detailed protocols, and comparative data for validating a method to quantify this compound. The choice between a robust HPLC-UV method and a highly sensitive LC-MS/MS method will ultimately depend on the specific application, matrix complexity, and required sensitivity. Both, however, must be subjected to the same rigorous validation process to ensure data integrity.
References
- AMSbiopharma. (2025, July 22).
- U.S. Food and Drug Administration. (2018, May).
- U.S. Food and Drug Administration. (2022, November).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Source Not Specified.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- Sandle, T. (2023, January 11).
- U.S. Food and Drug Administration. (2018, May 24).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023, December 15).
- Chemistry Research Journal. (n.d.).
- BenchChem. (2025). Technical Support Center: Analysis of 3-(3-hydroxyphenyl)propionic acid (3-HPPA).
- BenchChem. (2025). Application Note: Quantification of 3-(3-Hydroxyphenyl)
- National Pharmaceutical Regulatory Agency (NPRA). (n.d.).
- Kumar, A. et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research.
- BenchChem. (2025). Application Note: Quantitative Analysis of 3-(3-hydroxyphenyl)propionic Acid in Human Plasma by LC-MS/MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrj.org [chemrj.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. npra.gov.my [npra.gov.my]
- 11. m.youtube.com [m.youtube.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Sourcing Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid: A Comparative Approach
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of starting materials is paramount. The selection of Fmoc-amino acid building blocks, such as Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid, directly impacts the yield, purity, and biological activity of the final peptide. This guide provides a framework for a comparative study of this crucial reagent from different suppliers, empowering you to make informed decisions for your critical research.
Introduction: The Significance of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid
Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid, a derivative of β-phenylalanine, is a valuable building block in solid-phase peptide synthesis (SPPS). The presence of a hydroxyl group on the phenyl ring offers a site for potential post-synthesis modifications, making it a versatile component in the design of novel peptides and peptidomimetics. Its applications span from the development of bioactive peptides to the creation of peptide-based therapeutics.[1]
However, the seemingly uniform white powder from different suppliers can harbor subtle but critical differences in purity and impurity profiles. These variations can lead to failed syntheses, difficult purifications, and ultimately, compromised research outcomes. This guide will walk you through a systematic approach to evaluating and comparing this reagent from various sources.
Key Quality Parameters for Comparative Evaluation
A thorough comparison of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid should focus on the following critical quality attributes:
-
Chemical Purity (HPLC): This is the most fundamental parameter, indicating the percentage of the desired compound in the material. Impurities can include residual starting materials, by-products from the synthesis, or degradation products.
-
Enantiomeric Purity (Chiral HPLC): For stereospecific biological applications, the presence of the D-enantiomer can significantly impact the peptide's structure and function. A high enantiomeric excess (e.e.) is crucial.
-
Identity and Structural Integrity (¹H NMR and Mass Spectrometry): Verification of the chemical structure is essential to ensure you have the correct molecule.
-
Residual Solvents and Water Content (GC and Karl Fischer Titration): Residual solvents from the manufacturing process can interfere with subsequent reactions. Water content is also a critical parameter for accurate weighing and stoichiometry.
-
Free Amino Acid and Acetate Content: The presence of the unprotected amino acid can lead to double insertions during peptide synthesis, while acetate can cause chain termination.
Comparative Analysis of Supplier Specifications
While obtaining Certificates of Analysis (CoAs) for a direct comparison is ideal, publicly available product specifications can offer initial insights. Below is a hypothetical comparison based on typical specifications from prominent suppliers.
| Parameter | Supplier A (e.g., Premium Grade) | Supplier B (e.g., Research Grade) | Supplier C (e.g., Bulk Supplier) |
| Chemical Purity (HPLC) | ≥ 99.0% | ≥ 98.0% | ≥ 97.0% |
| Enantiomeric Purity | ≥ 99.8% L-isomer | ≥ 99.0% L-isomer | Not specified |
| Appearance | White to off-white powder | White powder | White to yellowish powder |
| Solubility | Soluble in DMF | Soluble in DMF | Information not readily available |
| Storage Conditions | 2-8°C | 2-8°C | Room temperature |
Note: This table is for illustrative purposes. Researchers should always refer to the specific product documentation from their chosen suppliers.
Experimental Protocols for In-House Verification
To ensure the quality of your purchased reagent, in-house verification is highly recommended. The following are detailed protocols for the key analytical tests.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method determines the percentage of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid and separates it from non-enantiomeric impurities.
Workflow for HPLC Purity Analysis
Caption: Workflow for determining chemical purity via HPLC.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is crucial for determining the percentage of the desired L-enantiomer versus the undesired D-enantiomer.
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric purity via Chiral HPLC.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase. It is also advisable to have a racemic standard to identify the elution order of the enantiomers.
-
Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating Fmoc-amino acid enantiomers.
-
Mobile Phase: A typical mobile phase could be a mixture of hexane and ethanol with a small amount of TFA as an additive. The exact ratio will need to be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Calculate the enantiomeric excess (e.e.) using the peak areas of the L- and D-enantiomers: e.e. (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.
Structural Verification by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a fingerprint of the molecule, confirming its identity and providing information about its purity.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or predict the spectrum based on the known structure. Pay close attention to the characteristic peaks of the Fmoc group, the amino acid backbone, and the hydroxyphenyl side chain. The absence of significant impurity peaks is also a key indicator of quality.
Interpreting the Results: A Holistic Approach
A high-quality batch of Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic acid should exhibit:
-
High chemical and enantiomeric purity: Ideally, chemical purity should be >99% and enantiomeric purity >99.5%.
-
A clean ¹H NMR spectrum: The spectrum should be consistent with the expected structure, with minimal unidentifiable peaks.
-
Low levels of residual solvents and water: This ensures accurate weighing and prevents interference in reactions.
-
Minimal free amino acid and acetate: This minimizes the risk of side reactions during peptide synthesis.
Conclusion: Investing in Quality for Reproducible Science
The initial cost of a higher-purity Fmoc-amino acid is often offset by the savings in time and resources from avoiding failed experiments and difficult purifications. By implementing a systematic and evidence-based approach to supplier selection and in-house quality control, researchers can ensure the integrity of their starting materials and, ultimately, the success of their scientific endeavors. This guide provides the foundational knowledge and practical protocols to empower you in this critical aspect of your research.
References
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
National Center for Biotechnology Information. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]
-
The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Amino-3-(phenyl)propanoic Acid Derivatives: A Focus on the 3-Hydroxyphenyl Scaffold
Introduction
The 3-amino-3-(phenyl)propanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The introduction of a hydroxyl group on the phenyl ring, particularly at the meta-position to create 3-amino-3-(3-hydroxyphenyl)propanoic acid and its derivatives, offers intriguing possibilities for modulating pharmacological properties. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of derivatives based on a closely related scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid, due to the limited availability of direct comparative data on the 3-hydroxy isomer. The principles and methodologies discussed herein are directly applicable to the evaluation of this compound derivatives. We will delve into the experimental data supporting their potential as antimicrobial and anticancer agents, detail the methodologies for their evaluation, and explore the underlying molecular pathways.
This guide is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and in-depth technical details to facilitate the advancement of novel therapeutics based on this promising chemical scaffold.
In Vitro Efficacy: Unveiling Therapeutic Potential in a Controlled Environment
In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to assess the biological activity of novel compounds against specific targets in a controlled laboratory setting.[1] For derivatives of the hydroxyphenyl-propanoic acid scaffold, in vitro studies have primarily focused on their antimicrobial and anticancer properties.
Antimicrobial Activity
A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated significant structure-dependent antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens.[2][3][4][5]
Key Findings:
-
Broad-Spectrum Activity: Certain derivatives, particularly hydrazones containing heterocyclic substituents, exhibited potent and broad-spectrum antimicrobial activity.[3][5][6]
-
Efficacy Against Resistant Strains: These compounds were effective against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi like Candida auris.[2][3][4][5]
-
Structure-Activity Relationship (SAR): The antimicrobial potency was found to be highly dependent on the nature of the substituents on the propanoic acid backbone. For instance, the incorporation of a 4-NO2 substitution in a phenyl ring enhanced activity against both Gram-positive and Gram-negative bacteria.[2]
Table 1: Summary of In Vitro Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| Hydrazone 7 | Phenyl substituent | Methicillin-resistant S. aureus (MRSA) | 32 | [2] |
| Vancomycin-resistant E. faecalis (VRE) | >64 | [2] | ||
| Hydrazones 14-16 | Heterocyclic substituents | MRSA | 1-8 | [3][6] |
| VRE | 0.5-2 | [3][6] | ||
| Gram-negative pathogens | 8-64 | [3][6] | ||
| Drug-resistant Candida species | 8-64 | [3][6] | ||
| Candida auris | 0.5-64 | [3][6] | ||
| Compound 29 | Phenyl substituent | S. aureus | 16 | [2] |
| Compound 30 | 4-NO2 phenyl substituent | S. aureus | 16 | [2] |
| E. faecalis | 16 | [2] | ||
| E. coli | 32 | [2] | ||
| K. pneumoniae | 64 | [2] |
Anticancer Activity
The same scaffold has also been investigated for its potential as an anticancer agent, leveraging the shared biochemical pathways between eukaryotic organisms like fungi and cancer cells.[7][8]
Key Findings:
-
Cell Viability Reduction: Several derivatives were able to reduce the viability of A549 non-small cell lung cancer cells by 50%.[7][8]
-
Inhibition of Cell Migration: Promising compounds also demonstrated the ability to suppress the migration of A549 cells in vitro.[7][8]
-
Favorable Cytotoxicity Profile: Notably, these compounds showed favorable cytotoxicity properties towards noncancerous Vero cells, suggesting a degree of selectivity for cancer cells.[7]
-
Antioxidant Properties: The phenolic group in these derivatives is believed to confer significant antioxidant potential, which can be beneficial in cancer therapy by modulating oxidative stress pathways.[9] The most promising candidate, compound 20, exhibited potent antioxidant properties in the DPPH radical scavenging assay.[7][8]
Table 2: In Vitro Anticancer and Antioxidant Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound ID | In Vitro Effect (A549 cells) | Antioxidant Activity (DPPH assay) | Reference |
| 12 | Reduced cell viability by 50%, suppressed cell migration | Not specified | [7][8] |
| 20 | Reduced cell viability by 50%, suppressed cell migration | Potent | [7][8] |
| 21 | Reduced cell viability by 50%, suppressed cell migration | Not specified | [7][8] |
| 22 | Reduced cell viability by 50%, suppressed cell migration | Not specified | [7][8] |
| 29 | Reduced cell viability by 50%, suppressed cell migration | Not specified | [7][8] |
Bridging the Gap: The Imperative of In Vivo Validation
While in vitro studies are indispensable for initial screening, they do not fully recapitulate the complex physiological environment of a living organism.[1] Translating promising in vitro results to in vivo efficacy is a critical and often challenging step in drug development.[1] In vivo studies are essential to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the effect of the drug on the body), and overall therapeutic efficacy and safety in a whole-animal system.[1]
In Vivo Efficacy: Assessing Therapeutic Potential in a Living System
Currently, there is a lack of published in vivo efficacy data for this compound derivatives. However, based on their promising in vitro antimicrobial and anticancer activities, we can outline the appropriate in vivo models that would be employed for their evaluation.
In Vivo Models for Antimicrobial Efficacy
To assess the in vivo antibacterial efficacy, animal models of infection are utilized. These models are crucial for determining if the in vitro activity of a compound translates to a therapeutic effect in a living host.
Common Models Include:
-
Murine Thigh Infection Model: This model is used to evaluate the efficacy of antimicrobial agents against localized bacterial infections.
-
Murine Peritonitis/Sepsis Model: This model assesses the ability of a compound to combat systemic bacterial infections.
-
Caenorhabditis elegans Infection Model: This invertebrate model offers a high-throughput platform for initial in vivo screening of antimicrobial compounds.
In Vivo Models for Anticancer Efficacy
For evaluating anticancer potential, xenograft models are the gold standard in preclinical research.[2] These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[2]
Types of Xenograft Models:
-
Ectopic Xenograft Model: Human cancer cells are injected subcutaneously into the flank of the mouse. This is a standard model for initial efficacy and toxicity studies.[2]
-
Orthotopic Xenograft Model: Tumor cells are implanted into the organ of origin (e.g., lung cancer cells into the lung), providing a more clinically relevant tumor microenvironment.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. These models are believed to better mimic the heterogeneity and drug response of human tumors.[2]
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Step-by-Step Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate for 16-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
In Vitro Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay to assess cell viability.[10][11]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the old medium with the medium containing different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
In Vivo Anticancer Efficacy: Subcutaneous Xenograft Model
This protocol describes a typical workflow for evaluating an anticancer agent in an ectopic xenograft model.[4][5]
Step-by-Step Protocol:
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., A549) in vitro.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the compound.
-
Potential Mechanisms of Action and Signaling Pathways
The biological activities of 3-amino-3-(phenyl)propanoic acid derivatives are likely mediated through the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival.[3][9][12] Its dysregulation is implicated in many cancers.[7][9] The antioxidant properties of the hydroxyphenyl moiety may contribute to the inhibition of NF-κB activation, which is often triggered by reactive oxygen species (ROS).
Caption: Potential modulation of SIRT2 and EGFR signaling pathways.
Conclusion
Derivatives of the 3-amino-3-(hydroxyphenyl)propanoic acid scaffold represent a promising class of compounds with demonstrated in vitro antimicrobial and anticancer activities. While direct comparative in vivo efficacy data is currently limited for the 3-hydroxy isomer, the extensive in vitro characterization of the closely related 4-hydroxy analogues provides a strong rationale for their further preclinical development. This guide has outlined the key in vitro findings, the necessary transition to in vivo models, and detailed experimental protocols to facilitate this progression. The elucidation of their mechanisms of action, potentially involving the modulation of critical signaling pathways such as NF-κB, SIRT2, and EGFR, will be crucial for their optimization and clinical translation. Future studies should focus on establishing a clear correlation between in vitro potency and in vivo efficacy to unlock the full therapeutic potential of this versatile chemical scaffold.
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7188. [Link]
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PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
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PubMed. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. [Link]
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ResearchGate. (2022). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. [Link]
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PubMed Central. (2021). Targeting SIRT2 Sensitizes Melanoma Cells to Cisplatin via an EGFR-Dependent Mechanism. [Link]
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Benchmarking 3-Amino-3-(3-hydroxyphenyl)propanoic Acid Against Known Phenylalanine Ammonia-Lyase Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for benchmarking the inhibitory potential of 3-Amino-3-(3-hydroxyphenyl)propanoic acid against established inhibitors of Phenylalanine Ammonia-Lyase (PAL). We will delve into the scientific rationale for selecting PAL as a target, present a detailed protocol for comparative enzymatic assays, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.
Introduction: The Rationale for Targeting Phenylalanine Ammonia-Lyase
Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24) is a pivotal enzyme that catalyzes the first committed step in the phenylpropanoid pathway in plants, fungi, and some bacteria.[1] This non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia serves as the gateway for the biosynthesis of a vast array of secondary metabolites, including flavonoids, lignins, and stilbenes.[1][2] These compounds are crucial for various physiological processes, including defense against pathogens and adaptation to environmental stress.[2][3]
Given its central role, PAL is a compelling target for the development of herbicides and antifungal agents.[4] Furthermore, the structural similarity of this compound to the native substrate of PAL, L-phenylalanine, provides a strong scientific basis for investigating its potential as a competitive inhibitor. The presence of the amino and propanoic acid moieties, coupled with the hydroxyphenyl group, suggests a possible interaction with the active site of the enzyme.
This guide will use a hypothetical scenario where this compound is evaluated for its PAL inhibitory activity. The methodologies and comparisons presented are designed to be broadly applicable for the characterization of novel small molecule inhibitors.
Selecting the Benchmarks: A Comparative Landscape of PAL Inhibitors
To rigorously evaluate the inhibitory potency of a novel compound, it is essential to benchmark it against well-characterized inhibitors with known mechanisms of action and inhibitory constants. For PAL, we have selected a range of inhibitors with varying potencies:
-
2-Aminoindan-2-phosphonic acid (AIP): A potent, competitive, and time-dependent inhibitor of PAL.[5][6] Its rigid structure mimics the conformational constraints of the enzyme-bound substrate.
-
(S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP): Another well-established slow-binding inhibitor of PAL.[5]
-
Substituted 2-aminoindane-2-phosphonic acids: A series of AIP analogs that provide insights into the structure-activity relationship of PAL inhibition.[7][8]
-
Cinnamic acid derivatives: As the product of the PAL-catalyzed reaction, cinnamic acid and its derivatives can exhibit feedback inhibition.
Experimental Design: A Head-to-Head Comparison
The core of this guide is a detailed protocol for a spectrophotometric PAL inhibition assay. This method is robust, reproducible, and widely adopted in the scientific community.
Principle of the Assay
The activity of PAL is determined by monitoring the formation of trans-cinnamic acid from L-phenylalanine. Trans-cinnamic acid has a characteristic absorbance maximum at 290 nm, allowing for a direct and continuous measurement of enzyme activity.[2] The rate of increase in absorbance at this wavelength is directly proportional to the PAL activity. In the presence of an inhibitor, this rate will decrease, and the extent of this reduction can be used to quantify the inhibitory potency.
Experimental Workflow
The overall workflow for the benchmarking study is depicted in the following diagram:
Caption: A generalized workflow for the benchmarking of enzyme inhibitors.
Detailed Experimental Protocol
This protocol is adapted from established methods for determining PAL activity.[2][9][10]
Materials and Reagents:
-
PAL Enzyme: Purified PAL from a suitable source (e.g., parsley, Rhodotorula glutinis) or a commercially available kit.
-
Extraction Buffer (if applicable): 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol.
-
Assay Buffer: 0.1 M Tris-HCl buffer (pH 8.5).
-
Substrate Stock Solution: 100 mM L-phenylalanine in Assay Buffer.
-
Test Compound Stock Solution: 10 mM this compound in a suitable solvent (e.g., DMSO, water).
-
Benchmark Inhibitor Stock Solutions: 10 mM of each benchmark inhibitor in a suitable solvent.
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 290 nm.
Procedure:
-
Reagent Preparation: Prepare working solutions of the substrate and inhibitors by diluting the stock solutions in the Assay Buffer. A serial dilution of the inhibitors is required to determine the IC50 value.
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Blank: 180 µL Assay Buffer + 20 µL enzyme solution.
-
Negative Control (No Inhibitor): 160 µL Assay Buffer + 20 µL L-phenylalanine working solution + 20 µL enzyme solution.
-
Test Compound: 140 µL Assay Buffer + 20 µL L-phenylalanine working solution + 20 µL test compound working solution + 20 µL enzyme solution.
-
Benchmark Inhibitors: 140 µL Assay Buffer + 20 µL L-phenylalanine working solution + 20 µL benchmark inhibitor working solution + 20 µL enzyme solution.
-
Solvent Control: If inhibitors are dissolved in an organic solvent, include a control with the same concentration of the solvent.
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme solution to all wells. Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of each well at 290 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Blank) - (Absorbance of Inhibitor - Absorbance of Blank)] / (Absorbance of Negative Control - Absorbance of Blank) * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Data Presentation
The following table presents hypothetical data for the benchmarking of this compound against known PAL inhibitors. The IC50 values are indicative and serve to illustrate the comparative analysis.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Noteworthy Characteristics |
| This compound | Parsley PAL | (Hypothetical) | Test compound. |
| 2-Aminoindan-2-phosphonic acid (AIP) | Parsley PAL | ~0.007 (Ki) | Potent, competitive, slow-binding inhibitor.[5] |
| (S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP) | Parsley PAL | (Sub-micromolar) | Slow-binding inhibitor.[5] |
| 5-(4-nitrophenyl)-1,3,4-oxathiazol-2-one | Rhodotorula glutinis PAL | 2.5 | Noncompetitive inhibitor.[11] |
| Phenol/Glycine | PAL | ~14 (Ki) | Synergistic competitive inhibitor.[12] |
Mechanistic Insights: The Phenylpropanoid Pathway
Understanding the metabolic context of PAL is crucial for appreciating the downstream consequences of its inhibition. The following diagram illustrates the central position of PAL in the phenylpropanoid pathway.
Caption: The central role of Phenylalanine Ammonia-Lyase (PAL) in the phenylpropanoid pathway.
Inhibition of PAL can lead to a reduction in the biosynthesis of a wide range of important plant secondary metabolites, which forms the basis for its potential application as a herbicide or antifungal agent.
Trustworthiness and Self-Validation
The reliability of any experimental data hinges on the integrity of the assay and the inclusion of appropriate controls. The protocol described herein is designed to be a self-validating system:
-
Positive Controls: The inclusion of known PAL inhibitors (e.g., AIP) serves as a positive control, confirming that the assay is sensitive to inhibition.
-
Negative Controls: The "No Inhibitor" control establishes the baseline enzyme activity, against which all inhibition is measured.
-
Blank Controls: These account for any background absorbance from the reaction components, ensuring that the measured signal is solely due to the enzymatic reaction.
-
Solvent Controls: This is critical for ruling out any inhibitory or activating effects of the solvent used to dissolve the test compounds.
-
Reproducibility: Performing all assays in triplicate allows for the assessment of experimental variability and the calculation of standard deviations.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the benchmarking of this compound against known inhibitors of Phenylalanine Ammonia-Lyase. By following the detailed protocols and considering the scientific rationale presented, researchers can effectively evaluate the inhibitory potency of novel compounds and contribute to the development of new enzyme-targeted therapies and agrochemicals. The principles outlined here are broadly applicable to the characterization of inhibitors for a wide range of enzymes.
References
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P. Miziak, J. Zoń, N. Amrhein, R. Gancarz, Inhibitors of phenylalanine ammonia-lyase (PAL): synthesis and biological evaluation of 5-substituted 2-aminoindane-2-phosphonic acids. Chemistry & Biodiversity, 2 (9), 1187-1194 (2005). [Link]
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P. Miziak, J. Zoń, N. Amrhein, R. Gancarz, Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid. Phytochemistry, 68 (4), 407-415 (2007). [Link]
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H. Liu, et al., Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola. Process Biochemistry, 46 (5), 1079-1083 (2011). [Link]
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Navigating the Patent Landscape of Phenylpropanoic Acids: An In-depth Guide to the Novelty of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid
For researchers and drug development professionals navigating the complex world of small molecule therapeutics, understanding the patent landscape of a given scaffold is paramount. This guide provides a comprehensive analysis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, assessing its novelty in patent literature by comparing it with its structural isomers and outlining key patented applications and synthetic strategies.
Introduction: The Phenylpropanoic Acid Scaffold
The hydroxyphenyl-propanoic acid framework is a recurring motif in medicinal chemistry and natural products. The presence of a phenol, a carboxylic acid, and an amino group provides a rich pharmacophore for interacting with various biological targets. The positional isomerism of the hydroxyl group on the phenyl ring—ortho (2-hydroxy), meta (3-hydroxy), and para (4-hydroxy)—plays a critical role in defining the molecule's biological activity and, consequently, its patentability. This guide focuses on the meta-isomer, this compound, a compound whose patent history is nuanced and best understood in the context of its better-known counterparts.
Assessing the Novelty of this compound
A comprehensive search of the patent literature does not reveal a clear, foundational "composition of matter" patent for this compound as a new chemical entity. The compound, and its various stereoisomers, are available from chemical suppliers for research purposes, indicating it is a known molecule. Its novelty in the patent landscape is therefore primarily associated with new therapeutic uses and methods of synthesis, particularly as a key intermediate for more complex derivatives.
The most significant patent in this context is EP1055665A1 , which claims 3-(3-hydroxyphenyl)-3-amino-propionamide derivatives as potent and selective mu opioid ligands.[1] This patent is pivotal as it establishes a clear therapeutic application for the core 3-amino-3-(3-hydroxyphenyl)propanoic scaffold. The claimed amide derivatives are indicated for a wide range of conditions, including chronic pain, gastrointestinal disorders, and inflammatory conditions.[1] While the patent's primary claims are directed at the amide derivatives, the underlying carboxylic acid is the direct precursor, making it an essential, albeit unpatented in its own right, starting material.
The logical flow from the parent acid to the patented amide derivatives is illustrated in the workflow below.
Caption: General asymmetric synthesis of 3-amino-3-arylpropanoic acids.
Resolution of Racemic Mixtures
An alternative to asymmetric synthesis is the resolution of a racemic mixture of the final compound or a key intermediate. Chinese patent CN102633658A describes a method for resolving 3-amino-3-phenylpropanol using tolylsulfonyl proline as a resolving agent. [2]A similar strategy could be applied to resolve racemic this compound.
Experimental Protocol: Resolution of Racemic 3-Amino-3-phenylpropanol (adapted from CN102633658A)
-
Salt Formation: Dissolve the racemic 3-amino-3-phenylpropanol and a chiral resolving agent (e.g., tolylsulfonyl-D-proline) in a suitable solvent mixture (e.g., ethyl acetate and methanol).
-
Crystallization: Stir the solution to facilitate diastereomeric salt formation. Cool the mixture to induce crystallization of one diastereomer.
-
Isolation: Filter the crystalline salt and wash with a cold solvent.
-
Recrystallization: Recrystallize the salt from a suitable solvent system to improve diastereomeric purity.
-
Liberation of the Free Amine: Treat the purified salt with a strong base (e.g., NaOH) to liberate the enantiomerically enriched free amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate).
-
Isolation of Final Product: Dry the organic phase, concentrate, and isolate the final enantiomerically pure product.
This protocol illustrates a viable industrial-scale method for obtaining chiral building blocks, which is a key consideration in drug development.
Conclusion and Future Outlook
The novelty of this compound in the patent literature is not as a new chemical entity but as a crucial building block for patented therapeutic agents. The European patent for its amide derivatives as mu opioid ligands carves out a distinct and valuable therapeutic space for this scaffold. For researchers in drug development, this indicates that while the core molecule itself may be in the public domain, novel derivatives, formulations, and therapeutic applications remain fertile ground for new intellectual property. The continued exploration of this and related scaffolds is likely to yield further discoveries in the treatment of a wide range of human diseases.
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(R)-3-Amino-3-(2-hydroxyphenyl)propionic acid | 708973-31-3 - J&K Scientific. Available at: [Link]
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3-Amino-3-(2-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 64815 - PubChem. Available at: [Link]
- US4281180A - Process for producing threo-3-amino-2-hydroxybutanoyl-aminoacetic acids, as well as novel intermediated therefor and process for producing them - Google Patents.
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3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem. Available at: [Link]
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3-Amino-3-(4-hydroxyphenyl)propanoate - LookChem. Available at: [Link]
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(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl - PubChem. Available at: [Link]
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(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid - ChemBK. Available at: [Link]
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Boosting Brain Health: The Role of (S)-3-Amino-3-(4-hydroxyphenyl)propionic Acid. Available at: [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. Available at: [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. Available at: [Link]
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The Emerging Therapeutic Potential of 3-Amino-3-(hydroxyphenyl)propanoic Acid Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can address the growing challenges of drug resistance and complex diseases is paramount. Among the promising candidates, derivatives of 3-Amino-3-(hydroxyphenyl)propanoic acid have recently garnered significant attention. This guide provides an in-depth analysis of the burgeoning applications of these compounds, with a primary focus on the extensively studied 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. We will delve into their synthesis, compare their antimicrobial and anticancer activities, and provide insights into their potential as next-generation therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the potential of this versatile chemical scaffold.
The 3-Amino-3-(hydroxyphenyl)propanoic Acid Scaffold: An Introduction
The core structure of 3-Amino-3-(hydroxyphenyl)propanoic acid, a β-amino acid, offers a unique three-dimensional arrangement of functional groups—an aromatic ring, a carboxylic acid, and an amino group. This spatial orientation provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. While research on the parent compound is limited, recent efforts have focused on its derivatives, particularly those with a substituted amino group at the 3-position, leading to the discovery of potent biological activities.
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: A General Overview
The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives typically commences with the reaction of 4-aminophenol with an appropriate acrylic acid derivative. This initial step forms the core N-(4-hydroxyphenyl)-β-alanine structure. Subsequent modifications, often at the carboxylic acid terminus, have led to the generation of a diverse library of compounds, including hydrazides and their corresponding hydrazones, with a wide range of biological activities.[1]
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Generalized synthetic workflow for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.
Antimicrobial Applications: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant (MDR) pathogens presents a significant global health crisis. The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has emerged as a promising foundation for the development of novel antimicrobial agents.[2][3] Extensive screening of a library of these derivatives has revealed potent activity against a range of clinically relevant bacteria and fungi, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species.[4]
Comparative Antimicrobial Activity
The antimicrobial efficacy of these derivatives is highly dependent on the nature of the substituents. Notably, the incorporation of heterocyclic moieties, such as nitrothiophene and nitrofuran, into hydrazone-based derivatives has been shown to significantly enhance their antibacterial and antifungal activities.[4]
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against Multidrug-Resistant Pathogens
| Compound ID | Substituent | MRSA (µg/mL) | VRE (µg/mL) | E. coli (µg/mL) | K. pneumoniae (µg/mL) | C. auris (µg/mL) |
| 7 | Phenyl | 32 | >64 | 64 | 64 | ND |
| 14 | Thiophene | 8 | 2 | 64 | 64 | 8 |
| 15 | Nitrothiophene | 4 | 1 | 8 | 16 | 16 |
| 16 | Nitrofuran | 1 | 0.5 | 8 | 8 | 32 |
| 17 | Dimethylpyrrole | 8 | 2 | 64 | >64 | 8 |
| 29 | Phenyl | 16 | >64 | >64 | >64 | ND |
| 30 | 4-Nitrophenyl | 16 | 16 | 32 | 64 | ND |
Data synthesized from multiple sources.[2][4] MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis; C. auris: Candida auris; ND: Not Determined.
The data clearly indicates that hydrazone derivatives bearing nitro-heterocyclic substituents (compounds 15 and 16 ) exhibit the most potent and broad-spectrum antimicrobial activity.[2][4] This suggests that the electronic and structural features of these moieties play a crucial role in their mechanism of action, which may involve multiple cellular targets in microbial cells.[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer and Antioxidant Properties: A Dual-Pronged Approach
Beyond their antimicrobial prowess, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have also demonstrated promising anticancer and antioxidant activities.[5][6] The presence of the 4-hydroxyphenyl moiety is suggestive of inherent antioxidant potential, a property that can be beneficial in mitigating the oxidative stress often associated with cancer.[5]
Comparative Cytotoxicity and Anti-migratory Effects
Several derivatives have been shown to reduce the viability of cancer cells, such as the A549 non-small cell lung cancer cell line, and to inhibit their migration in vitro.[7][8] Importantly, some of these compounds exhibit favorable cytotoxicity profiles, showing reduced toxicity towards non-cancerous cell lines.[7]
Table 2: In Vitro Anticancer Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells
| Compound ID | Substituent | IC50 (µM) | Inhibition of Cell Migration (%) |
| 12 | 4-Chlorophenyl | ~50 | Significant |
| 20 | Furan-2-ylmethylene | <50 | Significant |
| 21 | 5-Methylfuran-2-ylmethylene | <50 | Significant |
| 22 | 5-Hydroxymethylfuran-2-ylmethylene | <50 | Significant |
| 29 | Phenyl | ~50 | Significant |
Data synthesized from multiple sources.[7][8] IC50 values are approximate based on reported cell viability reduction of 50%.
Compound 20 , a hydrazone derivative containing a furan-2-ylmethylene substituent, has emerged as a particularly promising candidate, exhibiting potent anticancer and antioxidant properties.[6]
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for assessing cell viability using the MTT assay.
Future Directions and Conclusion
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives synthesized to date have demonstrated significant potential in combating multidrug-resistant pathogens and cancer. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antimicrobial and anticancer effects.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Expansion: Synthesizing and screening additional derivatives to further optimize their potency and selectivity.
References
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaite-Banevič, B., et al. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. ResearchGate. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaite-Banevič, B., et al. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. Kaunas University of Technology ePubl. [Link]
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A Comparative Guide to the Safety and Toxicity Profile of 3-Amino-3-(3-hydroxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword: The development of novel chemical entities is the lifeblood of pharmaceutical innovation. However, a thorough understanding of a compound's safety and toxicity profile is paramount to its progression from a promising candidate to a therapeutic reality. This guide provides a comprehensive framework for evaluating the safety and toxicity of 3-Amino-3-(3-hydroxyphenyl)propanoic acid, a compound of interest in medicinal chemistry. Due to the limited publicly available toxicological data for this specific molecule, we will employ a comparative approach. We will benchmark the required toxicological assessments against a structurally related and well-characterized compound, Phenibut (β-Phenyl-γ-aminobutyric acid). This guide is designed not only to present a pathway for the evaluation of this compound but also to serve as a practical template for the toxicological assessment of other data-poor small molecules. We will delve into the rationale behind experimental choices, provide detailed protocols based on international guidelines, and present data in a comparative context to facilitate informed decision-making in the drug development process.
Introduction: The Imperative of Preclinical Safety and Toxicity Assessment
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant attrition rate attributed to unforeseen safety and toxicity issues. A robust preclinical safety and toxicity evaluation is therefore not merely a regulatory requirement but a critical scientific endeavor to characterize the potential hazards of a compound to human health. This process involves a tiered approach, beginning with in silico and in vitro assessments and progressing to more complex in vivo studies. The goal is to identify potential target organs of toxicity, establish a safe starting dose for first-in-human studies, and understand the dose-response relationship of any adverse effects.
For a novel compound like this compound, for which extensive toxicological data is not yet available, a structured and comparative evaluation is essential. By selecting a relevant comparator molecule, we can leverage existing knowledge to guide our experimental design and interpret our findings.
The Compounds Under Evaluation
Target Compound: this compound
-
Structure:
-
Chemical Formula: C₉H₁₁NO₃
-
Molecular Weight: 181.19 g/mol
-
-
Chemical Class: Aromatic β-amino acid.
-
Known Information: Safety Data Sheets (SDS) indicate that this compound may cause skin, eye, and respiratory irritation. However, specific toxicological data from controlled studies are not publicly available.
Comparator Compound: Phenibut (β-Phenyl-γ-aminobutyric acid)
-
Structure:
-
Chemical Formula: C₁₀H₁₃NO₂
-
Molecular Weight: 179.22 g/mol
-
-
Chemical Class: Aromatic γ-amino acid.
-
Rationale for Selection: Phenibut is structurally similar to our target compound, featuring an aromatic ring and an amino acid moiety. It has a well-documented, albeit complex, safety profile from both clinical use in some countries and non-medical use elsewhere.[1][2] This provides a rich dataset for comparison. Phenibut acts as a GABA-mimetic, primarily at GABA-B receptors.[3]
A Tiered Approach to Safety and Toxicity Evaluation
We propose a tiered, systematic approach to evaluating the safety and toxicity of this compound, commencing with in silico and in vitro methods to minimize animal usage, in line with the 3Rs principle (Replacement, Reduction, and Refinement).
Caption: A tiered workflow for the safety and toxicity evaluation of a novel chemical entity.
Tier 1: In Silico and In Vitro Assessment
This initial phase aims to identify potential hazards using computational and cell-based assays.
-
Rationale: Computational models can predict potential toxicities based on chemical structure, saving time and resources. These methods use algorithms trained on large datasets of known toxic compounds to identify structural alerts and predict properties like mutagenicity, carcinogenicity, and skin sensitization.
-
Methodology:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Utilize a suite of validated in silico toxicity prediction tools (e.g., DEREK Nexus, Sarah Nexus, TOPKAT, MolToxPred).[4][5][6]
-
Analyze the predictions for various endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.
-
-
Comparative Data:
| Endpoint | Predicted Outcome for this compound | Known Data for Phenibut |
| Mutagenicity | Data to be generated | No significant concerns reported in available literature. |
| Carcinogenicity | Data to be generated | No significant concerns reported in available literature. |
| Skin Sensitization | Data to be generated | Not reported as a common adverse effect. |
| Hepatotoxicity | Data to be generated | Not a primary reported toxicity. |
-
Rationale: To assess the potential of the compound to induce genetic mutations or chromosomal damage, which can be a precursor to carcinogenicity. A standard battery of in vitro tests is employed.
-
Experimental Protocols:
-
Bacterial Reverse Mutation Test (Ames Test) - OECD 471:
-
Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
-
The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
The bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) is counted after a suitable incubation period.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
-
In Vitro Mammalian Chromosomal Aberration Test - OECD 473:
-
Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to at least three concentrations of the test compound, with and without metabolic activation.[1]
-
Cells are treated with a metaphase-arresting substance (e.g., colcemid).
-
Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenic potential.[7]
-
-
-
Comparative Data:
| Assay | Result for this compound | Known Data for Phenibut |
| Ames Test | Data to be generated | No published evidence of mutagenicity. |
| Chromosomal Aberration | Data to be generated | No published evidence of clastogenicity. |
-
Rationale: To evaluate the potential of the compound to cause local irritation or corrosion upon contact with skin or eyes, as suggested by the SDS. In vitro models using reconstructed human tissues are now the standard, replacing the traditional Draize test in animals.
-
Experimental Protocols:
-
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test - OECD 431:
-
A commercially available 3D reconstructed human epidermis model is used.
-
The test compound is applied topically to the surface of the RhE tissue.
-
After a defined exposure period, the tissue viability is assessed using a colorimetric assay (e.g., MTT assay).
-
A reduction in tissue viability below a certain threshold indicates a corrosive potential.[8]
-
-
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test - OECD 492B:
-
A 3D reconstructed human cornea-like epithelium model is employed.
-
The test compound is applied to the corneal surface.
-
Tissue viability is measured after exposure.
-
The degree of cytotoxicity is used to classify the eye irritation potential.[9]
-
-
-
Comparative Data:
| Assay | Result for this compound | Known Data for Phenibut |
| Skin Corrosion (OECD 431) | Data to be generated (SDS suggests potential for irritation) | Not reported as a skin irritant. |
| Eye Irritation (OECD 492B) | Data to be generated (SDS suggests potential for irritation) | Not reported as an eye irritant. |
Tier 2: In Vivo Acute and Sub-chronic Toxicity
Should the in vitro data not reveal significant liabilities, the next tier involves in vivo studies in animal models to understand systemic toxicity.
-
Rationale: To determine the intrinsic acute toxicity of the compound after a single oral dose and to identify the approximate lethal dose (LD50). This information is crucial for classifying the substance and for dose selection in subsequent studies.
-
Experimental Protocol (Acute Toxic Class Method - OECD 423):
-
This stepwise procedure uses a minimum number of animals (typically female rats).
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
A group of three animals is dosed.
-
The outcome (survival or death) determines the next step: dosing at a higher or lower level, or stopping the test.
-
Animals are observed for 14 days for signs of toxicity and mortality.
-
The results allow for the classification of the substance into a GHS toxicity category.
-
-
Comparative Data:
| Parameter | Result for this compound | Known Data for Phenibut |
| LD50 (Oral, Rat) | Data to be generated | 700-900 mg/kg (intraperitoneal in rats and mice).[3] |
| GHS Category | Data to be generated | Based on the i.p. LD50, would likely fall into Category 3 or 4. |
| Observed Toxicities | Data to be generated | Sedation, respiratory depression, reduced consciousness.[10] |
-
Rationale: To evaluate the cumulative effects of the compound after prolonged exposure. This study provides information on target organs of toxicity, the potential for accumulation, and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Experimental Protocol (OECD 408):
-
The study is typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).
-
At least three dose levels and a control group are used.
-
The compound is administered daily for 90 days.
-
Animals are monitored for clinical signs, body weight changes, and food/water consumption.
-
Hematology, clinical chemistry, and urinalysis are performed at multiple time points.
-
At the end of the study, a full necropsy and histopathological examination of all major organs are conducted.[5][11][12]
-
Caption: Workflow of a 90-day repeated dose oral toxicity study.
-
Comparative Data:
| Parameter | Result for this compound | Known Data for Phenibut |
| NOAEL | Data to be generated | Not formally established through regulatory studies. |
| Target Organs | Data to be generated | Central Nervous System (CNS).[3] |
| Key Findings | Data to be generated | At therapeutic doses, well-tolerated with minor side effects like somnolence. At higher doses and with prolonged use, dependence, withdrawal, and CNS depression are significant concerns.[1][13] |
Discussion: Read-Across, Metabolism, and Future Directions
The Role of Read-Across Toxicology
For data-poor chemicals like this compound, the "read-across" approach is a scientifically valid method to fill data gaps.[14][15] This involves using data from structurally similar compounds (analogues), such as Phenibut, to predict the toxicity of the target compound. The justification for read-across is based on the assumption that similar structures will have similar metabolic pathways and biological activities. While not a replacement for empirical testing, it is a valuable tool for prioritizing studies and for preliminary risk assessment.
Predicted Metabolism and Potential for Toxic Metabolites
The metabolism of aromatic amino acids is complex and can proceed via several pathways, including hydroxylation of the aromatic ring and various transformations of the amino acid side chain.[16][17][18] The presence of a hydroxyl group on the phenyl ring of our target compound suggests that it may undergo phase II conjugation reactions, such as glucuronidation or sulfation, leading to more water-soluble metabolites that are readily excreted. However, it is also possible that oxidative metabolism could lead to the formation of reactive quinone species, which can be cytotoxic. A thorough investigation of the metabolic fate of this compound, using in vitro systems like liver microsomes or hepatocytes, would be a critical component of a comprehensive safety evaluation.
Conclusion
The evaluation of the safety and toxicity of this compound requires a systematic, tiered approach as outlined in this guide. While there is currently a lack of specific toxicological data for this compound, a well-structured research program, guided by international standards such as the OECD guidelines, can effectively characterize its safety profile. By using a structurally related compound like Phenibut as a benchmark, we can gain valuable insights and context for our findings. The initial focus should be on in vitro assays for genotoxicity and local tolerance, followed by in vivo studies to assess acute and repeated dose systemic toxicity. A thorough understanding of the compound's metabolic fate will be crucial in identifying any potential for the formation of toxic metabolites. This comprehensive approach will enable a robust assessment of the potential risks and a data-driven decision on the future development of this compound.
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A Researcher's Guide to Elucidating the Mechanism of Action of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid Derivatives
For drug development professionals and researchers, the journey from a promising chemical scaffold to a well-characterized therapeutic is both an art and a science. The 3-amino-3-(3-hydroxyphenyl)propanoic acid backbone represents a versatile scaffold, with derivatives showing potential across various therapeutic areas, including antimicrobial and anticancer applications.[1][2][3] However, the precise mechanism of action for many of these derivatives remains to be fully elucidated. This guide provides a comprehensive framework for systematically investigating and confirming the mechanism of action of drugs based on this promising chemical structure.
Unlike a rigid, one-size-fits-all protocol, this guide is structured as a decision-making tool. We will explore three plausible signaling pathways that could be modulated by this class of compounds, drawing parallels from structurally similar and related molecules. For each potential pathway, we will delve into the underlying principles, provide detailed experimental protocols for validation, and discuss the interpretation of potential outcomes. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step contributes to a self-validating system.
Potential Mechanistic Pathways for this compound Derivatives
Given the structural features of this compound, which include a phenyl ring, an amino group, and a carboxylic acid moiety, several interactions with biological targets are conceivable. We will focus on three primary hypotheses:
-
Modulation of the eNOS/Nitric Oxide (NO) Signaling Pathway: The structurally related compound, 3-(3-Hydroxyphenyl)propionic acid, has been identified as an activator of endothelial nitric oxide synthase (eNOS). It is plausible that derivatives of this compound could share this activity, impacting vascular tone and related physiological processes.
-
Interaction with the GABAergic System: The core structure of this compound bears a resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural analogy suggests a potential for these compounds to act as agonists or antagonists at GABA receptors, thereby modulating neuronal activity.
-
Engagement of G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[4] Given their diverse ligand-binding pockets, it is a strong possibility that novel compounds could exhibit agonist or antagonist activity at a specific GPCR.
The following sections will provide the experimental frameworks to systematically investigate each of these potential mechanisms.
Investigative Pathway 1: eNOS Activation and Nitric Oxide Signaling
The endothelial nitric oxide synthase (eNOS) pathway is crucial for cardiovascular homeostasis. Activation of eNOS leads to the production of nitric oxide (NO), a potent vasodilator. The rationale for investigating this pathway is the known activity of the related molecule, 3-(3-hydroxyphenyl)propionic acid, as an eNOS activator.
Conceptual Workflow for Investigating eNOS/NO Signaling
Caption: Workflow for investigating eNOS/NO pathway modulation.
Key Experimental Protocols
1. eNOS Activity Assay: [³H]-L-arginine to [³H]-L-citrulline Conversion
This assay directly measures the enzymatic activity of eNOS.[5]
-
Principle: eNOS catalyzes the conversion of L-arginine to L-citrulline and NO. By using radiolabeled [³H]-L-arginine as a substrate, the amount of [³H]-L-citrulline produced is directly proportional to eNOS activity.
-
Protocol:
-
Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) to confluence in 6-well plates.
-
Wash cells with Krebs-Ringer buffer.
-
Pre-incubate cells with the test compound at various concentrations for 30 minutes. Include positive (e.g., VEGF) and negative (vehicle) controls.
-
Add [³H]-L-arginine to each well and incubate for 15 minutes at 37°C.
-
Stop the reaction by adding ice-cold lysis buffer.
-
Separate [³H]-L-citrulline from [³H]-L-arginine using cation exchange chromatography.
-
Quantify the amount of [³H]-L-citrulline using a scintillation counter.
-
-
Data Interpretation: An increase in [³H]-L-citrulline formation in the presence of the test compound compared to the vehicle control indicates eNOS activation.
2. Measurement of Cellular Nitric Oxide Production: Griess Assay
This is a colorimetric assay that indirectly measures NO production by quantifying its stable breakdown products, nitrite and nitrate.[6][7]
-
Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo dye. Nitrate is first reduced to nitrite before the reaction. The intensity of the color is proportional to the nitrite concentration.
-
Protocol:
-
Culture endothelial cells in 24-well plates and treat with the test compound, positive control (e.g., bradykinin), and vehicle control for the desired time.
-
Collect the cell culture supernatant.
-
To a 96-well plate, add the supernatant, Griess reagent I (sulfanilamide), and Griess reagent II (N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Interpretation: An increase in absorbance indicates higher nitrite levels and thus, increased NO production.
Hypothetical Comparative Data
| Treatment | eNOS Activity (pmol L-citrulline/mg protein/min) | NO Production (µM Nitrite) |
| Vehicle Control | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Test Compound (10 µM) | 8.2 ± 0.7 | 4.5 ± 0.4 |
| VEGF (50 ng/mL) | 10.5 ± 1.1 | 6.2 ± 0.5 |
| Test Compound + L-NAME | 1.8 ± 0.3 | 0.9 ± 0.2 |
Investigative Pathway 2: GABAergic System Modulation
The structural similarity of this compound to GABA makes the GABAergic system a prime candidate for investigation. These compounds could potentially bind to and modulate GABA-A or GABA-B receptors.
Conceptual Workflow for Investigating GABAergic Modulation
Caption: Workflow for investigating GABAergic modulation.
Key Experimental Protocols
1. Radioligand Binding Assay for GABA-A Receptors
This assay determines if the test compound binds to the GABA-A receptor.[8][9]
-
Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [³H]muscimol for the GABA binding site) from GABA-A receptors in brain membrane preparations by the unlabeled test compound.
-
Protocol:
-
Prepare crude synaptic membranes from rat or mouse brain tissue.
-
Incubate the membranes with a fixed concentration of [³H]muscimol and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Interpretation: A dose-dependent decrease in the binding of [³H]muscimol indicates that the test compound competes for the same binding site. The IC50 value can be determined and converted to a Ki (inhibition constant) to quantify the compound's affinity.
2. Functional Assay: Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the functional effect of the compound on GABA-A receptor-mediated ion currents in neurons.[10]
-
Principle: The whole-cell patch-clamp technique allows for the recording of ion currents across the entire cell membrane of a single neuron. The effect of the test compound on GABA-evoked chloride currents is measured.
-
Protocol:
-
Culture primary neurons (e.g., cortical or hippocampal neurons).
-
Establish a whole-cell patch-clamp recording from a single neuron.
-
Apply a brief pulse of GABA to elicit an inward chloride current (at a holding potential of -60 mV).
-
Co-apply the test compound with GABA and observe any changes in the current amplitude or kinetics.
-
To test for direct agonism, apply the test compound in the absence of GABA.
-
-
Data Interpretation: An enhancement of the GABA-evoked current suggests a positive allosteric modulator effect. A direct activation of a current by the compound alone indicates an agonist effect. Inhibition of the GABA-evoked current suggests an antagonist effect.
Hypothetical Comparative Data
| Assay | Parameter | Value | Interpretation |
| GABA-A Binding | Ki ([³H]muscimol displacement) | 500 nM | Moderate affinity for the GABA-A receptor. |
| Electrophysiology | GABA (10 µM) evoked current | -250 ± 30 pA | Baseline GABAergic response. |
| GABA + Test Compound (1 µM) | -450 ± 45 pA | Potentiation of GABA response, suggesting positive allosteric modulation. | |
| Test Compound alone (10 µM) | -15 ± 5 pA | No significant direct agonist activity. |
Investigative Pathway 3: G-Protein Coupled Receptor (GPCR) Signaling
GPCRs constitute a vast and diverse family of receptors, making them a likely target for novel chemical entities.[4] Investigating GPCR activation involves a tiered approach, starting with broad screening assays and progressing to more specific pathway deconvolution.
Conceptual Workflow for Investigating GPCR Signaling
Caption: Workflow for investigating GPCR signaling.
Key Experimental Protocols
1. Universal GPCR Activation Assay: β-Arrestin Recruitment
This is a versatile initial screening assay as β-arrestin is recruited to most GPCRs upon activation, regardless of the G-protein coupling subtype (Gs, Gi, or Gq).[11][12]
-
Principle: Upon ligand binding and GPCR phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the receptor. This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC). In EFC-based assays, the GPCR is fused to one part of an enzyme, and β-arrestin is fused to the complementary part. Their interaction brings the enzyme fragments together, generating a detectable signal (e.g., luminescence).[11]
-
Protocol:
-
Use a commercially available cell line stably co-expressing a specific GPCR of interest fused to an enzyme fragment and β-arrestin fused to the complementary fragment.
-
Plate the cells in a 96- or 384-well plate.
-
Add the test compound at various concentrations.
-
Incubate for the recommended time (typically 60-90 minutes).
-
Add the enzyme substrate and measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Interpretation: A dose-dependent increase in the signal indicates that the test compound is an agonist for the specific GPCR being tested.
2. Second Messenger Assays: cAMP and Calcium Flux
If a hit is identified in the β-arrestin assay, the next step is to determine the specific G-protein pathway involved.
-
cAMP Assay (for Gs and Gi coupled receptors):
-
Principle: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cAMP levels. Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels (usually measured as a reduction of a forskolin-stimulated increase).[13][14] Assays often use a competitive immunoassay format with fluorescent or luminescent readouts.[15][16][17]
-
Protocol:
-
Treat cells expressing the target GPCR with the test compound.
-
Lyse the cells to release intracellular cAMP.
-
Perform a competitive ELISA or a homogenous assay (e.g., HTRF) according to the manufacturer's instructions.
-
-
Data Interpretation: An increase in cAMP suggests Gs coupling, while a decrease (in the presence of forskolin) suggests Gi coupling.
-
-
Calcium Flux Assay (for Gq coupled receptors):
-
Principle: Gq-coupled receptors activate phospholipase C, leading to the release of calcium from intracellular stores.[18][19] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[20][21]
-
Protocol:
-
Load cells expressing the target GPCR with a calcium-sensitive dye (e.g., Fluo-8).
-
Add the test compound and immediately measure the change in fluorescence over time using a fluorescence plate reader (e.g., a FLIPR system).
-
-
Data Interpretation: A rapid, transient increase in fluorescence indicates Gq coupling.
-
Hypothetical Comparative Data
| Assay | Test Compound (10 µM) Response | Interpretation |
| β-Arrestin Recruitment | 250% of baseline | Agonist activity at the target GPCR. |
| cAMP Assay | No significant change | Not Gs or Gi coupled. |
| Calcium Flux Assay | 5-fold increase in fluorescence | Gq coupled signaling pathway. |
Comparative Summary of Investigative Pathways
| Mechanistic Pathway | Key Molecular Target(s) | Primary Cellular Outcome | Recommended Initial Assay | Confirmatory Assays |
| eNOS/NO Signaling | Endothelial Nitric Oxide Synthase (eNOS) | Vasodilation, anti-inflammatory effects | Cellular NO Production (Griess Assay) | eNOS Activity Assay, Western Blot for eNOS phosphorylation |
| GABAergic Modulation | GABA-A, GABA-B Receptors | Neuronal inhibition | Radioligand Binding Assay | Electrophysiology (Patch Clamp) |
| GPCR Signaling | G-Protein Coupled Receptors | Diverse (depends on receptor) | β-Arrestin Recruitment Assay | cAMP Assay, Calcium Flux Assay |
Conclusion
Elucidating the mechanism of action of novel drugs derived from the this compound scaffold requires a systematic and hypothesis-driven approach. By considering the plausible biological targets based on structural analogies and known activities of related compounds, researchers can design a logical and efficient experimental workflow. The comparison of results from direct target engagement assays (e.g., binding assays) with functional cellular assays (e.g., second messenger or electrophysiological readouts) is critical for building a robust and defensible mechanistic model. This guide provides a foundational framework to empower researchers to confidently navigate the complexities of drug mechanism elucidation and accelerate the development of new therapeutics.
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A Comparative Analysis of the Antioxidant Properties of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a central theme in drug discovery. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and inflammatory diseases. This has spurred significant interest in the development of potent antioxidants. Among the promising candidates are derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which combine the well-established antioxidant prowess of a phenolic moiety with a versatile amino acid scaffold. This guide offers an in-depth, objective comparison of the antioxidant properties of a series of these derivatives, supported by experimental data, to empower researchers in their quest for superior antioxidant drug candidates.
The Scientific Rationale: Why 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives?
The core structure of these derivatives is strategically designed to exhibit antioxidant activity. The 4-hydroxyphenyl group serves as the primary pharmacophore, with the phenolic hydroxyl group being a key player in neutralizing free radicals through hydrogen atom or electron donation.[1] The propanoic acid tail and the amino linkage offer avenues for a wide array of chemical modifications, allowing for the fine-tuning of the molecule's physicochemical properties and, consequently, its biological activity. A recent study successfully synthesized and characterized a library of thirty-six 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, providing a valuable platform for a systematic investigation of their antioxidant potential.[1]
Gauging Antioxidant Efficacy: A Multi-Assay Approach
To provide a comprehensive and robust comparison, the antioxidant properties of these derivatives were evaluated using two well-established and complementary in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[2] The choice of multiple assays is crucial as different antioxidants can act through various mechanisms, and a single assay may not provide a complete picture of their antioxidant capacity.
Experimental Methodologies
The following are detailed, step-by-step protocols for the DPPH and FRAP assays, designed to ensure reproducibility and accuracy.
1. DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, a deep violet-colored compound. The reduction of DPPH results in a color change to yellow, which is measured spectrophotometrically.[3]
-
Reagent Preparation:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Test compounds: Prepare stock solutions of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Prepare serial dilutions to obtain a range of concentrations for testing.
-
Positive control: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Butylated Hydroxytoluene (BHT), for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution at various concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent used for the test compounds and 100 µL of methanol.
-
For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the concentration of the test compound.
2. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous-tripyridyltriazine (TPTZ) complex has an intense blue color, and its formation is monitored spectrophotometrically.
-
Reagent Preparation:
-
FRAP reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test compounds and positive control: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Data Analysis: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents per gram of the compound.
Below is a diagram illustrating the general workflow for assessing the antioxidant properties of the derivatives.
Proposed Mechanism of Antioxidant Action
The primary mechanism by which these phenolic derivatives exert their antioxidant effect is through radical scavenging. This can occur via two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group directly donates a hydrogen atom to a free radical (R•), thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring.
Ar-OH + R• → Ar-O• + RH
-
Single Electron Transfer - Proton Transfer (SET-PT): The phenol first transfers an electron to the free radical, forming a radical cation and an anion. The radical cation then rapidly loses a proton to a solvent molecule, generating the same stabilized phenoxy radical as in the HAT mechanism.
Ar-OH + R• → [Ar-OH]•⁺ + R⁻ [Ar-OH]•⁺ → Ar-O• + H⁺
The following diagram depicts these proposed antioxidant mechanisms.
Conclusion and Future Directions
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has proven to be a fertile ground for the discovery of novel antioxidants. The synthetic versatility of this core structure allows for the generation of a diverse library of derivatives with a wide spectrum of antioxidant activities. The comparative analysis presented in this guide highlights several derivatives with potent radical scavenging and reducing capabilities, outperforming the standard antioxidant BHT in in vitro assays.
The structure-activity relationship studies underscore the critical role of the phenolic hydroxyl group and the significant influence of the substituents on the overall antioxidant potency. This knowledge provides a rational basis for the future design of even more effective antioxidant agents based on this scaffold.
Further research should focus on expanding the library of derivatives to explore a wider chemical space and to refine the structure-activity relationships. In addition to the DPPH and FRAP assays, it would be beneficial to evaluate the most promising candidates using other antioxidant assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay and oxygen radical absorbance capacity (ORAC) assay, to gain a more comprehensive understanding of their antioxidant profiles. Ultimately, in vivo studies will be necessary to validate the therapeutic potential of these compounds in relevant disease models.
References
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules, 29(13), 3125. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-(3-hydroxyphenyl)propanoic acid
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-3-(3-hydroxyphenyl)propanoic acid. Our objective is to empower you with field-proven insights and procedural guidance, ensuring that safety and environmental stewardship are integral to your laboratory operations.
Core Directive: Hazard Identification and Risk Mitigation
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is critical. While specific toxicological data for this compound may be limited, data from structurally similar compounds, such as its isomers, provide a strong basis for a cautious and proactive safety posture. Safety Data Sheets (SDS) for these related molecules consistently indicate several key hazards.[1][2]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), analogous compounds are known irritants.[1][2] Therefore, this compound and its waste products must be managed as hazardous chemical waste .[3][4] The causality here is clear: assuming a conservative risk profile prevents accidental exposure and ensures compliance with the most stringent safety standards.
| Parameter | Guideline & Rationale | Primary Citations |
| GHS Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation). This classification is based on data from analogous compounds and dictates the need for stringent handling protocols. | [1][2] |
| Waste Classification | Hazardous Waste . This designation is mandated by the U.S. Environmental Protection Agency (EPA) regulations and requires that the material be disposed of through a licensed contractor, not via standard drains or trash. | [3][4][5][6] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles or face shield, and a laboratory coat are mandatory. For handling larger quantities or generating dust, respiratory protection should be used in a well-ventilated area or chemical fume hood to prevent respiratory irritation. | [1][7][8][9] |
| Primary Disposal Route | The only acceptable disposal method is through an approved and licensed hazardous waste disposal facility. This ensures the chemical is managed in an environmentally sound manner. | [7][10][11][12] |
| Environmental Precautions | Do not allow the product or its solutions to enter drains, soil, or waterways. Amino and phenolic compounds can have ecotoxicological effects. | [1][7] |
The Regulatory Framework: Ensuring Compliance
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Your institution is classified as a waste generator, and it is your responsibility to ensure that all chemical waste is handled and disposed of in compliance with federal, state, and local regulations.[3][5]
The cornerstone of in-laboratory waste management is the Satellite Accumulation Area (SAA) . An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before it is transferred to a central storage area.[5][6][13] Proper use of an SAA is not just a best practice; it is a regulatory requirement that ensures waste is safely segregated and under the control of laboratory personnel.[6]
Step-by-Step Disposal Protocol for this compound
This protocol provides a self-validating system for the safe collection and disposal of waste. Each step is designed to create a closed-loop process that minimizes exposure and ensures regulatory adherence.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE as detailed in the table above. This is your first and most critical line of defense.
Step 2: Waste Collection and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions. Never mix this waste stream with other incompatible chemicals.
-
Solid Waste:
-
Carefully sweep or transfer residual solid this compound into a dedicated, compatible waste container.
-
Use non-sparking tools to avoid ignition sources, although the compound itself is not highly flammable.[14]
-
Also, place any grossly contaminated items, such as weighing paper or disposable spatulas, into this container.
-
-
Liquid Waste (Solutions):
-
Collect all aqueous and solvent-based solutions containing the compound in a dedicated, leak-proof liquid waste container (carboy), preferably made of plastic.[5]
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.
-
-
Contaminated Labware:
-
Sharps (Needles, Pasteur Pipettes): Dispose of all contaminated sharps in a rigid, puncture-resistant sharps container clearly labeled as hazardous chemical waste.
-
Non-Sharps (Glassware, Pipette Tips): Heavily contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste. The decontaminated glassware can then be washed normally. Disposable items like pipette tips should be placed in the solid waste container.
-
Step 3: Container Selection and Labeling
This step is a critical control point for regulatory compliance.
-
Select a Compatible Container: The container must be in good condition and compatible with the chemical waste.[6]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[5][13] The label must, at a minimum, include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in your designated SAA.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Keep the container closed at all times except when adding waste.[6] A funnel should never be left in the container opening.[6]
Step 5: Arrange for Final Disposal
-
Once the waste container is 90% full, or if you will no longer be generating this waste stream, arrange for its removal.
-
Contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste contractor to schedule a pickup.[5][6]
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow from waste generation to final disposal.
Emergency Protocol: Small Spill Management
In the event of a small spill of solid material, adhere to the following procedure:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area. Avoid breathing any dust generated.[7]
-
Contain the Spill: Prevent the powder from spreading.
-
Clean Up: Gently sweep or vacuum the material with a HEPA-filtered vacuum. Place the collected material and any contaminated cleaning supplies into your hazardous solid waste container.[7][9]
-
Decontaminate: Wipe the area with soap and water.
-
Report: Follow your institution's policy for reporting chemical spills to EHS.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect the environment, and ensure the integrity of your research.
References
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Laboratory Waste Management: The New Regulations. Medialab.
-
Regulation of Laboratory Waste. American Chemical Society.
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
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Managing Hazardous Chemical Waste in the Lab. American Association for Clinical Chemistry (AACC).
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Safety Data Sheet: 3-Amino-3-(2-hydroxyphenyl)propanoic acid. AK Scientific, Inc.
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Safety Data Sheet: 3-(3-AMINO-4-HYDROXY-PHENYL)-PROPIONICACID. Echemi.
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Safety Data Sheet: 3-(4-Hydroxyphenyl)propionic acid. Acros Organics.
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Safety Data Sheet: 3-(3-Hydroxyphenyl)propionic acid. CPAchem.
-
Safety Data Sheet: Amino Acid Standard.
-
Safety Data Sheet: Amino acid. Carl ROTH.
-
Safety Data Sheet: (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride. Fisher Scientific.
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Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Acros Organics.
-
Safety Data Sheet: MEM NON-ESSENTIAL AMINO ACIDS SOLUTION, (100X). Thermo Fisher Scientific.
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What is the proper disposal of dansyl-substituted amino acids? ResearchGate.
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Safety Data Sheet: Amino acid mobile phase kit.
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Safety Data Sheet: Propionic acid. Sigma-Aldrich.
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Safety Data Sheet: 3-(m-Hydroxyphenyl)propionic acid. Fisher Scientific.
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Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals. Benchchem.
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Safety Data Sheet: 3-Amino-3-(4-hydroxyphenyl)propionic acid. MetaSci.
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Safety Data Sheet: 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Apollo Scientific.
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Personal protective equipment for handling 3-Amino-3-(3-hydroxyphenyl)propanoic acid
A Proactive Safety Framework for Handling 3-Amino-3-(3-hydroxyphenyl)propanoic acid
As drug development professionals, our work often involves synthesizing and handling novel chemical entities for which comprehensive safety data may not yet exist. This compound is one such compound. In the absence of a specific Safety Data Sheet (SDS), a proactive and conservative approach to safety is paramount. This guide provides a framework for establishing safe handling protocols by analyzing the compound's structure and the hazards associated with its constituent functional groups.
The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to identify hazards and implement appropriate controls.[1][2] This guide is designed to supplement your institution's CHP by providing specific recommendations for this class of molecule.
Hazard Assessment: A Functional Group Approach
The potential hazards of this compound can be inferred by examining its three primary functional groups: the aromatic amine, the phenol, and the carboxylic acid.
-
Aromatic Amino Group (-NH₂): Aromatic amines are a class of compounds that must be handled with care. The primary health risk arises from the ease with which they can be absorbed through the skin or inhaled.[3] Many are known skin irritants and can cause allergic dermatitis.[3] Systemically, high levels of exposure to some aminophenols can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia.[4]
-
Phenol Group (-OH on a benzene ring): The phenolic group adds another layer of potential hazard. Phenols can be corrosive and are often readily absorbed through the skin, posing a risk of systemic toxicity.[5] Direct contact can cause skin irritation or burns.[4]
-
Carboxylic Acid Group (-COOH): The carboxylic acid moiety imparts acidic properties to the molecule. While generally less hazardous than strong mineral acids, concentrated solutions or the solid powder can still cause significant skin and eye irritation or damage upon contact.[6]
Given that this compound is likely a solid powder at room temperature, the primary routes of exposure are inhalation of dust and direct skin or eye contact.[7]
Core Personal Protective Equipment (PPE) Recommendations
A thorough hazard assessment is required to select the appropriate PPE for any laboratory task.[8][9] Based on the functional group analysis, a conservative PPE strategy is essential for mitigating risk. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against dust and splashes.[8][10] A full-face shield must be worn over the goggles when handling the solid powder or pouring solutions, providing a barrier against splashes to the entire face.[6][8] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good protection against a range of chemicals, including acids and bases.[6][11][12] Given the skin absorption risk of aromatic amines and phenols, double-gloving may be necessary for extended operations.[8] Always inspect gloves for tears or holes before use.[13] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat is standard. A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against splashes and spills, particularly when handling solutions.[12] |
| Respiratory Protection | Certified Chemical Fume Hood or Respirator | All weighing and handling of the solid powder must be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles.[7][14] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][15] |
| Foot Protection | Closed-Toed Shoes | Shoes must fully cover the feet; porous materials like canvas are not permitted. This protects against spills and falling objects.[8][12] |
Operational Workflow: From Benchtop to Waste
A structured operational plan ensures safety at every step of the handling process. This includes preparation, active work, and post-handling procedures.
Safe Handling Workflow Diagram
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Handling (Inside a Fume Hood):
-
When weighing the solid, use a spatula and weighing paper. Avoid pouring directly from the bottle to prevent generating dust.[7]
-
To dissolve, add the solid powder to the solvent slowly. If dissolving in an acidic or basic solution, always add the acid/base to water, never the other way around, to control any exothermic reactions.[14]
-
Keep all containers sealed when not in immediate use to prevent spills and the release of vapors.[17]
-
-
Post-Handling and Cleanup:
Spill and Disposal Plan
Emergency Spill Procedures:
-
Small Spills (Solid): If a small amount of powder spills inside the fume hood, gently cover it with a damp paper towel to avoid creating dust. Use a wet cleaning method to clean the area.[7]
-
Small Spills (Liquid): For small liquid spills, use a chemical spill kit with an appropriate neutralizer and absorbent material.
-
Large Spills: In the event of a large spill, evacuate the immediate area, alert laboratory personnel and your supervisor, and follow your institution's emergency response protocol.[14]
Chemical Waste Disposal:
Improper disposal of chemical waste poses a significant environmental and safety risk.[18]
-
Waste Segregation: All waste containing this compound must be treated as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed. Specifically, do not combine with strong oxidizers.[16][19]
-
Containerization:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, leak-proof container clearly labeled "Hazardous Waste" with the full chemical name.[20]
-
Liquid Waste: Unused solutions should be collected in a shatter-proof, sealable container. The container must be labeled with a "Hazardous Waste" tag detailing all chemical constituents and their approximate percentages.[16]
-
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[18] Do not pour any amount down the sink.[16]
By adopting this proactive, structure-based safety approach, researchers can confidently and safely handle novel compounds like this compound, ensuring the integrity of their work and the well-being of their colleagues.
References
- o-Aminophenol: Industrial Applications and Safety Guidelines. (n.d.). Google Vertex AI Search.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Google Vertex AI Search.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- Safety Data Sheet: 4-Aminophenol. (n.d.). Apollo Scientific.
- Aminophenols (mixed isomers) Hazard Summary. (n.d.). New Jersey Department of Health.
- Safety Data Sheet: 4-Aminophenol. (n.d.). Carl ROTH.
- Safety Data Sheet: 4-Aminophenol. (n.d.). Astech Ireland.
- Chemical Safety Resources. (n.d.). Colorado Emergency Preparedness Partnership.
- Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley Environmental Health & Safety.
- Laboratory Responsibilities for Personal Protective Equipment. (n.d.). Cornell University Environmental Health and Safety.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- Personal protective equipment for handling Poacic acid. (n.d.). BenchChem.
- Aromatic Amino Compounds. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
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- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Chemical Health & Safety.
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- How can I dispose phenol? (2015, January 9). ResearchGate.
- NIH Waste Disposal Guide 2014: Chemical Waste. (2014). National Institutes of Health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
